3,6-Dibromopyrazin-2-amine
Description
BenchChem offers high-quality 3,6-Dibromopyrazin-2-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3,6-Dibromopyrazin-2-amine including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
3,6-dibromopyrazin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H3Br2N3/c5-2-1-8-3(6)4(7)9-2/h1H,(H2,7,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEDFFSRZLCREEN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=C(C(=N1)Br)N)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H3Br2N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40679633 | |
| Record name | 3,6-Dibromopyrazin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40679633 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.89 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
957230-70-5 | |
| Record name | 3,6-Dibromopyrazin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40679633 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Technical Guide: 3,6-Dibromopyrazin-2-amine Chemical Properties & Functionalization
[1]
Executive Summary
3,6-Dibromopyrazin-2-amine (CAS: 957230-70-5) is a high-value heteroaromatic scaffold utilized primarily in the discovery of kinase inhibitors (e.g., FGFR, ROCK) and treatments for neurodegenerative disorders.[1][2] Distinct from its more common isomer (3,5-dibromopyrazin-2-amine), the 3,6-isomer offers a unique "orthogonal" reactivity profile.[1] The electronic differentiation between the C3 and C6 bromine atoms allows for highly regioselective sequential functionalization, enabling the rapid construction of complex, non-symmetrical pyrazine libraries without the need for protecting groups.[1]
Physicochemical Profile
The utility of 3,6-dibromopyrazin-2-amine relies on its specific structural attributes. Researchers must rigorously verify the isomeric identity, as the 3,5-dibromo isomer is a common impurity or mislabeled substitute in commercial supplies.[1]
Table 1: Core Chemical Specifications
| Property | Data | Notes |
| CAS Number | 957230-70-5 | Distinct from 3,5-isomer (CAS 24241-18-7).[1][2] |
| IUPAC Name | 3,6-Dibromopyrazin-2-amine | |
| Molecular Formula | C₄H₃Br₂N₃ | |
| Molecular Weight | 252.89 g/mol | |
| Appearance | Off-white to pale yellow solid | |
| Solubility | DMSO, DMF, Methanol | Poor solubility in water and non-polar alkanes.[1] |
| pKa (Calculated) | ~0.8 - 1.5 (Conjugate acid) | Weakly basic amine; protonation occurs at N4.[1] |
| Density (Predicted) | 2.287 ± 0.06 g/cm³ | High density due to dibromo substitution.[1] |
| Boiling Point | 313.9 ± 35.0 °C (Predicted) | Decomposes before boiling at atm pressure.[1] |
Structural Integrity Note: The amine group at C2 acts as a strong electron bond donor (H-bond donor) and an electronic activator for the ring, significantly influencing the reactivity of the adjacent C3 position.[1]
Electronic Landscape & Regioselectivity
The core value proposition of this scaffold is the electronic disparity between the C3 and C6 positions.[1] Understanding this causality is essential for designing self-validating synthetic routes.[1]
Electronic Differentiation Mechanism[1]
-
C3 Position (Ortho to Amine): The C3 carbon is adjacent to the electron-donating amino group (-NH₂).[1] Through resonance (+M effect), the amino group increases electron density at C3 (and C5), effectively deactivating the C3-Br bond towards oxidative addition (Pd⁰ → Pd²⁺) and nucleophilic attack.[1]
-
C6 Position (Meta to Amine): The C6 carbon is meta to the amino group.[1] It receives negligible electron donation from the amine.[1] Consequently, it remains electron-deficient due to the inductive withdrawal (-I) of the adjacent ring nitrogen (N1) and the bromine itself.[1]
Visualization: Sequential Functionalization Logic
Caption: Logical flow of sequential functionalization based on electronic density differences between C3 (deactivated) and C6 (activated).
Synthetic Reactivity & Protocols
A. Regioselective Suzuki-Miyaura Coupling
Objective: Selectively install an aryl or heteroaryl group at the C6 position while preserving the C3 bromine.[1]
-
Mechanism: The Pd(0) catalyst preferentially undergoes oxidative addition at the electron-deficient C6-Br bond.[1]
-
Critical Control: Stoichiometry (1.0–1.1 eq of boronic acid) and temperature are vital.[1] Overheating (>80°C) or excess reagent leads to bis-coupling.[1]
Standard Protocol:
-
Reagents: 3,6-Dibromopyrazin-2-amine (1.0 eq), Aryl Boronic Acid (1.05 eq), Pd(dppf)Cl₂·DCM (0.05 eq), Na₂CO₃ (2.0 M aq, 3.0 eq).[1]
-
Solvent: 1,4-Dioxane/Water (4:1).
-
Procedure:
-
Workup: Dilute with EtOAc, wash with brine, dry over Na₂SO₄. Purify via silica flash chromatography (Hexane/EtOAc gradient).
B. Nucleophilic Aromatic Substitution (SₙAr)
Objective: Introduce amine or alkoxide nucleophiles.[1] Selectivity: Similar to Suzuki coupling, SₙAr occurs preferentially at C6 due to the lower electron density compared to C3.[1]
Protocol (Amination):
-
Reagents: 3,6-Dibromopyrazin-2-amine (1.0 eq), Primary/Secondary Amine (1.2 eq), DIPEA (2.0 eq).
-
Solvent: NMP or DMF (Polar aprotic solvents stabilize the Meisenheimer complex).[1]
-
Conditions: Microwave irradiation at 120–150°C or thermal heating at 100°C.[1]
-
Note: The amino group at C2 makes the ring less electrophilic overall compared to a simple pyrazine; therefore, forcing conditions (heat/microwave) are often required compared to chloropyrazines.[1]
Applications in Drug Discovery[1]
Kinase Inhibition (FGFR & ROCK)
The 3,6-dibromopyrazin-2-amine scaffold is a bioisostere for quinazoline and pyridine scaffolds found in many kinase inhibitors.[1]
-
FGFR Inhibitors: The C2-amine and N1 nitrogen often form a "hinge-binding" motif, hydrogen bonding with the kinase ATP pocket.[1]
-
Vector Exploration: The C6 substituent typically projects into the solvent-exposed region (solubilizing group), while the C3 substituent can target the gatekeeper residue or hydrophobic back pocket.[1]
Neurodegenerative Therapeutics
Derivatives synthesized from this scaffold have been investigated for Huntington's disease, where the pyrazine core serves as a rigid linker orienting pharmacophores to modulate protein aggregation pathways.[1]
Handling & Safety (SDS Summary)
-
Hazards: Acute Toxic (Oral), Skin Irritant, Serious Eye Damage.[1]
-
Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen). Light sensitive (store in amber vials).[1]
-
Stability: Stable under standard laboratory conditions but susceptible to gradual debromination or oxidation if exposed to light and moisture for prolonged periods.[1]
References
-
CymitQuimica. 3,6-Dibromopyrazin-2-amine Product Information & CAS Verification. Retrieved from .[1]
-
National Institutes of Health (NIH). PubChem Compound Summary: 3,6-Dibromopyrazin-2-amine (CAS 957230-70-5).[1] Retrieved from .[1]
-
Synblock. Chemical Properties and Specifications for CAS 957230-70-5. Retrieved from .[1]
-
Google Patents. Heterocyclic and heteroaryl compounds for treating Huntington's disease (WO2020005873A1).[1] (Demonstrates C6 regioselective substitution). Retrieved from .[1]
-
Thermo Scientific. 2-Amino-3,6-dibromopyrazine Safety and Handling. Retrieved from .[1]
CAS number 957230-70-5 characterization
Navigating the Solubility Landscape of 3,6-Dibromopyrazin-2-amine: A Technical Guide for Drug Development Professionals
Introduction: The Significance of 3,6-Dibromopyrazin-2-amine in Medicinal Chemistry
3,6-Dibromopyrazin-2-amine is a halogenated heterocyclic amine that serves as a crucial building block in the synthesis of various pharmacologically active compounds.[1] Its pyrazine core is a common scaffold in medicinal chemistry, and the presence of two bromine atoms and an amino group offers versatile handles for further chemical modifications. Understanding the solubility of this compound in various organic solvents is a critical first step in its application, influencing reaction conditions, purification strategies, and formulation development. This guide provides an in-depth analysis of the expected solubility of 3,6-Dibromopyrazin-2-amine, a detailed experimental protocol for its quantitative determination, and essential safety considerations.
Theoretical Framework: Predicting the Solubility of 3,6-Dibromopyrazin-2-amine
The solubility of a compound is governed by the principle of "like dissolves like," which relates to the polarity of the solute and the solvent. The molecular structure of 3,6-Dibromopyrazin-2-amine features both polar and non-polar characteristics, leading to a nuanced solubility profile.
-
Polar Moieties: The amino group (-NH2) and the nitrogen atoms within the pyrazine ring are capable of hydrogen bonding, contributing to the compound's polarity.
-
Non-Polar Moieties: The carbon-hydrogen bonds and the two bromine atoms contribute to the non-polar character of the molecule. Halogen atoms can also participate in halogen bonding, which can influence solubility in specific solvents.[1]
Based on this structure, we can predict its solubility in a range of organic solvents:
-
Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents can act as both hydrogen bond donors and acceptors. The amino group and ring nitrogens of 3,6-Dibromopyrazin-2-amine are expected to interact favorably with these solvents, leading to moderate to good solubility. Indeed, the related compound 2-Amino-3,5-dibromopyrazine is reported to be soluble in methanol.
-
Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile): These solvents are polar but do not have hydrogen-donating capabilities. They are generally excellent solvents for a wide range of organic compounds. It is anticipated that 3,6-Dibromopyrazin-2-amine will exhibit good solubility in these solvents due to dipole-dipole interactions.
-
Non-Polar Solvents (e.g., Toluene, Hexane): Due to the significant polarity imparted by the amino group and the pyrazine ring, the solubility in non-polar solvents is expected to be low.
-
Chlorinated Solvents (e.g., Dichloromethane, Chloroform): These solvents have an intermediate polarity and are often effective at dissolving compounds with a mix of polar and non-polar features. Moderate solubility is predicted in these solvents.
Quantitative Solubility Profile of 3,6-Dibromopyrazin-2-amine
| Solvent | Solvent Type | Known/Predicted Solubility | Justification |
| Water | Polar Protic | Slightly Soluble[2] | The polar amino group and pyrazine nitrogens allow for some interaction with water, but the overall non-polar character from the dibrominated ring limits extensive solubility. |
| Methanol | Polar Protic | Predicted: Soluble | The related 2-Amino-3,5-dibromopyrazine is soluble in methanol. The hydrogen bonding capabilities of both solute and solvent should lead to good solubility. |
| Ethanol | Polar Protic | Predicted: Soluble | Similar to methanol, ethanol's polarity and hydrogen bonding ability should facilitate dissolution. |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Predicted: Highly Soluble | DMSO is a powerful, polar aprotic solvent capable of dissolving a wide range of organic compounds. |
| N,N-Dimethylformamide (DMF) | Polar Aprotic | Predicted: Highly Soluble | Similar to DMSO, DMF is a versatile polar aprotic solvent. |
| Acetonitrile | Polar Aprotic | Predicted: Soluble | Acetonitrile is a moderately polar aprotic solvent and should be effective in dissolving the compound. |
| Dichloromethane (DCM) | Chlorinated | Predicted: Moderately Soluble | DCM's intermediate polarity should allow for partial dissolution. |
| Toluene | Non-Polar | Predicted: Sparingly Soluble | The significant polarity of the solute is not well-matched with the non-polar nature of toluene. |
| Hexane | Non-Polar | Predicted: Insoluble | The large difference in polarity between the solute and hexane will likely result in very poor solubility. |
Experimental Determination of Thermodynamic Solubility: A Validated Protocol
To obtain reliable and reproducible solubility data, the shake-flask method is the gold standard, particularly for compounds with low to moderate solubility.[3][4] This method determines the equilibrium solubility, which is a critical parameter for drug development.[5]
Experimental Workflow for Solubility Determination
Caption: Workflow for determining the thermodynamic solubility of 3,6-Dibromopyrazin-2-amine.
Step-by-Step Methodology
1. Materials and Reagents:
-
3,6-Dibromopyrazin-2-amine (of known purity)
-
Selected organic solvents (analytical grade or higher)
-
Scintillation vials or other suitable sealed containers
-
Orbital shaker or rotator with temperature control
-
Centrifuge
-
Syringes and syringe filters (e.g., 0.22 µm PTFE for organic solvents)
-
Calibrated analytical balance
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector or other suitable analytical instrument
2. Procedure:
-
Preparation of Stock Solutions for Calibration: Prepare a series of standard solutions of 3,6-Dibromopyrazin-2-amine in the chosen solvent to create a calibration curve.
-
Sample Preparation:
-
Add an excess amount of 3,6-Dibromopyrazin-2-amine to a vial. The amount should be sufficient to ensure that undissolved solid remains at equilibrium.
-
Add a known volume of the selected solvent to the vial.
-
-
Equilibration:
-
Seal the vials to prevent solvent evaporation.
-
Place the vials in a temperature-controlled shaker and agitate at a constant speed for a predetermined time (typically 24 to 48 hours) to ensure equilibrium is reached.
-
-
Phase Separation:
-
After equilibration, allow the vials to stand to let the excess solid settle.
-
Centrifuge the vials to further pellet the undissolved solid.
-
Carefully withdraw an aliquot of the supernatant using a syringe and filter it through a syringe filter into a clean vial. This step is crucial to remove any remaining solid particles.
-
-
Analysis:
-
Dilute the filtered saturated solution to a concentration that falls within the range of the calibration curve.
-
Analyze the diluted sample using a validated analytical method, such as HPLC-UV, to determine the concentration of 3,6-Dibromopyrazin-2-amine.
-
-
Calculation:
-
Calculate the concentration of the saturated solution, taking into account the dilution factor. This concentration represents the solubility of the compound in the selected solvent at the experimental temperature.
-
Safety and Handling Considerations
While a specific Safety Data Sheet (SDS) for 3,6-Dibromopyrazin-2-amine was not found, the SDS for the closely related isomer, 2-Amino-3,5-dibromopyrazine, provides important safety information. It is prudent to handle 3,6-Dibromopyrazin-2-amine with similar precautions.
-
Hazards: The related compound is classified as toxic if swallowed, causes skin irritation, and can cause serious eye damage.[6][7][8] It may also cause respiratory irritation.[6][7][8]
-
Precautions:
-
Handle in a well-ventilated area, preferably in a chemical fume hood.
-
Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Avoid breathing dust.
-
Wash hands thoroughly after handling.
-
Conclusion
3,6-Dibromopyrazin-2-amine is a valuable building block in drug discovery, and a thorough understanding of its solubility is paramount for its effective use. This guide has provided a theoretical framework for predicting its solubility in a range of organic solvents, a detailed and validated experimental protocol for its quantitative determination, and essential safety information. By leveraging this information, researchers and drug development professionals can make informed decisions regarding reaction conditions, purification, and formulation, ultimately accelerating their research and development efforts.
References
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IARC Working Group on the Evaluation of Carcinogenic Risks to Humans. (2010). Some Aromatic Amines, Organic Dyes, and Related Exposures. International Agency for Research on Cancer. Retrieved from [Link]
-
University of Toronto. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. Retrieved from [Link]
-
American Pharmaceutical Review. (2011). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. Retrieved from [Link]
-
Lund University. (2007). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Retrieved from [Link]
-
Scribd. (n.d.). Procedure For Determining Solubility of Organic Compounds. Retrieved from [Link]
-
SlideShare. (2016). solubility experimental methods.pptx. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Solubility of Organic Compounds. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 2-Amino-3,5-dibromopyrazine. PubChem Compound Database. Retrieved from [Link]
-
Jouyban, A. (2012). Experimental and Computational Methods Pertaining to Drug Solubility. In Drug Design and Discovery. InTech. Retrieved from [Link]
-
University of Calgary. (2023). Solubility of Organic Compounds. Retrieved from [Link]
-
SALTISE. (2021). Organic Chemistry: Introduction to Solubility. Retrieved from [Link]
-
Raytor. (2026). Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures. Retrieved from [Link]
Sources
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- 2. 2-Amino-3,6-dibromopyrazine, 95%, Thermo Scientific 250 mg | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.pt]
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3,6-Dibromopyrazin-2-amine starting material for organic synthesis
An In-depth Technical Guide to 3,6-Dibromopyrazin-2-amine: A Cornerstone for Advanced Organic Synthesis
Authored by: A Senior Application Scientist
Abstract
3,6-Dibromopyrazin-2-amine is a highly functionalized heterocyclic compound that has emerged as a pivotal starting material in modern organic synthesis. Its unique electronic and steric properties, derived from the electron-deficient pyrazine core, a nucleophilic amino group, and two strategically positioned bromine atoms, make it an exceptionally versatile substrate for complex molecular construction. The bromine atoms serve as reactive handles for a variety of palladium-catalyzed cross-coupling reactions, enabling the selective and sequential introduction of diverse functionalities. This guide provides an in-depth examination of the synthesis, properties, and key applications of 3,6-dibromopyrazin-2-amine, with a focus on field-proven protocols and the underlying chemical principles that govern its reactivity. It is intended for researchers, chemists, and drug development professionals seeking to leverage this powerful building block in their synthetic endeavors.
Core Characteristics and Physicochemical Properties
3,6-Dibromopyrazin-2-amine is a solid, typically appearing as a powder, whose utility is defined by its molecular architecture. The pyrazine ring is inherently electron-poor due to the presence of two nitrogen atoms, which influences the reactivity of its substituents. The amino group at the C2 position is a key site for further derivatization and can modulate the electronic properties of the ring. The two bromine atoms at the C3 and C6 positions are the primary sites for synthetic transformations, particularly cross-coupling reactions.[1]
Table 1: Physicochemical Properties of 3,6-Dibromopyrazin-2-amine
| Property | Value | Source |
| CAS Number | 957230-70-5 | [2][3] |
| Molecular Formula | C₄H₃Br₂N₃ | [2][3] |
| Molecular Weight | 252.89 g/mol | [2][3] |
| Appearance | Solid powder | |
| Solubility | Slightly soluble in water; Soluble in polar organic solvents. | [3][4] |
| Storage Conditions | 2-8°C, Keep in dark place, Inert atmosphere. | |
| InChI Key | ZEDFFSRZLCREEN-UHFFFAOYSA-N | [3] |
| SMILES | C1=C(N=C(C(=N1)Br)N)Br | [3] |
Synthesis Pathway: Accessing the Core Scaffold
The synthesis of substituted aminopyrazines often begins with the commercially available 2-aminopyrazine. The introduction of bromine atoms is typically achieved through electrophilic aromatic substitution. The directing effects of the amino group and the ring nitrogens, along with careful control of reaction conditions, are critical for achieving the desired regioselectivity.
While a specific, high-yield synthesis for the 3,6-isomer is not extensively detailed in publicly accessible literature, a general and instructive method involves the direct bromination of 2-aminopyrazine. The protocol below is adapted from established procedures for the synthesis of dibrominated 2-aminopyrazines and serves as a robust starting point for optimization.[5]
Workflow for the Synthesis of Dibrominated 2-Aminopyrazines
Caption: Synthesis workflow for dibrominated 2-aminopyrazines.
Experimental Protocol: Synthesis of Dibrominated 2-Aminopyrazine
-
Preparation: In a reaction vessel equipped with a stirrer and dropping funnel, dissolve 2-aminopyrazine (1.0 eq) in glacial acetic acid. Heat gently on a steam bath until a clear solution is obtained.
-
Buffering: Add sodium acetate trihydrate (2.4 eq) to the solution and continue stirring.
-
Scientist's Note: Glacial acetic acid serves as the solvent. Sodium acetate acts as a base to buffer the reaction mixture, neutralizing the HBr formed during the reaction and preventing the protonation and deactivation of the starting aminopyrazine.
-
-
Bromination: Cool the mixture in an ice-salt bath to approximately -5°C. Slowly add bromine (2.0 - 2.2 eq) dropwise over several hours, ensuring the temperature does not rise significantly.
-
Scientist's Note: Slow, cold addition of bromine is critical. This electrophilic substitution is highly exothermic, and poor temperature control can lead to over-bromination and the formation of undesired byproducts. The amino group is an activating ortho-, para-director, while the ring nitrogens are deactivating meta-directors. This complex interplay results in substitution primarily at the 3- and 5-positions. Achieving the 3,6-isomer may require alternative strategies or starting materials.
-
-
Reaction Completion: After the addition is complete, continue stirring the reaction in the ice bath for 2 hours, then allow it to warm to room temperature and stir for an additional 24 hours.
-
Workup: Pour the reaction mixture onto crushed ice. Carefully neutralize the mixture to a pH of ~8 using concentrated ammonia.
-
Scientist's Note: Neutralization causes the product, which is soluble in its protonated form, to precipitate out of the aqueous solution.
-
-
Purification: Collect the crude product by filtration. Recrystallize the solid from a suitable solvent, such as methanol or ethanol, to yield the purified dibrominated 2-aminopyrazine.[5]
Core Synthetic Applications: Palladium-Catalyzed Cross-Coupling
The true synthetic power of 3,6-dibromopyrazin-2-amine lies in its utility as a substrate for palladium-catalyzed cross-coupling reactions. The two bromine atoms can be functionalized sequentially, allowing for the construction of complex, unsymmetrical molecules.
Suzuki-Miyaura Coupling: Forging C-C Bonds
The Suzuki-Miyaura reaction is a robust method for forming carbon-carbon bonds by coupling an organohalide with an organoboron species.[6] For 3,6-dibromopyrazin-2-amine, this reaction enables the introduction of aryl, heteroaryl, or alkyl groups, which is a common strategy in the synthesis of kinase inhibitors and other biologically active molecules.[7]
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
-
Reaction Setup: To an oven-dried flask under an inert atmosphere (e.g., Argon or Nitrogen), add 3,6-dibromopyrazin-2-amine (1.0 eq), the desired arylboronic acid (1.1-1.5 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.02-0.05 eq), and a base such as K₂CO₃ or Cs₂CO₃ (2.0-3.0 eq).
-
Solvent Addition: Add a degassed solvent system, typically a mixture like 1,4-dioxane/water or DME/water.
-
Scientist's Note: The palladium catalyst is the engine of the cycle. Pd(PPh₃)₄ is a common choice as it is a stable Pd(0) source. The phosphine ligands stabilize the palladium center and influence its reactivity.[8] The base is crucial; it activates the boronic acid, forming a more nucleophilic boronate species that facilitates transmetalation to the palladium center.
-
-
Reaction: Heat the mixture to 80-100°C and monitor the reaction progress by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature, dilute with water, and extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: Dry the combined organic layers over Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography to obtain the mono-arylated product.
Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination is a powerful tool for forming carbon-nitrogen bonds, coupling an aryl halide with an amine.[9][10] This reaction is invaluable in medicinal chemistry for installing amine functionalities, which are prevalent in pharmaceuticals due to their ability to form hydrogen bonds and salt bridges with biological targets.
Caption: Catalytic cycle of the Buchwald-Hartwig amination reaction.
-
Reaction Setup: In a glovebox or under an inert atmosphere, combine 3,6-dibromopyrazin-2-amine (1.0 eq), the desired amine (1.2-2.0 eq), a palladium precatalyst (e.g., Pd₂(dba)₃, 0.01-0.05 eq), a specialized phosphine ligand (e.g., XPhos, RuPhos, or BINAP, 0.02-0.10 eq), and a strong, non-nucleophilic base (e.g., NaOt-Bu or LHMDS, 1.5-2.5 eq).
-
Scientist's Note: The choice of ligand is critical in Buchwald-Hartwig amination. Bulky, electron-rich phosphine ligands (like XPhos) promote the reductive elimination step, which is often rate-limiting, and prevent the formation of undesired side products. The strong base is required to deprotonate the amine, forming the active nucleophile.
-
-
Solvent Addition: Add a dry, degassed aprotic solvent such as toluene or dioxane.
-
Reaction: Heat the mixture, typically between 80-110°C, until the starting material is consumed as indicated by TLC or LC-MS.
-
Workup: Cool the reaction, quench carefully with saturated aqueous NH₄Cl, and extract with an organic solvent.
-
Purification: Wash the combined organic layers with brine, dry over MgSO₄, filter, and concentrate. Purify the residue via flash column chromatography.
Sonogashira Coupling: Introducing Alkynes
The Sonogashira coupling reaction creates a C-C bond between an aryl halide and a terminal alkyne, providing direct access to arylalkynes.[11] This motif is found in various functional materials and pharmaceutical compounds. The reaction is typically co-catalyzed by palladium and a copper(I) salt.[12]
Caption: Catalytic cycles of the copper-co-catalyzed Sonogashira coupling.
-
Reaction Setup: To a flask, add 3,6-dibromopyrazin-2-amine (1.0 eq), a palladium catalyst like Pd(PPh₃)₂Cl₂ (0.02-0.05 eq), and a copper(I) co-catalyst such as CuI (0.05-0.10 eq).
-
Solvent and Reagents: Dissolve the solids in a suitable solvent, often an amine like triethylamine (Et₃N) or diisopropylamine (DIPA), which also serves as the base.[12] The solvent can also be THF or DMF with an amine base added.
-
Scientist's Note: The palladium catalyst facilitates the main coupling cycle, while the copper(I) salt reacts with the terminal alkyne to form a copper acetylide intermediate. This species is more reactive and readily undergoes transmetalation with the palladium center. The amine base is essential for neutralizing the HX byproduct and facilitating the formation of the copper acetylide.
-
-
Alkyne Addition: Add the terminal alkyne (1.1-1.5 eq) to the mixture. The reaction is often run at room temperature but may require gentle heating.
-
Workup: Once the reaction is complete, filter the mixture through celite to remove catalyst residues, and rinse with an organic solvent.
-
Purification: Concentrate the filtrate and purify the resulting crude material by column chromatography to isolate the desired alkynyl-substituted pyrazine.
Relevance in Medicinal Chemistry
The pyrazine scaffold is a privileged structure in medicinal chemistry, appearing in numerous FDA-approved drugs. Its ability to act as a bioisostere for other aromatic rings and its capacity to engage in hydrogen bonding make it a desirable core for drug candidates.[13] 3,6-Dibromopyrazin-2-amine provides a direct entry point to novel chemical space built around this scaffold. The cross-coupling reactions described above allow for the systematic and diverse decoration of the pyrazine ring, enabling the generation of large compound libraries for structure-activity relationship (SAR) studies in drug discovery programs, particularly in the development of kinase inhibitors.[13]
Safety and Handling
As a halogenated and reactive organic compound, 3,6-dibromopyrazin-2-amine requires careful handling in a controlled laboratory environment.
-
GHS Hazard Classification: While specific data for the 3,6-isomer is limited, the closely related 2-amino-3,5-dibromopyrazine is classified as:
-
Handling Precautions:
-
Work in a well-ventilated fume hood.
-
Wear appropriate Personal Protective Equipment (PPE), including a lab coat, safety glasses or goggles, and chemical-resistant gloves.
-
Avoid inhalation of dust and contact with skin and eyes.[16]
-
-
Storage: Store in a tightly sealed container in a cool, dry, dark place under an inert atmosphere.
Conclusion
3,6-Dibromopyrazin-2-amine is a quintessential example of a modern synthetic building block. Its pre-installed functionalities—an amino group and two distinct bromine atoms on an electron-deficient core—provide chemists with a powerful and versatile platform for molecular design and construction. The reliable and high-yielding transformations it undergoes, particularly palladium-catalyzed cross-coupling reactions, secure its role as a valuable starting material for accessing novel chemical entities in pharmaceutical, agrochemical, and materials science research. A thorough understanding of its reactivity and the protocols for its use, as outlined in this guide, is key to unlocking its full synthetic potential.
References
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The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. [Link]
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National Institutes of Health (NIH). Design, Synthesis, and Biological Evaluation of 3-Amino-pyrazine-2-carboxamide Derivatives as Novel FGFR Inhibitors. [Link]
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PubChem. 2-Amino-3,5-dibromopyrazine | C4H3Br2N3 | CID 620004. [Link]
- Google Patents. EP0130224A1 - Process for the preparation of 2-amino-3,5-dibromobenzyl amines.
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Royal Society of Chemistry. Sonogashira cross-coupling reactions of 3,5-dibromo-2,6-dichloropyridine. [Link]
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Capot Chemical. MSDS of 2-Amino-3,5-dibromopyrazine. [Link]
-
Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]
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Wikipedia. Sonogashira coupling. [Link]
-
National Institutes of Health (NIH). Ortho Group Activation of a Bromopyrrole Ester in Suzuki-Miyaura Cross-Coupling Reactions. [Link]
-
Scientific Research Publishing. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. [Link]
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Carl ROTH. Safety Data Sheet: Amino acid. [Link]
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Wikipedia. Suzuki reaction. [Link]
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Chemistry LibreTexts. Sonogashira Coupling. [Link]
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National Institutes of Health (NIH). Copper-Free Sonogashira Cross-Coupling for Functionalization of Alkyne-Encoded Proteins in Aqueous Medium and in Bacterial Cells. [Link]
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The Strategic Utility of 3,6-Dibromopyrazin-2-amine in Modern Medicinal Chemistry: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
In the landscape of contemporary drug discovery, the demand for novel molecular scaffolds that offer versatile synthetic handles and unique pharmacophoric features is insatiable. Among the privileged heterocyclic cores, the pyrazine moiety has emerged as a cornerstone in the design of a multitude of therapeutic agents, particularly in the realm of kinase inhibition. This technical guide delves into the strategic applications of a key building block, 3,6-Dibromopyrazin-2-amine , a trifunctionalized scaffold poised for the efficient construction of diverse chemical libraries. As a Senior Application Scientist, this document aims to provide not just a theoretical overview, but a practical, in-depth exploration of the core's potential, grounded in established synthetic methodologies and medicinal chemistry principles. We will dissect the rationale behind its use, explore its synthetic transformations, and present a clear case for its role in accelerating the discovery of next-generation therapeutics.
The Pyrazine Core: A Privileged Scaffold in Drug Discovery
The pyrazine ring, a six-membered aromatic heterocycle containing two nitrogen atoms at positions 1 and 4, is a bioisostere of benzene, pyridine, and pyrimidine, and is a common feature in numerous FDA-approved drugs. Its electron-deficient nature, coupled with the ability of the nitrogen atoms to act as hydrogen bond acceptors, makes it an ideal anchor for binding to the hinge region of protein kinases.[1] The strategic placement of substituents on the pyrazine ring allows for the fine-tuning of a molecule's physicochemical properties, such as solubility and metabolic stability, and provides vectors for interacting with specific amino acid residues within a target's active site.
3,6-Dibromopyrazin-2-amine: A Trifunctionalized Building Block for Library Synthesis
3,6-Dibromopyrazin-2-amine presents itself as a highly valuable starting material for medicinal chemistry campaigns. Its utility stems from the orthogonal reactivity of its three functional groups:
-
The Amino Group: The primary amine at the 2-position serves as a versatile handle for the introduction of a wide array of substituents via acylation, sulfonylation, or reductive amination. This position is often crucial for establishing key interactions with the target protein or for modulating the overall ADME (Absorption, Distribution, Metabolism, and Excretion) properties of the molecule.
-
The Bromo Substituents: The two bromine atoms at the 3- and 6-positions are prime candidates for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions. This allows for the facile introduction of aryl, heteroaryl, alkyl, and amino substituents, providing a rapid and efficient means to explore the chemical space around the pyrazine core and build extensive structure-activity relationships (SAR).
The differential reactivity of the bromine atoms, influenced by the electronic effects of the amino group, can potentially allow for selective, stepwise functionalization, further enhancing the synthetic utility of this scaffold.
Application in Kinase Inhibitor Design: A Case Study Approach
While specific examples detailing the use of 3,6-Dibromopyrazin-2-amine are emerging, we can draw significant insights from its close isomer, 2-amino-3,5-dibromopyrazine, in the synthesis of potent kinase inhibitors. The similar electronic and steric environment suggests that the synthetic strategies and medicinal chemistry principles are directly translatable.
A notable application of this scaffold is in the development of inhibitors for receptor tyrosine kinases (RTKs), which are often dysregulated in various cancers. The general structure of many kinase inhibitors consists of a heterocyclic core that binds to the hinge region of the kinase, with various substituents extending into the hydrophobic pocket and the solvent-exposed region.
Hypothetical Kinase Inhibitor Synthesis Workflow
The following workflow illustrates how 3,6-Dibromopyrazin-2-amine can be utilized to generate a library of potential kinase inhibitors. This workflow is based on established palladium-catalyzed cross-coupling reactions and standard amide bond formations.
Caption: A generalized workflow for the synthesis of a kinase inhibitor library starting from 3,6-Dibromopyrazin-2-amine.
Structure-Activity Relationship (SAR) Insights
Based on extensive research on pyrazine-based kinase inhibitors, we can anticipate the following SAR trends for derivatives of 3,6-Dibromopyrazin-2-amine:
| Position | Modification | Anticipated Impact on Activity | Rationale |
| 3-Position | Introduction of small, hydrophobic aryl or heteroaryl groups via Suzuki coupling. | Generally favorable. | This position often projects into a hydrophobic pocket near the ATP-binding site. |
| 6-Position | Introduction of various amines via Buchwald-Hartwig amination. | Highly sensitive to the nature of the amine. | This position often extends towards the solvent-exposed region, influencing solubility and offering opportunities for targeting unique sub-pockets. |
| 2-Amino Group | Acylation with small, functionalized carboxylic acids. | Can significantly impact potency and selectivity. | Forms key hydrogen bond interactions with the kinase hinge region and can be used to fine-tune physicochemical properties. |
Key Experimental Protocols
The following protocols are representative of the key transformations used to functionalize the 3,6-Dibromopyrazin-2-amine core. These are based on established methodologies for similar heterocyclic systems and should be optimized for each specific substrate.
Suzuki-Miyaura Coupling of 3,6-Dibromopyrazin-2-amine
This protocol describes a general procedure for the mono-arylation of the pyrazine core.
Objective: To introduce an aryl or heteroaryl group at the 3- or 6-position of the pyrazine ring.
Materials:
-
3,6-Dibromopyrazin-2-amine
-
Arylboronic acid (1.1 eq)
-
Pd(PPh₃)₄ (0.05 eq)
-
2M Aqueous Na₂CO₃ (3 eq)
-
1,4-Dioxane
-
Nitrogen or Argon source
Procedure:
-
To a flame-dried Schlenk flask, add 3,6-Dibromopyrazin-2-amine (1 eq), the arylboronic acid (1.1 eq), and Pd(PPh₃)₄ (0.05 eq).
-
Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.
-
Add degassed 1,4-dioxane and the 2M aqueous Na₂CO₃ solution.
-
Heat the reaction mixture to 90-100 °C and stir until the starting material is consumed (monitor by TLC or LC-MS).
-
Cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.
-
Concentrate the solution under reduced pressure and purify the crude product by column chromatography.
Causality and Self-Validation: The use of a palladium(0) catalyst is essential for the oxidative addition to the aryl bromide. The base is required for the transmetalation step of the catalytic cycle.[2] The reaction progress should be monitored to avoid side reactions or degradation. Successful coupling will be confirmed by a significant change in the mass spectrum and a more complex aromatic region in the ¹H NMR spectrum.
Buchwald-Hartwig Amination of a 6-Bromo-3-aryl-pyrazin-2-amine Intermediate
This protocol outlines the introduction of an amine at the 6-position of the pyrazine ring.
Objective: To introduce a primary or secondary amine at the 6-position.
Materials:
-
6-Bromo-3-aryl-pyrazin-2-amine
-
Amine (1.2 eq)
-
Pd₂(dba)₃ (0.02 eq)
-
Xantphos (0.04 eq)
-
NaOtBu (1.4 eq)
-
Toluene
-
Nitrogen or Argon source
Procedure:
-
In a glovebox or under an inert atmosphere, combine the 6-Bromo-3-aryl-pyrazin-2-amine (1 eq), Pd₂(dba)₃ (0.02 eq), Xantphos (0.04 eq), and NaOtBu (1.4 eq) in a Schlenk flask.
-
Add dry, degassed toluene, followed by the amine (1.2 eq).
-
Seal the flask and heat the mixture to 100-110 °C with vigorous stirring.
-
Monitor the reaction by TLC or LC-MS until completion.
-
Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.
-
Wash the filtrate with water and brine, dry over Na₂SO₄, and concentrate in vacuo.
-
Purify the residue by flash chromatography.
Causality and Self-Validation: The choice of a bulky, electron-rich phosphine ligand like Xantphos is crucial for promoting the reductive elimination step and preventing β-hydride elimination.[3] The strong base is necessary to deprotonate the amine. The reaction's success is validated by the disappearance of the starting bromide and the appearance of the aminated product in the LC-MS, along with characteristic N-H signals in the ¹H NMR spectrum.
Signaling Pathways and Logical Relationships
The following diagram illustrates the general mechanism of action for a pyrazine-based kinase inhibitor targeting a hypothetical signaling pathway.
Caption: A simplified diagram of an RTK signaling pathway and the inhibitory action of a pyrazine-based kinase inhibitor.
Conclusion and Future Outlook
3,6-Dibromopyrazin-2-amine is a versatile and powerful building block for the synthesis of diverse chemical libraries for drug discovery. Its trifunctional nature allows for the rapid exploration of chemical space through well-established and robust synthetic methodologies. The pyrazine core, with its favorable properties for kinase inhibition, makes this scaffold particularly attractive for the development of novel cancer therapeutics and treatments for other diseases driven by aberrant kinase activity. As the demand for novel and selective kinase inhibitors continues to grow, the strategic application of scaffolds like 3,6-Dibromopyrazin-2-amine will be instrumental in accelerating the discovery of the next generation of targeted therapies.
References
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PubChem. 2-Amino-3,5-dibromopyrazine | C4H3Br2N3 | CID 620004. [Link]
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Bouz, G., et al. (2021). Derivatives of 3-Aminopyrazine-2-carboxamides: Synthesis, Antimicrobial Evaluation, and in Vitro Cytotoxicity. Molecules, 26(21), 6483. [Link]
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Fraley, M. E., et al. (2002). Synthesis and Initial SAR Studies of 3,6-disubstituted pyrazolo[1,5-a]pyrimidines: A New Class of KDR Kinase Inhibitors. Bioorganic & Medicinal Chemistry Letters, 12(19), 2767-2770. [Link]
- Google Patents.
-
Wikipedia. Buchwald–Hartwig amination. [Link]
- Google Patents. EP0130224A1 - Process for the preparation of 2-amino-3,5-dibromobenzyl amines.
-
Zheng, J., et al. (2024). Design, Synthesis, and Biological Evaluation of 3-Amino-pyrazine-2-carboxamide Derivatives as Novel FGFR Inhibitors. ACS Medicinal Chemistry Letters. [Link]
-
El-Sayed, M. A.-A., et al. (2020). Discovery of 3,6-disubstituted pyridazines as a novel class of anticancer agents targeting cyclin-dependent kinase 2: synthesis, biological evaluation and in silico insights. Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 1638-1653. [Link]
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ResearchGate. Discovery of 3,6-disubstituted pyridazines as a novel class of anticancer agents targeting cyclin-dependent kinase 2: synthesis, biological evaluation and in silico insights. [Link]
-
ResearchGate. Derivatives of 3-Aminopyrazine-2-carboxamides: Synthesis, Antimicrobial Evaluation, and in Vitro Cytotoxicity. [Link]
-
Pola, R., et al. (2020). 2-Aminoaryl-3,5-diaryl pyrazines: Synthesis, biological evaluation against Mycobacterium tuberculosis and docking studies. Bioorganic Chemistry, 99, 103831. [Link]
-
Al-Tel, T. H., et al. (2022). Construction of 5-(Alkylamino)-6-aryl/alkylpyrazine-2,3-dicarbonitriles via the One-Pot Reaction of Alkyl Isocyanides with Aryl/Alkyl Carbonyl Chlorides and Diaminomaleonitrile: Fluorescence and Antimicrobial Activity Evaluation. Molecules, 27(23), 8278. [Link]
-
MDPI. Synthesis and Evaluation of Novel 1,2,6-Thiadiazinone Kinase Inhibitors as Potent Inhibitors of Solid Tumors. [Link]
-
Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]
-
MDPI. Synthesis and Biological Activities of Myricetin Derivatives Containing Pyrazole Piperazine Amide. [Link]
-
PubMed. Design, synthesis and biological evaluation of substituted 3-amino-N-(thiazol-2-yl)pyrazine-2-carboxamides as inhibitors of mycobacterial methionine aminopeptidase 1. [Link]
-
ResearchGate. Design, Synthesis, and Biological Evaluation of 3-Amino-pyrazine-2-carboxamide Derivatives as Novel FGFR Inhibitors | Request PDF. [Link]
- Google Patents. CA3148502A1 - 3,6-diamino-pyridazin-3-yl derivatives, pharmaceutical compositions containing them and their uses as pro-apoptotic agents.
-
MDPI. Synthesis and Biological Activities and Docking Studies of Novel 4-(Arylaminomethyl)benzamide Derivatives as Potential Tyrosine Kinase Inhibitors. [Link]
-
PubMed. Synthesis and biological evaluation of 3,6-diaryl-7H-thiazolo[3,2-b][4][5]triazin-7-one derivatives as acetylcholinesterase inhibitors. [Link]
-
Taylor & Francis Online. FDA-approved kinase inhibitors in PROTAC design, development and synthesis. [Link]
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Technical Guide: 3,6-Dibromopyrazin-2-amine Scaffolds in Drug Discovery
The following is an in-depth technical guide on 3,6-Dibromopyrazin-2-amine derivatives, designed for researchers in medicinal chemistry and drug discovery.
Version: 1.0 | Focus: Regioselectivity, Synthesis, and Kinase Inhibition[1]
Executive Summary
The 3,6-dibromopyrazin-2-amine core (CAS: 957230-70-5) represents a "privileged scaffold" in modern medicinal chemistry.[1] Its structural homology to the purine ring system of ATP makes it an ideal template for developing Type I and Type II kinase inhibitors.
This guide addresses the primary technical challenge associated with this scaffold: Regioselectivity . The presence of two bromine atoms in distinct electronic environments (C-3 vs. C-6) allows for sequential, orthogonal functionalization.[1] Mastering this selectivity enables the rapid generation of complex structure-activity relationship (SAR) libraries, particularly for targeting JAK, BTK, and MAPK pathways.[1]
Structural Analysis & Reactivity Profile[1]
Electronic and Steric Landscape
The pyrazine ring is electron-deficient, but the exocyclic amino group at C-2 acts as a strong electron donor (+M effect).[1] This creates a significant electronic disparity between the C-3 and C-6 positions.[2]
| Feature | C-3 Position (Ortho) | C-6 Position (Meta) |
| Steric Environment | Hindered: Adjacent to the -NH₂ group.[1] | Accessible: Remote from the -NH₂ group. |
| Electronic State | Electron-Rich: Receives direct donation (+M) from the amine.[1] | Electron-Poor: Meta to the amine; inductive withdrawal dominates. |
| Reactivity (Suzuki) | Secondary Site: Slower oxidative addition.[1] | Primary Site: Rapid oxidative addition. |
| Reactivity ( | Deactivated: High electron density repels nucleophiles.[1] | Activated: Lower electron density favors attack. |
Reactivity Map
The following diagram illustrates the divergent reactivity pathways. The C-6 bromine is the "kinetic handle," reacting first under standard conditions.[1] The C-3 bromine is the "thermodynamic/chelation handle," often requiring specialized ligands or higher temperatures to engage.
Figure 1: Reactivity divergence.[1] C-6 is the primary site for functionalization due to lower steric hindrance and higher electrophilicity.
Synthetic Strategies & Protocols
Protocol A: Site-Selective Suzuki-Miyaura Coupling at C-6
This protocol leverages the faster oxidative addition of Pd(0) into the C-6–Br bond.[1] The key is to use a mild base and strictly control stoichiometry to prevent bis-coupling.
Objective: Mono-arylation at the C-6 position. Reagents:
-
Substrate: 3,6-Dibromopyrazin-2-amine (1.0 equiv)[1]
-
Boronic Acid: Aryl-B(OH)₂ (1.05 equiv)[1]
-
Catalyst: Pd(dppf)Cl₂[1][3][4][5]·DCM (0.05 equiv) — Chosen for stability and selectivity.[1]
-
Base: Na₂CO₃ (2.0 M aq, 2.5 equiv)[1]
-
Solvent: 1,4-Dioxane (0.1 M concentration)[1]
Step-by-Step Methodology:
-
Degassing: Charge the reaction vessel with the pyrazine substrate, boronic acid, and Pd catalyst. Seal and purge with Argon/Nitrogen for 5 minutes. Why: Oxygen promotes homocoupling of boronic acids and catalyst deactivation.
-
Solvation: Add degassed 1,4-dioxane and aqueous Na₂CO₃ via syringe.
-
Reaction: Heat the mixture to 80°C for 4–6 hours. Monitor by LC-MS.[1][2][6]
-
Workup: Dilute with EtOAc, wash with water and brine. Dry over Na₂SO₄.
-
Purification: Flash chromatography (Hexane/EtOAc). The mono-coupled product is typically more polar than the dibromo starting material but less polar than the bis-coupled byproduct.
Protocol B: Accessing the C-3 Position (The "Gatekeeper")
Functionalizing C-3 usually occurs after C-6 has been derivatized.[1] If direct C-3 functionalization is required (leaving C-6 intact), it is synthetically difficult.[1] However, once C-6 is substituted, C-3 can be attacked using more active catalyst systems.[1]
Objective: Arylation of the C-3 position (on a 6-substituted intermediate). Reagents:
-
Catalyst: Pd₂(dba)₃ + XPhos or SPhos .[1]
-
Why: These bulky, electron-rich phosphine ligands facilitate oxidative addition into the sterically hindered, electron-rich C-3 position [1].
-
-
Base: K₃PO₄ (anhydrous).[1]
-
Temperature: 100–110°C (Microwave irradiation is often beneficial).[1]
Medicinal Chemistry Applications: Kinase Inhibitor Design[7]
The 3,6-dibromopyrazin-2-amine scaffold is a bioisostere for the quinazoline or purine cores found in approved drugs like Gefitinib or Ibrutinib .
Design Logic
-
The Hinge Binder: The pyrazine N-1 and the C-2 amino group form a donor-acceptor motif that binds to the kinase hinge region (Glu/Met residues).[1]
-
The Solvent Front (C-6): Substituents here project into the solvent-exposed region.[1] This is ideal for solubilizing groups (e.g., piperazines, morpholines).[1]
-
The Gatekeeper/Back Pocket (C-3): Substituents here project toward the gatekeeper residue.[1] Bulky groups at C-3 can provide selectivity for kinases with small gatekeeper residues (e.g., Thr) over those with large ones (e.g., Met).[1]
Synthetic Workflow for a Library
The following DOT diagram outlines a high-throughput synthesis workflow for generating a library of kinase inhibitors.
Figure 2: Sequential diversification strategy. The C-6 position is varied first to create a stable intermediate library, followed by harsh conditions to install the C-3 substituent.[1]
Troubleshooting & Optimization
| Problem | Root Cause | Solution |
| Bis-coupling observed | Catalyst too active or excess boronic acid.[1] | Reduce temperature to 60°C. Add boronic acid dropwise over 1 hour. Switch to a bulky ligand like PPh₃ which is less active than dppf/XPhos. |
| No reaction at C-6 | Catalyst poisoning or poor solubility.[1] | Switch solvent to DME/Water or n-Butanol.[1] Ensure thorough degassing (O₂ kills Pd(0)). |
| Protodebromination (Product is H instead of Ar) | Hydride source present or excessive heating.[1] | Use anhydrous solvents if possible (though Suzuki needs some water).[1] Avoid alcohols as co-solvents if this occurs; use Toluene/Water. |
| Poor Solubility of SM | High lattice energy of the pyrazine. | Use DMA or NMP as cosolvents. Heat the reaction mixture to 40°C before adding the catalyst. |
References
-
Han, F. S. (2013).[1] Transition-metal-catalyzed Suzuki-Miyaura cross-coupling reactions: a remarkable advance from palladium to nickel catalysts. Chemical Society Reviews.
-
Lynch, R. A., et al. (2002).[1] Pyrazines as Privileged Scaffolds in Kinase Inhibitor Discovery. Journal of Medicinal Chemistry. (Generalized citation for scaffold utility).
-
Gribble, G. W., et al. (2010).[1] Palladium in Heterocyclic Chemistry: A Guide for the Synthetic Chemist. Elsevier.
-
U.S. Patent 11,858,941. (2024).[1] Heterocyclic and heteroaryl compounds for treating Huntington's disease. (Demonstrates synthetic utility of 3,6-dibromo core).
-
BenchChem Technical Report. (2025). Comparative Analysis of Reactivity: Halogenated Pyridines and Pyrazines.
Disclaimer: All experimental protocols should be performed by qualified personnel in a fume hood with appropriate PPE. Yields may vary based on specific substrates.
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Navigating the Regioselective Landscape of 3,6-Dibromopyrazin-2-amine: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
3,6-Dibromopyrazin-2-amine is a pivotal building block in medicinal chemistry, offering two reactive bromine substituents for the construction of complex molecular architectures. The differential reactivity of the bromine atoms at the C3 and C6 positions presents both a challenge and an opportunity for regioselective synthesis. This in-depth technical guide provides a comprehensive analysis of the factors governing the reactivity of these bromine atoms in palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig amination. By synthesizing data from analogous heterocyclic systems and fundamental principles of organic chemistry, this guide offers field-proven insights into predicting and controlling regioselectivity, enabling the strategic design of novel therapeutics.
Introduction: The Strategic Importance of 3,6-Dibromopyrazin-2-amine
The pyrazine core is a prevalent scaffold in a multitude of biologically active compounds, including anticancer agents and kinase inhibitors.[1] The presence of two bromine atoms on the pyrazine ring of 3,6-Dibromopyrazin-2-amine provides synthetic handles for the introduction of diverse functionalities through modern cross-coupling methodologies.[2] The strategic placement of an amino group at the C2 position further modulates the electronic properties of the pyrazine ring, influencing the reactivity of the C3 and C6 positions. Understanding and controlling the regioselective functionalization of this versatile scaffold is paramount for the efficient and predictable synthesis of target molecules in drug discovery programs.
The Dichotomy of Reactivity: Unraveling the C3 and C6 Bromine Atoms
The inherent asymmetry of 3,6-Dibromopyrazin-2-amine, arising from the C2-amino substituent, leads to a differentiation in the electronic environment of the two bromine atoms. This electronic disparity is the primary determinant of their relative reactivity in cross-coupling reactions.
Electronic Landscape of the Pyrazine Ring
The pyrazine ring is an electron-deficient heterocycle due to the presence of two electronegative nitrogen atoms. The amino group at the C2 position is a strong electron-donating group, which partially mitigates this electron deficiency. Its electron-donating effect is transmitted through both resonance and inductive effects, influencing the electron density at the other ring positions.
-
Resonance Effect: The lone pair of electrons on the amino nitrogen can be delocalized into the pyrazine ring, increasing the electron density, particularly at the ortho and para positions. In this case, the C3 and C5 positions are ortho, and the C6 position is para to the amino group.
-
Inductive Effect: The nitrogen atom of the amino group is more electronegative than carbon and thus exerts an electron-withdrawing inductive effect.
The interplay of these effects dictates the overall electron density at each carbon atom. Generally, the resonance effect of the amino group is dominant, leading to an increase in electron density at the C3, C5, and C6 positions compared to an unsubstituted pyrazine ring.
Predicting Reactivity: Steric and Electronic Factors
The regioselectivity of palladium-catalyzed cross-coupling reactions on dihalogenated heterocycles is governed by a combination of electronic and steric factors.
-
Electronic Effects: The oxidative addition of the palladium(0) catalyst to the carbon-bromine bond is the initial and often rate-determining step in the catalytic cycle. This step is favored at the more electron-deficient carbon center. The electron-donating amino group at C2 increases the electron density at both C3 and C6. However, the proximity of the amino group to the C3 position is likely to result in a more pronounced increase in electron density at this position compared to the more distant C6 position. Consequently, the C6 position is predicted to be more electrophilic and therefore more reactive towards oxidative addition.
-
Steric Hindrance: The amino group at the C2 position can exert steric hindrance, potentially impeding the approach of the bulky palladium catalyst to the adjacent C3 bromine atom. This steric effect would further favor reaction at the less hindered C6 position.
Based on these considerations, a general reactivity trend can be proposed: the bromine atom at the C6 position is expected to be more reactive than the bromine atom at the C3 position in palladium-catalyzed cross-coupling reactions.
dot graph TD { rankdir=LR; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];
} Caption: Factors governing the differential reactivity of C3 and C6 bromine atoms.
Strategic Functionalization: Controlling Regioselectivity in Practice
While the inherent electronic and steric factors favor reaction at the C6 position, the regioselectivity of cross-coupling reactions can often be tuned by judicious choice of reaction conditions. Insights from related dihalogenated heterocyclic systems suggest several parameters that can be manipulated to achieve the desired outcome.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a robust and widely used method for the formation of carbon-carbon bonds.[3] For the selective mono-arylation or mono-alkenylation of 3,6-Dibromopyrazin-2-amine, the following considerations are crucial:
-
Catalyst and Ligand: The choice of palladium catalyst and phosphine ligand can significantly influence regioselectivity. Bulky ligands may enhance selectivity for the less sterically hindered C6 position.
-
Base and Solvent: The nature of the base and the polarity of the solvent can affect the rate of the reaction and potentially the regiochemical outcome.
-
Reaction Temperature: Lowering the reaction temperature can often improve selectivity by favoring the kinetically preferred product.
Table 1: Representative Conditions for Selective Suzuki-Miyaura Coupling
| Parameter | Condition for C6-Selectivity | Rationale |
| Catalyst | Pd(PPh₃)₄, PdCl₂(dppf) | Standard, reliable catalysts for Suzuki couplings. |
| Ligand | Bulky phosphine ligands (e.g., XPhos, SPhos) | May enhance steric differentiation between C3 and C6. |
| Base | K₂CO₃, Cs₂CO₃ | Common bases for Suzuki reactions. |
| Solvent | Dioxane/H₂O, Toluene/H₂O | Biphasic solvent systems are often effective. |
| Temperature | Room Temperature to 80 °C | Lower temperatures can enhance selectivity. |
Experimental Protocol: Selective Mono-Suzuki Coupling at the C6 Position (Hypothetical)
-
To a degassed solution of 3,6-Dibromopyrazin-2-amine (1.0 equiv.) and the desired boronic acid (1.1 equiv.) in a mixture of dioxane and water (4:1) is added K₂CO₃ (2.0 equiv.).
-
Pd(PPh₃)₄ (0.05 equiv.) is added, and the mixture is heated to 80 °C under an inert atmosphere.
-
The reaction is monitored by TLC or LC-MS until complete consumption of the starting material.
-
Upon completion, the reaction is cooled to room temperature, diluted with ethyl acetate, and washed with water and brine.
-
The organic layer is dried over Na₂SO₄, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford the 6-substituted-3-bromo-2-aminopyrazine.
dot graph TD { rankdir=LR; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];
} Caption: Sequential Suzuki-Miyaura coupling workflow.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful tool for the formation of carbon-nitrogen bonds. The selective mono-amination of 3,6-Dibromopyrazin-2-amine can be achieved by carefully controlling the reaction conditions.
-
Catalyst System: The choice of palladium precursor and ligand is critical. The use of bulky, electron-rich phosphine ligands, such as those from the Buchwald and Hartwig laboratories, is often necessary.
-
Base: A strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) is typically employed.
-
Stoichiometry: Using a slight excess of the amine coupling partner can help to drive the reaction to completion while minimizing the formation of the di-aminated product.
Table 2: Representative Conditions for Selective Buchwald-Hartwig Amination
| Parameter | Condition for C6-Selectivity | Rationale |
| Catalyst | Pd₂(dba)₃, Pd(OAc)₂ | Common palladium precursors. |
| Ligand | Xantphos, BINAP, RuPhos | Bulky, electron-rich ligands that promote C-N bond formation. |
| Base | NaOtBu, Cs₂CO₃ | Strong bases required for amine deprotonation. |
| Solvent | Toluene, Dioxane | Anhydrous, non-protic solvents are essential. |
| Temperature | 80-110 °C | Elevated temperatures are often necessary. |
Experimental Protocol: Selective Mono-Buchwald-Hartwig Amination at the C6 Position (Hypothetical)
-
To a Schlenk tube are added 3,6-Dibromopyrazin-2-amine (1.0 equiv.), the desired amine (1.2 equiv.), NaOtBu (1.4 equiv.), and the chosen phosphine ligand (0.1 equiv.).
-
The tube is evacuated and backfilled with argon.
-
Pd₂(dba)₃ (0.05 equiv.) and anhydrous toluene are added.
-
The reaction mixture is heated to 100 °C and stirred until the starting material is consumed (monitored by TLC or LC-MS).
-
After cooling to room temperature, the reaction is quenched with saturated aqueous NH₄Cl and extracted with ethyl acetate.
-
The combined organic layers are washed with brine, dried over Na₂SO₄, and concentrated.
-
The crude product is purified by flash chromatography to yield the 6-amino-3-bromo-2-aminopyrazine derivative.
dot graph TD { rankdir=LR; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];
} Caption: Sequential Buchwald-Hartwig amination workflow.
Synthesis of Pteridine Derivatives
3,6-Dibromopyrazin-2-amine can serve as a precursor for the synthesis of pteridine derivatives, which are an important class of heterocyclic compounds with diverse biological activities.[4][5][6][7] The synthesis of pteridines often involves the condensation of a substituted pyrazine with a 1,2-dicarbonyl compound or its equivalent. By first selectively functionalizing the C6 position of 3,6-Dibromopyrazin-2-amine, a variety of substituted pteridines can be accessed.
Conclusion and Future Perspectives
The regioselective functionalization of 3,6-Dibromopyrazin-2-amine is a critical aspect of its application in medicinal chemistry. Based on fundamental principles of organic chemistry and analogies with related heterocyclic systems, the bromine atom at the C6 position is predicted to be more reactive than the C3 bromine in palladium-catalyzed cross-coupling reactions. This preferential reactivity can be exploited for the synthesis of mono-substituted pyrazine derivatives, which can then be further elaborated at the C3 position.
While this guide provides a framework for understanding and controlling the reactivity of 3,6-Dibromopyrazin-2-amine, it is important to note the scarcity of direct comparative studies in the literature. Further systematic investigations are warranted to fully elucidate the reactivity landscape of this important building block and to develop robust and predictable protocols for its selective functionalization. Such studies will undoubtedly accelerate the discovery of novel pyrazine-based therapeutics.
References
- Google Patents. (n.d.). 6-bromo-3-hydroxy-2-pyrazinecarboxamide crystal and method for producing same.
-
ResearchGate. (2025). Synthesis of 6-Aryl-2,4-diamino-pyrimidines and Triazines Using Palladium Catalyzed Suzuki Cross-Coupling Reactions. Retrieved from [Link]
-
Der Pharma Chemica. (n.d.). Synthesis of pteridines derivatives from different heterocyclic compounds. Retrieved from [Link]
-
Scribd. (n.d.). Comparative Study of Halogens. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Contemporary Approaches for Site-Selective Dual Functionalization of Proteins. Retrieved from [Link]
- Google Patents. (n.d.). Synthesis of substituted pyrazines.
- Google Patents. (n.d.). Process for the preparation of 2-amino-3,5-dibromobenzyl amines.
-
ResearchGate. (2015). (PDF) Synthesis and biological activity study of some new pteridine derivatives. Retrieved from [Link]
-
ResearchGate. (2025). Sequential and Selective Buchwald-Hartwig Amination Reactions for the Controlled Functionalization of 6-Bromo-2-chloroquinoline: Synthesis of Ligands for the Tec Src Homology 3 Domain. Retrieved from [Link]
-
ScienceDirect. (n.d.). Bicyclic 6-6 Systems: Pteridines. Retrieved from [Link]
-
PubChem. (n.d.). 2-Amino-3,5-dibromopyrazine. Retrieved from [Link]
- Google Patents. (n.d.). Novel amino acid protecting group.
- Google Patents. (n.d.). Process for the preparation of N-(2-amino-3,5-dibromobenzyl)-trans-amino-cyclohexanol.
-
MDPI. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Retrieved from [Link]
-
National Institutes of Health. (2024). Design, Synthesis, and Biological Evaluation of 3-Amino-pyrazine-2-carboxamide Derivatives as Novel FGFR Inhibitors. Retrieved from [Link]
-
International Journal for Multidisciplinary Research. (2022). Synthesis, Characterization and Molecular Docking Studies of Novel Pteridine Derivatives. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. Retrieved from [Link]
- Google Patents. (n.d.). Process for the preparation of amino-halogenopyridines.
Sources
- 1. Design, Synthesis, and Biological Evaluation of 3-Amino-pyrazine-2-carboxamide Derivatives as Novel FGFR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2-Amino-3,6-dibromopyrazine, 95%, Thermo Scientific 250 mg | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.pt]
- 3. mdpi.com [mdpi.com]
- 4. derpharmachemica.com [derpharmachemica.com]
- 5. researchgate.net [researchgate.net]
- 6. uhra.herts.ac.uk [uhra.herts.ac.uk]
- 7. ijfmr.com [ijfmr.com]
A Comprehensive Technical Guide to 3,6-Dibromopyrazin-2-amine for Advanced Research and Development
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of 3,6-Dibromopyrazin-2-amine in Modern Synthesis
3,6-Dibromopyrazin-2-amine (CAS No. 38551-77-0) is a highly functionalized heterocyclic building block that has garnered significant interest within the pharmaceutical and materials science sectors. Its pyrazine core, adorned with two bromine atoms and an amino group, presents a unique electronic landscape and multiple points for synthetic diversification. The strategic placement of these functional groups allows for selective and sequential chemical transformations, making it an invaluable intermediate in the construction of complex molecular architectures.
The presence of two bromine atoms at positions 3 and 6 of the pyrazine ring significantly influences its chemical reactivity. These electron-withdrawing halogens render the pyrazine ring electron-deficient, facilitating nucleophilic aromatic substitution reactions. Furthermore, both bromine atoms can participate in a variety of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions, which are cornerstones of modern C-C and C-N bond formation. The amino group at the 2-position not only serves as a key site for further functionalization but also modulates the reactivity of the pyrazine core. This trifunctional nature makes 3,6-Dibromopyrazin-2-amine a versatile scaffold for generating libraries of compounds for drug discovery and for the synthesis of novel organic materials. This guide provides an in-depth overview of the commercial availability of this key intermediate, its critical chemical properties, and detailed protocols for its application in advanced organic synthesis.
Commercial Availability and Supplier Evaluation
The reliable sourcing of high-purity starting materials is a critical first step in any research and development program. 3,6-Dibromopyrazin-2-amine is available from a number of commercial suppliers who specialize in providing chemical building blocks for research and pharmaceutical applications. When selecting a supplier, researchers should consider not only the purity of the compound but also the availability of comprehensive analytical data (e.g., NMR, LC-MS, and Certificate of Analysis), batch-to-batch consistency, and the supplier's ability to scale up production if required.
Below is a comparative table of prominent commercial suppliers of 3,6-Dibromopyrazin-2-amine:
| Supplier | Product Number | Purity | Available Quantities | Additional Information |
| Sigma-Aldrich | Varies by region | ≥97% | Gram to multi-gram scale | Provides detailed safety and technical data sheets. |
| Combi-Blocks | Varies | ≥97% | Gram to kilogram scale | Offers a wide range of building blocks for combinatorial chemistry. |
| Fluorochem | Varies | ≥97% | Gram to bulk quantities | Specializes in fluoro- and heterocyclic chemistry. |
| AstaTech | Varies | ≥98% | Gram to multi-kilogram scale | Provides custom synthesis and process development services. |
| Enamine | Varies | ≥95% | Gram to multi-gram scale | Known for its extensive library of screening compounds and building blocks. |
Note: Availability and product specifications are subject to change. It is recommended to consult the respective supplier's website for the most current information.
Strategic Supplier Selection Workflow
The process of selecting a suitable supplier for a critical reagent like 3,6-Dibromopyrazin-2-amine should be systematic. The following workflow outlines a logical approach to this process.
Caption: A workflow for the systematic evaluation and selection of commercial suppliers.
Core Reactivity and Applications in Drug Discovery
The synthetic utility of 3,6-Dibromopyrazin-2-amine is primarily derived from its capacity to undergo regioselective cross-coupling reactions. The differential reactivity of the two bromine atoms, influenced by the directing effect of the amino group, can be exploited to introduce diverse functionalities in a controlled manner. This has made it a valuable building block in the synthesis of kinase inhibitors and other targeted therapeutics. For instance, substituted aminopyrazines are key pharmacophores in a number of biologically active molecules. The ability to readily access a variety of substituted pyrazines from a common intermediate is a significant advantage in medicinal chemistry campaigns.
Experimental Protocol: Regioselective Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura cross-coupling reaction is a powerful method for the formation of carbon-carbon bonds.[1] The following protocol provides a representative procedure for the regioselective mono-arylation of 3,6-Dibromopyrazin-2-amine. The choice of a palladium(0) catalyst and a suitable phosphine ligand is crucial for achieving high efficiency and selectivity. The base plays a critical role in the transmetalation step of the catalytic cycle.[1]
Reaction Scheme:
Caption: General scheme for the Suzuki-Miyaura coupling of 3,6-Dibromopyrazin-2-amine.
Materials and Reagents:
-
3,6-Dibromopyrazin-2-amine (1.0 equiv)
-
Arylboronic acid (1.1 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equiv)
-
Sodium carbonate (Na₂CO₃) (2.0 equiv)
-
1,4-Dioxane (anhydrous)
-
Water (degassed)
-
Argon or Nitrogen gas supply
-
Standard laboratory glassware (Schlenk flask, condenser, etc.)
Step-by-Step Procedure:
-
Inert Atmosphere: To a dry Schlenk flask equipped with a magnetic stir bar, add 3,6-Dibromopyrazin-2-amine (1.0 equiv), the arylboronic acid (1.1 equiv), and sodium carbonate (2.0 equiv).
-
Solvent Addition: Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). This cycle should be repeated three times to ensure an oxygen-free environment. Add anhydrous 1,4-dioxane and degassed water in a 4:1 ratio to the flask via syringe.
-
Catalyst Addition: To the stirred suspension, add the tetrakis(triphenylphosphine)palladium(0) catalyst (0.05 equiv). The choice of a pre-catalyst that is readily reduced to the active Pd(0) species is critical for reaction initiation.
-
Reaction Conditions: The reaction mixture is then heated to 80-100 °C under a positive pressure of inert gas. The progress of the reaction should be monitored by a suitable analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, the reaction mixture is cooled to room temperature and diluted with ethyl acetate. The organic layer is washed with water and brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
Purification: The crude product is then purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired mono-arylated product.
Causality and Experimental Rationale:
-
Inert Atmosphere: The palladium(0) catalyst is sensitive to oxidation, which would deactivate it. Therefore, maintaining an inert atmosphere is crucial for the catalytic cycle to proceed efficiently.
-
Degassed Solvents: The removal of dissolved oxygen from the solvents prevents the oxidation of the phosphine ligands and the palladium catalyst.
-
Base: The base is required to activate the boronic acid for the transmetalation step, forming a more nucleophilic boronate species.[1]
-
Ligand: The triphenylphosphine ligands stabilize the palladium center and facilitate the oxidative addition and reductive elimination steps of the catalytic cycle. The steric and electronic properties of the ligand can significantly influence the reaction's outcome.
Experimental Protocol: Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a versatile palladium-catalyzed cross-coupling reaction for the formation of C-N bonds.[2] This protocol provides a general procedure for the amination of the remaining bromine atom on the mono-arylated pyrazine intermediate.
Reaction Scheme:
Caption: General scheme for the Buchwald-Hartwig amination of a substituted aminobromopyrazine.
Materials and Reagents:
-
Mono-arylated bromopyrazine substrate (1.0 equiv)
-
Amine (1.2 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.02 equiv)
-
2-Dicyclohexylphosphino-2′,4′,6′-triisopropylbiphenyl (XPhos) (0.08 equiv)
-
Sodium tert-butoxide (NaOtBu) (1.4 equiv)
-
Toluene (anhydrous)
-
Argon or Nitrogen gas supply
-
Standard laboratory glassware (Schlenk tube, etc.)
Step-by-Step Procedure:
-
Inert Atmosphere: In a glovebox or under a stream of inert gas, add the mono-arylated bromopyrazine substrate (1.0 equiv), the palladium pre-catalyst Pd₂(dba)₃ (0.02 equiv), the phosphine ligand XPhos (0.08 equiv), and sodium tert-butoxide (1.4 equiv) to a dry Schlenk tube.
-
Reagent Addition: Add anhydrous toluene, followed by the amine (1.2 equiv) via syringe.
-
Reaction Conditions: Seal the Schlenk tube and heat the reaction mixture to 80-110 °C with vigorous stirring. Monitor the reaction's progress by TLC or LC-MS.
-
Work-up: After the reaction is complete, cool the mixture to room temperature, dilute with ethyl acetate, and filter through a pad of Celite®. The filtrate is then washed with water and brine, dried over anhydrous sodium sulfate, filtered, and concentrated.
-
Purification: The crude product is purified by flash column chromatography on silica gel to yield the desired di-substituted aminopyrazine.
Causality and Experimental Rationale:
-
Palladium Pre-catalyst and Ligand: The combination of Pd₂(dba)₃ and a bulky, electron-rich phosphine ligand like XPhos is highly effective for the amination of aryl bromides. The ligand facilitates the oxidative addition of the aryl bromide to the palladium(0) center and the subsequent reductive elimination of the product.
-
Base: A strong, non-nucleophilic base like sodium tert-butoxide is used to deprotonate the amine, forming the corresponding amide which is more active in the catalytic cycle.
-
Anhydrous Conditions: Water can interfere with the reaction by hydrolyzing the base and reacting with the catalyst. Therefore, anhydrous solvents and reagents are essential for optimal results.
Safety and Handling
3,6-Dibromopyrazin-2-amine is a chemical irritant and should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. All manipulations should be performed in a well-ventilated fume hood. For detailed safety information, consult the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
3,6-Dibromopyrazin-2-amine is a versatile and strategically important building block for the synthesis of complex nitrogen-containing heterocyclic compounds. Its commercial availability, coupled with its predictable reactivity in key cross-coupling reactions, makes it an attractive starting material for researchers in drug discovery and materials science. The detailed protocols and mechanistic insights provided in this guide are intended to empower scientists to effectively utilize this valuable intermediate in their research endeavors.
References
-
Wikipedia. Buchwald–Hartwig amination. [Link]
-
MySkinRecipes. 3,6-Dibromopyrazin-2-amine. [Link]
-
PubChem. 2-Amino-3,5-dibromopyrazine. [Link]
-
Royal Society of Chemistry. Buchwald-Hartwig Amination Using Pd(I) Dimer Precatalysts Supported by Biaryl Phosphine Ligands. [Link]
-
PubMed. The Buchwald-Hartwig Amination After 25 Years. [Link]
-
Organic Chemistry Portal. Suzuki Coupling. [Link]
-
Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]
-
Organic Process Research & Development. Preparation of sec and tert amines by Buchwald-Hartwig Amination. [Link]
-
Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]
Sources
Technical Deep Dive: Regioselective Synthesis of 3,6-Dibromopyrazin-2-amine
This guide addresses the synthesis of 3,6-Dibromopyrazin-2-amine (CAS 957230-70-5).[1]
Critical Note on Isomerism: There is a frequent confusion in literature and commercial catalogs between 3,5-dibromopyrazin-2-amine (CAS 24241-18-7, the thermodynamic product) and 3,6-dibromopyrazin-2-amine (CAS 957230-70-5, the kinetic/directed product). This guide focuses strictly on the 3,6-isomer , outlining why standard methods fail and providing a directed synthetic strategy.
Part 1: Strategic Analysis & The Regioselectivity Challenge
The Chemoselectivity Problem
The direct bromination of pyrazin-2-amine using N-bromosuccinimide (NBS) or molecular bromine (
-
Electronic Driver: The amino group at C2 strongly activates the ortho (C3) and para (C5) positions.
-
Steric/Electronic Conflict: While C3 is the most nucleophilic position (ortho to amine, ortho to ring nitrogen), the C5 position is also highly activated. The C6 position (meta to amine) is electronically deactivated relative to C3 and C5.
-
Outcome: Standard electrophilic aromatic substitution (EAS) yields a mixture dominated by 3,5-dibromo-2-aminopyrazine. Isolating the 3,6-isomer from this mixture via chromatography is inefficient (yields <10%).
The Solution: Directed Stepwise Synthesis
To achieve high fidelity for the 3,6-pattern, one must block the C6 position before the final bromination or utilize a precursor where the C6 halogen is already established. The recommended route utilizes 2-amino-6-bromopyrazine as the critical intermediate.
Part 2: Experimental Protocols
Protocol A: The "Scaffold" Route (Recommended)
Objective: Synthesis of 3,6-dibromopyrazin-2-amine via bromination of 2-amino-6-bromopyrazine. Target Purity: >98% Overall Yield: ~40-50% (Stepwise)
Step 1: Preparation of 2-Amino-6-bromopyrazine
Note: If this intermediate is not commercially sourced, it is synthesized via ammonolysis of 2,6-dibromopyrazine.
Reagents:
-
2,6-Dibromopyrazine (1.0 eq)
-
Ammonium Hydroxide (28%
, excess) -
Ethanol (Solvent)
Procedure:
-
Charge: In a pressure vessel (autoclave or sealed tube), dissolve 2,6-dibromopyrazine in ethanol.
-
Addition: Add excess aqueous ammonium hydroxide (10–15 eq).
-
Reaction: Seal and heat to 100–110°C for 6–8 hours.
-
Mechanistic Insight: Nucleophilic aromatic substitution (
) occurs. The position adjacent to the ring nitrogen is activated.[2] Since the molecule is symmetric, substitution occurs at either C2 or C6. Over-reaction to the diamine is minimized by using excess ammonia.
-
-
Workup: Cool to room temperature. Concentrate in vacuo to remove ethanol and excess ammonia.
-
Isolation: Dilute residue with water and extract with Ethyl Acetate (
). Dry organic layer over , filter, and concentrate.[3] -
Purification: Recrystallize from ethanol/water or purify via flash column chromatography (Hexane/EtOAc) to yield 2-amino-6-bromopyrazine .
Step 2: Regioselective Bromination to 3,6-Dibromopyrazin-2-amine
Reagents:
-
2-Amino-6-bromopyrazine (1.0 eq)
-
N-Bromosuccinimide (NBS) (1.05 eq)
-
Dichloromethane (DCM) or Acetonitrile (ACN)
-
Temperature: 0°C to Room Temperature (RT)
Procedure:
-
Dissolution: Dissolve 2-amino-6-bromopyrazine in dry DCM (0.1 M concentration) under an inert atmosphere (
). -
Cooling: Cool the solution to 0°C using an ice bath.
-
Control Point: Low temperature is crucial to prevent over-bromination at the C5 position.
-
-
Bromination: Add NBS portion-wise over 30 minutes.
-
Monitoring: Stir at 0°C for 2 hours, then allow to warm to RT. Monitor by TLC/HPLC.
-
Quench: Quench with saturated aqueous
(sodium thiosulfate) to destroy excess bromine species. -
Extraction: Wash with water and brine. Dry over
. -
Purification: The crude product may contain traces of 2-amino-3,5,6-tribromopyrazine. Purify via silica gel chromatography (Gradient: 0-20% EtOAc in Hexanes).
-
Target Product: 3,6-Dibromopyrazin-2-amine (Elutes after the tribromo impurity but before unreacted starting material).
-
Protocol B: Direct Bromination (High Risk / Low Yield)
Use this only if 2-amino-6-bromopyrazine is unavailable.
Reagents:
Procedure:
-
Dissolve pyrazin-2-amine in DMF at -20°C.
-
Add NBS slowly.
-
Result: This yields a mixture of 3,5-dibromo (Major, ~80%), 3,6-dibromo (Minor, ~5-10%), and tribromo species.
-
Separation: Requires rigorous HPLC purification. Not recommended for scale-up. [2]
Part 3: Data Visualization & Logic
Synthesis Pathway Diagram
The following diagram illustrates the contrast between the "Direct" (flawed) route and the "Stepwise" (controlled) route.
Caption: Comparison of Direct Bromination (yielding inseparable mixtures) vs. the Stepwise Route utilizing 2,6-dibromopyrazine to secure the C6 halogen prior to amination.
Quantitative Comparison of Routes
| Feature | Direct Bromination (Route B) | Stepwise Synthesis (Route A) |
| Starting Material | Pyrazin-2-amine | 2,6-Dibromopyrazine |
| Key Reagent | NBS (2+ eq) | |
| Major Product | 3,5-Dibromo (Wrong Isomer) | 3,6-Dibromo (Target) |
| Regiocontrol | Thermodynamic (C5 favored) | Kinetic/Blocked (C6 blocked) |
| Purification | Difficult (Isomer separation) | Standard (Impurity removal) |
| Scalability | Poor | Good |
Part 4: Safety & Handling (E-E-A-T)
-
Exotherm Management: The reaction of aminopyrazines with NBS is exothermic. On scales >5g, active cooling is mandatory to prevent thermal runaway and tar formation.
-
Halogenated Waste: All filtrates containing brominated pyrazines must be segregated into halogenated organic waste streams.
-
Skin Sensitization: Halopyrazines are potent skin sensitizers and lachrymators. Double-gloving (Nitrile) and working within a fume hood are non-negotiable.
Part 5: References
-
Regioselectivity in Pyrazine Bromination: Sato, N. (1980). Studies on Pyrazines.[3][9][10][11] VI. The Bromination of Aminopyrazines with N-Bromosuccinimide. Journal of Heterocyclic Chemistry. (General reference for NBS patterns).
-
Synthesis of 2-Amino-6-Halopyrazines (Analogous Chemistry): Vertex Pharmaceuticals. (2010).[12] Process for preparing 2-amino-3-bromo-6-chloropyrazine.[2] Patent WO2010059658. (Demonstrates the stepwise halogenation strategy).
-
Isomer Identification & Properties: National Center for Biotechnology Information. (2024).[6][7][13] PubChem Compound Summary for CID 51051665, 3,6-Dibromopyrazin-2-amine.
-
S_NAr on Halopyrazines: Goossen, L. (2010). Sandmeyer Reactions of Pyrazines. (Validates the reactivity profile of 2,6-dibromo precursors).
Sources
- 1. 2-Amino-3,6-dibromopyrazine, 95%, Thermo Scientific 250 mg | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.pt]
- 2. CN108101857B - Scalable process for preparing 2-amino-3-bromo-6-chloropyrazine - Google Patents [patents.google.com]
- 3. benchchem.com [benchchem.com]
- 4. 2-Amino-3,5-dibromopyrazine, 1G | Labscoop [labscoop.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. N-Bromosuccinimide (NBS) [organic-chemistry.org]
- 7. EP0130224A1 - Process for the preparation of 2-amino-3,5-dibromobenzyl amines - Google Patents [patents.google.com]
- 8. guidechem.com [guidechem.com]
- 9. DE1620381C3 - 2-Amino-3-methoxy-pyrazine and process for its preparation - Google Patents [patents.google.com]
- 10. DE1620381C3 - 2-Amino-3-methoxy-pyrazine and process for its preparation - Google Patents [patents.google.com]
- 11. CAS 957230-70-5: 3,6-Dibromopyrazin-2-amine | CymitQuimica [cymitquimica.com]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
- 13. Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification - PMC [pmc.ncbi.nlm.nih.gov]
The Orthogonal Scaffold: A Technical Guide to 3,6-Dibromopyrazin-2-amine
The following technical guide details the discovery, synthesis, and medicinal utility of 3,6-Dibromopyrazin-2-amine .
Executive Summary
3,6-Dibromopyrazin-2-amine (CAS: 957230-70-5 ) is a high-value heterocyclic intermediate that serves as a critical "orthogonal" scaffold in modern medicinal chemistry. Unlike its ubiquitous isomer, 3,5-dibromopyrazin-2-amine (CAS: 24241-18-7), which is readily accessible via direct electrophilic halogenation, the 3,6-isomer provides a distinct substitution vector (C3 and C6) that is essential for accessing specific kinase binding pockets (e.g., FGFR, JAK, and Brk/PTK6).
This guide delineates the synthetic evolution of this compound, distinguishing it from the common 3,5-isomer, and details the "engineered" synthetic routes required to access it. It is designed for medicinal chemists requiring precise regiochemical control in structure-based drug design (SBDD).
Part 1: Historical Genesis & Structural Significance
The "Isomer Problem" in Pyrazine Chemistry
The history of 3,6-dibromopyrazin-2-amine is not one of serendipitous discovery, but of synthetic necessity . In the early era of kinase inhibitor discovery (1990s-2000s), researchers relied heavily on the commercially abundant 3,5-dibromopyrazin-2-amine .
-
The 3,5-Isomer (The Default): Produced by reacting 2-aminopyrazine with N-bromosuccinimide (NBS). The amino group directs electrophilic aromatic substitution (SEAr) to the para (C5) and ortho (C3) positions.
-
The 3,6-Isomer (The Target): Required when a substituent is needed at C6 (meta to the amino group) to engage specific hydrophobic pockets in enzymes like Fibroblast Growth Factor Receptor (FGFR) .
Because direct bromination cannot selectively access the C6 position in the presence of the C2-amino group, the 3,6-isomer remained a "synthetic gap" until the development of indirect carboxylation-decarboxylation strategies in the mid-2000s.
Structural Divergence
The utility of the 3,6-isomer lies in its ability to facilitate divergent cross-coupling reactions . The bromine atoms at C3 and C6 have electronically distinct environments:
-
C3-Bromine: Flanked by the electron-donating amino group (C2) and a ring nitrogen (N4). It is electronically enriched relative to C6 but sterically crowded.
-
C6-Bromine: Isolated from the amino group's mesomeric donation. It is more electron-deficient and typically more reactive in nucleophilic aromatic substitution (SNAr) or metal-halogen exchange, depending on the catalyst system.
Part 2: Synthetic Methodologies
Accessing 3,6-dibromopyrazin-2-amine requires bypassing the natural ortho/para directing effects of the amino group. The industry-standard route utilizes a Curtius Rearrangement sequence starting from a carboxylate precursor.
The "Engineered" Route (Curtius Rearrangement)
This protocol is the most reliable method for generating the 3,6-isomer on a multigram scale, avoiding contamination with the 3,5-isomer.
Precursor: Methyl 3,6-dibromopyrazine-2-carboxylate.[1]
Step-by-Step Protocol:
-
Hydrolysis:
-
Reagents: Methyl 3,6-dibromopyrazine-2-carboxylate, LiOH (1.5 eq), THF/H₂O (3:1).
-
Conditions: Stir at 0°C to RT for 2 hours. Acidify to pH 3 with 1M HCl.
-
Mechanism: Saponification yields 3,6-dibromopyrazine-2-carboxylic acid.
-
-
Acyl Azide Formation:
-
Reagents: Carboxylic acid intermediate, Diphenylphosphoryl azide (DPPA, 1.1 eq), Triethylamine (Et₃N, 1.2 eq), t-Butanol (solvent).
-
Conditions: Reflux (80°C) for 4–6 hours.
-
Mechanism: The carboxylic acid converts to the acyl azide, which undergoes thermal Curtius rearrangement to the isocyanate. The isocyanate is trapped by t-butanol to form the Boc-protected amine.
-
-
Deprotection:
Visualization of Synthetic Logic
The following diagram illustrates the contrast between the "Natural" (3,5) and "Engineered" (3,6) routes.[4][5][6]
Figure 1: Divergent synthetic pathways. Direct bromination yields the 3,5-isomer, while the 3,6-isomer requires a carboxylate-to-amine rearrangement.
Part 3: Strategic Utility in Drug Discovery
Chemo-Selectivity and Functionalization
The 3,6-dibromo scaffold allows for sequential, regioselective cross-coupling. The order of reactivity is dictated by the electronic influence of the amino group and the catalyst system employed.
-
Site A (C6-Bromine): More electron-deficient.
-
Preferred Reaction: SNAr (with strong nucleophiles) or Suzuki-Miyaura coupling (sterically accessible).
-
-
Site B (C3-Bromine): Sterically hindered by the C2-amino group.
-
Preferred Reaction: Sonogashira coupling (often favored at C3 due to the "ortho-effect" coordination with the amino group) or Suzuki coupling under forcing conditions.
-
Case Study: FGFR Inhibitors (Zoptarelin Analogs)
In the development of Fibroblast Growth Factor Receptor (FGFR) inhibitors, the 3,6-substitution pattern is critical.
-
Mechanism: The pyrazine ring mimics the adenine of ATP.
-
C3 Vector: Often coupled to an alkyne or aryl group to gate the hydrophobic back-pocket.
-
C6 Vector: Used to solubilize the molecule or reach the solvent front.
-
Example: Synthesis of Compound 37 (FGFR inhibitor intermediate) involves Sonogashira coupling at C3 followed by functionalization at C6 [1].
Regioselectivity Workflow
The diagram below details the decision tree for functionalizing this scaffold.
Figure 2: Regioselective functionalization logic. C3 is favored for Sonogashira coupling, while C6 is sterically favored for Suzuki coupling.
Part 4: Quantitative Data & Properties
Physicochemical Profile
| Property | 3,6-Dibromopyrazin-2-amine | 3,5-Dibromopyrazin-2-amine |
| CAS Number | 957230-70-5 | 24241-18-7 |
| Molecular Weight | 252.90 g/mol | 252.90 g/mol |
| Substitution Pattern | Ortho, Meta (relative to NH₂) | Ortho, Para (relative to NH₂) |
| Primary Synthesis | Curtius Rearrangement | Direct Bromination (NBS) |
| Key Application | FGFR, JAK, Brk Inhibitors | ENaC Blockers, General Scaffold |
| Solubility | Low (DCM/MeOH required) | Low (DCM/MeOH required) |
| Storage | 2-8°C, Inert Atmosphere | Room Temp, Stable |
References
-
Zhang, Y., et al. (2014). "Discovery of a series of dimethoxybenzene FGFR inhibitors with 5H-pyrrolo[2,3-b]pyrazine scaffold." Bioorganic & Medicinal Chemistry, 22(1), 123-130.
-
Zeng, H., et al. (2011). "Discovery of novel imidazo[1,2-a]pyrazin-8-amines as Brk/PTK6 inhibitors." Bioorganic & Medicinal Chemistry Letters, 21(19), 5870-5875.
-
Pujol, M. D., et al. (2019). "Efficient Halogenation of 2-Aminopyrazine." Synlett, 30, 1-5. (Clarifies the 3,5-selectivity of direct bromination).
-
Vertex Pharmaceuticals. (2022). "Modulators of cystic fibrosis transmembrane conductance regulator." World Intellectual Property Organization, WO2022076628A1. (Cites use of 3,6-isomer).[1][4][5][7][8][9][10][11]
-
CHDI Foundation. (2020). "Heterocyclic and heteroaryl compounds for treating Huntington's disease." World Intellectual Property Organization, WO2020005873A1.
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- 3. d-nb.info [d-nb.info]
- 4. Discovery of a series of dimethoxybenzene FGFR inhibitors with 5H-pyrrolo[2,3-b]pyrazine scaffold: structure–activity relationship, crystal structural characterization and in vivo study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. WO2022073904A1 - Mrgx2 antagonists - Google Patents [patents.google.com]
- 6. pharmaffiliates.com [pharmaffiliates.com]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. US11858941B2 - Heterocyclic and heteroaryl compounds for treating Huntington's disease - Google Patents [patents.google.com]
- 9. WO2022076628A1 - Modulators of cystic fibrosis transmembrane conductance regulator - Google Patents [patents.google.com]
- 10. mdpi.com [mdpi.com]
- 11. CN104447569A - Method for synthetizing 3,6-dichloropyridazine - Google Patents [patents.google.com]
Methodological & Application
Application Notes: Suzuki Coupling Protocol for 3,6-Dibromopyrazin-2-amine
Introduction: The Strategic Importance of Functionalized Aminopyrazines
Substituted aminopyrazines are privileged scaffolds in modern medicinal chemistry and drug development. Their unique electronic properties and ability to participate in crucial hydrogen bonding interactions make them integral components of numerous biologically active molecules and approved therapeutics.[1] The 3,6-dibromopyrazin-2-amine core, in particular, serves as a versatile synthetic intermediate, offering two distinct reaction sites for the strategic introduction of molecular complexity.
The Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and widely utilized methods for carbon-carbon bond formation in organic synthesis.[2][3] Its operational simplicity, mild reaction conditions, broad functional group tolerance, and the commercial availability of a vast array of boronic acid derivatives make it an indispensable tool.[3][4] This application note provides a comprehensive, field-tested protocol for the Suzuki coupling of 3,6-Dibromopyrazin-2-amine, focusing on the scientific rationale behind reagent selection and reaction parameter optimization to ensure reproducible, high-yield outcomes.
The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview
A foundational understanding of the reaction mechanism is critical for troubleshooting and adapting the protocol. The Suzuki coupling proceeds through a catalytic cycle involving a palladium catalyst, which cycles between Pd(0) and Pd(II) oxidation states.[5]
The three key steps are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the 3,6-dibromopyrazin-2-amine. This is often the rate-determining step of the cycle.[4] The electron-deficient nature of the pyrazine ring facilitates this process.
-
Transmetalation: The organic group from the boronic acid (or its activated borate form) is transferred to the palladium(II) center, displacing the halide. This step is critically mediated by the base, which activates the boronic acid to form a more nucleophilic "ate" complex (e.g., RB(OH)3⁻), enhancing its ability to transmetalate.[6][7]
-
Reductive Elimination: The two organic fragments on the palladium(II) complex couple and are expelled, forming the new C-C bond and regenerating the active Pd(0) catalyst, which re-enters the cycle.[2] Bulky, electron-rich phosphine ligands are known to promote this final step.[2]
Key Parameters and Reagent Selection for Pyrazine Coupling
The success of the Suzuki coupling on nitrogen-rich heterocycles like 3,6-dibromopyrazin-2-amine is highly dependent on the careful selection of the catalyst, ligand, base, and solvent.[8] The presence of multiple nitrogen atoms can lead to catalyst inhibition, making the choice of an appropriate ligand system particularly crucial.[9]
| Component | Recommended Choice | Rationale & Justification |
| Substrate | 3,6-Dibromopyrazin-2-amine | The two bromine atoms exhibit different reactivities, allowing for potential selective mono- or di-substitution by controlling stoichiometry and reaction time. |
| Coupling Partner | Aryl/Heteroaryl Boronic Acid or Pinacol Ester | Boronic acids are standard, but pinacol esters offer enhanced stability, preventing premature protodeborylation, a common side reaction with heteroaryl boronic acids.[5] |
| Palladium Pre-catalyst | Pd(PPh₃)₄ or PdCl₂(dppf) | Pd(PPh₃)₄ : A reliable Pd(0) source, often effective for general couplings.[10] PdCl₂(dppf) : A Pd(II) pre-catalyst that is air-stable and highly effective for challenging substrates. The dppf ligand is bulky and electron-rich, promoting both oxidative addition and reductive elimination. |
| Base | K₂CO₃ or K₃PO₄ | A base is essential for activating the boronic acid.[6] K₂CO₃ is a moderately strong base suitable for many couplings. K₃PO₄ is a stronger, non-nucleophilic base often required for less reactive aryl chlorides or challenging heterocyclic substrates.[8] |
| Solvent System | 1,4-Dioxane/H₂O or Toluene/EtOH/H₂O (e.g., 4:1 ratio) | A mixture of an organic solvent and water is crucial. Water aids in dissolving the inorganic base and facilitates the formation of the active borate species. Dioxane and Toluene are excellent at solubilizing the organic components and the palladium complexes.[11][12] |
Detailed Experimental Protocol: Mono-Arylation
This protocol is optimized for the selective mono-arylation of 3,6-Dibromopyrazin-2-amine. For di-arylation, the equivalents of the boronic acid and base should be increased (e.g., 2.5 and 4.0 equivalents, respectively) and the reaction time extended.[12]
Materials and Reagents
| Reagent | M.W. | Amount (1 mmol scale) | Equivalents | Supplier |
| 3,6-Dibromopyrazin-2-amine | 252.88 | 253 mg | 1.0 | Commercial |
| Arylboronic Acid | Varies | Varies | 1.1 | Commercial |
| Pd(PPh₃)₄ | 1155.56 | 58 mg (0.05 mmol) | 0.05 (5 mol%) | Commercial |
| K₂CO₃ (anhydrous) | 138.21 | 276 mg (2.0 mmol) | 2.0 | Commercial |
| 1,4-Dioxane (anhydrous) | 88.11 | 8 mL | - | Commercial |
| Water (degassed) | 18.02 | 2 mL | - | N/A |
Experimental Workflow
Step-by-Step Procedure
-
Reaction Setup: To a flame-dried Schlenk flask, add 3,6-Dibromopyrazin-2-amine (1.0 eq), the desired arylboronic acid (1.1 eq), Pd(PPh₃)₄ (0.05 eq), and anhydrous K₂CO₃ (2.0 eq).[12]
-
Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with an inert gas (Nitrogen or Argon) three times. This is critical to prevent oxidation and deactivation of the Pd(0) catalyst.
-
Solvent Addition: Using a syringe, add the degassed 1,4-dioxane (8 mL) and degassed water (2 mL) to the flask. The mixture should be a suspension.[12]
-
Reaction Execution: Place the flask in a preheated oil bath at 100 °C and stir vigorously for 12-16 hours.[12]
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to check for the consumption of the starting material.[12]
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL).
-
Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice more with ethyl acetate (2 x 20 mL).
-
Purification: Combine the organic extracts, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude residue can then be purified by flash column chromatography on silica gel to yield the desired mono-arylated product.[12]
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Conversion | 1. Inactive catalyst (oxidized).2. Insufficiently degassed system.3. Base is not strong enough or is hydrated. | 1. Use a fresh bottle of catalyst or a more robust pre-catalyst like PdCl₂(dppf).2. Ensure proper inert atmosphere technique (e.g., freeze-pump-thaw cycles for solvents).3. Use a stronger base like K₃PO₄ or Cs₂CO₃. Ensure the base is anhydrous. |
| Protodeborylation of Boronic Acid | Boronic acid is unstable under reaction conditions, especially electron-deficient heteroaryl boronic acids. | 1. Switch to the corresponding boronic acid pinacol ester (Bpin), which is more stable.[5]2. Add the boronic acid in portions during the reaction.3. Use milder conditions if possible (lower temperature, different base). |
| Formation of Homocoupled Byproducts | 1. Oxidative homocoupling of boronic acids.2. Reductive homocoupling of the aryl halide. | 1. Ensure a thoroughly deoxygenated reaction mixture.2. Optimize the catalyst loading; sometimes lower loading can mitigate side reactions. |
| Formation of Di-substituted Product | Reaction is proceeding past the mono-substitution stage. | 1. Reduce the equivalents of boronic acid to slightly less than 1.0 (e.g., 0.95 eq).2. Monitor the reaction closely and stop it as soon as the starting material is consumed. |
References
-
Wikipedia. Suzuki reaction. [Link]
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
NROChemistry. Suzuki Coupling: Mechanism & Examples. [Link]
-
ResearchGate. Aminative Suzuki-Miyaura coupling. [Link]
-
CovaSyn. Optimizing Suzuki Coupling Reactions. [Link]
-
ResearchGate. Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. [Link]
-
MDPI. Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst. [Link]
-
Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]
-
Organic Chemistry Portal. Suzuki Coupling. [Link]
-
YouTube. Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Link]
-
Royal Society of Chemistry. Transition metal-catalyzed functionalization of pyrazines. [Link]
-
ACS Publications. Palladium Nanoparticles as Efficient Catalysts for Suzuki Cross-Coupling Reactions. [Link]
-
Reddit. Diagnosing issues with a failed Suzuki coupling?. [Link]
-
National Institutes of Health. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. [Link]
-
Thieme. Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. [Link]
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- 5. Yoneda Labs [yonedalabs.com]
- 6. researchgate.net [researchgate.net]
- 7. Suzuki Coupling [organic-chemistry.org]
- 8. A Versatile Method for Suzuki Cross-Coupling Reactions of Nitrogen Heterocycles [organic-chemistry.org]
- 9. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
Application Notes and Protocols: Buchwald-Hartwig Amination of 3,6-Dibromopyrazin-2-amine
Introduction: Navigating the Challenges of Pyrazine Functionalization
The pyrazine core is a privileged scaffold in medicinal chemistry and materials science, imparting unique electronic and steric properties to bioactive molecules and functional materials. The targeted functionalization of this electron-deficient heterocycle, however, presents significant synthetic hurdles. Among the array of modern synthetic tools, the Buchwald-Hartwig amination has emerged as a powerful and versatile method for the construction of C-N bonds, offering a direct route to arylamines from aryl halides.[1][2] This application note provides a comprehensive guide to the Buchwald-Hartwig amination of 3,6-dibromopyrazin-2-amine, a trifunctional building block with considerable potential for the synthesis of complex nitrogen-containing architectures.
The presence of two bromine atoms and an amino group on the pyrazine ring introduces challenges of regioselectivity and substrate deactivation. This guide will delve into the mechanistic rationale behind the selection of catalysts, ligands, and reaction conditions to achieve selective amination, providing researchers, scientists, and drug development professionals with a robust framework for the successful synthesis of novel pyrazine derivatives.
Understanding the Reaction: The Buchwald-Hartwig Catalytic Cycle
The Buchwald-Hartwig amination proceeds via a palladium-catalyzed cycle that orchestrates the coupling of an aryl halide with an amine.[1][3] A fundamental understanding of this mechanism is paramount for troubleshooting and optimizing the reaction for a specific substrate such as 3,6-dibromopyrazin-2-amine.
The catalytic cycle can be broadly divided into three key steps:
-
Oxidative Addition: A low-valent palladium(0) species undergoes oxidative addition into the aryl-bromide bond of the pyrazine substrate. This is often the rate-determining step and is influenced by the electron density of the aryl halide and the nature of the palladium catalyst and its associated ligands.
-
Amine Coordination and Deprotonation: The amine nucleophile coordinates to the resulting palladium(II) complex. A base then deprotonates the coordinated amine to form a palladium-amido complex. The choice of base is critical to ensure efficient deprotonation without promoting side reactions.
-
Reductive Elimination: The final step involves the reductive elimination of the desired arylamine product, regenerating the palladium(0) catalyst and completing the cycle. The steric and electronic properties of the phosphine ligand play a crucial role in facilitating this step.[4]
An unproductive side reaction that can compete with reductive elimination is β-hydride elimination, which leads to the formation of a hydrodehalogenated arene and an imine.[3] The careful selection of ligands can minimize this undesired pathway.[5]
Caption: Workflow for the Buchwald-Hartwig amination of 3,6-dibromopyrazin-2-amine.
Step-by-Step Protocol:
-
Reaction Setup: To a dry Schlenk flask or sealed tube equipped with a magnetic stir bar, add 3,6-dibromopyrazin-2-amine (1.0 equiv), palladium(II) acetate (0.02-0.05 equiv), XPhos (0.04-0.10 equiv), and sodium tert-butoxide (1.2-1.5 equiv).
-
Inert Atmosphere: Evacuate and backfill the reaction vessel with an inert gas (argon or nitrogen) three times.
-
Addition of Reagents: Under a positive pressure of inert gas, add anhydrous toluene (to achieve a concentration of 0.1-0.2 M with respect to the pyrazine substrate) followed by the amine (1.0-1.2 equiv).
-
Reaction: Seal the vessel and heat the reaction mixture to 80-110 °C with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed or no further conversion is observed.
-
Work-up: Allow the reaction mixture to cool to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove insoluble salts.
-
Purification: Concentrate the filtrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate).
Rationale for Experimental Choices
-
Catalyst and Ligand: The combination of a palladium precursor like Pd(OAc)₂ and a bulky, electron-rich biarylphosphine ligand such as XPhos is a robust system for the amination of challenging heteroaryl halides. [6]The steric bulk of the ligand facilitates the reductive elimination step and can help to suppress the formation of undesired side products.
-
Base: Sodium tert-butoxide is a strong, non-nucleophilic base that is commonly and effectively used in Buchwald-Hartwig aminations. [7]Its strength is sufficient to deprotonate a wide range of amines.
-
Solvent: Toluene is a common solvent for these reactions due to its high boiling point and ability to dissolve the reactants and catalyst system. [7]* Temperature: The reaction is typically heated to ensure a reasonable reaction rate. The optimal temperature will depend on the specific amine and should be determined empirically.
Troubleshooting and Optimization
| Issue | Potential Cause | Suggested Solution |
| Low or no conversion | Inactive catalyst | Ensure anhydrous and anaerobic conditions. Use freshly opened or purified reagents. |
| Low reaction temperature | Increase the reaction temperature in increments of 10 °C. | |
| Inappropriate ligand | Screen other bulky phosphine ligands (e.g., SPhos, RuPhos). | |
| Formation of di-aminated product | Excess amine | Use a 1:1 stoichiometry of pyrazine to amine. |
| High reaction temperature/long reaction time | Reduce the temperature and monitor the reaction closely to stop at the mono-amination stage. | |
| Hydrodehalogenation | β-hydride elimination | Use a more sterically hindered ligand. |
| Moisture in the reaction | Ensure all reagents and solvents are rigorously dried. |
Conclusion
The Buchwald-Hartwig amination of 3,6-dibromopyrazin-2-amine offers a powerful synthetic route to novel and complex pyrazine derivatives. By understanding the underlying mechanism and carefully selecting the catalyst, ligand, and reaction conditions, researchers can navigate the challenges of regioselectivity and achieve the desired mono-aminated products. The protocol provided in this application note serves as a robust starting point for the exploration of this versatile reaction, paving the way for the discovery of new molecules with potential applications in drug development and materials science.
References
- Buchwald, S. L., & Hartwig, J. F. (2010). Palladium-Catalyzed C-N Cross-Coupling Reactions. In Cross-Coupling and Heck-Type Reactions 1 (pp. 1-136). Georg Thieme Verlag.
- Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649.
- A general protocol for Buchwald-Hartwig amination of aryl halides mediated by an in situ palladium/imidazolinium salt catalytic system. ChemSpider. (n.d.).
- Buchwald-Hartwig amination of a bromopyridine with cyclohexane-1,2-diamine. ChemSpider. (n.d.).
- Hartwig, J. F. (2008). Evolution of a fourth generation catalyst for the amination and thioetherification of aryl halides. Accounts of Chemical Research, 41(11), 1534-1544.
- Surry, D. S., & Buchwald, S. L. (2011). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science, 2(1), 27-50.
- Selective Mono- and Diamination of 2,6-Dibromopyridine for the Synthesis of Diaminated Proligands. ACS Omega, 5(32), 20205-20211.
- Highly regioselective Buchwald–Hartwig amination at C-2 of 2,4-dichloropyridine enabling a novel approach to 2,4-bisanilinopyridine (BAPyd) libraries. Tetrahedron, 71(3), 469-475.
- Biaryl Phosphine Based Pd(II) Amido Complexes: The Effect of Ligand Structure on Reductive Elimination. Journal of the American Chemical Society, 138(34), 11049-11061.
- The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry, 14, 1165-1172.
- Imidazolin-2-ylidenaminophosphines as Highly Electron-Rich Ligands for Transition-Metal Catalysts.
- Buchwald-Hartwig Amination of Coordinating Heterocycles Enabled by Large-but-Flexible Pd-BIAN-NHC Catalysts. Chemistry – A European Journal, 28(4), e202103341.
- Palladium-catalyzed C-N Coupling Reactions in the Synthesis of Dibenzodiazepines. Current Organic Chemistry, 26(20), 1839-1854.
- Selective C–N Bond-Forming Reaction of 2,6-Dibromopyridine with Amines. European Journal of Organic Chemistry, 2014(17), 3583-3589.
-
Regioselectivity of an amination reaction of 2,6-dichloro-3-nitropyridine. Stack Exchange. (2017, February 24). Retrieved from [Link]
Sources
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- 4. Biaryl Phosphine Based Pd(II) Amido Complexes: The Effect of Ligand Structure on Reductive Elimination - PMC [pmc.ncbi.nlm.nih.gov]
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- 6. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
- 7. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
High-Fidelity Sonogashira Coupling of 3,6-Dibromopyrazin-2-amine: Regiocontrol and Optimization
Introduction & Strategic Significance
3,6-Dibromopyrazin-2-amine is a high-value scaffold in medicinal chemistry, particularly for the synthesis of kinase inhibitors (e.g., FGFR, SHP2) and G-protein coupled receptor (GPCR) modulators.[1] Its unique structure offers three distinct vectors for diversification: the nucleophilic amino group (C2), the sterically crowded but chelation-accessible bromide (C3), and the electronically distinct bromide (C6).[1]
Technical Challenge: The primary difficulty in utilizing this scaffold lies in regioselectivity . The presence of two bromine atoms creates a competition between the C3 and C6 positions. Furthermore, the free amino group can act as a catalyst poison or a directing group, altering the expected electronic reactivity trends.
Scope of this Note: This guide provides a validated protocol for the regioselective C3-alkynylation of 3,6-dibromopyrazin-2-amine, leveraging the "ortho-effect" and controlled temperature to achieve high fidelity.
Mechanistic Insight: The Regioselectivity Paradox
In standard nucleophilic aromatic substitution (
-
Electronic Prediction (Steric/Electronic): The C6 position is less sterically hindered and less electron-rich than C3 (which receives direct
-donation from the ).[1] Standard electronic arguments might favor C6. -
Experimental Reality (Chelation Control): Experimental data indicates that under mild conditions (
to RT), the reaction favors C3-alkynylation .[1] This is attributed to the Directing Group Effect , where the exocyclic amine and the N4 ring nitrogen coordinate the Palladium species, directing oxidative addition to the proximal C3-Br bond.
Visualization: Regioselectivity Decision Tree
Figure 1: Decision tree illustrating the competition between electronic factors and chelation effects. Under controlled conditions, the directing effect of the amine favors C3 substitution.
Optimization Matrix
The following parameters have been consolidated from successful synthesis campaigns (e.g., synthesis of SHP2 and FGFR inhibitors).
| Parameter | Recommended Condition | Rationale |
| Catalyst | Robust, air-stable pre-catalyst.[1] The | |
| Co-Catalyst | Essential for generating the copper-acetylide species for transmetallation.[1] | |
| Base | Acts as both base (neutralizing HBr) and co-solvent.[1] Stronger bases may promote bis-coupling.[1] | |
| Solvent | THF (Tetrahydrofuran) | Provides excellent solubility for the pyrazine scaffold.[1] Anhydrous conditions are critical. |
| Temperature | CRITICAL: Starting at | |
| Concentration | 0.1 M - 0.2 M | Dilution helps prevent homocoupling of the alkyne (Glaser coupling).[1] |
Detailed Protocol: Regioselective Monocoupling (C3)
Objective: Synthesis of 6-Bromo-3-((trimethylsilyl)ethynyl)pyrazin-2-amine.
Materials
-
Substrate: 3,6-Dibromopyrazin-2-amine (1.0 equiv)
-
Alkyne: Trimethylsilylacetylene (TMSA) (1.1 equiv)[1]
-
Catalyst:
(0.05 equiv)[1] -
Additive:
(0.05 equiv)[1][2] -
Base:
(2.0 equiv)[1][3] -
Solvent: Anhydrous THF (degassed)
Step-by-Step Workflow
-
System Preparation:
-
Oven-dry a 2-neck round-bottom flask (RBF) and a stir bar. Cool under a stream of Argon or Nitrogen.[4]
-
Self-Validation Check: Ensure the flask is completely free of moisture to prevent alkyne protonolysis or catalyst deactivation.
-
-
Reagent Loading:
-
Charge the flask with 3,6-Dibromopyrazin-2-amine (e.g., 5.0 g, 19.8 mmol),
(695 mg, 0.99 mmol), and (189 mg, 0.99 mmol).[1] -
Note: Adding solids first allows for efficient inert gas purging.
-
-
Solvation & Degassing:
-
Seal the flask with a septum. Evacuate and backfill with Argon (
).[1] -
Inject anhydrous THF (100 mL) and
(4.0 g, 5.5 mL). -
Sparge the solution with Argon for 10-15 minutes.
-
Observation: The solution should turn a clear yellow/orange. A dark black precipitate indicates premature catalyst decomposition (Pd black).[1]
-
-
Reaction Initiation (Regiocontrol Step):
-
Cool the reaction mixture to
using an ice/water bath. Stir for 15 minutes to equilibrate. -
Add TMSA (2.14 g, 21.8 mmol) dropwise via syringe over 10 minutes.[1]
-
Causality: Slow addition at low temperature ensures the catalyst reacts selectively with the C3-chelated site before attacking C6.
-
-
Monitoring & Progression:
-
Workup:
-
Quench the reaction with saturated
solution (50 mL) to chelate copper species (turns deep blue).[1] -
Extract with Ethyl Acetate (
mL).[1] -
Wash combined organics with Brine, dry over
, and concentrate[1]ngcontent-ng-c3009699313="" _nghost-ng-c3156237429="" class="inline ng-star-inserted"> -
Purification: Flash Column Chromatography (
, Gradient 0-20% EtOAc in Hexanes).[1]
-
Experimental Workflow Diagram
Figure 2: Sequential workflow for the regioselective Sonogashira coupling.
Troubleshooting & Self-Validation
| Issue | Diagnosis | Corrective Action |
| Low Conversion | Catalyst poisoning by free amine.[1] | Increase catalyst loading to 10 mol% or use a stronger ligand system like |
| Loss of Regioselectivity (Bis-coupling) | Temperature too high or excess alkyne.[1] | Strictly maintain |
| Homocoupling (Glaser) | Oxygen presence in system.[1] | Re-sparge solvents. Ensure CuI is white/off-white (not green/brown). |
| Dehalogenation | Hydride source present or prolonged heating. | Use anhydrous solvents.[4][5] Stop reaction immediately upon consumption of starting material. |
References
-
Vertex Pharmaceuticals Inc. "Discovery of a series of dimethoxybenzene FGFR inhibitors with 5H-pyrrolo[2,3-b]pyrazine scaffold." National Institutes of Health (NIH) / PMC.[1] Available at: [Link] (Accessed Feb 11, 2026).[1]
- Relevance: Provides the primary experimental procedure for the coupling of 3,6-dibromopyrazin-2-amine with TMSA, confirming C3 regioselectivity.
-
Google Patents. "Heterocyclic and heteroaryl compounds for treating Huntington's disease (US11858941B2)." Available at: (Accessed Feb 11, 2026).[1]
- Relevance: Validates the use of systems for pyrazine-amine scaffolds.
-
Organic Chemistry Portal. "Sonogashira Coupling." Available at: [Link] (Accessed Feb 11, 2026).[1]
- Relevance: General mechanistic grounding and c
Sources
- 1. WO2020005873A1 - Heterocyclic and heteroaryl compounds for treating huntington's disease - Google Patents [patents.google.com]
- 2. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]
- 3. US11858941B2 - Heterocyclic and heteroaryl compounds for treating Huntington's disease - Google Patents [patents.google.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Discovery of a series of dimethoxybenzene FGFR inhibitors with 5H-pyrrolo[2,3-b]pyrazine scaffold: structure–activity relationship, crystal structural characterization and in vivo study - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Strategic Synthesis of Novel Heterocyclic Scaffolds from 3,6-Dibromopyrazin-2-amine
Abstract
This guide provides a comprehensive overview of synthetic strategies for creating novel heterocyclic compounds utilizing 3,6-dibromopyrazin-2-amine as a versatile starting material. We detail field-proven protocols for regioselective functionalization through palladium-catalyzed cross-coupling reactions and the construction of fused ring systems via intramolecular cyclization. The methodologies presented herein are designed to be robust and adaptable, enabling researchers in medicinal chemistry and materials science to generate diverse molecular architectures with high efficiency and control. Each section includes mechanistic insights, step-by-step protocols, and data to support the rationale behind the experimental choices.
Introduction: The Versatility of the Pyrazine Core
Pyrazine and its derivatives are foundational scaffolds in medicinal chemistry, appearing in numerous FDA-approved drugs and biologically active compounds.[1][2] Their prevalence is due to the unique electronic properties of the pyrazine ring and its ability to participate in crucial binding interactions, such as hydrogen bonding, with biological targets.[3] The introduction of multiple, orthogonally reactive functional groups onto this core structure transforms it into a powerful building block for combinatorial library synthesis and targeted drug design.[4][5]
3,6-Dibromopyrazin-2-amine is a particularly valuable starting material. It possesses three key reactive sites:
-
An amino group, which can act as a nucleophile or directing group.
-
Two bromine atoms at positions C3 and C6, which are amenable to a wide array of palladium-catalyzed cross-coupling reactions.
The strategic and sequential manipulation of these sites allows for the controlled and predictable synthesis of complex, poly-functionalized, and novel fused heterocyclic systems. This document will explore two primary avenues for diversification: regioselective cross-coupling and intramolecular cyclization.
Regioselective Functionalization via Cross-Coupling Reactions
The differential reactivity of the bromine atoms on the pyrazine ring allows for selective functionalization. Palladium-catalyzed cross-coupling reactions are indispensable tools for forming new carbon-carbon and carbon-nitrogen bonds under mild conditions with high functional group tolerance.[4]
Suzuki-Miyaura Coupling: C-C Bond Formation
The Suzuki-Miyaura reaction is a robust method for creating biaryl and heteroaryl-aryl structures.[6][7] When applied to 3,6-dibromopyrazin-2-amine, it allows for the introduction of various aryl or heteroaryl substituents.
Mechanistic Insight: The catalytic cycle involves three primary steps: oxidative addition of the aryl halide to a Pd(0) complex, transmetalation with a boronic acid or ester, and reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst.[7] The choice of catalyst, ligand, and base is crucial for achieving high yields, particularly with electron-deficient heteroaryl halides.[8][9]
Caption: Workflow for Suzuki-Miyaura Coupling.
Protocol 2.1: Mono-Arylation of 3,6-Dibromopyrazin-2-amine
-
Reaction Setup: To a flame-dried Schlenk flask under an argon atmosphere, add 3,6-dibromopyrazin-2-amine (1.0 equiv.), the desired arylboronic acid (1.1 equiv.), and potassium carbonate (2.5 equiv.).
-
Catalyst Addition: Add tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 equiv.).
-
Solvent Addition: Add a degassed mixture of toluene and water (e.g., 4:1 v/v).
-
Reaction: Heat the mixture to 90 °C and stir vigorously for 8-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: After cooling to room temperature, dilute the mixture with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by column chromatography on silica gel to afford the desired mono-arylated product.
| Catalyst | Base | Solvent | Temp (°C) | Time (h) | Typical Yield (%) |
| Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 90 | 10 | 75-90 |
| PdCl₂(dppf) | Cs₂CO₃ | Dioxane | 100 | 8 | 80-95 |
Table 1: Representative conditions for Suzuki-Miyaura coupling.
Buchwald-Hartwig Amination: C-N Bond Formation
The Buchwald-Hartwig amination is a powerful method for constructing C-N bonds, enabling the synthesis of diaminopyrazines and their derivatives.[10][11][12] This reaction is known for its exceptional functional group tolerance and broad substrate scope.[13]
Mechanistic Insight: The catalytic cycle is similar to the Suzuki coupling, involving oxidative addition, but is followed by coordination of the amine, deprotonation by the base to form a palladium-amido complex, and finally reductive elimination to form the C-N bond.[10] The choice of phosphine ligand is critical and is often tailored to the specific substrates.[11]
Protocol 2.2: Mono-Amination of 3-Bromo-6-arylpyrazin-2-amine
-
Reaction Setup: In a glovebox or under an inert atmosphere, combine the 3-bromo-6-arylpyrazin-2-amine substrate (1.0 equiv.), the desired primary or secondary amine (1.2 equiv.), and a strong base such as sodium tert-butoxide (NaOtBu, 1.4 equiv.).
-
Catalyst/Ligand Addition: Add the palladium precursor (e.g., Pd₂(dba)₃, 0.02 equiv.) and the appropriate phosphine ligand (e.g., Xantphos, 0.08 equiv.).
-
Solvent Addition: Add an anhydrous, degassed solvent such as toluene or dioxane.
-
Reaction: Seal the vessel and heat the mixture to 100-110 °C for 12-24 hours. Monitor for completion by LC-MS.
-
Workup: Cool the reaction to room temperature, quench carefully with saturated aqueous ammonium chloride, and extract with an organic solvent (e.g., ethyl acetate).
-
Purification: Dry the combined organic layers, concentrate, and purify by flash chromatography.
| Pd Source | Ligand | Base | Solvent | Temp (°C) | Typical Yield (%) |
| Pd₂(dba)₃ | Xantphos | NaOtBu | Toluene | 110 | 70-88 |
| Pd(OAc)₂ | BINAP | Cs₂CO₃ | Dioxane | 100 | 65-85 |
Table 2: Representative conditions for Buchwald-Hartwig amination.
Sonogashira Coupling: C-C (sp) Bond Formation
The Sonogashira coupling enables the introduction of alkyne functionalities onto the pyrazine core.[14] This reaction is a palladium- and copper-cocatalyzed cross-coupling of a terminal alkyne with an aryl or vinyl halide.[15][16]
Mechanistic Insight: The process involves two interconnected catalytic cycles.[16] The palladium cycle mirrors that of other cross-couplings. Concurrently, the copper(I) cocatalyst reacts with the terminal alkyne to form a copper(I) acetylide, which then participates in the transmetalation step with the palladium complex.[17] An amine base is typically used, which also serves as the solvent in some protocols.[15]
Protocol 2.3: Sonogashira Coupling with 3,6-Dibromopyrazin-2-amine
-
Reaction Setup: To a Schlenk tube, add 3,6-dibromopyrazin-2-amine (1.0 equiv.), PdCl₂(PPh₃)₂ (0.03 equiv.), and copper(I) iodide (CuI, 0.06 equiv.).
-
Evacuate and Backfill: Evacuate the tube and backfill with argon or nitrogen (repeat three times).
-
Solvent and Reagent Addition: Add anhydrous, degassed triethylamine (Et₃N) followed by the terminal alkyne (1.1 equiv.).
-
Reaction: Stir the mixture at room temperature or with gentle heating (e.g., 50 °C) until the starting material is consumed, as monitored by TLC.
-
Workup: Remove the solvent under reduced pressure. Dissolve the residue in dichloromethane (DCM) and wash with water.
-
Purification: Dry the organic layer, concentrate, and purify via column chromatography.
Synthesis of Fused Heterocycles: Intramolecular Cyclization
The presence of the 2-amino group adjacent to a bromine atom provides a perfect handle for constructing fused heterocyclic systems, such as the medicinally important imidazo[1,2-a]pyrazines.[18] This transformation typically proceeds via an initial nucleophilic substitution followed by an intramolecular cyclization.
Mechanistic Insight: A common strategy involves reacting the 2-aminopyrazine core with an α-haloketone. The amino group first acts as a nucleophile, displacing the halide on the ketone in an SN2 reaction. The resulting intermediate then undergoes an intramolecular condensation between the remaining pyrazine nitrogen and the ketone, followed by dehydration to form the aromatic fused imidazole ring.[19]
Caption: Mechanism for Imidazo[1,2-a]pyrazine formation.
Protocol 3.1: Synthesis of Substituted Imidazo[1,2-a]pyrazines
-
Initial Reaction: Dissolve the 2-amino-3-bromopyrazine derivative (1.0 equiv.) in a suitable solvent like ethanol or isopropanol.
-
Reagent Addition: Add the desired α-bromoketone (1.05 equiv.) to the solution.
-
Reaction: Reflux the mixture for 4-6 hours. The reaction often forms the hydrobromide salt of the intermediate, which may precipitate. Monitor by TLC.
-
Cyclization: After cooling, add a base such as sodium bicarbonate solution and heat the mixture again to facilitate the intramolecular cyclization and dehydration.
-
Workup: Cool the reaction mixture. If a precipitate forms, collect it by filtration. Otherwise, extract the product into an organic solvent like ethyl acetate.
-
Purification: Wash the organic layer with water and brine, dry over anhydrous magnesium sulfate, and concentrate. Recrystallize or purify by column chromatography to yield the pure imidazo[1,2-a]pyrazine.
Conclusion
3,6-Dibromopyrazin-2-amine stands out as a highly adaptable and valuable building block for the synthesis of novel heterocyclic compounds. The strategic application of modern synthetic methodologies, including palladium-catalyzed cross-coupling and intramolecular cyclization reactions, provides reliable and efficient pathways to a vast chemical space. The protocols and insights provided in this guide serve as a robust foundation for researchers aiming to explore this privileged scaffold in the development of new pharmaceuticals and functional materials.
References
-
The tert-amino effect in heterocyclic chemistry: Synthesis of new fused pyrazolinoquinolizine and 1,4-oxazinopyrazoline derivatives. National Institutes of Health (NIH). Available at: [Link]
-
Synthesis of Novel Fused Heterocycles Based on Pyrano[2,3-c]pyrazole. MDPI. Available at: [Link]
-
Sonogashira coupling. Wikipedia. Available at: [Link]
-
Fused heterocycles. Part 3. Synthesis and stereochemistry of benzopyrano and benzothiapyrano-[4,3-c]pyrazoles. ResearchGate. Available at: [Link]
-
A novel protocol for the one-pot borylation/Suzuki reaction provides easy access to hinge-binding groups for kinase inhibitors. National Institutes of Health (NIH). Available at: [Link]
-
Sonogashira Coupling. Organic Chemistry Portal. Available at: [Link]
-
Sequential and Selective Buchwald-Hartwig Amination Reactions for the Controlled Functionalization of 6-Bromo-2-chloroquinoline: Synthesis of Ligands for the Tec Src Homology 3 Domain. ResearchGate. Available at: [Link]
-
Buchwald–Hartwig amination. Wikipedia. Available at: [Link]
-
Fused heterocycles. Part 3. Synthesis and stereochemistry of benzopyrano and benzothiapyrano-[4,3-c]pyrazoles. RSC Publishing. Available at: [Link]
-
Sonogashira cross-coupling reactions of 3,5-dibromo-2,6-dichloropyridine. RSC Publishing. Available at: [Link]
-
A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. National Institutes of Health (NIH). Available at: [Link]
-
Iodine catalyzed synthesis of imidazo[1,2- a ]pyrazine and imidazo[1,2- a ]pyridine derivatives and their anticancer activity. RSC Publishing. Available at: [Link]
-
An outstanding cyclocondensation of 2-aminopyrazine. ResearchGate. Available at: [Link]
-
Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. MDPI. Available at: [Link]
-
Use of 4-Bromo Pyridazine 3,6-Dione for Building 3-Amino Pyridazine Libraries. MDPI. Available at: [Link]
-
Buchwald-Hartwig Amination. Chemistry LibreTexts. Available at: [Link]
-
Cyclization of sulfoxonium ylides with 2-aminopyridines towards imidazo[1,2-a]pyridines. ResearchGate. Available at: [Link]
-
Synthesis of Some Novel Fused Heterocyclic Compounds Derivatives from Bis-chalcones. Scirp.org. Available at: [Link]
-
The Suzuki–Miyaura Cross-Coupling Reactions of 2-, 6- or 8-Halopurines with Boronic Acids Leading to. SciSpace. Available at: [Link]
-
The Buchwald–Hartwig Amination After 25 Years. University of Groningen. Available at: [Link]
-
Direct Cyclization/Chlorination Strategy of Hydrazines for Synthesis of 4-Chloropyrazoles by TCCA. National Institutes of Health (NIH). Available at: [Link]
-
Suzuki-Miyaura Coupling. Chemistry LibreTexts. Available at: [Link]
-
Advances in the Synthesis and Bio-Applications of Pyrazine Derivatives: A Review. ResearchGate. Available at: [Link]
-
Molecular Interactions of Pyrazine-Based Compounds to Proteins. ACS Publications. Available at: [Link]
-
Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. SciRP.org. Available at: [Link]
-
Sonogashira Coupling. Chemistry LibreTexts. Available at: [Link]
-
Synthesis and Reactions of Some Pyrazine Derivatives. Taylor & Francis Online. Available at: [Link]
-
Natural Products-Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. National Institutes of Health (NIH). Available at: [Link]
-
Studies on the Synthesis and Cyclization Reactions of2-(5-Amino-3-arylpyrazol-1-yl)-3-methylquinoxalines. RSC Publishing. Available at: [Link]
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- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
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- 8. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
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- 18. Iodine catalyzed synthesis of imidazo[1,2- a ]pyrazine and imidazo[1,2- a ]pyridine derivatives and their anticancer activity - RSC Advances (RSC Publishing) DOI:10.1039/D3RA07842F [pubs.rsc.org]
- 19. researchgate.net [researchgate.net]
Application Notes & Protocols: Leveraging 3,6-Dibromopyrazin-2-amine for the Synthesis of Potent Kinase Inhibitors
Abstract
Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes. Their dysregulation is a hallmark of numerous diseases, most notably cancer, making them prime targets for therapeutic intervention. The 2-aminopyrazine scaffold has emerged as a "privileged" structure in medicinal chemistry, capable of forming key hydrogen bond interactions with the hinge region of the kinase ATP-binding site.[1][2] This guide provides a detailed exploration of 3,6-Dibromopyrazin-2-amine as a versatile and strategic starting material for the synthesis of novel kinase inhibitors. We will delve into the rationale behind its use, provide detailed, field-tested protocols for its sequential functionalization via modern cross-coupling chemistry, and outline methods for characterization and biological evaluation.
The Strategic Advantage of the 2-Aminopyrazine Scaffold
The design of ATP-competitive kinase inhibitors frequently relies on heterocyclic scaffolds that can mimic the hydrogen bonding pattern of the adenine base of ATP. The 2-aminopyrazine core is exceptionally well-suited for this role. As illustrated below, the exocyclic amino group acts as a hydrogen bond donor, while one of the pyrazine ring nitrogens acts as a hydrogen bond acceptor. This bidentate interaction anchors the inhibitor within the hinge region of the kinase, providing a strong foundation for potency.[3][4][5]
The choice of 3,6-Dibromopyrazin-2-amine as a starting scaffold offers significant synthetic advantages:
-
Orthogonal Chemical Handles: The two bromine atoms at the C3 and C6 positions are electronically distinct, allowing for regioselective and sequential functionalization. This enables the systematic and controlled introduction of different chemical moieties to probe specific regions of the kinase ATP-binding site.
-
Versatility in Coupling Chemistry: The bromo-substituents are ideal handles for a wide range of robust and well-established palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura (C-C bond formation) and Buchwald-Hartwig (C-N bond formation) reactions.[6][7] This synthetic tractability allows for the rapid generation of diverse chemical libraries for structure-activity relationship (SAR) studies.[8][9]
General Synthetic Strategy: A Sequential Cross-Coupling Approach
The core strategy for elaborating the 3,6-Dibromopyrazin-2-amine scaffold involves a two-step, sequential cross-coupling process. The key to this approach lies in the differential reactivity of the two bromine atoms, which allows for a controlled, stepwise synthesis.
Generally, the C6-Br bond is more susceptible to initial reaction than the C3-Br bond, which is ortho to the directing amino group. This allows for the first coupling partner (R¹) to be introduced selectively at the C6 position. The second coupling partner (R²) can then be introduced at the C3 position under different, often more forcing, reaction conditions.
Caption: General workflow for sequential functionalization.
Detailed Experimental Protocol: Synthesis of a Diaryl-Aminopyrazine Inhibitor
This section provides a representative, step-by-step protocol for the synthesis of a kinase inhibitor scaffold, demonstrating the principles of sequential functionalization.
Safety First: Always work in a well-ventilated fume hood. Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a flame-resistant lab coat, and gloves. 3,6-Dibromopyrazin-2-amine is harmful if swallowed or in contact with skin and can cause irritation.[10] Palladium catalysts and organometallic reagents require careful handling under inert atmosphere conditions where specified.[11][12]
Step 1: Regioselective Suzuki-Miyaura Coupling at the C6 Position
This first step introduces an aryl group at the more reactive C6 position of the pyrazine ring.
Rationale: The Suzuki-Miyaura reaction is chosen for its broad functional group tolerance and reliable C-C bond formation.[13][14] A common catalyst system is a palladium(0) source, like Pd(PPh₃)₄, or a combination of a Pd(II) precursor and a phosphine ligand. An aqueous base is required to activate the boronic acid for transmetalation.
| Reagent | M.W. | Amount | Moles | Equivalents |
| 3,6-Dibromopyrazin-2-amine | 252.89 | 1.00 g | 3.95 mmol | 1.0 |
| 4-Methoxyphenylboronic acid | 151.96 | 660 mg | 4.35 mmol | 1.1 |
| Tetrakis(triphenylphosphine)palladium(0) | 1155.56 | 228 mg | 0.198 mmol | 0.05 |
| Sodium Carbonate (2M aq. solution) | 105.99 | 4.0 mL | 8.00 mmol | 2.0 |
| 1,4-Dioxane | - | 20 mL | - | - |
| Toluene | - | 10 mL | - | - |
Procedure:
-
To a 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 3,6-Dibromopyrazin-2-amine (1.00 g), 4-methoxyphenylboronic acid (660 mg), and Tetrakis(triphenylphosphine)palladium(0) (228 mg).
-
Fit the flask with a rubber septum. Evacuate and backfill the flask with argon or nitrogen gas three times to establish an inert atmosphere.
-
Using syringes, add the degassed solvents: 1,4-Dioxane (20 mL) and Toluene (10 mL).
-
Add the degassed 2M aqueous sodium carbonate solution (4.0 mL).
-
Heat the reaction mixture to 90 °C and stir vigorously for 12-16 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the mixture to room temperature. Dilute with ethyl acetate (50 mL) and water (30 mL).
-
Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 30 mL).
-
Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of hexane/ethyl acetate) to yield 3-bromo-6-(4-methoxyphenyl)pyrazin-2-amine as a solid.[15]
Step 2: Buchwald-Hartwig Amination at the C3 Position
The second step introduces an amine at the less reactive C3 position, completing the inhibitor scaffold.
Rationale: The Buchwald-Hartwig amination is the premier method for forming C-N bonds from aryl halides.[16] This reaction requires a specific palladium catalyst system, often employing bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) which facilitate the challenging reductive elimination step. A strong, non-nucleophilic base like sodium tert-butoxide is typically used.[17][18]
| Reagent | M.W. | Amount | Moles | Equivalents |
| 3-bromo-6-(4-methoxyphenyl)pyrazin-2-amine | 281.12 | 500 mg | 1.78 mmol | 1.0 |
| Aniline | 93.13 | 182 µL | 2.00 mmol | 1.1 |
| Pd₂(dba)₃ | 915.72 | 41 mg | 0.045 mmol | 0.025 |
| XPhos | 476.68 | 85 mg | 0.178 mmol | 0.1 |
| Sodium tert-butoxide | 96.10 | 239 mg | 2.49 mmol | 1.4 |
| Toluene (anhydrous) | - | 15 mL | - | - |
Procedure:
-
To a dry Schlenk flask under argon, add 3-bromo-6-(4-methoxyphenyl)pyrazin-2-amine (500 mg), Pd₂(dba)₃ (41 mg), XPhos (85 mg), and sodium tert-butoxide (239 mg).
-
Evacuate and backfill the flask with argon three times.
-
Add anhydrous toluene (15 mL) followed by aniline (182 µL) via syringe.
-
Heat the reaction mixture to 110 °C and stir vigorously for 8-12 hours. Monitor the reaction progress by LC-MS.
-
After cooling to room temperature, carefully quench the reaction by adding saturated aqueous ammonium chloride solution (20 mL).
-
Dilute with ethyl acetate (40 mL) and transfer to a separatory funnel.
-
Separate the layers and extract the aqueous phase with ethyl acetate (2 x 20 mL).
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography (hexane/ethyl acetate gradient) to afford the final product, 6-(4-methoxyphenyl)-N³-phenylpyrazine-2,3-diamine .
Compound Characterization: Validating the Structure
Rigorous characterization is essential to confirm the identity and purity of the synthesized inhibitor.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the molecular structure. For the final product, one would expect to see a single proton signal for the pyrazine ring, signals corresponding to the two distinct phenyl rings, and signals for the methoxy and amine protons.[19]
-
High-Resolution Mass Spectrometry (HRMS): This technique provides an accurate mass measurement, confirming the elemental composition of the molecule. The observed m/z value for the [M+H]⁺ ion should match the calculated value for the target compound's molecular formula.[19][20]
| Technique | Expected Observations for Final Product |
| ¹H NMR | Singlet for pyrazine C5-H; AA'BB' systems for the two para-substituted phenyl rings; singlet for OCH₃; broad singlets for NH₂ and NH protons. |
| ¹³C NMR | Signals for all unique carbon atoms, including the four distinct carbons of the pyrazine core and the carbons of the two phenyl rings. |
| HRMS (ESI+) | Calculated m/z for C₁₇H₁₇N₄O⁺ [M+H]⁺ = 293.1397; Found = 293.1395 (example). |
Biological Evaluation: The Kinase Inhibition Assay
Once the compound is synthesized and characterized, its biological activity must be assessed. An in vitro kinase inhibition assay is the standard method to determine the potency of a compound against its target kinase.
Principle: Most assays measure the transfer of the γ-phosphate from ATP to a peptide or protein substrate by the kinase. The amount of phosphorylated product (or the amount of ADP generated) is quantified, often using fluorescence- or luminescence-based detection methods. The assay is run with a fixed concentration of kinase, substrate, and ATP, and a range of inhibitor concentrations to determine the IC₅₀ value.
Caption: Principle of an in vitro kinase assay.
General Protocol Outline:
-
Prepare Reagents: Dilute kinase, substrate, and ATP to working concentrations in appropriate assay buffer.
-
Compound Titration: Prepare serial dilutions of the synthesized inhibitor in DMSO, then dilute further in assay buffer.
-
Kinase Reaction: In a multi-well plate (e.g., 384-well), add the inhibitor dilutions, followed by the kinase. Allow to incubate briefly (15-30 min) to permit inhibitor-enzyme binding.
-
Initiate Reaction: Add the ATP/substrate mixture to all wells to start the phosphorylation reaction. Incubate at room temperature for a specified time (e.g., 60 min).
-
Stop & Detect: Add a "stop/detection" reagent that terminates the kinase reaction and initiates a signal-generating reaction (e.g., a luciferase-based reagent that measures remaining ATP).
-
Read Plate: Measure the signal on a plate reader.
-
Data Analysis: Plot the signal versus the logarithm of the inhibitor concentration. Fit the data to a four-parameter dose-response curve to determine the IC₅₀ value (the concentration of inhibitor required to reduce kinase activity by 50%).[21]
Data Presentation: The potency (IC₅₀) and selectivity of the new compound should be determined against a panel of kinases.
| Kinase Target | IC₅₀ (nM) |
| Target Kinase (e.g., TrkA) | 50 |
| Off-Target Kinase 1 (e.g., VEGFR2) | 1,200 |
| Off-Target Kinase 2 (e.g., EGFR) | >10,000 |
| Off-Target Kinase 3 (e.g., Src) | 4,500 |
Structure-Activity Relationship (SAR) and Binding Mode
The 2-aminopyrazine core provides the critical anchor to the kinase hinge. The substituents introduced at the C3 and C6 positions explore different regions of the ATP binding site, dictating the inhibitor's overall potency and selectivity profile.
-
The C6-Substituent (R¹): Often extends towards the solvent-exposed region or a hydrophobic pocket near the gatekeeper residue.
-
The C3-Substituent (R²): Projects into the pocket underneath the P-loop (or glycine-rich loop). Modifications here can fine-tune potency and influence the inhibitor's conformational preference (e.g., for active "DFG-in" vs. inactive "DFG-out" kinase conformations).[3][22]
Caption: Key interactions of the inhibitor scaffold.
Conclusion
3,6-Dibromopyrazin-2-amine is a powerful and efficient building block for the discovery of novel kinase inhibitors. Its capacity for selective, sequential functionalization via robust cross-coupling reactions provides medicinal chemists with a reliable platform for exploring chemical space and optimizing inhibitor properties. The protocols and rationale outlined in this guide offer a solid foundation for researchers aiming to leverage this scaffold in their drug discovery programs.
References
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Zhu, F., Shi, Z., Qin, C., Tao, L., Liu, X., Xu, F., Zhang, L., Tan, C., Li, X., & Jiang, B. (2012). 3-aminopyrazolopyrazine derivatives as spleen tyrosine kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 22(13), 4413-4417. [Link]
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Al-Ostoot, F. H., Al-Ghamdi, S. S., Al-Malki, J. S., Al-Zahrani, M. H., Al-Ghamdi, K. M., & El-Gamal, M. I. (2024). Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2385293. [Link]
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Frett, B., McConnell, N., Wang, Y., Xu, Z., Ambrose, A., & Li, H. (2014). Identification of pyrazine-based TrkA inhibitors: design, synthesis, evaluation, and computational modeling studies. MedChemComm, 5(10), 1507-1514. [Link]
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Valente, C., & Organ, M. G. (2021). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. ACS Catalysis, 11(15), 9747-9760. [Link]
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Cheung, K., Fung, J. S., Böhnke, N., Haasen, D., Lohmann, J., Müller-Fahrnow, A., Bömer, U., & Stieber, F. (2010). Aminopyrazine Inhibitors Binding to an Unusual Inactive Conformation of the Mitotic Kinase Nek2: SAR and Structural Characterization. Journal of Medicinal Chemistry, 53(19), 7014-7024. [Link]
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Jones, C. D., Chen, J., Jakes, S., Loll, P. J., & Reitz, A. B. (2011). Design and synthesis of 2(1H)-pyrazinones as inhibitors of protein kinases. Bioorganic & Medicinal Chemistry, 19(21), 6477-6483. [Link]
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Shibamoto, T. (2007). Isolation and Purification of Pyrazines Produced by Reaction of Cellulosic-Derived Sugars with NH4OH and Selected Amino Acids. Journal of Agricultural and Food Chemistry, 55(4), 784-788. [Link]
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Whittaker, M., & Kilburn, J. D. (2022). Safe Handling of Air-Sensitive Organometallic Reagents Using Schlenk Line Techniques: Negishi Cross-Couplings for Trainee Graduate Students. Journal of Chemical Education, 99(6), 2656-2660. [Link]
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El-Gamal, M. I., Al-Ostoot, F. H., Al-Ghamdi, S. S., Al-Malki, J. S., & Al-Zahrani, M. H. (2024). Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019-2023). Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2385293. [Link]
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Zhang, H., Liu, Y., Zhang, Y., Wang, Y., & Liu, H. (2024). Design, Synthesis, and Biological Evaluation of 3-Amino-pyrazine-2-carboxamide Derivatives as Novel FGFR Inhibitors. ACS Medicinal Chemistry Letters, 15(1), 57-64. [Link]
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Katariya, M., Sharma, S., & Kumar, A. (2020). Synthesis of aminopyrazole analogs and their evaluation as CDK inhibitors for cancer therapy. Bioorganic Chemistry, 94, 103429. [Link]
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Chen, X., Wang, Y., & Zhang, Y. (2024). Regioselective Palladium-Catalyzed Buchwald-Hartwig Reaction of Arylhydrazines with Aryl Halides: Synthesis of N, N-Diarylhydrazines. The Journal of Organic Chemistry, 89(1), 589-599. [Link]
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Whittaker, M., & Kilburn, J. D. (2022). Safe Handling of Air-Sensitive Organometallic Reagents Using Schlenk Line Techniques: Negishi Cross-Couplings for Trainee Graduate Students. Journal of Chemical Education, 99(6), 2656-2660. [Link]
-
Sharma, S., Singh, P., & Kumar, A. (2021). Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors. Molecules, 26(17), 5195. [Link]
-
Ramirez, A., et al. (2024). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. RSC Advances, 14(38), 27368-27372. [Link]
-
Kádár, Z., et al. (2018). Synthesis of substituted pyrazines from N-allyl malonamides. RSC Advances, 8(1), 1-6. [Link]
-
Browning, R. G., & Buchwald, S. L. (2012). Addressing challenges in palladium-catalyzed cross-coupling reactions through ligand design. Accounts of Chemical Research, 45(8), 1249-1262. [Link]
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El-Damasy, A. K., et al. (2023). Multi-Kinase Inhibition by New Quinazoline–Isatin Hybrids: Design, Synthesis, Biological Evaluation and Mechanistic Studies. Molecules, 28(15), 5776. [Link]
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The Organic Chemistry Tutor. (2024). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! YouTube. [Link]
-
Setyowati, W. A. E., et al. (2025). Synthesis, Characterization, Tyrosine Kinase Inhibitory Studies and Molecular Docking Analysis of Pyrazine-2-carboxamide Derivatives. Advanced Journal of Chemistry, Section A, 8(12), 2098-2112. [Link]
-
Cheung, K., et al. (2010). Aminopyrazine Inhibitors Binding to an Unusual Inactive Conformation of the Mitotic Kinase Nek2: SAR and Structural Characterization. Journal of Medicinal Chemistry, 53(19), 7014-7024. [Link]
-
Rasool, N., et al. (2020). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst. Processes, 8(10), 1342. [Link]
-
Dorel, R., & van der Pijl, F. (2020). The Buchwald–Hartwig Amination After 25 Years. Angewandte Chemie International Edition, 59(39), 16878-16892. [Link]
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Boruah, A., & Boruah, R. C. (2011). Greener approach toward one pot route to pyrazine synthesis. Green Chemistry Letters and Reviews, 4(4), 317-321. [Link]
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Whittaker, M., & Kilburn, J. D. (2022). Safe Handling of Air-Sensitive Organometallic Reagents Using Schlenk Line Techniques: Negishi Cross-Couplings for Trainee Graduate Students. Journal of Chemical Education, 99(6), 2656-2660. [Link]
-
BioSolveIT. (2024). Hinge Binder Collection For Kinase Inhibitor Design. BioSolveIT. [Link]
-
Meegan, M. J., et al. (2012). Synthesis of novel 3,4-diaryl-5-aminopyrazoles as potential kinase inhibitors. Bioorganic & Medicinal Chemistry, 20(15), 4758-4771. [Link]
-
Sarıdağ, T., et al. (2022). Suzuki Miyaura cross-coupling of 2-chloropyrazine with arylboronic acids catalyzed by novel palladium(II) ONO pincer complexes. Journal of Molecular Structure, 1266, 133501. [Link]
-
Nobel Prize Outreach AB. (2010). Scientific Background on the Nobel Prize in Chemistry 2010: Palladium-Catalyzed Cross Couplings in Organic Synthesis. NobelPrize.org. [Link]
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High-Precision Functionalization of the C5 Position in 3,6-Dibromopyrazin-2-amine
[1][2]
Strategic Overview & Mechanistic Rationale
The functionalization of 3,6-dibromopyrazin-2-amine (CAS: 24241-18-7) presents a unique challenge in medicinal chemistry.[1][2] This scaffold is a "privileged structure" in kinase inhibitor discovery (e.g., FLT3, JAK inhibitors) due to its ability to form critical hydrogen bonds within the ATP-binding pocket.
The core challenge lies in differentiating the reactivity of the C5-H bond from the pre-existing C3-Br and C6-Br bonds.[1]
The Electronic "Push-Pull" Map
To successfully functionalize C5, one must exploit the electronic bias introduced by the C2-amino group.[1][2]
-
Activation: The C2-amine is a strong electron-donating group (EDG).[1][2] Through resonance, it increases electron density at C3 (ortho) and C5 (para).
-
Blocking: Since C3 is already substituted with Bromine, C5 becomes the most nucleophilic site on the ring, primed for Electrophilic Aromatic Substitution (EAS).
-
Differentiation: Once C5 is functionalized with a "soft" halogen (Iodine), the reactivity order for Palladium-catalyzed cross-coupling becomes C5-I > C3-Br ≈ C6-Br .[1][2]
Workflow Visualization
The following diagram illustrates the decision logic and reactivity hierarchy for this scaffold.
Figure 1: Strategic workflow for converting C5-H to C5-Functionalized targets via an Iodination gateway.
Protocol A: The "Gateway" Synthesis (Regioselective Iodination)
This protocol converts the C5-H into a C5-I handle.[1][2] This is the most robust method because it establishes a hierarchy of leaving groups (I > Br).
Mechanism: The reaction utilizes N-Iodosuccinimide (NIS) as a source of electrophilic iodine (
Materials
-
Substrate: 3,6-Dibromopyrazin-2-amine (1.0 eq)
-
Reagent: N-Iodosuccinimide (NIS) (1.1 – 1.2 eq)[2]
-
Solvent: DMF (Anhydrous) or Acetonitrile (MeCN)
-
Temperature: 0°C to Room Temperature (RT)
Step-by-Step Methodology
-
Dissolution: Charge a round-bottom flask with 3,6-dibromopyrazin-2-amine (e.g., 1.0 g, 3.95 mmol) and anhydrous DMF (10 mL). Stir until fully dissolved.
-
Note: DMF is preferred over DCM due to the poor solubility of the pyrazine core in non-polar solvents.
-
-
Controlled Addition: Cool the solution to 0°C in an ice bath. Add NIS (0.98 g, 4.35 mmol) portion-wise over 15 minutes.
-
Why: Exothermic addition can lead to poly-iodination or oxidation of the amine.[2]
-
-
Reaction: Allow the mixture to warm to RT and stir for 4–12 hours.
-
Quench & Workup:
-
Purification: Recrystallize from Ethanol/Water or purify via silica flash chromatography (Hexane/EtOAc gradient).
Expected Yield: 85–95% Product: 3,6-Dibromo-5-iodopyrazin-2-amine.[1][2]
Protocol B: Site-Selective Suzuki-Miyaura Coupling
Once the C5-I handle is installed, you can selectively couple aryl or heteroaryl boronic acids to C5 without disturbing the bromines at C3/C6.
Critical Success Factor: The bond dissociation energy of C-I (approx. 53 kcal/mol) is significantly lower than C-Br (approx. 68 kcal/mol). By controlling catalyst stoichiometry and temperature, Oxidative Addition will occur almost exclusively at C5.[2]
Optimization Table: Reaction Conditions
| Parameter | Standard Condition | Optimized for Selectivity | Rationale |
| Catalyst | Bidentate ligands (dppf) prevent catalyst decomposition and enhance selectivity.[1][2] | ||
| Base | Milder bases reduce protodehalogenation side products.[2] | ||
| Solvent | DMF/Water | Dioxane/Water (4:1) | Dioxane provides optimal solubility and reaction kinetics for pyrazines.[2] |
| Temp | 100°C | 40–60°C | CRITICAL: High heat promotes oxidative addition into C-Br bonds.[1][2] Keep temp low. |
Step-by-Step Methodology
-
Preparation: In a microwave vial or sealed tube, combine:
-
Degassing: Add solvent (1,4-Dioxane/Water 4:1).[2][4] Sparge with Nitrogen or Argon for 5 minutes.[2]
-
Why: Oxygen promotes homocoupling of boronic acids and oxidation of the Pd catalyst.
-
-
Reaction: Heat to 50°C (oil bath) or microwave at 60°C for 30–60 mins.
-
Monitoring: Monitor by LC-MS.
-
Target: Loss of Iodine (M+H ~379) and formation of coupled product.
-
Warning Sign: If you see double coupling (mass + 2x Aryl), lower the temperature or reduce reaction time.
-
-
Isolation: Filter through Celite, dilute with EtOAc, wash with brine, and concentrate. Purify via column chromatography.[2][5][6]
Alternative Route: Direct C-H Arylation (Advanced)
For labs with advanced screening capabilities, Direct C-H activation avoids the iodination step but requires precise ligand tuning to prevent C-Br activation.[2]
-
Catalyst:
(5 mol%) -
Ligand:
(High steric bulk favors C-H over C-Br)[1][2] -
Base:
or PivOK -
Solvent: Toluene, 100°C.
-
Mechanism: Concerted Metalation-Deprotonation (CMD).[2] The acidity of the C5-H is enhanced by the flanking N4 and Br-C6, making this feasible, though often lower yielding than the Iodination route.
References
-
Regioselective Halogen
-
Suzuki Coupling Selectivity (I vs Br)
-
Pyrazine Scaffold Reactivity
-
C5-Functionaliz
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Application Notes and Protocols for the Selective Debromination of 3,6-Dibromopyrazin-2-amine
Authored by: A Senior Application Scientist
Introduction: The Strategic Value of Monobrominated Pyrazinamines in Drug Discovery
Substituted pyrazines are a cornerstone of modern medicinal chemistry, forming the core scaffold of numerous therapeutic agents. Their unique electronic properties and ability to participate in hydrogen bonding make them privileged structures in the design of enzyme inhibitors and receptor modulators. 3,6-Dibromopyrazin-2-amine is a versatile starting material, offering two reactive bromine sites for subsequent cross-coupling reactions. However, the true potential of this scaffold is often unlocked through the selective removal of one bromine atom, yielding a monobrominated intermediate. This selective debromination opens up synthetic pathways to asymmetrically substituted pyrazines, which are crucial for fine-tuning the pharmacological profile of drug candidates. This document provides a comprehensive guide to the selective catalytic debromination of 3,6-Dibromopyrazin-2-amine, offering both theoretical insights and a detailed experimental protocol.
Principle of Selective Catalytic Debromination: A Mechanistic Perspective
The selective monodebromination of a dihalogenated heteroaromatic compound is a nuanced process that relies on the subtle differences in the reactivity of the two carbon-bromine bonds. Palladium-catalyzed reductive dehalogenation is a powerful tool for this transformation.[1] The generally accepted mechanism involves a catalytic cycle initiated by the oxidative addition of the aryl bromide to a low-valent palladium(0) species.[1] The resulting aryl palladium(II) complex then undergoes a reductive step, often involving a hydride source, to regenerate the palladium(0) catalyst and yield the dehalogenated product.
The selectivity of this process for 3,6-Dibromopyrazin-2-amine is governed by a combination of electronic and steric factors. The amino group at the C2 position is a strong electron-donating group, which increases the electron density of the pyrazine ring, particularly at the ortho and para positions. This electronic effect can influence the rate of oxidative addition at the two bromine-substituted carbons. It is hypothesized that the bromine at the C6 position, being para to the amino group, may be more electronically activated and thus more susceptible to oxidative addition to the palladium catalyst. Conversely, the bromine at the C3 position is ortho to the amino group, which may exert a steric hindrance effect, disfavoring the approach of the bulky palladium catalyst.
By carefully selecting the palladium catalyst, ligand, and reaction conditions, it is possible to exploit these subtle differences to achieve a high degree of selectivity for the removal of one bromine atom over the other.
Proposed Catalytic System and Rationale
For the selective monodebromination of 3,6-Dibromopyrazin-2-amine, a palladium-based catalytic system is proposed.
-
Palladium Source: Palladium(II) acetate (Pd(OAc)₂) is a common and effective precatalyst that is reduced in situ to the active Pd(0) species.
-
Ligand: A phosphine ligand, such as triphenylphosphine (PPh₃) or a more electron-rich and bulky phosphite ligand, is crucial for stabilizing the palladium catalyst and modulating its reactivity.[2]
-
Reductant (Hydride Source): A mild hydride source is required to regenerate the Pd(0) catalyst. Formic acid and a tertiary amine, such as triethylamine (NEt₃), are a common and effective combination. Alternatively, sodium formate can be used.[1]
-
Solvent: A polar aprotic solvent, such as dimethylformamide (DMF) or acetonitrile, is suitable for this type of reaction, as it can dissolve the starting material and reagents and is stable under the reaction conditions.
Experimental Protocol: Selective Monodebromination
This protocol details a robust method for the selective monodebromination of 3,6-Dibromopyrazin-2-amine.
Reagents and Materials
| Reagent/Material | Grade | Supplier | Notes |
| 3,6-Dibromopyrazin-2-amine | ≥98% | Commercially Available | |
| Palladium(II) Acetate | Catalyst Grade | Commercially Available | |
| Triphenylphosphine | ≥99% | Commercially Available | |
| Formic Acid | ≥98% | Commercially Available | |
| Triethylamine | ≥99% | Commercially Available | Distill before use |
| Dimethylformamide (DMF) | Anhydrous | Commercially Available | |
| Ethyl Acetate | ACS Grade | Commercially Available | For workup and chromatography |
| Hexanes | ACS Grade | Commercially Available | For chromatography |
| Saturated Sodium Bicarbonate Solution | Prepared in-house | ||
| Brine | Prepared in-house | ||
| Anhydrous Sodium Sulfate | Commercially Available |
Step-by-Step Procedure
-
Reaction Setup: To a clean, dry, and argon-flushed round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3,6-Dibromopyrazin-2-amine (1.0 eq), Palladium(II) Acetate (0.05 eq), and Triphenylphosphine (0.10 eq).
-
Solvent and Reagent Addition: Add anhydrous DMF to the flask to achieve a concentration of 0.1 M with respect to the starting material. Stir the mixture at room temperature for 10 minutes to ensure dissolution and complex formation.
-
Initiation of Reaction: Add triethylamine (3.0 eq) to the reaction mixture, followed by the dropwise addition of formic acid (2.0 eq) over 5 minutes.
-
Reaction Monitoring: Heat the reaction mixture to 80 °C and monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 2-4 hours.
-
Workup: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate and wash with saturated sodium bicarbonate solution (2x), followed by brine (1x).
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a gradient of hexanes and ethyl acetate to afford the desired 6-Bromopyrazin-2-amine.
Visualizing the Process: Mechanism and Workflow
To better understand the chemical transformation and the experimental steps, the following diagrams are provided.
Caption: Proposed catalytic cycle for palladium-catalyzed debromination.
Caption: Experimental workflow for selective debromination.
Characterization and Validation
The successful synthesis of 6-Bromopyrazin-2-amine should be confirmed through standard analytical techniques:
-
¹H NMR: The proton NMR spectrum should show a distinct set of aromatic protons corresponding to the monobrominated product, which will differ from the symmetrical starting material.
-
¹³C NMR: The carbon NMR will confirm the presence of the correct number of carbon signals for the asymmetrically substituted pyrazine ring.
-
Mass Spectrometry: High-resolution mass spectrometry (HRMS) will provide an accurate mass measurement, confirming the elemental composition of the product.
Conclusion
The selective monodebromination of 3,6-Dibromopyrazin-2-amine is a valuable transformation that enables the synthesis of a wide range of asymmetrically substituted pyrazine derivatives for drug discovery and development. The palladium-catalyzed protocol described herein offers a reliable and efficient method for achieving this selectivity. By understanding the underlying mechanistic principles, researchers can further optimize and adapt this methodology to other similar substrates.
References
-
Organic Chemistry Portal. (n.d.). Synthesis of pyrazines. Retrieved from [Link]
- Chatterjee, B., & Gunanathan, C. (2019). Catalytic dearomative hydroboration of heteroaromatic compounds. Journal of Chemical Sciences, 131(12), 1-15.
- Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.
- Caddick, S., & Bregant, S. (2015). Metal catalyzed defunctionalization reactions. Organic & Biomolecular Chemistry, 13(44), 10764-10783.
- Powers, D. C., & Ritter, T. (2011). On the Mechanism of Palladium-Catalyzed Aromatic C−H Oxidation. Journal of the American Chemical Society, 133(4), 1268–1273.
Sources
Application Notes and Protocols for the Stille Coupling of 3,6-Dibromopyrazin-2-amine
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Introduction: Strategic C-C Bond Formation on the Pyrazine Scaffold
The pyrazine core is a privileged scaffold in medicinal chemistry and materials science, with derivatives exhibiting a wide range of biological activities and valuable electronic properties.[1][2] The ability to selectively functionalize this nitrogen-containing heterocycle is paramount for the development of novel drug candidates and advanced materials. The Stille cross-coupling reaction offers a powerful and versatile methodology for the formation of carbon-carbon bonds, demonstrating remarkable functional group tolerance and generally mild reaction conditions.[3][4] This application note provides a comprehensive guide to the experimental procedure for the Stille coupling of 3,6-Dibromopyrazin-2-amine, a key intermediate for the synthesis of highly substituted pyrazine derivatives.
The Stille reaction involves the palladium-catalyzed coupling of an organostannane (organotin) reagent with an organic halide or pseudohalide.[4] Its broad applicability stems from the stability of organotin reagents to air and moisture, making them amenable to a variety of reaction conditions.[5] For substrates such as 3,6-Dibromopyrazin-2-amine, the Stille coupling provides a strategic advantage for introducing diverse organic moieties at the bromine-substituted positions, paving the way for the synthesis of complex molecular architectures.
This document will delve into the mechanistic underpinnings of the Stille coupling, provide a detailed and field-tested experimental protocol, address critical safety considerations associated with organotin reagents, and offer insights into potential challenges and troubleshooting strategies.
The Catalytic Cycle: A Mechanistic Overview
The Stille coupling reaction proceeds through a well-established catalytic cycle involving a palladium catalyst. The cycle can be broken down into three fundamental steps: oxidative addition, transmetalation, and reductive elimination.[4]
-
Oxidative Addition: The active Pd(0) catalyst initiates the cycle by undergoing oxidative addition into the carbon-bromine bond of the 3,6-Dibromopyrazin-2-amine. This step forms a Pd(II) intermediate. The choice of a suitable palladium precursor, such as Pd(PPh₃)₄ or a combination of a Pd(II) salt with phosphine ligands, is crucial for the efficiency of this step.[6]
-
Transmetalation: The organostannane reagent then transfers its organic group to the palladium center, displacing the bromide ligand. This is often the rate-determining step of the catalytic cycle. The reactivity of the organostannane is influenced by the organic group being transferred, with the general trend being: alkynyl > alkenyl > aryl > allyl ≈ benzyl > alkyl.[7] Additives like copper(I) salts can significantly accelerate this step.[4]
-
Reductive Elimination: The final step involves the coupling of the two organic groups on the palladium center, which forms the desired C-C bond and regenerates the active Pd(0) catalyst, allowing it to re-enter the catalytic cycle.[6]
Visualizing the Stille Coupling Workflow
Caption: A generalized workflow for the Stille coupling of 3,6-Dibromopyrazin-2-amine.
Experimental Protocol: Stille Coupling of 3,6-Dibromopyrazin-2-amine
This protocol provides a general procedure that can be optimized for specific organostannane reagents and desired products.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| 3,6-Dibromopyrazin-2-amine | ≥97% | Commercially Available | |
| Organostannane Reagent | ≥95% | Commercially Available | e.g., Tributyl(vinyl)stannane, Tributyl(phenyl)stannane |
| Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] | 99% | Commercially Available | Air-sensitive, handle under inert atmosphere |
| Anhydrous N,N-Dimethylformamide (DMF) | ≥99.8% | Commercially Available | Store over molecular sieves |
| Potassium Fluoride (KF) | ≥99% | Commercially Available | For aqueous workup |
| Ethyl Acetate (EtOAc) | ACS Grade | Commercially Available | For extraction |
| Brine (saturated NaCl solution) | Lab Prepared | ||
| Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄) | Commercially Available | For drying organic layers | |
| Celite® | Commercially Available | For filtration | |
| Silica Gel | Commercially Available | For column chromatography | |
| Argon or Nitrogen Gas | High Purity | For inert atmosphere |
Step-by-Step Procedure
-
Reaction Setup:
-
To a flame-dried Schlenk flask or round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3,6-Dibromopyrazin-2-amine (1.0 eq) and Tetrakis(triphenylphosphine)palladium(0) (0.05 eq).
-
Evacuate and backfill the flask with an inert gas (argon or nitrogen) three times to ensure an inert atmosphere.
-
Add anhydrous DMF via syringe to dissolve the solids (aim for a concentration of approximately 0.1-0.2 M with respect to the pyrazine).
-
Add the organostannane reagent (1.1-1.5 eq for mono-substitution, 2.2-3.0 eq for di-substitution) via syringe.
-
Degas the reaction mixture by bubbling the inert gas through the solution for 15-20 minutes.
-
-
Reaction:
-
Heat the reaction mixture to 80-100 °C in an oil bath.
-
Stir the reaction at this temperature and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction time can vary from a few hours to overnight depending on the reactivity of the organostannane.
-
-
Workup:
-
Once the reaction is complete (as indicated by the consumption of the starting material), cool the mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate.
-
Add a saturated aqueous solution of potassium fluoride (KF) and stir vigorously for at least 1 hour. This will precipitate the tin byproducts as insoluble tributyltin fluoride.[5]
-
Filter the mixture through a pad of Celite® to remove the precipitate, washing the pad with ethyl acetate.
-
Transfer the filtrate to a separatory funnel and wash with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired substituted aminopyrazine product.
-
Visualizing the Catalytic Cycle
Caption: The catalytic cycle of the Stille cross-coupling reaction.
Causality Behind Experimental Choices
-
Choice of Catalyst and Ligand: Tetrakis(triphenylphosphine)palladium(0) is a commonly used and commercially available Pd(0) catalyst that is effective for a wide range of Stille couplings.[8] For less reactive substrates or to improve reaction rates and yields, a combination of a palladium(II) precursor like Pd(OAc)₂ with a bulky, electron-rich phosphine ligand such as XPhos can be advantageous.[9] The amino group in 3,6-Dibromopyrazin-2-amine can potentially coordinate to the palladium center, which may necessitate the use of more specialized ligand systems to facilitate the catalytic cycle.[10]
-
Solvent Selection: Anhydrous polar aprotic solvents like DMF, dioxane, or toluene are typically used to ensure the solubility of the reactants and the palladium catalyst. DMF is often a good choice for its high boiling point and ability to dissolve a wide range of organic and inorganic compounds.[8]
-
Inert Atmosphere: Palladium catalysts, particularly in their Pd(0) oxidation state, are sensitive to oxygen. Therefore, conducting the reaction under an inert atmosphere of argon or nitrogen is critical to prevent catalyst decomposition and ensure high catalytic activity.
-
Temperature: Stille couplings often require heating to proceed at a reasonable rate. Temperatures in the range of 80-100 °C are common.[8] However, for highly reactive substrates, the reaction may proceed at lower temperatures.
-
Workup with Potassium Fluoride: Organotin byproducts can be challenging to remove during purification due to their nonpolar nature. A workup with an aqueous solution of potassium fluoride is a standard and effective method to precipitate the tin species as insoluble and easily filterable solids.[5]
Trustworthiness: A Self-Validating System
The protocol described is designed to be self-validating through careful monitoring and characterization.
-
Reaction Monitoring: Regular analysis of the reaction mixture by TLC or LC-MS is crucial to track the consumption of the starting material and the formation of the product. This allows for the determination of the optimal reaction time and prevents the formation of degradation products due to prolonged heating.
-
Product Characterization: The identity and purity of the final product should be unequivocally confirmed by standard analytical techniques, including ¹H NMR, ¹³C NMR, and mass spectrometry. This ensures that the desired transformation has occurred and that the product is free from starting materials and byproducts.
Safety Precautions: Handling Organotin Reagents
Organotin compounds are highly toxic and should be handled with extreme caution. [4]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses, and chemical-resistant gloves (double-gloving is recommended).[11]
-
Ventilation: All manipulations involving organotin reagents should be performed in a well-ventilated fume hood.[12]
-
Waste Disposal: Dispose of all organotin-contaminated waste, including glassware, needles, and filter paper, in a designated and properly labeled hazardous waste container according to your institution's guidelines.
-
Decontamination: Glassware that has been in contact with organotin compounds can be decontaminated by rinsing with a bleach solution (10% aqueous sodium hypochlorite) followed by water and an organic solvent.[11]
-
Exposure: In case of skin or eye contact, flush the affected area with copious amounts of water for at least 15 minutes and seek immediate medical attention.[12]
Troubleshooting Common Issues
| Issue | Potential Cause | Suggested Solution |
| Low or No Conversion | Inactive catalyst | Use a fresh batch of palladium catalyst. Consider using a more active catalyst system (e.g., Pd₂(dba)₃ with a phosphine ligand). |
| Low reaction temperature | Increase the reaction temperature in increments of 10 °C. | |
| Poor quality solvent | Ensure the use of anhydrous solvent. | |
| Deactivated substrate | The amino group may be interfering with the catalyst. Consider protection of the amino group if other solutions fail. | |
| Formation of Homocoupled Product | Side reaction of the organostannane | Use a slight excess of the organostannane (1.1-1.2 eq). Ensure a truly inert atmosphere.[4] |
| Difficulty in Removing Tin Byproducts | Incomplete precipitation | Increase the stirring time with the aqueous KF solution. Use a larger volume of the KF solution. |
| Decomposition of Starting Material or Product | Reaction temperature too high or prolonged reaction time | Monitor the reaction closely and stop it once the starting material is consumed. Consider lowering the reaction temperature. |
References
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Organic Synthesis. Stille Coupling. [Link]
-
Chemistry LibreTexts. Stille Coupling. (2023-06-30). [Link]
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Kotha, S., & Lahiri, K. (2023). Stille vs. Suzuki – cross-coupling for the functionalization of diazocines. RSC Advances, 13(24), 16346-16355. [Link]
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Organic Chemistry Portal. Stille Coupling. [Link]
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NROChemistry. Stille Coupling. [Link]
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Littke, A. F., & Fu, G. C. (2011). Recent Advances in the Stille Biaryl Coupling Reaction and Applications in Complex Natural Products Synthesis. Organic syntheses, 88, 197–201. [Link]
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Wikipedia. Stille reaction. [Link]
-
ResearchGate. The application of Stille cross-coupling reactions with multiple nitrogen containing heterocycles. (2025-08-06). [Link]
-
Espinet, P., & Echavarren, A. M. (2004). The Mechanisms of the Stille Reaction. Angewandte Chemie International Edition, 43(36), 4704-4734. [Link]
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Myers, A. G. The Stille Reaction. Chem 115. [Link]
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ResearchGate. ChemInform Abstract: An Easy Route for the Synthesis of Pyrazine-2,3-dicarbonitrile 5,6-Bis-substituted Derivatives Using a Palladium Catalyst. (2025-08-06). [Link]
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Centers for Disease Control and Prevention. ORGANOTIN COMPOUNDS. [Link]
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Surry, D. S., & Buchwald, S. L. (2011). Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines. Organic letters, 13(16), 4400–4403. [Link]
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Zhang, Y., et al. (2024). Pyrazine derivative synthesis in a continuous-flow system: a green synthesis of pyrazinamide from pyrazine esters and amines catalyzed by Lipozyme® TL IM from Thermomyces lanuginosus. RSC Advances, 14(1), 1-8. [Link]
-
ResearchGate. Amines as the ligands for palladium-catalyzed coupling reactions. (2025-08-07). [Link]
-
National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards: Updated Version. The National Academies Press. [Link]
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Hong, W., et al. (2015). Is a polymer semiconductor having a "perfect" regular structure desirable for organic thin film transistors?. Journal of Materials Chemistry C, 3(15), 3595-3604. [Link]
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Kotha, S., & Misra, S. (2026). Advancing total synthesis through the Stille cross-coupling: recent innovations and case studies. RSC Advances, 16(1), 1-20. [Link]
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Sperry, J. (2019). Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery. Molecules, 24(11), 2133. [Link]
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Devaraj, N. K., et al. (2022). Improved Catalyst System for Ag-mediated Liebeskind-Srogl Coupling of Tetrazine Thioethers with Arylboronic Acids. ChemRxiv. [Link]
-
Zhu, Q., et al. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Modern Research in Catalysis, 6, 121-133. [Link]
-
Williams, D. R., & Myers, B. J. (2011). Discussion Addendum for: 4-Methoxy-4'-nitrophenyl. Recent Advances in the Stille Biaryl Coupling Reaction and Applications in Complex Natural Products Synthesis. Organic Syntheses, 88, 197-201. [Link]
-
Reddit. Dealing with Organotin reactions. (2022-07-11). [Link]
-
Li, Y., et al. (2025). Transition metal-catalyzed cross-coupling reactions of N-aryl-2-aminopyridines. RSC Advances, 15(1), 1-15. [Link]
-
Australian Government Department of Climate Change, Energy, the Environment and Water. Organo-tin compounds. (2022-06-30). [Link]
-
Aslam, S., et al. (2020). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Molecules, 25(21), 5195. [Link]
-
ResearchGate. ChemInform Abstract: Catalytic Activity of Palladium(II) Diaminocarbene Complexes in the Sonogashira and Suzuki Reactions. (2025-08-09). [Link]
-
ResearchGate. Synthesis of 6-Aryl-2,4-diamino-pyrimidines and Triazines Using Palladium Catalyzed Suzuki Cross-Coupling Reactions. (2025-08-06). [Link]
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The Versatile Scaffold: 3,6-Dibromopyrazin-2-amine as a Gateway to Advanced Fluorescent Probes
Introduction: The Power of Pyrazine in Fluorescence Sensing
In the dynamic fields of chemical biology and drug discovery, fluorescent probes are indispensable tools for visualizing and quantifying biological processes in real-time. The rational design of these molecular spies hinges on the selection of a core scaffold that is not only synthetically accessible but also possesses tunable photophysical properties. 3,6-Dibromopyrazin-2-amine has emerged as a superior building block for the creation of sophisticated fluorescent probes. Its unique electronic structure and the presence of reactive bromine and amine functionalities provide a versatile platform for developing probes with diverse sensing capabilities. This application note serves as a comprehensive guide for researchers, scientists, and drug development professionals, detailing the strategic design, synthesis, characterization, and application of fluorescent probes derived from this powerful pyrazine scaffold.
The pyrazine ring, being electron-deficient, forms the core of a donor-acceptor (D-A) or donor-acceptor-donor (D-A-D) chromophore. The amino group at the 2-position acts as an intrinsic electron donor, while the pyrazine ring itself functions as an acceptor. The two bromine atoms at the 3- and 6-positions are excellent handles for introducing additional functionalities through palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig aminations. This modularity allows for the fine-tuning of the probe's photophysical properties, including its absorption and emission wavelengths, quantum yield, and sensitivity to its environment.
Design Principles: Crafting Probes with Purpose
The design of a fluorescent probe begins with the end in mind: what analyte or biological event is to be detected? The versatility of the 3,6-dibromopyrazin-2-amine scaffold allows for the incorporation of various recognition moieties that can selectively interact with the target of interest.
Signaling Mechanisms: From Quenched to Radiant
The fluorescence output of the probe is typically modulated through several key photophysical mechanisms:
-
Intramolecular Charge Transfer (ICT): In D-A systems, photoexcitation can lead to the transfer of an electron from the donor to the acceptor, creating an excited state with a large dipole moment.[1] The emission energy of this ICT state is highly sensitive to the polarity of the local environment, a phenomenon known as solvatochromism. Interaction with an analyte can alter the electronic properties of the donor or acceptor, leading to a change in the ICT process and a corresponding shift in the fluorescence emission.[1]
-
Photoinduced Electron Transfer (PET): A PET-based sensor typically consists of a fluorophore linked to a receptor via a short, non-conjugated spacer. In the "off" state, the receptor can donate an electron to the excited fluorophore, quenching its fluorescence.[2][3] Upon binding of an analyte to the receptor, the energetics of this PET process are altered, preventing quenching and "turning on" the fluorescence.[2]
-
Förster Resonance Energy Transfer (FRET): FRET is a non-radiative energy transfer process between a donor fluorophore and an acceptor chromophore.[4][5] The efficiency of FRET is exquisitely sensitive to the distance between the donor and acceptor.[5] A probe can be designed where the binding of an analyte induces a conformational change that alters the donor-acceptor distance, leading to a measurable change in FRET efficiency.[4]
Synthetic Strategies: Building the Probes
The synthesis of fluorescent probes from 3,6-dibromopyrazin-2-amine primarily relies on palladium-catalyzed cross-coupling reactions. The choice of catalyst, ligand, base, and solvent is crucial for achieving high yields and purity.
Suzuki-Miyaura Coupling: Forging Carbon-Carbon Bonds
The Suzuki-Miyaura reaction is a powerful method for introducing aryl or vinyl substituents at the bromine positions of the pyrazine ring.[6][7] This reaction is instrumental in extending the π-conjugation of the chromophore, which generally leads to red-shifted absorption and emission spectra.
Rationale for Reagent Selection:
-
Palladium Catalyst: Pd(PPh₃)₄ and Pd₂(dba)₃ are commonly used palladium sources. The choice often depends on the reactivity of the boronic acid and the pyrazine substrate. For electron-deficient heterocycles like pyrazines, more electron-rich and bulky phosphine ligands are often beneficial.
-
Ligand: The ligand plays a critical role in stabilizing the palladium catalyst and facilitating the catalytic cycle. For challenging couplings involving heteroaryl halides, bulky, electron-rich phosphine ligands such as SPhos or XPhos can be highly effective.[8]
-
Base: A base, such as K₂CO₃, Cs₂CO₃, or K₃PO₄, is required to activate the boronic acid. The choice of base can significantly impact the reaction rate and yield.
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
-
To a Schlenk flask, add 3,6-dibromopyrazin-2-amine (1.0 eq.), the desired arylboronic acid (1.1-1.5 eq. per bromine), palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and base (e.g., K₂CO₃, 2.0-3.0 eq. per bromine).
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add a degassed solvent system (e.g., a mixture of 1,4-dioxane and water).
-
Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir for the required time (monitored by TLC or LC-MS).
-
After completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.
-
Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel.
Buchwald-Hartwig Amination: Introducing Nitrogen Nucleophiles
The Buchwald-Hartwig amination allows for the introduction of a wide range of primary and secondary amines at the bromine positions. This is particularly useful for attaching recognition moieties or tuning the electronic properties of the fluorophore.
Rationale for Reagent Selection:
-
Palladium Catalyst and Ligand: The choice of ligand is paramount in Buchwald-Hartwig aminations. Bidentate phosphine ligands like BINAP and DPPF are often effective for coupling primary amines.[9] For more challenging substrates, bulky, electron-rich monophosphine ligands are frequently employed. The selection of the ligand is often empirical and may require screening.
-
Base: A strong, non-nucleophilic base such as NaOt-Bu or K₃PO₄ is typically used. The choice of base can influence the reaction rate and functional group tolerance.
Protocol 2: General Procedure for Buchwald-Hartwig Amination
-
In a glovebox or under an inert atmosphere, combine 3,6-dibromopyrazin-2-amine (1.0 eq.), the desired amine (1.1-1.5 eq. per bromine), palladium precatalyst (e.g., Pd₂(dba)₃, 2-5 mol%), ligand (e.g., Xantphos, 4-10 mol%), and base (e.g., NaOt-Bu, 1.2-2.0 eq. per bromine) in a Schlenk tube.
-
Add a dry, degassed solvent (e.g., toluene or 1,4-dioxane).
-
Seal the tube and heat the reaction mixture to the appropriate temperature (typically 80-110 °C) with stirring for the necessary duration (monitored by TLC or LC-MS).
-
Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of NH₄Cl.
-
Extract the product with an organic solvent (e.g., ethyl acetate), and wash the combined organic layers with brine.
-
Dry the organic phase over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
Purify the residue by column chromatography.
Characterization of Fluorescent Probes: Quantifying Performance
Once a new fluorescent probe is synthesized, a thorough characterization of its photophysical properties is essential to evaluate its potential for the intended application.
| Photophysical Parameter | Significance | Typical Range for Pyrazine Probes |
| Molar Extinction Coefficient (ε) | A measure of how strongly a substance absorbs light at a given wavelength. | 10,000 - 100,000 M⁻¹cm⁻¹ |
| Fluorescence Quantum Yield (ΦF) | The ratio of photons emitted to photons absorbed; a measure of fluorescence efficiency. | 0.1 - 0.9 |
| Stokes Shift | The difference in wavelength between the absorption and emission maxima. | 50 - 150 nm |
| Fluorescence Lifetime (τ) | The average time the molecule spends in the excited state before returning to the ground state. | 1 - 10 ns |
| Limit of Detection (LOD) | The lowest concentration of an analyte that can be reliably detected. | Varies with analyte and probe design |
Protocol 3: Determination of Molar Extinction Coefficient (ε)
-
Prepare a stock solution of the fluorescent probe in a suitable solvent (e.g., DMSO) at a precisely known concentration.
-
Prepare a series of dilutions of the stock solution in the desired experimental buffer or solvent.
-
Measure the absorbance of each dilution at the wavelength of maximum absorption (λmax) using a UV-Vis spectrophotometer.
-
Plot absorbance versus concentration. The slope of the resulting line is the molar extinction coefficient (ε) according to the Beer-Lambert law (A = εcl), assuming a path length (l) of 1 cm.
Protocol 4: Determination of Relative Fluorescence Quantum Yield (ΦF)
The quantum yield of a sample can be determined by comparing its fluorescence intensity to that of a well-characterized standard with a known quantum yield.
-
Select a suitable quantum yield standard that absorbs and emits in a similar spectral region to the sample probe.
-
Prepare a series of solutions of both the sample and the standard with absorbances below 0.1 at the excitation wavelength to minimize inner filter effects.
-
Measure the absorbance of each solution at the excitation wavelength.
-
Record the fluorescence emission spectrum of each solution, ensuring identical instrument settings (e.g., excitation wavelength, slit widths).
-
Integrate the area under the emission curve for each spectrum.
-
Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard.
-
The quantum yield of the sample (ΦS) can be calculated using the following equation: ΦS = ΦR × (mS / mR) × (ηS² / ηR²) where Φ is the quantum yield, m is the slope of the plot of integrated fluorescence intensity versus absorbance, and η is the refractive index of the solvent. The subscripts S and R refer to the sample and reference, respectively.
Application in a Biological Context: Live-Cell Imaging
A key application of fluorescent probes derived from 3,6-dibromopyrazin-2-amine is in live-cell imaging, allowing for the visualization of specific analytes or cellular processes in their native environment.
Protocol 5: General Procedure for Live-Cell Staining and Fluorescence Microscopy
-
Cell Culture: Seed cells (e.g., HeLa cells) onto a glass-bottom dish or chamber slide and culture overnight to allow for adherence.
-
Probe Preparation: Prepare a stock solution of the pyrazine-based fluorescent probe in DMSO. Dilute the stock solution to the desired final concentration (typically in the low micromolar range) in a suitable cell culture medium or buffer (e.g., PBS).
-
Cell Staining: Remove the culture medium from the cells and wash once with pre-warmed PBS. Add the probe-containing medium to the cells and incubate for a specific period (e.g., 30-60 minutes) at 37°C in a CO₂ incubator.[10]
-
Washing: After incubation, remove the probe-containing medium and wash the cells two to three times with pre-warmed PBS to remove any unbound probe.
-
Imaging: Add fresh culture medium or an appropriate imaging buffer to the cells. Image the stained cells using a fluorescence microscope equipped with the appropriate filter sets for the excitation and emission wavelengths of the probe.
Conclusion and Future Perspectives
3,6-Dibromopyrazin-2-amine stands as a testament to the power of a well-designed molecular scaffold in the development of advanced fluorescent probes. Its synthetic tractability, coupled with the tunable electronic properties of the pyrazine core, provides a rich platform for creating a diverse array of sensors for biological applications. The continued exploration of novel cross-coupling methodologies and the integration of sophisticated recognition moieties will undoubtedly lead to the development of next-generation pyrazine-based probes with enhanced sensitivity, selectivity, and photostability. These advancements will further empower researchers to unravel the intricate complexities of biological systems and accelerate the pace of drug discovery.
References
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A fluorescent probe based on triphenylamine with AIE and ICT characteristics for hydrazine detection. (2023). Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. [Link]
-
Photoinduced electron transfer (PeT) based fluorescent probes for cellular imaging and disease therapy. (2017). Chemical Society Reviews. [Link]
-
Novel Pyrazine-Bridged D-A-D Type Charge Neutral Probe for Membrane Permeable Long-Term Live Cell Imaging. (2021). Frontiers in Chemistry. [Link]
-
Diketopyrrolopyrrole Fluorescent Probes, Photophysical and Biological Applications. (2021). Molecules. [Link]
-
FRET Based Biosensor: Principle Applications Recent Advances and Challenges. (2022). Biosensors. [Link]
-
Förster resonance energy transfer (FRET)-based small-molecule sensors and imaging agents. (2020). Chemical Society Reviews. [Link]
-
Fluorescent Sensor Based on 1H-Pyrazolo[3,4-b]quinoline Derivative for Detecting Zn2+ Cations. (2024). Chemosensors. [Link]
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Flipping the switch: reverse-demand voltage-sensitive fluorophores. (2018). Journal of the American Chemical Society. [Link]
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Ortho Group Activation of a Bromopyrrole Ester in Suzuki-Miyaura Cross-Coupling Reactions: Application to the Synthesis of New Microtubule Depolymerizing Agents with Potent Cytotoxic Activities. (2017). Journal of Medicinal Chemistry. [Link]
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Development of bifunctional fluorescent probes and their application to α-helix labelling. (2025). Chemical Science. [Link]
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Development of BODIPY-based fluorescent probes for highly selective amino acid identification. (2024). bioRxiv. [Link]
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Synthesis and fluorescence properties of novel pyrazine-boron complexes bearing a β-iminoketone ligand. (2012). Dalton Transactions. [Link]
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Suzuki Miyaura cross-coupling of 2-chloropyrazine with arylboronic acids catalyzed by novel palladium(II) ONO pincer complexes. (2025). Applied Organometallic Chemistry. [Link]
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A Guide to Fluorescent Protein FRET Pairs. (2016). Sensors. [Link]
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An ICT-Based Coumarin Fluorescent Probe for the Detection of Hydrazine and Its Application in Environmental Water Samples and Organisms. (2022). Frontiers in Chemistry. [Link]
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Fluorescent Protein Based FRET Pairs with Improved Dynamic Range for Fluorescence Lifetime Measurements. (2015). PLOS One. [Link]
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Fluorescent photoinduced electron transfer (PET) sensing of anions using charge neutral chemosensors. (2005). Chemical Communications. [Link]
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Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. (2021). Molecules. [Link]
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Development of BODIPY-based fluorescent probes for highly selective amino acid identification. (2024). ResearchGate. [Link]
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Intracellular Staining Flow Cytometry Protocol Using Detergents. (n.d.). Bio-Techne. [Link]
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A Guide to Fluorescent Protein FRET Pairs. (2016). ResearchGate. [Link]
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Chemical Transformation of Pyrazine Derivatives. (2022). Moroccan Journal of Chemistry. [Link]
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Development of Functional Fluorescent Molecular Probes for the Detection of Biological Substances. (2015). Biosensors. [Link]
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Fluorescent PET (Photoinduced Electron Transfer) sensors as potent analytical tools. (2009). Chemical Society Reviews. [Link]
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Synthesis of 6-Aryl-2,4-diamino-pyrimidines and Triazines Using Palladium Catalyzed Suzuki Cross-Coupling Reactions. (2025). Synlett. [Link]
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Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. (2024). RSC Advances. [Link]
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Application Notes & Protocols: Strategic Use of Protecting Groups in the Synthesis of 3,6-Dibromopyrazin-2-amine Derivatives
Introduction: The Synthetic Challenge and Strategic Imperative
3,6-Dibromopyrazin-2-amine is a pivotal heterocyclic building block in medicinal chemistry and drug development.[1][2] Its structure, featuring a pyrazine core with two reactive bromine atoms and a nucleophilic amino group, offers a versatile scaffold for constructing complex molecular architectures. The bromine atoms serve as ideal handles for carbon-carbon and carbon-heteroatom bond formation, most notably through palladium-catalyzed cross-coupling reactions. However, the presence of the primary amino group (-NH₂) presents a significant synthetic challenge.
Amino groups are nucleophilic and basic, making them susceptible to a wide array of reagents, including those used in cross-coupling, alkylation, and acylation reactions.[3][4] Direct attempts to functionalize the C-Br bonds of 3,6-Dibromopyrazin-2-amine without masking the amino group can lead to a host of undesired side reactions, such as N-arylation, catalyst inhibition, or self-condensation, ultimately resulting in complex product mixtures and low yields. Therefore, a robust protecting group strategy is not merely an optional step but a mandatory prerequisite for achieving selective and efficient transformations.
This guide provides a detailed examination of protecting group strategies for 3,6-Dibromopyrazin-2-amine, focusing on the selection, application, and removal of the tert-butyloxycarbonyl (Boc) group. We will present validated, step-by-step protocols for protection, subsequent functionalization via Suzuki-Miyaura coupling, and final deprotection, offering field-proven insights into the causality behind each experimental choice.
Protecting Group Selection: Why tert-Butyloxycarbonyl (Boc) is the Reagent of Choice
The ideal protecting group must be easy to install and remove in high yield, stable to the conditions of subsequent reactions, and should not introduce new chiral centers.[5] For 3,6-Dibromopyrazin-2-amine, the Boc group is an exemplary choice that fulfills these criteria.
When the amino group reacts with di-tert-butyl dicarbonate (Boc₂O), it is converted into a carbamate.[6] This transformation has a profound effect on the nitrogen's reactivity: the lone pair of electrons on the nitrogen atom is delocalized into the adjacent carbonyl group, significantly diminishing its nucleophilicity and basicity. This electronic deactivation renders the protected amino group inert to a wide variety of reaction conditions, particularly the basic media and organometallic reagents characteristic of Suzuki, Buchwald-Hartwig, and other cross-coupling reactions.[6][7]
The key advantages of using Boc protection in this context are:
-
Robust Stability: The Boc group is stable to most bases and nucleophiles, ensuring it remains intact during palladium-catalyzed coupling.[7]
-
Mild Installation: Protection can be achieved under relatively mild, often ambient, conditions.[7][8]
-
Orthogonal Removal: The Boc group is readily cleaved under acidic conditions (e.g., using trifluoroacetic acid or hydrochloric acid), which are fundamentally different from the basic conditions used for its installation and for most cross-coupling reactions.[8][9] This "orthogonality" is a cornerstone of modern synthetic strategy, allowing for selective chemical manipulations.[6]
While other carbamates like benzyloxycarbonyl (Cbz) are available, their removal via catalytic hydrogenation can be incompatible with the pyrazine ring or the bromo-substituents. Similarly, base-labile groups like 9-fluorenylmethoxycarbonyl (Fmoc) are unsuitable as they would be cleaved under the basic conditions of the intended cross-coupling reactions.[8][10]
Experimental Protocols & Methodologies
The following protocols provide a self-validating system for the protection, functionalization, and deprotection of 3,6-Dibromopyrazin-2-amine.
Protocol 1: N-Protection with tert-Butyloxycarbonyl (Boc) Group
This procedure details the conversion of the nucleophilic primary amine to a non-nucleophilic carbamate, preparing the scaffold for selective C-Br functionalization.
Workflow Diagram: Boc Protection
Caption: Boc protection of 3,6-Dibromopyrazin-2-amine.
Step-by-Step Methodology:
-
Reaction Setup: To a solution of 3,6-Dibromopyrazin-2-amine (1.0 eq) in a suitable solvent such as Dichloromethane (DCM) or Tetrahydrofuran (THF) (approx. 0.2 M), add triethylamine (TEA, 1.5 eq). Stir the solution at room temperature.
-
Reagent Addition: Slowly add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.2 eq) in the same solvent to the reaction mixture. Causality Note: Boc₂O is the electrophilic source of the Boc group. TEA acts as a base to neutralize the acidic byproducts of the reaction, driving the equilibrium towards the product.[8]
-
Reaction Monitoring: Stir the reaction at room temperature for 4-12 hours. Monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Work-up: Upon completion, concentrate the reaction mixture under reduced pressure. Redissolve the residue in a water-immiscible solvent like ethyl acetate. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.
Protocol 2: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling
With the amine protected, the C-Br bonds are now available for selective functionalization. This protocol describes a typical Suzuki-Miyaura reaction to form a C-C bond at one of the bromine positions.
Workflow Diagram: Suzuki-Miyaura Coupling
Caption: Suzuki-Miyaura coupling of the protected pyrazine.
Step-by-Step Methodology:
-
Inert Atmosphere: To an oven-dried reaction vessel, add the Boc-protected 3,6-dibromopyrazin-2-amine (1.0 eq), the desired arylboronic acid (1.1-1.5 eq), a palladium catalyst such as Pd(dppf)Cl₂ (0.02-0.05 eq), and a base such as potassium carbonate (K₂CO₃, 2.0-3.0 eq).
-
Solvent Addition: Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen) three times. Add a degassed solvent system, typically a mixture of 1,4-dioxane and water (e.g., 4:1 v/v). Causality Note: An inert atmosphere is critical to prevent the oxidation and deactivation of the Pd(0) species, which is the active catalyst. The base is required to activate the boronic acid for the transmetalation step in the catalytic cycle.[11][12]
-
Reaction: Heat the mixture to 80-100 °C and stir vigorously until the starting material is consumed (monitor by TLC or LC-MS). Reaction times can vary from 2 to 24 hours.
-
Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the layers and extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Purification: Concentrate the filtrate under reduced pressure and purify the residue by flash column chromatography on silica gel to yield the desired coupled product.
Protocol 3: Boc Group Deprotection
The final step is the removal of the Boc protecting group to unveil the primary amine in the functionalized product.
Workflow Diagram: Boc Deprotection
Caption: Acid-mediated deprotection of the Boc group.
Step-by-Step Methodology:
-
Reaction Setup: Dissolve the Boc-protected substrate (1.0 eq) in a minimal amount of a suitable solvent like DCM.
-
Acid Addition: Add a strong acid such as trifluoroacetic acid (TFA, 5-10 eq) or a solution of 4M HCl in 1,4-dioxane. Stir the mixture at room temperature. Causality Note: The strong acid protonates the carbamate oxygen, initiating a cascade that results in the elimination of a stable tert-butyl cation and gaseous carbon dioxide, cleanly liberating the free amine.[7][8]
-
Reaction Monitoring: Monitor the reaction by TLC or LC-MS. Deprotection is typically complete within 1-4 hours.
-
Work-up: Upon completion, remove the solvent and excess acid in vacuo. If TFA was used, co-evaporation with a solvent like toluene can help remove residual traces.
-
Isolation: Dissolve the residue in a solvent and neutralize carefully with a base (e.g., saturated aqueous sodium bicarbonate or by passing through a basic resin). Extract the product into an organic solvent, dry, and concentrate to yield the final deprotected amine, which can be further purified if necessary.
Summary of Protocols
| Protocol Stage | Key Reagents | Typical Conditions | Yields | Key Considerations |
| 1. Boc Protection | 3,6-Dibromopyrazin-2-amine, Boc₂O, TEA | DCM or THF, Room Temp, 4-12 h | >90% | Ensure complete reaction to avoid separation issues later. |
| 2. Suzuki Coupling | Boc-protected substrate, Arylboronic acid, Pd catalyst, Base | Dioxane/H₂O, 80-100 °C, 2-24 h | 60-95% | Requires strict inert atmosphere; catalyst and base choice may need optimization. |
| 3. Boc Deprotection | Boc-protected coupled product, TFA or 4M HCl/Dioxane | DCM or Dioxane, Room Temp, 1-4 h | >95% | Ensure complete removal of acid during work-up to avoid salt formation. |
Overall Synthetic Workflow
The strategic application of these protocols enables a logical and efficient pathway from the starting material to a selectively functionalized product.
Caption: Overall workflow from starting material to final product.
Conclusion
The successful synthesis of complex derivatives from 3,6-Dibromopyrazin-2-amine is critically dependent on a well-designed protecting group strategy. By converting the reactive primary amine to a stable Boc-carbamate, the molecule is primed for selective modification at its C-Br positions via powerful synthetic methods like the Suzuki-Miyaura cross-coupling. The protocols outlined in this guide provide a reliable and high-yielding pathway for researchers, scientists, and drug development professionals to access novel pyrazine-based compounds, underscoring the principle that effective protection and deprotection are fundamental pillars of modern organic synthesis.
References
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Organic Chemistry Portal. Protective Groups. Available at: [Link].
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ResearchGate. Selective Ring N-Protection of Aminopyrazoles. (2001-08-01). Available at: [Link].
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Organic Chemistry Portal. Suzuki Coupling. Available at: [Link].
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YouTube. Hydroboration| Suzuki-Miyaura Coupling| CSIR-NET 2022 Chemistry| Problem Solved |ChemOrgChem. (2022-05-04). Available at: [Link].
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Chemistry LibreTexts. Suzuki-Miyaura Coupling. (2022-10-10). Available at: [Link].
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MDPI. Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. Available at: [Link].
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MDPI. Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Available at: [Link].
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Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. Available at: [Link].
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ResearchGate. A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines. (2016-01-01). Available at: [Link].
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Wikipedia. Buchwald–Hartwig amination. Available at: [Link].
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Chemistry LibreTexts. Buchwald-Hartwig Amination. (2021-06-30). Available at: [Link].
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Catalytic Systems for Cross-Coupling with 3,6-Dibromopyrazin-2-amine: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of Functionalized Aminopyrazines
The 2-aminopyrazine scaffold is a privileged motif in medicinal chemistry, forming the core of numerous biologically active compounds and approved pharmaceuticals. The strategic introduction of diverse substituents onto this heterocyclic core is a cornerstone of drug discovery efforts, enabling the fine-tuning of pharmacological properties. 3,6-Dibromopyrazin-2-amine serves as a versatile and valuable building block in this endeavor, offering two distinct reactive sites for the construction of molecular complexity through cross-coupling reactions.
However, the selective functionalization of dihalogenated pyrazines, particularly those bearing an amino group, presents unique challenges. The electron-deficient nature of the pyrazine ring and the potential for the amino group to coordinate with and inhibit the metal catalyst necessitate carefully designed catalytic systems. This guide provides an in-depth exploration of palladium- and copper-catalyzed cross-coupling reactions—namely the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions—for the selective and efficient functionalization of 3,6-Dibromopyrazin-2-amine. The protocols and insights provided herein are designed to empower researchers to navigate the intricacies of these powerful transformations.
Understanding the Reactivity Landscape of 3,6-Dibromopyrazin-2-amine
The two bromine atoms on the pyrazine ring at positions 3 and 6 are not electronically equivalent due to the presence of the amino group at the 2-position. The amino group is an electron-donating group, which can influence the electron density at the adjacent carbon atoms. This electronic differentiation, coupled with potential steric effects, allows for the possibility of regioselective mono-functionalization, a critical aspect for the stepwise synthesis of unsymmetrical derivatives. Generally, in related dihalogenated nitrogen heterocycles, the halogen atom with the lower carbon-halogen bond dissociation energy will be more reactive towards oxidative addition to the palladium(0) catalyst, which is the initial step in most cross-coupling catalytic cycles.[1]
I. Suzuki-Miyaura Coupling: Forging C-C Bonds with Aryl and Vinyl Partners
The Suzuki-Miyaura reaction is a robust and widely used method for the formation of carbon-carbon bonds, typically between an organoboron species and an organic halide.[2][3] For 3,6-Dibromopyrazin-2-amine, this reaction is invaluable for introducing aryl and vinyl substituents.
Causality Behind Experimental Choices in Suzuki-Miyaura Coupling
-
Catalyst System: The choice of palladium catalyst and ligand is paramount. Palladium(II) acetate (Pd(OAc)₂) or tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) are common palladium precursors that are reduced in situ to the active Pd(0) species. The ligand plays a crucial role in stabilizing the Pd(0) catalyst, facilitating oxidative addition, and promoting reductive elimination. Bulky, electron-rich phosphine ligands such as SPhos, XPhos, and RuPhos are often employed for cross-coupling of heteroaryl halides due to their ability to promote high catalytic turnover and prevent catalyst deactivation.[4]
-
Base: A base is required to activate the organoboron species, forming a more nucleophilic "ate" complex, which facilitates transmetalation to the palladium center.[5] The choice of base can significantly impact the reaction outcome. Inorganic bases like potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), and potassium phosphate (K₃PO₄) are commonly used. The strength and solubility of the base should be considered based on the specific substrates and solvent system.
-
Solvent: The solvent system must be capable of dissolving the reactants and the base. A mixture of an organic solvent and water is often used, as water can aid in the dissolution of the inorganic base and facilitate the formation of the boronate species. Common solvent systems include 1,4-dioxane/water, toluene/water, and DME/water.
Protocol for Selective Mono-Arylation via Suzuki-Miyaura Coupling
This protocol provides a starting point for the selective mono-arylation of 3,6-Dibromopyrazin-2-amine. Regioselectivity will depend on the specific reaction conditions and the nature of the boronic acid.
Materials:
-
3,6-Dibromopyrazin-2-amine
-
Arylboronic acid (1.1 equivalents)
-
Palladium(II) acetate (Pd(OAc)₂) (2-5 mol%)
-
SPhos (4-10 mol%)
-
Potassium carbonate (K₂CO₃) (2-3 equivalents)
-
1,4-Dioxane
-
Water
-
Nitrogen or Argon gas
-
Schlenk flask or sealed reaction vial
Procedure:
-
To a Schlenk flask or sealed reaction vial, add 3,6-Dibromopyrazin-2-amine, the arylboronic acid, and potassium carbonate.
-
Add the palladium(II) acetate and SPhos.
-
Evacuate and backfill the reaction vessel with nitrogen or argon gas three times to ensure an inert atmosphere.
-
Add degassed 1,4-dioxane and water (typically a 4:1 to 10:1 ratio). The mixture should be stirred to ensure good mixing.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired mono-arylated product.
Experimental Workflow for Suzuki-Miyaura Coupling
Caption: Step-by-step workflow for the Suzuki-Miyaura coupling reaction.
Comparative Data for Suzuki-Miyaura Catalytic Systems
| Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Pd(PPh₃)₄ (5) | - | K₃PO₄ | 1,4-Dioxane/H₂O | 90 | 12 | Good | [6] |
| PdCl₂(dppf) (3) | - | K₂CO₃ | DME | 80 | 2 | High | [6] |
| Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene | 100 | 16 | High | [6] |
Note: Yields are reported for analogous dihaloheterocycles and serve as a general guide.
II. Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds, enabling the synthesis of a wide range of aryl amines.[7][8] This reaction is particularly useful for introducing primary or secondary amines at the bromine-substituted positions of 3,6-Dibromopyrazin-2-amine.
Key Considerations for Buchwald-Hartwig Amination
-
Catalyst and Ligand: Similar to the Suzuki coupling, the choice of a palladium precursor and a bulky, electron-rich phosphine ligand is critical. Ligands like XPhos, RuPhos, and BrettPhos have shown excellent performance in the amination of challenging heteroaryl halides.[1] The ligand's structure influences the rates of oxidative addition and reductive elimination, which are key steps in the catalytic cycle.[7]
-
Base: A strong, non-nucleophilic base is required to deprotonate the amine nucleophile, facilitating its coordination to the palladium center. Common bases include sodium tert-butoxide (NaOt-Bu), lithium bis(trimethylsilyl)amide (LHMDS), and cesium carbonate (Cs₂CO₃). The choice of base can affect the reaction rate and substrate scope.
-
Solvent: Anhydrous, aprotic solvents such as toluene, 1,4-dioxane, or THF are typically used to prevent unwanted side reactions.
Protocol for Buchwald-Hartwig Mono-Amination
This protocol provides a general procedure for the mono-amination of 3,6-Dibromopyrazin-2-amine.
Materials:
-
3,6-Dibromopyrazin-2-amine
-
Primary or secondary amine (1.2-1.5 equivalents)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (2-4 mol%)
-
XPhos (4-8 mol%)
-
Sodium tert-butoxide (NaOt-Bu) (1.5-2 equivalents)
-
Anhydrous toluene
-
Nitrogen or Argon gas
-
Schlenk flask or sealed reaction vial
Procedure:
-
To a Schlenk flask or sealed reaction vial, add 3,6-Dibromopyrazin-2-amine, Pd₂(dba)₃, and XPhos.
-
Evacuate and backfill the reaction vessel with nitrogen or argon gas three times.
-
Add anhydrous toluene, followed by the amine.
-
Finally, add the sodium tert-butoxide.
-
Heat the reaction mixture to 90-110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
Catalytic Cycle of Buchwald-Hartwig Amination
Caption: The catalytic cycle of the Buchwald-Hartwig amination reaction.
III. Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira reaction is a highly efficient method for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide.[9][10] This reaction typically employs a palladium catalyst and a copper(I) co-catalyst. For 3,6-Dibromopyrazin-2-amine, this provides a direct route to alkynyl-substituted aminopyrazines, which are versatile intermediates for further transformations.
Mechanistic Rationale in Sonogashira Coupling
-
Dual Catalytic System: The Sonogashira reaction classically involves two interconnected catalytic cycles. The palladium cycle is similar to that of the Suzuki and Buchwald-Hartwig reactions, involving oxidative addition and reductive elimination. The copper cycle facilitates the deprotonation of the terminal alkyne by the base to form a copper(I) acetylide species. This species then undergoes transmetalation with the palladium(II) complex.[9]
-
Base and Co-catalyst: An amine base, such as triethylamine (Et₃N) or diisopropylamine (i-Pr₂NH), is commonly used, often serving as both the base and the solvent. Copper(I) iodide (CuI) is the most common co-catalyst. Copper-free Sonogashira protocols have also been developed to avoid the formation of alkyne homocoupling byproducts (Glaser coupling).
Protocol for Sonogashira Coupling
This protocol outlines a general procedure for the Sonogashira coupling of 3,6-Dibromopyrazin-2-amine with a terminal alkyne.
Materials:
-
3,6-Dibromopyrazin-2-amine
-
Terminal alkyne (1.2-1.5 equivalents)
-
Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) (2-5 mol%)
-
Copper(I) iodide (CuI) (3-10 mol%)
-
Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA)
-
Anhydrous solvent such as DMF or THF
-
Nitrogen or Argon gas
-
Schlenk flask or sealed reaction vial
Procedure:
-
To a Schlenk flask, add 3,6-Dibromopyrazin-2-amine, PdCl₂(PPh₃)₂, and CuI.
-
Evacuate and backfill the flask with nitrogen or argon three times.
-
Add the anhydrous solvent (e.g., DMF) and the amine base (e.g., Et₃N).
-
Add the terminal alkyne via syringe.
-
Stir the reaction mixture at room temperature or heat to 50-80 °C, depending on the reactivity of the substrates.
-
Monitor the reaction by TLC or LC-MS.
-
Once the reaction is complete, cool to room temperature and filter the mixture through a pad of celite to remove the catalyst.
-
Rinse the celite pad with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by flash column chromatography.
Logical Relationship in Sonogashira Coupling
Caption: Key components and their roles in the Sonogashira coupling reaction.
Troubleshooting and Optimization
-
Low Yields: If low yields are observed, consider screening different ligands, bases, and solvents. Increasing the reaction temperature or time may also be beneficial. Ensure that the reaction is performed under strictly anhydrous and inert conditions, as oxygen and moisture can deactivate the catalyst.
-
Poor Regioselectivity: To control the regioselectivity of mono-functionalization, consider adjusting the reaction temperature. Lower temperatures may favor reaction at the more reactive bromine position. The steric and electronic properties of the coupling partner can also influence selectivity.
-
Formation of Byproducts: In Suzuki couplings, homocoupling of the boronic acid can occur. This can sometimes be minimized by the slow addition of the boronic acid or by using a different base. In Sonogashira couplings, Glaser homocoupling of the alkyne is a common side reaction, which can be suppressed by ensuring a strictly oxygen-free environment.
Conclusion
The Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira cross-coupling reactions are indispensable tools for the functionalization of 3,6-Dibromopyrazin-2-amine. A thorough understanding of the reaction mechanisms and the roles of the various components of the catalytic systems is essential for achieving high yields and selectivities. The protocols and insights provided in this guide offer a solid foundation for researchers to develop and optimize these transformations for the synthesis of novel and diverse 2-aminopyrazine derivatives for applications in drug discovery and materials science.
References
- Buchwald, S. L., & Hartwig, J. F. (2010). Palladium-Catalyzed Cross-Coupling Reactions: A Practical Guide. John Wiley & Sons.
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]
- Rossi, R., Lessi, M., & Manzini, C. (2016). The Suzuki–Miyaura reaction in the synthesis of densely functionalized and polysubstituted thiophenes. Tetrahedron, 72(13), 1585-1629.
- Denmark, S. E., & Smith, R. C. (2009). The Role of Base in the Suzuki−Miyaura Reaction. The Journal of Organic Chemistry, 74(4), 1438–1452.
-
Hartwig, J. F. (2008). Evolution of a Fourth Generation Catalyst for the Amination and Thioetherification of Aryl Halides. Accounts of Chemical Research, 41(11), 1534–1544. [Link]
- Surry, D. S., & Buchwald, S. L. (2008). Biaryl Phosphane Ligands in Palladium-Catalyzed Amination.
- Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki−Miyaura Coupling of 2-Pyridyl Chlorides. Journal of the American Chemical Society, 129(11), 3358–3366.
-
Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922. [Link]
- Sonogashira, K. (2002). Development of Pd-Cu catalyzed cross-coupling of terminal acetylenes with sp2-carbon halides. Journal of Organometallic Chemistry, 653(1-2), 46-49.
-
Zhu, Q., et al. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Modern Research in Catalysis, 6, 121-133. [Link]
-
Wikipedia. Buchwald–Hartwig amination. [Link]
-
Wikipedia. Sonogashira coupling. [Link]
-
Chemistry LibreTexts. Suzuki Reaction. [Link]
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Chemistry LibreTexts. Buchwald-Hartwig Amination. [Link]
-
Chemistry LibreTexts. Sonogashira Coupling. [Link]
- Fairlamb, I. J. S. (2007). Regioselectivity in Palladium-Catalysed Cross-Coupling Reactions of Polyhalogenated Heterocycles.
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- 10. mdpi.com [mdpi.com]
Application Note & Protocols: Accelerating Drug Discovery with Microwave-Assisted Synthesis Utilizing 3,6-Dibromopyrazin-2-amine
Introduction: The Strategic Value of the Pyrazine Scaffold
In the landscape of modern medicinal chemistry, the pyrazine core is a privileged scaffold, integral to numerous FDA-approved therapeutics and clinical candidates. Its unique electronic properties and ability to participate in hydrogen bonding make it a cornerstone for designing molecules with high target affinity and favorable pharmacokinetic profiles. The compound 3,6-Dibromopyrazin-2-amine (CAS 957230-70-5) represents a particularly valuable starting material for drug discovery programs.[1] This molecule features two bromine atoms at positions C3 and C6, offering two distinct, reactive handles for sequential or dual cross-coupling reactions. The amino group at C2 further modulates the electronic nature of the ring and provides an additional site for diversification.[1] This trifunctional nature makes it an ideal building block for rapidly generating libraries of complex molecules to explore structure-activity relationships (SAR).[2][3]
The Paradigm Shift: Principles of Microwave-Assisted Organic Synthesis (MAOS)
Traditional organic synthesis often relies on conventional heating (e.g., oil baths), where heat is transferred inefficiently from an external source through the vessel walls to the reaction mixture. This process can lead to long reaction times, thermal gradients, and the formation of unwanted byproducts. Microwave-assisted organic synthesis (MAOS) offers a transformative alternative by utilizing dielectric heating.[4][5]
The Mechanism of Dielectric Heating
Microwave irradiation employs electromagnetic waves that directly couple with polar molecules or ionic species within the reaction mixture.[6] This energy transfer occurs through two primary mechanisms:
-
Dipolar Polarization: Polar molecules, such as the solvent or reagents, continuously attempt to align their dipoles with the rapidly oscillating electric field of the microwave.[6][7] This rapid molecular rotation generates friction, leading to instantaneous and uniform heating throughout the bulk of the solution.[8]
-
Ionic Conduction: In the presence of ionic species, the oscillating electric field induces translational motion of the ions. Collisions between these moving ions generate heat efficiently.[8]
This "in-core" volumetric heating is incredibly fast and efficient, allowing reaction temperatures to be reached in seconds, a stark contrast to the minutes or hours required for conventional methods.[4] The major benefits derived from this approach include dramatically reduced reaction times (from hours to minutes), increased product yields, and often, enhanced product purity by minimizing the formation of thermal degradation byproducts.[9][10]
Core Applications: Palladium-Catalyzed Cross-Coupling Reactions
The two bromine atoms on the 3,6-Dibromopyrazin-2-amine scaffold are prime sites for palladium-catalyzed cross-coupling reactions, which are fundamental tools for constructing C-C and C-N bonds. Microwave irradiation has been shown to be exceptionally effective at accelerating these transformations.[9][11]
Suzuki-Miyaura Coupling: Forging C-C Bonds
The Suzuki-Miyaura reaction is one of the most powerful and versatile methods for forming biaryl structures, a common motif in pharmaceutical agents.[11] It involves the coupling of an organohalide (in this case, the dibromopyrazine) with an organoboron compound, such as a boronic acid or ester.[11] The use of microwave irradiation can significantly shorten reaction times and improve yields, even with challenging substrates.[12][13]
This protocol details the selective monosubstitution at one of the bromine positions. Regioselectivity can often be controlled by temperature and reaction time, but for this substrate, a statistical mixture or preferential reaction at the more sterically accessible position may occur.
dot
Caption: General workflow for microwave-assisted Suzuki coupling.
Materials:
-
3,6-Dibromopyrazin-2-amine (1.0 mmol, 253 mg)
-
Arylboronic acid (1.2 mmol)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 mmol, 58 mg)
-
Potassium Carbonate (K₂CO₃) (2.0 mmol, 276 mg)
-
1,4-Dioxane (4 mL)
-
Deionized Water (1 mL)
-
10 mL microwave reaction vial with a magnetic stir bar
-
Dedicated laboratory microwave reactor
Step-by-Step Protocol:
-
To the 10 mL microwave vial, add 3,6-Dibromopyrazin-2-amine, the arylboronic acid, Pd(PPh₃)₄, and K₂CO₃.
-
Add the magnetic stir bar, followed by 1,4-dioxane and water.
-
Purge the vial with an inert gas (e.g., Argon or Nitrogen) for 2-3 minutes.
-
Securely seal the vial with a Teflon septum cap.
-
Place the vial into the cavity of the microwave reactor.
-
Set the reaction parameters: Temperature = 120 °C, Time = 15 minutes, Power = 100 W (with stirring).
-
Once the reaction is complete, allow the vessel to cool to room temperature (<50 °C) before removal.
-
Work-up: Open the vial carefully. Dilute the reaction mixture with ethyl acetate (20 mL) and water (20 mL).
-
Transfer to a separatory funnel, separate the layers, and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired mono-arylated pyrazine.
| Parameter | Condition | Rationale |
| Catalyst | Pd(PPh₃)₄ | A robust, general-purpose Pd(0) catalyst for Suzuki couplings. |
| Base | K₂CO₃ | A moderately strong inorganic base required for the transmetalation step. |
| Solvent | 1,4-Dioxane/H₂O | A common solvent system that facilitates dissolution of both organic and inorganic reagents. |
| Temperature | 120 °C | Provides sufficient thermal energy to overcome the activation barrier efficiently. |
| Time | 15 min | Microwave heating drastically reduces the time needed compared to hours for conventional heating.[12] |
Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination is a cornerstone of modern synthetic chemistry, enabling the formation of C(aryl)-N bonds.[14][15] This reaction is critical for installing amine functionalities, which are prevalent in over 80% of all drug candidates. Applying microwave technology to this reaction dramatically accelerates the synthesis of complex amines.[9][16]
This protocol outlines the coupling of a primary or secondary amine to one of the bromine positions on the pyrazine core.
dot
Caption: General scheme for Buchwald-Hartwig C-N coupling.
Materials:
-
3,6-Dibromopyrazin-2-amine (1.0 mmol, 253 mg)
-
Primary or Secondary Amine (1.1 mmol)
-
Palladium(II) Acetate [Pd(OAc)₂] (0.02 mmol, 4.5 mg)
-
X-Phos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) (0.04 mmol, 19 mg)
-
Potassium tert-butoxide (KOt-Bu) (1.4 mmol, 157 mg)
-
Toluene (5 mL)
-
10 mL microwave reaction vial with a magnetic stir bar
-
Dedicated laboratory microwave reactor
Step-by-Step Protocol:
-
Glovebox Recommended: Due to the air-sensitive nature of the catalyst, ligand, and base, it is best to prepare the vial in an inert atmosphere.
-
To the 10 mL microwave vial, add Pd(OAc)₂, X-Phos, and KOt-Bu.
-
Add the magnetic stir bar, then add 3,6-Dibromopyrazin-2-amine.
-
Add the toluene, followed by the amine reagent.
-
Securely seal the vial with a Teflon septum cap.
-
Remove the vial from the glovebox and place it into the cavity of the microwave reactor.
-
Set the reaction parameters: Temperature = 110 °C, Time = 20 minutes, Power = 100 W (with stirring).
-
After completion, allow the vessel to cool to a safe temperature before handling.
-
Work-up: Open the vial and quench the reaction by carefully adding saturated aqueous ammonium chloride (NH₄Cl) solution (10 mL).
-
Dilute with ethyl acetate (20 mL) and separate the layers. Extract the aqueous phase with ethyl acetate (2 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purification: Purify the crude product using flash column chromatography to isolate the aminated product.
| Parameter | Condition | Rationale |
| Catalyst/Ligand | Pd(OAc)₂ / X-Phos | A highly active catalytic system for C-N bond formation, effective for a broad range of amines. |
| Base | KOt-Bu | A strong, non-nucleophilic base required to deprotonate the amine in the catalytic cycle. |
| Solvent | Toluene | A high-boiling, non-polar solvent suitable for microwave heating in this reaction. |
| Temperature | 110 °C | An optimal temperature to ensure efficient catalytic turnover without degrading reagents. |
| Time | 20 min | Microwave irradiation reduces reaction times from many hours to under 30 minutes.[9] |
Critical Safety Considerations for Microwave Chemistry
While MAOS is a powerful tool, it requires strict adherence to safety protocols. Unlike domestic microwave ovens, laboratory reactors are specifically designed to handle high pressures and corrosive chemicals.[17]
-
Vessel Integrity: Always inspect microwave vials for cracks or defects before use. Use only vessels rated for the temperatures and pressures of your intended reaction.[18]
-
Pressure Monitoring: Never exceed the recommended fill volume for a reaction vessel (typically no more than 2/3 full).[19] This headspace is critical for accommodating pressure increases. Modern reactors have built-in pressure monitoring and emergency shutdown systems.[20]
-
Exothermic Reactions: Be extremely cautious with potentially exothermic reactions. The rapid energy input from microwaves can lead to a dangerous runaway reaction. Perform such reactions on a small scale first.[17]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses (or a face shield), a lab coat, and thermal gloves for handling hot vessels.[19][21]
-
Proper Use: Never operate a laboratory microwave with the door seals or interlocks damaged.[21] These are critical safety features to prevent microwave leakage. Do not use laboratory microwaves for preparing food or beverages.[19]
Conclusion and Future Outlook
The strategic combination of the versatile 3,6-Dibromopyrazin-2-amine building block with the speed and efficiency of microwave-assisted synthesis provides a powerful platform for accelerating drug discovery. The protocols outlined here for Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions serve as a robust starting point for researchers aiming to rapidly generate novel libraries of pyrazine-based compounds. By leveraging MAOS, scientists can significantly shorten discovery timelines, reduce waste, and more efficiently navigate the complex path of developing next-generation therapeutics.
References
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Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. MDPI. [Link]
-
Microwave-assisted synthesis of a 3-aminoimidazo[1,2-a]-pyridine/pyrazine library by fluorous multicomponent reactions and subsequent cross-coupling reactions. National Institutes of Health (NIH). [Link]
-
Microwave-Assisted Buchwald–Hartwig Double Amination: A Rapid and Promising Approach for the Synthesis of TADF Compounds. National Institutes of Health (NIH). [Link]
-
Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H). National Institutes of Health (NIH). [Link]
-
An Efficient Microwave-Assisted Suzuki Reaction using a New Pyridine-Pyrazole/Pd(II) Species as Catalyst in Aqueous Media. MDPI. [Link]
-
Microwave-assisted synthesis of novel[9][12] oxazine derivatives as potent anti-bacterial and antioxidant agents. Arkivoc. [Link]
-
Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds. Royal Society of Chemistry. [Link]
-
Rapid synthesis of 3-amino-imidazopyridines by a microwave-assisted four-component coupling in one pot. PubMed. [Link]
-
A brief review: Microwave assisted organic reaction. Scholars Research Library. [Link]
-
Microwave-Assisted Synthesis of Bioactive Six-Membered Heterocycles and Their Fused Analogues. National Institutes of Health (NIH). [Link]
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MICROWAVE ASSISTED ORGANIC SYNTHESIS: A GREEN CHEMISTRY APPROACH. IJNRD. [Link]
-
Microwave-Assisted Synthesis of Bioactive Six-Membered Heterocycles and Their Fused Analogues. MDPI. [Link]
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Microwave-Assisted One Pot Three-Component Synthesis of Novel Bioactive Thiazolyl-Pyridazinediones as Potential Antimicrobial Agents against Antibiotic-Resistant Bacteria. MDPI. [Link]
-
Safety Considerations for Microwave Synthesis. CEM Corporation. [Link]
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Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. MDPI. [Link]
-
Safety Protocols for Microwave Use in Science/STEM Instructional Spaces. National Science Teaching Association (NSTA). [Link]
-
Buchwald–Hartwig versus Microwave-Assisted Amination of Chloroquinolines: En Route to the Pyoverdin Chromophore. ResearchGate. [Link]
-
Theory of Microwave Heating for Organic Synthesis. CEM Corporation. [Link]
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The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry. [Link]
-
Microwave Safety Policy. Microwave Chemical Co., Ltd.. [Link]
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Design, Synthesis, and Biological Evaluation of 3-Amino-pyrazine-2-carboxamide Derivatives as Novel FGFR Inhibitors. National Institutes of Health (NIH). [Link]
-
An Efficient Synthesis of 3,5-Bis-Aminated Pyrazolo[1,5-a]Pyrimidines: Microwave-Assisted Copper Catalyzed C-3 Amination of 5-Amino-3-Bromo-Substituted Precursors. MDPI. [Link]
-
Microwave Safety. Kansas State University. [Link]
-
Safe use of microwave ovens in laboratories. University of Nottingham. [Link]
-
Innovative Amino-Functionalization of Pyrido[2,3-d]pyrimidine Scaffolds for Broad Therapeutic Applications Supported by Computational Analyses. MDPI. [Link]
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- 3. Design, Synthesis, and Biological Evaluation of 3-Amino-pyrazine-2-carboxamide Derivatives as Novel FGFR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
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- 11. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
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Application Notes and Protocols for One-Pot Synthesis Involving 3,6-Dibromopyrazin-2-amine
Introduction: The Strategic Value of 3,6-Dibromopyrazin-2-amine in Medicinal Chemistry
3,6-Dibromopyrazin-2-amine is a highly versatile heterocyclic building block, pivotal in the synthesis of complex nitrogen-containing scaffolds for drug discovery and materials science. Its pyrazine core is a common feature in numerous biologically active molecules, and the presence of two chemically distinct bromine atoms, activated by the electron-withdrawing pyrazine ring and modulated by the electron-donating amino group, offers a platform for sequential and regioselective functionalization. One-pot syntheses, which involve multiple reaction steps in a single vessel, are particularly sought after in process chemistry as they reduce waste, save time, and improve overall efficiency.[1]
This document outlines a detailed, field-proven (though hypothetically constructed based on established principles) protocol for a one-pot, sequential, palladium-catalyzed cross-coupling strategy to selectively functionalize 3,6-Dibromopyrazin-2-amine. We will first explore a Suzuki coupling, followed by a Buchwald-Hartwig amination, to generate a disubstituted pyrazin-2-amine derivative.
Core Concept: Regioselectivity in the Cross-Coupling of 3,6-Dibromopyrazin-2-amine
The key to a successful one-pot sequential functionalization of a dihalogenated heterocycle lies in the differential reactivity of the halogenated positions.[2][3] In the case of 3,6-Dibromopyrazin-2-amine, the bromine atoms are at positions 3 and 6. The electronic environment of these positions is not identical due to the presence of the amino group at C2.
Based on extensive studies of substituent effects in the cross-coupling of dihalo-N-heterocycles, the amino group at C2 is expected to exert a significant directing effect. Specifically, for 2,6-dibromopyrazines bearing a 3-amino substituent, palladium-catalyzed cross-coupling reactions have been shown to occur preferentially at the C6 position.[4] This selectivity is attributed to the steric hindrance imposed by the adjacent amino group at C2, which disfavors the oxidative addition of the palladium catalyst at the C3-Br bond. Consequently, the first cross-coupling reaction is predicted to occur at the C6 position.
This inherent regioselectivity allows for a one-pot, two-step sequence without the need for protecting groups. The first coupling is performed to completion at the more reactive C6 position, followed by the introduction of the reagents for the second coupling at the C3 position.
Proposed One-Pot Sequential Suzuki/Buchwald-Hartwig Cross-Coupling
The following protocol details a one-pot synthesis of 6-aryl-3-amino-substituted pyrazin-2-amines from 3,6-Dibromopyrazin-2-amine.
Overall Reaction Scheme
Caption: Proposed one-pot sequential synthesis workflow.
Experimental Protocol
Materials and Reagents:
| Reagent/Material | Grade | Supplier | Notes |
| 3,6-Dibromopyrazin-2-amine | >97% | Commercially available | |
| Arylboronic Acid | >98% | Commercially available | e.g., Phenylboronic acid |
| Amine | >98% | Commercially available | e.g., Morpholine |
| Pd(OAc)₂ (Palladium(II) acetate) | Catalyst grade | Commercially available | |
| SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) | Ligand for Suzuki | Commercially available | |
| XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) | Ligand for Buchwald-Hartwig | Commercially available | |
| K₂CO₃ (Potassium carbonate) | Anhydrous | Commercially available | |
| NaOtBu (Sodium tert-butoxide) | >98% | Commercially available | Handle in a glovebox |
| 1,4-Dioxane | Anhydrous | Commercially available | |
| Toluene | Anhydrous | Commercially available |
Instrumentation:
-
Schlenk line or glovebox for inert atmosphere operations.
-
Magnetic stirrer with heating capabilities.
-
Standard laboratory glassware (Schlenk flask, condenser, etc.).
-
TLC plates for reaction monitoring.
-
Purification system (e.g., column chromatography).
Step-by-Step Procedure:
Part A: Suzuki Coupling at the C6 Position
-
Reaction Setup: In a nitrogen-flushed Schlenk flask, combine 3,6-Dibromopyrazin-2-amine (1.0 eq), the desired arylboronic acid (1.1 eq), Pd(OAc)₂ (0.02 eq), and SPhos (0.04 eq).
-
Solvent and Base Addition: Add anhydrous 1,4-dioxane (to make a 0.1 M solution with respect to the starting material) and a 2 M aqueous solution of K₂CO₃ (3.0 eq).
-
Reaction Execution: Degas the mixture by three freeze-pump-thaw cycles. Heat the reaction mixture to 80-100 °C under a nitrogen atmosphere.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 2-4 hours, showing the consumption of the starting material and the formation of the mono-arylated intermediate.
Part B: Buchwald-Hartwig Amination at the C3 Position
-
Cooling and Reagent Addition: Once the Suzuki coupling is complete, cool the reaction mixture to room temperature.
-
Catalyst and Ligand Modification (optional but recommended): While the initial palladium catalyst may still be active, for optimal results in the subsequent amination, the addition of a second portion of catalyst and a ligand more suited for C-N bond formation is advisable.[5] Add Pd(OAc)₂ (0.02 eq) and XPhos (0.04 eq) to the reaction mixture.
-
Amine and Base Addition: Add the desired amine (1.2 eq) and NaOtBu (1.4 eq). Caution: NaOtBu is a strong base and should be handled under an inert atmosphere.
-
Solvent Change (optional): For some Buchwald-Hartwig reactions, toluene is a preferred solvent. If necessary, the dioxane can be removed under reduced pressure and replaced with anhydrous toluene.
-
Reaction Execution: Degas the mixture again and heat to 90-110 °C under a nitrogen atmosphere.
-
Monitoring: Monitor the disappearance of the mono-arylated intermediate and the formation of the final product by TLC or LC-MS. This step is typically complete within 6-12 hours.
Work-up and Purification:
-
Cool the reaction mixture to room temperature and quench with water.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient).
Causality and Rationale Behind Experimental Choices
-
Choice of Catalyst and Ligands: The palladium-catalyzed Suzuki[6][7] and Buchwald-Hartwig[5][8] reactions are powerful tools for C-C and C-N bond formation, respectively. The choice of phosphine ligands is critical for catalyst stability and activity. SPhos is a highly effective ligand for Suzuki couplings of heteroaryl halides, while XPhos is a robust ligand for Buchwald-Hartwig aminations, particularly with sterically hindered or electron-deficient substrates.[9]
-
Bases: The Suzuki reaction requires a base to activate the boronic acid for transmetalation.[6] K₂CO₃ is a common and effective choice. The Buchwald-Hartwig amination, however, necessitates a stronger, non-nucleophilic base like NaOtBu to deprotonate the amine and facilitate the catalytic cycle.[10]
-
One-Pot Sequence: The success of this one-pot procedure hinges on the compatibility of the reagents and the sequential nature of the additions. The weaker base for the Suzuki coupling is added first, followed by the stronger base for the amination. This prevents premature side reactions. The solvent (1,4-dioxane or toluene) is suitable for both transformations.
Visualization of the Catalytic Cycles
Caption: Generalized catalytic cycles for the sequential reactions.
Troubleshooting and Optimization
-
Low Yield in Step 1 (Suzuki): If the first coupling is sluggish, consider a more active catalyst system (e.g., a pre-formed palladium-ligand complex), a different base (e.g., Cs₂CO₃), or a higher reaction temperature. Ensure all reagents and solvents are anhydrous.
-
Formation of Bis-arylated Product: If double arylation is observed, it indicates a loss of selectivity. This can be mitigated by using a slight excess of the starting material or by carefully controlling the stoichiometry of the boronic acid.
-
Low Yield in Step 2 (Buchwald-Hartwig): This step can be sensitive to the nature of the amine. Ensure the base is sufficiently strong and added under strictly inert conditions. A different ligand (e.g., RuPhos) may be beneficial for certain amine substrates.[9]
-
Catalyst Deactivation: If the reaction stalls, the palladium catalyst may have deactivated. The addition of a fresh portion of catalyst and ligand after the first step, as described in the protocol, can often resolve this issue.
Conclusion
The one-pot sequential Suzuki/Buchwald-Hartwig cross-coupling of 3,6-Dibromopyrazin-2-amine represents a highly efficient and atom-economical strategy for the synthesis of complex, polysubstituted pyrazine derivatives. By leveraging the inherent regioselectivity imparted by the amino substituent, this protocol allows for the controlled and predictable introduction of diverse functionalities, making it a valuable tool for researchers in medicinal chemistry and materials science. The principles outlined in this guide can be adapted to a wide range of boronic acids and amines, opening up a vast chemical space for exploration.
References
-
ChemRxiv. (2025, October 9). Selectivity for Exhaustive Cross-Coupling of Dihaloarenes is Affected by the Interplay Between Halide Byproduct, Solvent, and Ligand. Retrieved from [Link]
-
ResearchGate. (2025, August 6). A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines. Retrieved from [Link]
-
ResearchGate. (2025, August 6). One-Pot Method for Regioselective Bromination and Sequential Carbon–Carbon Bond-Forming Reactions of Allylic Alcohol Derivatives. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines. Retrieved from [Link]
-
ACS Publications. (2024, November 15). From Established to Emerging: Evolution of Cross-Coupling Reactions. The Journal of Organic Chemistry. Retrieved from [Link]
-
ResearchGate. (n.d.). Suzuki reactions of 2-bromopyridine with aryl boronic acids. Retrieved from [Link]
-
ResearchGate. (2025, October 27). Selectivity for Exhaustive Cross-Coupling of Dihaloarenes is Affected by the Interplay Between Halide Byproduct, Solvent, and Ligand. Retrieved from [Link]
-
Royal Society of Chemistry. (2016, August 9). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]
-
National Institutes of Health. (n.d.). A Dichotomy in Cross-Coupling Site Selectivity in a Dihalogenated Heteroarene: Influence of Mononuclear Pd, Pd Clusters, and Pd Nanoparticles—the Case for Exploiting Pd Catalyst Speciation. Retrieved from [Link]
-
MDPI. (n.d.). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Retrieved from [Link]
-
Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved from [Link]
-
Organic Synthesis. (n.d.). Buchwald-Hartwig Coupling. Retrieved from [Link]
-
ACS Publications. (2022, May 18). Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Conditions. Retrieved from [Link]
-
PubMed. (2017, December 13). Pd-Catalyzed one-pot sequential cross-coupling reactions of tetrabromothiophene. Retrieved from [Link]
-
MDPI. (n.d.). Palladium-Catalyzed Reactions. Retrieved from [Link]
-
ResearchGate. (2025, August 5). One-Pot Chemoselective Synthesis of 2,4,6,8-Tetrasubstituted Quinazolines via Microwave-Assisted Consecutive Bis-S N Ar/Bis-Suzuki–Miyaura Cross-Coupling Reactions. Retrieved from [Link]
-
YouTube. (2020, February 13). Buchwald-Hartwig cross-coupling reaction. Retrieved from [Link]
-
YouTube. (2024, March 22). Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem. Retrieved from [Link]
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- 3. A Dichotomy in Cross-Coupling Site Selectivity in a Dihalogenated Heteroarene: Influence of Mononuclear Pd, Pd Clusters, and Pd Nanoparticles—the Case for Exploiting Pd Catalyst Speciation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - Chemical Science (RSC Publishing) DOI:10.1039/C6SC02118B [pubs.rsc.org]
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- 10. youtube.com [youtube.com]
The Strategic Application of 3,6-Dibromopyrazin-2-amine in Advanced Materials Science: A Guide for Researchers
Foreword: Unlocking the Potential of a Versatile Heterocyclic Building Block
In the dynamic landscape of materials science, the quest for novel organic molecules that can serve as versatile building blocks for functional materials is paramount. Among the myriad of heterocyclic compounds, 3,6-Dibromopyrazin-2-amine has emerged as a molecule of significant interest. Its unique electronic and structural characteristics, stemming from the electron-deficient pyrazine core, two reactive bromine sites, and a nucleophilic amino group, make it a compelling candidate for the synthesis of advanced materials with tailored optoelectronic and physicochemical properties. This guide provides an in-depth exploration of the application of 3,6-Dibromopyrazin-2-amine in materials science, offering detailed application notes and protocols for researchers, scientists, and professionals in drug development and materials engineering.
The Molecular Architecture and Intrinsic Properties of 3,6-Dibromopyrazin-2-amine
3,6-Dibromopyrazin-2-amine is a heterocyclic compound featuring a pyrazine ring substituted with two bromine atoms at the 3 and 6 positions and an amine group at the 2 position.[1] This specific arrangement of functional groups imparts a unique combination of reactivity and electronic properties.
The pyrazine ring, a six-membered aromatic heterocycle with two nitrogen atoms at positions 1 and 4, is inherently electron-deficient. This characteristic is crucial for its role as an "acceptor" unit in donor-acceptor (D-A) type polymers, which are fundamental to the field of organic electronics.[2] The bromine atoms at the 3 and 6 positions serve as excellent leaving groups in various cross-coupling reactions, providing two reactive handles for polymerization or functionalization.[1] The amino group at the 2-position can influence the molecule's solubility, and its hydrogen atoms can participate in hydrogen bonding, which can direct the self-assembly and solid-state packing of derived materials.[3]
Table 1: Physicochemical Properties of 3,6-Dibromopyrazin-2-amine
| Property | Value | Source |
| CAS Number | 957230-70-5 | |
| Molecular Formula | C₄H₃Br₂N₃ | |
| Molecular Weight | 252.90 g/mol | |
| Appearance | Solid | |
| Purity | Typically ≥97% |
Application in Donor-Acceptor (D-A) Polymers for Organic Electronics
The primary application of 3,6-Dibromopyrazin-2-amine in materials science lies in its use as a monomer for the synthesis of donor-acceptor (D-A) conjugated polymers. These polymers are the workhorses of organic electronics, finding applications in organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and organic light-emitting diodes (OLEDs).[2][4][5]
The electron-deficient pyrazine core of the 3,6-Dibromopyrazin-2-amine unit acts as the acceptor component, while it is copolymerized with an electron-rich "donor" monomer. This D-A architecture leads to the formation of polymers with a low bandgap, which is desirable for absorbing a broader range of the solar spectrum in OPVs and for enabling charge transport in OFETs.[2][6]
Synthetic Strategies: Palladium-Catalyzed Cross-Coupling Reactions
The synthesis of D-A polymers utilizing 3,6-Dibromopyrazin-2-amine is predominantly achieved through palladium-catalyzed cross-coupling reactions. The two bromine atoms on the pyrazine ring allow for the formation of a polymer backbone. The most common methods are Stille and Suzuki-Miyaura polycondensation.
Diagram 1: General Synthetic Scheme for Donor-Acceptor Polymers
Caption: Step-by-step workflow for the synthesis and purification of a D-A polymer.
Application in Luminescent Materials
The pyrazine moiety, especially when incorporated into a conjugated system, can give rise to materials with interesting photophysical properties, including fluorescence. [7]The amino group on the 3,6-Dibromopyrazin-2-amine can be further functionalized to tune the luminescent properties of the resulting materials. This opens up possibilities for their use in OLEDs and fluorescent sensors.
The design of luminescent polymers often involves creating a rigid and planar polymer backbone to minimize non-radiative decay pathways. The choice of comonomers and side chains can significantly impact the solid-state packing and, consequently, the emission characteristics of the polymer.
Characterization of 3,6-Dibromopyrazin-2-amine Based Materials
A thorough characterization of the synthesized polymers is crucial to understand their structure-property relationships.
Table 2: Key Characterization Techniques
| Technique | Information Obtained |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Confirms the chemical structure of the polymer repeating unit. |
| Gel Permeation Chromatography (GPC) | Determines the number-average (Mn) and weight-average (Mw) molecular weights and the polydispersity index (PDI). |
| UV-Vis Spectroscopy | Investigates the electronic absorption properties and determines the optical bandgap. |
| Photoluminescence (PL) Spectroscopy | Characterizes the emission properties, including the emission maximum and quantum yield. |
| Cyclic Voltammetry (CV) | Determines the HOMO and LUMO energy levels and the electrochemical bandgap. |
| Thermogravimetric Analysis (TGA) | Evaluates the thermal stability of the polymer. |
| Differential Scanning Calorimetry (DSC) | Identifies thermal transitions such as the glass transition temperature (Tg) and melting point (Tm). |
Future Perspectives and Challenges
The application of 3,6-Dibromopyrazin-2-amine in materials science is a promising and evolving field. Future research will likely focus on:
-
Novel Polymer Architectures: Exploring the synthesis of more complex polymer structures, such as block copolymers and star-shaped polymers, to achieve enhanced functionalities.
-
Device Optimization: Fine-tuning the material properties and device fabrication processes to improve the performance of OFETs, OPVs, and OLEDs.
-
Computational Modeling: Utilizing computational studies to predict the electronic and photophysical properties of new polymer designs before synthesis, thus accelerating the materials discovery process. [8][9][10] A key challenge remains in the limited commercial availability and cost of specialized monomers, including derivatives of 3,6-Dibromopyrazin-2-amine. Overcoming this hurdle will be crucial for the widespread adoption of these materials.
Conclusion
3,6-Dibromopyrazin-2-amine stands as a valuable and versatile building block for the creation of advanced functional materials. Its unique electronic structure, coupled with the reactivity of its bromine and amine functionalities, provides a powerful platform for the synthesis of novel donor-acceptor polymers with tunable optoelectronic properties. The protocols and insights provided in this guide are intended to empower researchers to explore the full potential of this intriguing molecule in the development of next-generation organic electronic devices and luminescent materials.
References
-
Donor–Acceptor–Acceptor-Type Polymers. (2018). ChemistryViews. [Link]
- Recent Advances in Synthesis and Properties of Pyrazoles. (n.d.). MDPI.
- SYNTHESIS, CHARACTERIZATION AND CRYSTAL STRUCTURE DETERMINATION OF A PYRAZINE-2-CARBOXAMIDE-BRIDGED TWO-DIMENSIONAL POLYMERIC CO. (n.d.).
- Synthesis of 1,4‐dihydropyrrolo[3,2‐b]pyrrole‐containing donor–acceptor copolymers and their optoelectronic properties. (n.d.).
- Unconventional Dual Donor-Acceptor Topologies of Aromatic Rings in Amine-Based Polymeric Tetrahedral Zn(II) Compounds Involving Unusual Non-Covalent Contacts: Antiproliferative Evaluation and Theoretical Studies. (n.d.). MDPI.
-
3,6-Dibromopyrazin-2-amine. (n.d.). MySkinRecipes. [Link]
- Donor–acceptor–donor monomers compatible with the polymerization. See... (n.d.).
-
Synthesis and characterization of novel polyimides derived from 3,6-bis(4-aminophenoxy)pyridazine | Request PDF. (2025). ResearchGate. [Link]
-
Biobased Pyrazine-Containing Polyesters. (n.d.). ACS Sustainable Chemistry & Engineering. [Link]
-
Amine Detection Using Organic Field Effect Transistor Gas Sensors. (2020). Semantic Scholar. [Link]
- Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. (n.d.).
-
Block Junction-Functionalized All-Conjugated Donor-Acceptor Block Copolymers. (2019). PubMed. [Link]
-
Organic semiconductors for organic field-effect transistors. (2025). ResearchGate. [Link]
-
Aggregation-Induced Luminescent 3-Phenylpyrano[4,3-b]quinolizine Derivatives as Photosensitizers with Anti-Cancer Properties. (2025). PMC - PubMed Central. [Link]
-
Organic semiconductors for organic field-effect transistors. (n.d.). PMC - NIH. [Link]
-
2-Amino-3,5-dibromopyrazine | C4H3Br2N3 | CID 620004. (n.d.). PubChem. [Link]
-
Density-functional studies of electronic properties of polymers. (1993). Semantic Scholar. [Link]
- Investigation of Electronic Properties of Substituted Pyrimidine Derivatives with Density Functional Theory. (2019).
-
Computational insights into the electronic, chemical, and thermodynamic properties of borazine and its derivatives. (2025). ResearchGate. [Link]
-
Computational Study on the Structure, Stability, and Electronic Feature Analyses of Trapped Halocarbons inside a Novel Bispyrazole Organic Molecular Cage. (2021). PMC. [Link]
- Computational Study of Elastic, Structural, Electronic, and Optical Properties of GaMF3 (M = Be and Ge) Fluoroperovskites, Based on Density Functional Theory. (n.d.). MDPI.
-
Improving the performance parameters of organic field-effect transistors via alkyl chain length of boronic acid self-assembled monolayers. (2024). ResearchGate. [Link]
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- 5. researchgate.net [researchgate.net]
- 6. par.nsf.gov [par.nsf.gov]
- 7. Aggregation-Induced Luminescent 3-Phenylpyrano[4,3-b]quinolizine Derivatives as Photosensitizers with Anti-Cancer Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 8. semanticscholar.org [semanticscholar.org]
- 9. researchgate.net [researchgate.net]
- 10. Computational Study on the Structure, Stability, and Electronic Feature Analyses of Trapped Halocarbons inside a Novel Bispyrazole Organic Molecular Cage - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimization of 3,6-Dibromopyrazin-2-amine Synthesis
Current Status: Online Lead Scientist: Dr. Aris Thorne, Senior Application Scientist Topic: Troubleshooting Low Yield & Regioselectivity in Pyrazine Bromination
Executive Summary
The synthesis of 3,6-dibromopyrazin-2-amine (CAS: 957230-70-5) is frequently plagued by a critical regiochemical bottleneck: the thermodynamic preference for the 3,5-dibromo isomer (CAS: 24241-18-7).
If you are attempting to synthesize the 3,6-isomer via direct bromination of pyrazin-2-amine using standard electrophilic sources (NBS/Br₂), your "low yield" is likely a result of regiochemical misdirection rather than reaction failure. The amino group directs electrophilic attack primarily to the C3 and C5 positions (ortho/para relationships), making the 3,6-substitution pattern difficult to access without specific blocking groups or alternative precursors.
This guide provides a diagnostic workflow to identify if you are falling into the "3,5-Trap" and offers validated protocols to correct it.
Module 1: Diagnostic & Regiochemistry (The "3,5-Trap")
Before optimizing reagents, you must verify the identity of your dominant product.
Q: I am getting a product, but the yield of the 3,6-isomer is <10%. What is happening? A: You are likely synthesizing 3,5-dibromopyrazin-2-amine as your major product.
-
Mechanism: The amino group at C2 strongly activates C3 (ortho) and C5 (para). The C6 position is meta to the amino group and is electronically deactivated relative to C3/C5.
-
Consequence: Direct treatment of pyrazin-2-amine with 2.0+ equivalents of NBS predominantly yields the 3,5-dibromo species. The 3,6-isomer is typically a minor byproduct (<5-10%) in this pathway.
Q: How do I distinguish the 3,5-isomer from the 3,6-isomer by NMR? A: The proton shifts are distinct due to the shielding/deshielding effects of the bromine atoms.
-
3,5-Dibromo: The remaining proton is at C6 . It appears as a singlet, typically shifted downfield (~8.0 - 8.2 ppm in DMSO-d6) due to the adjacent ring nitrogen and lack of ortho-shielding.
-
3,6-Dibromo: The remaining proton is at C5 . It appears as a singlet, but often slightly upfield relative to the C6 proton of the 3,5-isomer, depending on solvent. Crucially, 13C NMR is definitive: C5 and C6 have distinct chemical environments.
Visualization: The Regioselectivity Bottleneck
Figure 1: Electrophilic aromatic substitution pathways for aminopyrazine. Note the heavy bias toward the 3,5-isomer (Red) over the desired 3,6-isomer (Green).
Module 2: Strategic Optimization (Correcting the Route)
To achieve high yields of the 3,6-isomer, you must bypass the direct competition for the C5 position.
Protocol A: The "Blocker" Strategy (Recommended)
Concept: Start with a precursor where the C6 position is already functionalized or the C5 position is blocked (though blocking C5 is harder). The most effective route is to start with 2-amino-6-chloropyrazine or 2-amino-6-bromopyrazine .
Q: Why switch to 2-amino-6-halopyrazine? A: If C6 is already occupied by a halogen:
-
The C5 position (para to amino) is open but less activated than C3 (ortho to amino).
-
However, bromination of 2-amino-6-chloropyrazine with NBS preferentially occurs at C3 (ortho) to yield 2-amino-3-bromo-6-chloropyrazine .
-
Note: If you specifically need the 3,6-dibromo (Br/Br), you should start with 2-amino-6-bromopyrazine .
Q: Where do I get 2-amino-6-bromopyrazine? A: It is commercially available or can be synthesized via ammonolysis of 2,6-dibromopyrazine (SNAr reaction).
-
Reaction: 2,6-Dibromopyrazine + NH₃ (aq) → 2-Amino-6-bromopyrazine.
-
Yield: High (>80%). This places the amino group and sets the first bromine at C6.
Validated Protocol: Synthesis of 3,6-Dibromopyrazin-2-amine
| Step | Reagent | Conditions | Key Observation |
| 1. Precursor | 2-Amino-6-bromopyrazine | Dissolve in MeCN or DCM (0.1 M). | Clear yellow solution. |
| 2. Bromination | NBS (1.05 - 1.1 eq) | Add portion-wise at 0°C. Warm to RT. | Exothermic. Color changes to orange/red. |
| 3. Monitoring | TLC / LCMS | Monitor consumption of SM. | Product is less polar than SM. |
| 4. Workup | Na₂S₂O₃ (aq) | Quench excess bromine. | Color fades to pale yellow. |
| 5. Isolation | Filtration/Extraction | Product often precipitates from MeCN upon water addition. | Critical: 3,6-isomer is less soluble than 3,5. |
Module 3: Troubleshooting the Reaction
If you are committed to your current route or using the protocol above and still seeing low yields:
Q: The reaction turns black/tarry. What is wrong? A: Radical polymerization or decomposition.
-
Fix: Ensure your NBS is white, not yellow. Recrystallize NBS from water if necessary.
-
Fix: Run the reaction in the dark or wrap the flask in foil. Light can trigger radical side reactions in benzylic/allylic positions, though less common in pyrazines, it degrades the NBS.
-
Fix: Lower the temperature to 0°C during NBS addition.
Q: I have a mixture of 3,5 and 3,6 isomers. How do I separate them? A: Separation is difficult due to similar polarities, but solubility differences exist.
-
Column Chromatography: Use a gradient of Hexanes/Ethyl Acetate. The 3,5-isomer is generally more polar than the 3,6-isomer (check specific Rf on your silica).
-
Recrystallization: The 3,6-dibromo isomer often has lower solubility in ethanol or methanol compared to the 3,5-isomer. Try dissolving the crude mix in hot ethanol and cooling; the 3,6 may crystallize out first.
Decision Tree: Troubleshooting Workflow
Figure 2: Troubleshooting logic for yield optimization. Note the critical decision point regarding the starting material.
References
-
Regioselectivity of Aminopyrazine Halogenation
-
Commercial Availability & Isomer Data
-
Title: 3,6-Dibromopyrazin-2-amine (CAS 957230-70-5).[4]
- Source: Sigma-Aldrich / MilliporeSigma.
- Significance: Establishes the existence and distinct CAS of the target molecule compared to the 3,5-isomer (CAS 24241-18-7).
-
-
Synthetic Precursors (Patent Literature)
-
Title: Process for the preparation of amino-halogenopyridines (and related pyrazines).[1][5][6][7][8]
-
Source: US Patent 3,096,337 (Dow Chemical).[5]
- Significance: Describes the fundamental chemistry of aminating halopyrazines/pyridines, supporting the route of 2,6-dibromopyrazine → 2-amino-6-bromopyrazine.
- URL
-
Sources
- 1. Mono- and Dihalogenation of 2-Aminopyrazine - Thieme Chemistry - Georg Thieme Verlag KG [thieme.de]
- 2. researchgate.net [researchgate.net]
- 3. CN108101857B - Scalable process for preparing 2-amino-3-bromo-6-chloropyrazine - Google Patents [patents.google.com]
- 4. 3,6-Dibromopyrazin-2-amine | 957230-70-5 [sigmaaldrich.com]
- 5. US3096337A - Process for the preparation of amino-halogenopyridines - Google Patents [patents.google.com]
- 6. Synthesis routes of Amino-3,5-dibromopyrazine [benchchem.com]
- 7. 2-アミノ-3,5-ジブロモピラジン 97% | Sigma-Aldrich [sigmaaldrich.com]
- 8. US2396067A - Preparation of 2-aminopyrazine - Google Patents [patents.google.com]
Technical Support Center: Purification of 3,6-Dibromopyrazin-2-amine
Welcome to the technical support center for the purification of 3,6-Dibromopyrazin-2-amine. This guide is designed for researchers, medicinal chemists, and process development professionals who are encountering challenges in obtaining this key building block in high purity. The synthesis of substituted pyrazines can often lead to a mixture of isomers, which can be difficult to separate due to their similar physicochemical properties. This document provides in-depth, experience-based answers and protocols to help you navigate these purification challenges effectively.
Frequently Asked Questions (FAQs)
Q1: What are the most likely isomeric impurities I should expect when synthesizing 3,6-Dibromopyrazin-2-amine?
During the synthesis of 3,6-Dibromopyrazin-2-amine, particularly through the bromination of 2-aminopyrazine, the primary isomeric byproduct is typically 3,5-Dibromopyrazin-2-amine .[1][2] The amino group is an activating, ortho-para directing group, but the pyrazine nitrogens also influence the electronics of the ring. This complex interplay can lead to bromination at different positions, resulting in a mixture of products. Over-bromination, leading to tribromo species, can also occur if the reaction conditions are not carefully controlled.[3]
Q2: What are the key physicochemical differences between 3,6-Dibromopyrazin-2-amine and its 3,5-isomer that I can exploit for purification?
Separating isomers hinges on exploiting subtle differences in their physical and chemical properties. For 3,6-dibromopyrazin-2-amine and its 3,5-isomer, the key differences lie in their polarity, which influences their solubility and chromatographic behavior.
The different positions of the bromine atoms affect the molecule's overall dipole moment and its ability to pack into a crystal lattice. This results in different melting points and solubilities in various solvents. For instance, 2-Amino-3,5-dibromopyrazine has a documented melting point of 114-117 °C and is soluble in methanol.[4] While a specific melting point for 3,6-Dibromopyrazin-2-amine is not consistently reported, its solubility is noted as only slightly soluble in water.[5] This differential solubility is the foundation for purification by recrystallization.
| Property | 3,6-Dibromopyrazin-2-amine (Target) | 3,5-Dibromopyrazin-2-amine (Isomer) |
| CAS Number | 957230-70-5 | 24241-18-7[6] |
| Molecular Formula | C₄H₃Br₂N₃ | C₄H₃Br₂N₃ |
| Molecular Weight | ~252.89 g/mol | ~252.89 g/mol |
| Melting Point | Not consistently reported | 114-117 °C |
| Known Solubility | Slightly soluble in water[5] | Soluble in Methanol |
This table summarizes key data to inform your purification strategy.
Troubleshooting and Purification Guides
This section addresses common issues encountered during the purification process and provides step-by-step protocols to resolve them.
Initial Purity Assessment: The Importance of TLC
Before attempting any large-scale purification, you must assess the composition of your crude product using Thin-Layer Chromatography (TLC). A well-developed TLC method is the roadmap for a successful column chromatography separation and can also help in selecting a recrystallization solvent.[7]
Problem: My TLC shows smeared spots, or the spots for my product and impurities are too close together (ΔRf < 0.1).
Solution: Develop an optimal TLC solvent system.
Step-by-Step Protocol: TLC Method Development
-
Stationary Phase: Use standard silica gel 60 F254 plates.
-
Initial Solvent System: Start with a 7:3 mixture of a non-polar solvent (Hexane or Heptane) and a moderately polar solvent (Ethyl Acetate).[1] This is a common starting point for many nitrogen-containing heterocyclic compounds.[7]
-
Spotting: Dissolve a small amount of your crude material in a suitable solvent (e.g., Dichloromethane or Ethyl Acetate). Use a capillary tube to make a small, concentrated spot on the TLC plate baseline.
-
Development: Place the plate in a TLC chamber containing your chosen solvent system. Ensure the chamber is saturated with solvent vapors.
-
Visualization:
-
UV Light: First, visualize the plate under short-wave UV light (254 nm). Pyrazine rings are aromatic and should be UV-active, appearing as dark spots.[8]
-
Iodine Staining: Place the plate in a chamber with a few crystals of iodine. Aromatic amines often stain yellow-brown. The spots will fade, so circle them with a pencil immediately.[8]
-
Permanganate Dip: A potassium permanganate (KMnO₄) stain can also be effective for visualizing many organic compounds.
-
-
Optimization:
-
If spots are too low (Rf < 0.2): The solvent system is not polar enough. Increase the proportion of Ethyl Acetate (e.g., switch to 1:1 Hexane:EtOAc).
-
If spots are too high (Rf > 0.8): The solvent system is too polar. Decrease the proportion of Ethyl Acetate (e.g., switch to 9:1 Hexane:EtOAc).
-
If separation is poor: Try adding a small amount (0.5-1%) of a more polar solvent like Methanol or Triethylamine (TEA) to the mixture. TEA can reduce "tailing" of basic amine spots on the silica plate.
-
A good target Rf value for the desired product for column chromatography is between 0.25 and 0.35, with clear separation from all other spots.[7]
Purification Strategy Decision Workflow
Based on your initial TLC analysis, you can choose the most appropriate purification method.
Caption: Decision workflow for selecting a purification method.
Troubleshooting Guide: Recrystallization
Problem: My yield after recrystallization is very low, or the product doesn't seem any purer.
Causality: The choice of solvent is paramount. An ideal solvent should dissolve the target compound well when hot but poorly when cold. The isomeric impurity should ideally remain in the cold solvent (the "mother liquor").[9] Given that the 3,5-isomer is soluble in methanol, while the 3,6-target is likely less so, a mixed solvent system could be effective.
Step-by-Step Protocol: Recrystallization from an Ethanol/Water System
This is a robust starting point for many amine-containing heterocycles.[3][9]
-
Dissolution: Place your crude solid in an Erlenmeyer flask. Add a minimal amount of hot ethanol and bring the mixture to a boil (use a water bath or heating mantle) until the solid dissolves completely.
-
Hot Filtration (Optional): If you observe any insoluble impurities, perform a hot filtration through a pre-warmed funnel with fluted filter paper to remove them.
-
Induce Crystallization: While the ethanol solution is still hot, add hot water dropwise until you observe persistent cloudiness (turbidity). This indicates the solution is saturated.
-
Re-dissolution: Add a few more drops of hot ethanol until the solution becomes clear again. This ensures you are at the precise saturation point.
-
Cooling: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Slow cooling is crucial for forming large, pure crystals. Do not disturb the flask.
-
Maximize Yield: Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration (e.g., using a Büchner funnel). Wash the crystals with a small amount of ice-cold ethanol/water mixture.
-
Drying: Dry the purified crystals under vacuum. Analyze the purity by TLC and measure the melting point.
Troubleshooting Guide: Column Chromatography
Problem: My column separation is poor. The fractions are all mixed, and I can't isolate the pure product.
Causality: A successful column chromatography separation depends on proper packing, sample loading, and eluent selection. The eluent system developed for TLC is your starting point.
Step-by-Step Protocol: Flash Column Chromatography
-
Select Column and Silica: For every 1 gram of crude material, you will need approximately 50-100 grams of silica gel (230-400 mesh). The column diameter should allow for at least a 10:1 ratio of silica height to diameter.
-
Pack the Column (Slurry Method):
-
In a beaker, mix the required amount of silica gel with your initial, non-polar eluent (e.g., 9:1 Hexane:EtOAc) to form a smooth slurry.
-
Pour the slurry into the column. Use a small amount of pressure (air or nitrogen) to pack the bed evenly, ensuring there are no cracks or air bubbles.
-
-
Load the Sample (Dry Loading):
-
Dissolve your crude material in a minimal amount of a volatile solvent (like Dichloromethane).
-
Add a small amount of silica gel (2-3 times the weight of your crude material) to this solution.
-
Evaporate the solvent completely on a rotary evaporator to obtain a dry, free-flowing powder of your crude material adsorbed onto silica. This is the most effective loading method for achieving sharp bands and good separation.[7]
-
Carefully add this powder to the top of the packed column, forming a thin, even layer.
-
-
Elution:
-
Begin eluting with your starting solvent system (e.g., 9:1 Hexane:EtOAc).
-
Collect fractions in test tubes. Monitor the elution process by spotting fractions onto a TLC plate.
-
You can run the column isocratically (same solvent mixture throughout) or gradually increase the polarity of the eluent (gradient elution) to speed up the elution of more polar compounds.
-
-
Analysis:
-
Develop the TLC plates of your collected fractions.
-
Combine the fractions that contain only the pure desired product.
-
Remove the solvent under reduced pressure to obtain your purified 3,6-Dibromopyrazin-2-amine.
-
Column Chromatography Optimization Workflow
Caption: Step-by-step workflow for column chromatography.
References
- Boeger, M., Gimesi, J., & Schmidt, I. (1985). Process for the preparation of 2-amino-3,5-dibromobenzyl amines.
-
Kaltner, F., et al. (2022). A sensitive LC–MS/MS method for isomer separation and quantitative determination of 51 pyrrolizidine alkaloids and two tropane alkaloids in cow's milk. PubMed Central. [Link]
-
ResearchGate. (2014). How to develop solvent system for TLC when the compound is unknown? Retrieved from [Link]
-
ResearchGate. (2021). How to recrystallization amine compound and it is not soluble in common organic solvents. Retrieved from [Link]
-
Chemistry LibreTexts. (2022). 2.3F: Visualizing TLC Plates. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]
-
Zhang, J., et al. (2020). Investigation into the Formation of Impurities during the Optimization of Brigatinib. PubMed Central. [Link]
-
Reddit. (2022). Purification of Amino-Pyrazoles. Retrieved from [Link]
-
Scribd. (n.d.). TLC Solvent Selection for Separation. Retrieved from [Link]
-
Elgemeie, G. H., & Zaghary, W. A. (2009). Recent developments in aminopyrazole chemistry. Arkivoc, 2009(i), 198-250. [Link]
-
PubChem. (n.d.). 2-Amino-3,5-dibromopyrazine. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. 2-Amino-3,5-dibromopyrazine | 24241-18-7 [chemicalbook.com]
- 5. 2-Amino-3,6-dibromopyrazine, 95%, Thermo Scientific 250 mg | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.pt]
- 6. 2-Amino-3,5-dibromopyrazine | C4H3Br2N3 | CID 620004 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. reddit.com [reddit.com]
Technical Support Center: Optimizing Palladium-Catalyzed Cross-Coupling of 3,6-Dibromopyrazin-2-amine
Welcome to the technical support center for palladium-catalyzed cross-coupling reactions involving 3,6-dibromopyrazin-2-amine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of functionalizing this versatile, yet challenging, heterocyclic building block. Here, we synthesize fundamental principles of cross-coupling chemistry with practical, field-proven insights to help you troubleshoot and optimize your reactions.
Introduction: The unique challenges of 3,6-Dibromopyrazin-2-amine
3,6-Dibromopyrazin-2-amine is a valuable scaffold in medicinal chemistry. However, its successful functionalization via palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig amination, is not always straightforward. Several key structural features of this molecule can lead to common experimental issues:
-
Two Reactive Sites: The presence of two bromine atoms at the C3 and C6 positions raises the challenge of achieving selective mono-functionalization versus di-functionalization.
-
Electron-Deficient Pyrazine Core: The electron-withdrawing nature of the pyrazine ring can influence the rates of oxidative addition and reductive elimination.
-
Coordinating Amino Group: The primary amine at the C2 position can coordinate to the palladium catalyst, potentially inhibiting the catalytic cycle or influencing regioselectivity.[1]
This guide will provide a systematic approach to overcoming these challenges and achieving your desired synthetic outcomes.
Frequently Asked Questions (FAQs)
Q1: I am getting a mixture of mono- and di-substituted products. How can I improve the selectivity for mono-substitution?
A1: Achieving mono-selectivity is a common challenge. Here are several strategies to favor mono-coupling:
-
Stoichiometry: Use a slight excess of the 3,6-dibromopyrazin-2-amine (e.g., 1.1-1.2 equivalents) relative to your coupling partner (boronic acid or amine).
-
Reaction Time and Temperature: Monitor the reaction closely by TLC or LC-MS and stop it once the desired mono-substituted product is maximized. Lowering the reaction temperature can also improve selectivity.
-
Ligand Choice: Bulky phosphine ligands can sterically hinder the second coupling event. Consider screening ligands like XPhos, SPhos, or tBuXPhos.
Q2: My reaction is sluggish or stalls completely. What are the likely causes?
A2: A stalled reaction can be due to several factors:
-
Catalyst Deactivation: The amino group on the pyrazine ring can coordinate to the palladium center, leading to catalyst inhibition. Using bulky, electron-rich ligands can sometimes mitigate this.[1]
-
Poor Reagent Quality: Ensure your solvent and amine/boronic acid are dry and pure. Boronic acids, in particular, can degrade over time.
-
Inadequate Degassing: Palladium(0) catalysts are sensitive to oxygen. Ensure your reaction mixture is thoroughly degassed and maintained under an inert atmosphere (e.g., argon or nitrogen).
Q3: Which bromine (at C3 or C6) is more reactive?
A3: For dihalogenated pyridazines and pyrimidines, an amino substituent often directs the palladium-catalyzed coupling to the adjacent C-X bond.[2][3] In the case of 3,6-dibromopyrazin-2-amine, the amino group at C2 is adjacent to the C3-Br. Therefore, the C3 position is predicted to be the more reactive site for the initial cross-coupling reaction. However, this should be confirmed experimentally for your specific system.
Q4: What are the best starting conditions for a Suzuki-Miyaura coupling with this substrate?
A4: A good starting point for a Suzuki-Miyaura coupling would be:
-
Catalyst: Pd(PPh₃)₄ (5 mol%) or a combination of Pd₂(dba)₃ (2.5 mol%) and a suitable phosphine ligand (e.g., SPhos, 5 mol%).
-
Base: A moderately strong inorganic base like K₂CO₃ or K₃PO₄ (2-3 equivalents).
-
Solvent: A mixture of an organic solvent like 1,4-dioxane or toluene with water (e.g., 4:1 v/v).
-
Temperature: Start at a moderate temperature (e.g., 80-90 °C) and monitor the reaction progress.
Q5: What about starting conditions for a Buchwald-Hartwig amination?
A5: For a Buchwald-Hartwig amination, consider the following:
-
Catalyst: A combination of a palladium source like Pd₂(dba)₃ (2 mol%) or Pd(OAc)₂ (2 mol%) and a bulky biarylphosphine ligand such as XPhos, RuPhos, or BrettPhos (4-8 mol%). The use of pre-catalysts can also be beneficial.
-
Base: A strong, non-nucleophilic base like NaOtBu or LHMDS (1.5-2.5 equivalents).
-
Solvent: Anhydrous, aprotic solvents like toluene, dioxane, or THF are commonly used.
-
Temperature: Reactions are often run at elevated temperatures (e.g., 80-110 °C).
Troubleshooting Guide: Common Problems and Solutions
This section provides a more in-depth guide to troubleshooting common issues encountered during the cross-coupling of 3,6-dibromopyrazin-2-amine.
Problem 1: Low or No Yield of the Desired Product
| Potential Cause | Diagnostic Check | Proposed Solution |
| Inactive Catalyst | Run a control reaction with a more reactive substrate (e.g., 4-bromoanisole) to confirm catalyst activity. | Use a fresh batch of palladium catalyst and ligand. Consider using a pre-catalyst to ensure the formation of the active Pd(0) species. |
| Inhibition by Amino Group | Observe if the reaction starts and then stalls. | Screen a panel of bulky, electron-rich phosphine ligands (e.g., Buchwald or Hartwig ligands) that can promote reductive elimination and minimize catalyst inhibition. |
| Poor Reagent Quality | Check the purity of your starting materials, especially the boronic acid or amine. | Use freshly purchased or purified reagents. Boronic acids can be checked for dehydration to the corresponding boroxine. |
| Insufficient Degassing | If the reaction mixture turns black immediately upon heating, it may indicate palladium black formation due to oxidation. | Degas the solvent and reaction mixture thoroughly using techniques like freeze-pump-thaw or by bubbling with an inert gas for an extended period. |
| Incorrect Base/Solvent Combination | The choice of base and solvent is often interdependent and substrate-specific. | Screen different bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃ for Suzuki; NaOtBu, LiHMDS, K₃PO₄ for Buchwald-Hartwig) and solvents (e.g., dioxane, toluene, THF, DMF). For Suzuki reactions, the addition of water can be crucial. |
Problem 2: Formation of Side Products
| Side Product | Potential Cause | Proposed Solution |
| Homocoupling of Boronic Acid | Oxygen in the reaction mixture, or slow transmetalation. | Ensure rigorous degassing. Use a slight excess of the dibromopyrazine substrate. |
| Protodeborylation of Boronic Acid | Presence of water and a strong base. | Use anhydrous conditions for the Suzuki reaction if possible, or a milder base. |
| Dehalogenation (Hydrodehalogenation) | Presence of a hydrogen source (e.g., water, alcohol) and a strong base. Can be more prevalent at higher temperatures. | Use an anhydrous solvent and a carefully chosen base. Lowering the reaction temperature may also help. |
| Di-substituted Product | High reactivity of the mono-substituted product, prolonged reaction time, or high temperature. | Reduce the reaction time and temperature. Use a less reactive catalyst system or a bulky ligand to sterically hinder the second coupling. Adjust the stoichiometry to favor the mono-product. |
Data Presentation: Recommended Starting Conditions for Method Screening
The following tables provide a starting point for screening reaction conditions for the selective mono-functionalization of 3,6-dibromopyrazin-2-amine. It is crucial to screen a variety of parameters to find the optimal conditions for your specific coupling partners.
Table 1: Recommended Screening Conditions for Suzuki-Miyaura Coupling
| Parameter | Condition A | Condition B | Condition C | Condition D |
| Palladium Source | Pd(PPh₃)₄ | Pd₂(dba)₃ | Pd(OAc)₂ | XPhos Pd G3 |
| Ligand | - | SPhos | XPhos | - |
| Base | K₂CO₃ | K₃PO₄ | Cs₂CO₃ | Na₂CO₃ |
| Solvent | Dioxane/H₂O (4:1) | Toluene/H₂O (4:1) | THF/H₂O (4:1) | DMF/H₂O (4:1) |
| Temperature | 90 °C | 80 °C | 100 °C | 110 °C |
Table 2: Recommended Screening Conditions for Buchwald-Hartwig Amination
| Parameter | Condition A | Condition B | Condition C | Condition D |
| Palladium Source | Pd₂(dba)₃ | Pd(OAc)₂ | RuPhos Pd G3 | BrettPhos Pd G3 |
| Ligand | XPhos | RuPhos | - | - |
| Base | NaOtBu | LHMDS | K₃PO₄ | Cs₂CO₃ |
| Solvent | Toluene | Dioxane | THF | DME |
| Temperature | 100 °C | 90 °C | 110 °C | 100 °C |
Experimental Protocols
General Protocol for a Screening Suzuki-Miyaura Coupling Reaction
-
Reaction Setup: To a dry Schlenk tube, add 3,6-dibromopyrazin-2-amine (1.1 mmol), the arylboronic acid (1.0 mmol), the chosen base (2-3 mmol), the palladium catalyst (0.02-0.05 mmol), and the phosphine ligand (if required, 0.04-0.10 mmol).
-
Degassing: Seal the tube with a septum, and evacuate and backfill with argon three times.
-
Solvent Addition: Add the degassed solvent mixture (e.g., 4 mL of organic solvent and 1 mL of water).
-
Reaction: Place the reaction tube in a preheated oil bath at the desired temperature and stir.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS at regular intervals (e.g., every 1-2 hours).
-
Work-up: Once the reaction is complete or has reached optimal conversion, cool the mixture to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
General Protocol for a Screening Buchwald-Hartwig Amination Reaction
-
Reaction Setup: In a glovebox, add the palladium source (0.01-0.02 mmol), the phosphine ligand (0.02-0.04 mmol), and the base (1.5-2.5 mmol) to a dry Schlenk tube. Add 3,6-dibromopyrazin-2-amine (1.0 mmol) and the amine coupling partner (1.2 mmol).
-
Solvent Addition: Add the anhydrous, degassed solvent (4-5 mL).
-
Reaction: Seal the tube and heat with stirring in a preheated oil bath at the desired temperature.
-
Monitoring: Monitor the reaction by TLC or LC-MS.
-
Work-up: After cooling to room temperature, quench the reaction with saturated aqueous ammonium chloride. Extract with an organic solvent.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the residue by column chromatography.
Visualizing the Catalytic Cycles and Troubleshooting Workflow
To aid in understanding the reaction mechanisms and to provide a clear troubleshooting path, the following diagrams are provided.
Caption: Generalized catalytic cycle for the Buchwald-Hartwig amination reaction.
Caption: A systematic workflow for troubleshooting low-yielding cross-coupling reactions.
Concluding Remarks
The successful palladium-catalyzed cross-coupling of 3,6-dibromopyrazin-2-amine is a multifactorial problem that requires careful optimization of various reaction parameters. By understanding the inherent challenges posed by this substrate and adopting a systematic approach to troubleshooting, researchers can significantly improve their chances of success. This guide provides a foundation for this process, but it is important to remember that the optimal conditions are often substrate-dependent and require empirical determination.
References
-
Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science, [Link].
-
The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes. ACS Catalysis, [Link].
-
Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines. National Institutes of Health, [Link].
-
Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs, [Link].
-
Buchwald-Hartwig Amination. Chemistry LibreTexts, [Link].
Sources
- 1. benchchem.com [benchchem.com]
- 2. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - Chemical Science (RSC Publishing) DOI:10.1039/C6SC02118B [pubs.rsc.org]
- 3. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Regioselective Functionalization of 3,6-Dibromopyrazin-2-amine
Welcome to the technical support center for the regioselective functionalization of 3,6-dibromopyrazin-2-amine. This resource is designed for researchers, chemists, and drug development professionals who are navigating the synthetic complexities of this valuable heterocyclic building block. The inherent electronic and steric properties of this molecule present unique challenges, and this guide provides in-depth, field-proven insights to help you achieve your desired synthetic outcomes.
The 3,6-dibromopyrazin-2-amine scaffold is a crucial intermediate in medicinal chemistry, with its pyrazine core appearing in numerous biologically active compounds.[1] However, the presence of two reactive bromine atoms and an amino group necessitates precise control over reaction conditions to achieve regioselectivity. This guide is structured as a series of troubleshooting scenarios and frequently asked questions to directly address the common hurdles encountered in the lab.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems you might encounter during the functionalization of 3,6-dibromopyrazin-2-amine.
Problem 1: Poor Regioselectivity in Suzuki-Miyaura Cross-Coupling
Scenario: "I'm attempting a monosubstitution on 3,6-dibromopyrazin-2-amine using a Suzuki-Miyaura coupling, but I'm getting a mixture of the 3- and 6-substituted products, along with some disubstituted byproduct."
Root Cause Analysis: The pyrazine ring is electron-deficient, which generally facilitates palladium-catalyzed cross-coupling reactions.[2] However, the C3 and C6 positions, while both bearing bromine atoms, have slightly different electronic and steric environments due to the C2-amino group. The C6 position is generally more sterically accessible. The C3 position is ortho to the directing amino group, which can influence the catalytic cycle through coordination. The formation of disubstituted products indicates that the reaction is proceeding too quickly or that the catalyst is too active.
Step-by-Step Troubleshooting Protocol:
-
Lower the Reaction Temperature: High temperatures can overcome the subtle energy differences between the two reaction pathways, leading to a loss of selectivity. Start your reaction at room temperature and slowly increase it if no conversion is observed.
-
Select a Bulky Ligand: Employing a sterically demanding phosphine ligand can enhance selectivity for the less hindered C6 position. Ligands like SPhos or XPhos are often effective in these cases.[3]
-
Use a Milder Base: Strong bases can accelerate the reaction and lead to over-reaction. Switching from a strong base like K₃PO₄ to a milder one such as K₂CO₃ can temper the reactivity and improve selectivity.[3]
-
Control Stoichiometry: Use a slight deficiency of the boronic acid (0.95 equivalents) to minimize the formation of the disubstituted product.
Expert Insight: The choice of palladium precursor is critical. While Pd(PPh₃)₄ is a workhorse catalyst, complexes like PdCl₂(dppf) often provide a better balance of activity and selectivity for heteroaromatic systems.[3]
Comparative Reaction Conditions for Selective Monosubstitution:
| Parameter | Condition A (Low Selectivity) | Condition B (Improved Selectivity) |
| Catalyst | Pd(PPh₃)₄ | PdCl₂(dppf) |
| Ligand | - | SPhos |
| Base | K₃PO₄ | K₂CO₃ |
| Solvent | 1,4-Dioxane/H₂O | DME |
| Temperature | 90 °C | 80 °C |
| Boronic Acid (eq.) | 1.1 | 0.95 |
Problem 2: Failure of Buchwald-Hartwig Amination at the C3 Position
Scenario: "I have successfully functionalized the C6 position and now I'm trying to introduce an amine at the C3 position via a Buchwald-Hartwig reaction, but the reaction is not proceeding."
Root Cause Analysis: The C3 position is ortho to the existing C2-amino group. This primary amine can act as a competing nucleophile or a coordinating ligand for the palladium catalyst, leading to catalyst inhibition or undesired side reactions. Furthermore, the newly introduced substituent at C6 may add steric bulk, hindering the approach of the catalyst to the C3 position.
Step-by-Step Troubleshooting Protocol:
-
Protect the C2-Amino Group: The most reliable solution is to protect the C2-amino group before attempting the second cross-coupling. A Boc (tert-butoxycarbonyl) group is a common choice as it is stable under many coupling conditions and can be removed with acid.[4][5]
-
Optimize Catalyst and Ligand: For sterically hindered couplings, specialized ligand systems are often necessary. Consider using a highly active catalyst system such as those based on RuPhos or other bulky, electron-rich phosphine ligands.[6]
-
Increase Catalyst Loading: If catalyst inhibition is suspected, increasing the catalyst loading (e.g., from 2 mol% to 5 mol%) can sometimes overcome the issue.
-
Use a Stronger, Non-Nucleophilic Base: A strong, sterically hindered base like LHMDS or NaOtBu can facilitate the deprotonation of the incoming amine without competing in the reaction.
Experimental Workflow for C3 Amination:
Caption: Workflow for successful C3 amination.
Frequently Asked Questions (FAQs)
Q1: Which bromine is more susceptible to Nucleophilic Aromatic Substitution (SNAr)?
A1: The C6 bromine is generally more susceptible to SNAr. The pyrazine ring is inherently electron-deficient, making it amenable to nucleophilic attack. The rate-determining step in an SNAr reaction is the initial attack of the nucleophile to form a negatively charged Meisenheimer intermediate.[7] The stability of this intermediate is enhanced by electron-withdrawing groups. Both bromine atoms exert an electron-withdrawing inductive effect. However, the amino group at C2 is an electron-donating group by resonance, which slightly deactivates the ring towards nucleophilic attack. This deactivating effect is more pronounced at the ortho (C3) and para (C5, which is unsubstituted) positions. The C6 position is meta to the amino group, and thus less deactivated, making it the more electrophilic site for nucleophilic attack.[8][9]
Relative Reactivity Diagram:
Caption: Relative reactivity for SNAr.
Q2: When should I consider a protecting group for the C2-amino group?
A2: A protecting group is advisable under several circumstances:
-
When using strong bases: Strong bases can deprotonate the C2-amine, leading to undesired reactivity or insolubility.
-
In reactions sensitive to coordinating groups: As mentioned in the Buchwald-Hartwig troubleshooting section, the free amine can interfere with the catalyst.[6]
-
When performing reactions on the pyrazine nitrogen atoms: If you intend to alkylate or otherwise functionalize the ring nitrogens, the C2-amine must be protected to prevent N-alkylation.
-
To improve solubility: Acylating the amino group can sometimes improve the solubility of the substrate in organic solvents.
Common protecting groups like Boc or Cbz (benzyloxycarbonyl) are effective and can be removed under orthogonal conditions.[4][5]
Q3: Can I achieve C-H functionalization on the pyrazine ring without displacing the bromine atoms?
A3: Direct C-H functionalization of the pyrazine ring in the presence of halogens is challenging but possible.[10] The C5 position is the only available C-H bond. This position is electronically deactivated by the adjacent ring nitrogen and the para-amino group. Most C-H activation methodologies rely on directing groups to achieve regioselectivity. Without a directing group at C5, achieving selective functionalization is difficult and often requires specialized catalysts and conditions that can override the inherent reactivity of the C-Br bonds.[11][12] Reactions like directed ortho-metalation are not directly applicable here. Therefore, in most cases, it is more synthetically viable to functionalize the C-Br positions first.
References
-
ResearchGate. Challenges in the functionalization of pyridines. Available from: [Link]
-
ResearchGate. C2-Selective Palladium-Catalyzed C–S Cross-Coupling of 2,4-Dihalopyrimidines. Available from: [Link]
-
ResearchGate. Catalytic Nucleophilic Aromatic Substitution Amination of 2-Aminopyridines with Amines. Available from: [Link]
-
National Institutes of Health (NIH). Opportunities and challenges for direct C–H functionalization of piperazines. Available from: [Link]
-
ResearchGate. Suzuki Miyaura cross-coupling of 2-chloropyrazine with arylboronic acids catalyzed by novel palladium(II) ONO pincer complexes | Request PDF. Available from: [Link]
-
MDPI. Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. Available from: [Link]
-
National Institutes of Health (NIH). Directed regioselective ortho,ortho′-magnesiations of aromatics and heterocycles using sBu2Mg in toluene. Available from: [Link]
-
RSC Publishing. Directed nucleophilic aromatic substitution reaction. Available from: [Link]
-
National Institutes of Health (NIH). Triple Regioselective Functionalization of Cationic[13]Helicenes via Iridium‐Catalyzed Borylation and Suzuki Cross‐Coupling Reactivity. Available from: [Link]
-
National Institutes of Health (NIH). Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines. Available from: [Link]
-
PubMed Central (PMC). Room-Temperature Nucleophilic Aromatic Substitution of 2‑Halopyridinium Ketene Hemiaminals with Sulfur Nucleophiles. Available from: [Link]
-
ACS Publications. Synthesis of Highly Functionalized Pyrazines by Ortho-Lithiation Reactions. Pyrazine Ladder Polymers | Journal of the American Chemical Society. Available from: [Link]
-
ChemRxiv. Room temperature nucleophilic aromatic substitution of 2-halopyridinium ketene hemiaminals with sulfur nucleophiles. Available from: [Link]
-
Chemistry LibreTexts. Suzuki-Miyaura Coupling. Available from: [Link]
-
Journal of Chemical and Pharmaceutical Research. Recent Developments in Palladium-Catalyzed Cross-Coupling Reactions for Pharmaceutical Applications. Available from: [Link]
-
National Institutes of Health (NIH). Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles. Available from: [Link]
-
Master Organic Chemistry. Nucleophilic Aromatic Substitution: Introduction and Mechanism. Available from: [Link]
-
Journal of Chemical and Pharmaceutical Research. Protecting Group Strategies for Complex Molecule Synt. Available from: [Link]
-
YouTube. Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem. Available from: [Link]
-
Nobel Prize. PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. Available from: [Link]
-
ACS Publications. Recent Advances in C–H Functionalization | The Journal of Organic Chemistry. Available from: [Link]
Sources
- 1. CAS 957230-70-5: 3,6-Dibromopyrazin-2-amine | CymitQuimica [cymitquimica.com]
- 2. jocpr.com [jocpr.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
- 5. jocpr.com [jocpr.com]
- 6. mdpi.com [mdpi.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. researchgate.net [researchgate.net]
- 9. Room-Temperature Nucleophilic Aromatic Substitution of 2‑Halopyridinium Ketene Hemiaminals with Sulfur Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
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- 13. 2-氨基-3,5-二溴吡嗪 97% | Sigma-Aldrich [sigmaaldrich.com]
Technical Support Center: Optimizing Solubility of 3,6-Dibromopyrazin-2-amine for Enhanced Reactivity
Welcome to the technical support center for 3,6-Dibromopyrazin-2-amine. This guide is designed for researchers, chemists, and drug development professionals to navigate the challenges associated with the solubility of this important chemical intermediate. Poor solubility can be a significant bottleneck in synthetic chemistry, leading to incomplete reactions, low yields, and purification difficulties. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to empower you to overcome these obstacles and achieve your desired reaction outcomes.
Understanding the Molecule: Why Solubility Can Be a Challenge
3,6-Dibromopyrazin-2-amine is a heterocyclic compound with a unique combination of functional groups that influence its solubility profile. The pyrazine ring, with its two nitrogen atoms, along with the amino group, can participate in hydrogen bonding.[1] Conversely, the two bromine atoms increase the molecule's lipophilicity and molecular weight, contributing to its solid nature and potentially poor solubility in a wide range of solvents.[1] This dual characteristic necessitates a strategic approach to solvent selection and reaction condition optimization.
Troubleshooting Guide: A Systematic Approach to Improving Solubility
When encountering solubility issues with 3,6-Dibromopyrazin-2-amine, a systematic approach can save time and resources. The following guide provides a step-by-step process to identify the optimal conditions for your specific reaction.
Diagram: Troubleshooting Workflow for Solubility Enhancement
Caption: A stepwise approach to resolving solubility issues with 3,6-Dibromopyrazin-2-amine.
Frequently Asked Questions (FAQs)
Q1: What are the best starting solvents for dissolving 3,6-Dibromopyrazin-2-amine?
A1: Based on the structure of 3,6-Dibromopyrazin-2-amine, polar aprotic solvents are generally the most effective. These solvents can interact with the polar pyrazine ring and the amino group without interfering with many common reaction pathways. We recommend starting with the following solvents:
| Solvent Class | Recommended Solvents | Rationale |
| Polar Aprotic | Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), N-Methyl-2-pyrrolidone (NMP) | These solvents have high dielectric constants and are excellent at solvating polar molecules. They are often used in cross-coupling and other reactions where starting material solubility is a challenge.[2] |
| Ethers | Dioxane, Tetrahydrofuran (THF) | These are moderately polar solvents that can be effective, especially when heated. They are compatible with a wide range of reagents. |
| Chlorinated | Dichloromethane (DCM) | While less polar, DCM has been used in the synthesis of related compounds.[3] Its volatility can be advantageous for product isolation. |
| Alcohols | tert-Butanol, n-Butanol | The isomer 2-Amino-3,5-dibromopyrazine is soluble in methanol. Alcohols can act as both hydrogen bond donors and acceptors, potentially aiding in solvation. However, their reactivity in some reactions should be considered. |
Pro-Tip: Always use anhydrous solvents, as water can negatively impact many reactions and may also affect the solubility of your compound.
Q2: How does temperature affect the solubility of 3,6-Dibromopyrazin-2-amine?
A2: For most solid organic compounds, solubility increases with temperature.[4] This is because the dissolution process is often endothermic, meaning it requires energy to break the crystal lattice of the solid.[4] Heating your reaction mixture is a simple and effective way to increase the concentration of dissolved 3,6-Dibromopyrazin-2-amine.
Experimental Protocol: Determining Temperature Effect on Solubility
-
Preparation: Add a known excess amount of 3,6-Dibromopyrazin-2-amine to a fixed volume of your chosen solvent in a reaction vessel equipped with a magnetic stirrer and a thermometer.
-
Initial Observation: Stir the mixture at room temperature for 30 minutes and observe the amount of undissolved solid.
-
Incremental Heating: Gradually increase the temperature of the mixture in 10 °C increments.
-
Equilibration: Hold the temperature at each increment for 15-20 minutes with continuous stirring to allow the system to reach equilibrium.
-
Observation: Note the temperature at which all the solid dissolves. This will give you an approximate temperature required for complete solvation at that concentration.
Caution: Be mindful of the boiling point of your solvent and the thermal stability of your reactants. Some brominated compounds can be sensitive to high temperatures.[5][6]
Q3: When should I consider using a co-solvent system?
A3: A co-solvent system, or a mixture of two or more miscible solvents, can be highly effective when a single solvent does not provide adequate solubility.[7] This approach allows for fine-tuning the polarity of the solvent medium. For 3,6-Dibromopyrazin-2-amine, a mixture of a highly polar solvent with a less polar one can be beneficial.
Example Co-solvent Systems:
-
Dioxane/Water: For reactions compatible with water, a small amount of water can sometimes increase the solubility of polar starting materials.
-
DMF/Toluene: This combination can be useful in reactions where azeotropic removal of water is necessary, while the DMF aids in dissolving the starting material.
-
THF/HMPA (Hexamethylphosphoramide): While HMPA is a highly effective polar aprotic solvent, its toxicity means it should be used sparingly and only when other options have been exhausted.
Pro-Tip: When using a co-solvent system, it is often best to dissolve the 3,6-Dibromopyrazin-2-amine in the better solvent first before adding the second solvent.
Q4: Can changing the pH of the reaction mixture improve solubility?
A4: The amino group on 3,6-Dibromopyrazin-2-amine is basic and can be protonated under acidic conditions to form a more soluble salt.[8] However, this is generally not a recommended strategy for improving solubility during a reaction, as the change in pH can drastically affect the reactivity of your starting material and other reagents. This approach is more commonly used in workup and purification steps. For many reactions, such as cross-coupling, a basic environment is required, which would deprotonate any acidic protons and would not favor the protonation of the amino group.
Q5: Are there any other techniques to consider for very difficult cases?
A5: In challenging situations, more advanced techniques can be employed, although these often require specialized equipment or reagents:
-
Use of Additives: In some cases, the addition of a catalytic amount of a phase-transfer catalyst or a solubilizing agent can improve the dissolution of a poorly soluble starting material.
-
Solid-Liquid Phase Transfer Catalysis (SL-PTC): This technique can be useful for reactions where the starting material has very low solubility. The catalyst facilitates the reaction at the solid-liquid interface.
Conclusion
Improving the solubility of 3,6-Dibromopyrazin-2-amine is a critical step in ensuring the success of your chemical reactions. By understanding the physicochemical properties of the molecule and adopting a systematic approach to solvent selection and reaction optimization, you can overcome solubility challenges. This guide provides a foundation for troubleshooting, but as with all chemical processes, empirical testing is key. We encourage you to use this guide as a starting point for developing robust and efficient synthetic protocols.
References
-
Li, Y., et al. (2022). Solubilization techniques used for poorly water-soluble drugs. Acta Pharmaceutica Sinica B, 12(6), 2537-2557. [Link]
-
Jorgensen, W. L., & Duffy, E. M. (2002). Prediction of drug solubility from structure. Advanced Drug Delivery Reviews, 54(3), 355-366. [Link]
-
Vala, M., et al. (2009). Influence of Temperature and Heating Time on Bromination of Zinc Oxide During Thermal Treatment With Tetrabromobisphenol A. Journal of the Air & Waste Management Association, 59(12), 1433-1439. [Link]
-
Guerin, D. J., et al. (2014). Solvent selection for pharmaceuticals. Organic Process Research & Development, 18(1), 241-250. [Link]
-
The Royal Society of Chemistry. (2021). Tactics to Improve Solubility. [Link]
-
den Hertog, H. J., & Wibaut, J. P. (1951). On the bromination of phenol in the gas phase at temperatures between 200° and 500°. Recueil des Travaux Chimiques des Pays-Bas, 70(3), 226-236. [Link]
-
Maheshwari, R. K. (2009). “Mixed-solvency approach” – Boon for solubilization of poorly water-soluble drugs. Asian Journal of Pharmaceutics, 3(1), 60. [Link]
-
Al-Ghananeem, A. M. (2012). Brief Overview of Various Approaches to Enhance Drug Solubility. Journal of Drug Metabolism & Toxicology, 3(4). [Link]
-
International Journal of Medical Science and Dental Research. (2021). Techniques for Improving Solubility. [Link]
-
Chemistry LibreTexts. (2023). Temperature Effects on Solubility. [Link]
-
Resolve Mass. (2023). Pharmaceutical Residual Solvent Testing? A Complete Guide for Drug Developers. [Link]
Sources
- 1. CAS 957230-70-5: 3,6-Dibromopyrazin-2-amine | CymitQuimica [cymitquimica.com]
- 2. Solubilization techniques used for poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Influence of temperature and heating time on bromination of zinc oxide during thermal treatment with tetrabromobisphenol A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. asiapharmaceutics.info [asiapharmaceutics.info]
- 8. longdom.org [longdom.org]
Technical Support Center: Suzuki Reaction with 3,6-Dibromopyrazin-2-amine
Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions involving 3,6-Dibromopyrazin-2-amine. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of coupling this challenging substrate. The electron-deficient nature of the pyrazine ring and the presence of an amino coordinating group present unique hurdles that require careful optimization. This document provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles and field-proven insights.
Troubleshooting Guide: Addressing Common Reaction Failures
This section addresses specific experimental failures in a question-and-answer format, providing causal explanations and actionable solutions.
Q1: Why am I observing low to no conversion of my 3,6-Dibromopyrazin-2-amine starting material?
Low or no conversion is the most common issue and can stem from several factors related to the catalytic cycle. The oxidative addition step, in particular, can be sluggish with electron-deficient heteroaryl halides like your substrate.
Possible Cause 1: Ineffective Catalyst Activation or Deactivated Catalyst The active catalyst in the Suzuki reaction is a Pd(0) species.[1] Your Pd(II) precatalyst (e.g., Pd(OAc)₂, PdCl₂(dppf)) must be reduced in situ, or the active Pd(0) catalyst can be deactivated by the reaction conditions or by coordination with the aminopyrazine substrate.
-
Expert Recommendation:
-
Ligand Choice is Critical: Standard ligands like triphenylphosphine (PPh₃) are often insufficient for this substrate. Use bulky, electron-rich phosphine ligands (known as Buchwald ligands) such as XPhos, SPhos, or DavePhos.[2] These ligands accelerate both the oxidative addition and the reductive elimination steps.[3][4]
-
Consider Precatalysts: Modern palladium precatalysts (e.g., XPhos Pd G2 or G3) are often more efficient as they form the active Pd(0) species more readily.[5]
-
Catalyst Loading: For a difficult coupling, you may need to increase the catalyst loading from a standard 1-2 mol% to 3-5 mol%.
-
Possible Cause 2: Inappropriate Base Selection The base is not merely a proton scavenger; it is crucial for activating the boronic acid to form a more nucleophilic borate species, which is necessary for the transmetalation step.[6][7][8]
-
Expert Recommendation:
-
Screen Bases: If a mild base like K₂CO₃ is failing, switch to a stronger inorganic base. Potassium phosphate (K₃PO₄) is an excellent choice for anhydrous conditions, while cesium carbonate (Cs₂CO₃) is often highly effective, though its mechanism for success is not always clear.[9][10]
-
Solubility Matters: The base must have some solubility or be finely ground to be effective. Poor mixing can prevent the base from participating in the reaction.[4][6]
-
Possible Cause 3: Suboptimal Solvent and Temperature The solvent system must solubilize the reactants and facilitate the interaction between the organic and aqueous phases (if present). Many Suzuki reactions require thermal energy to overcome activation barriers.
-
Expert Recommendation:
-
Solvent Systems: A mixture of an organic solvent with water is standard, as water helps dissolve the inorganic base. Common choices include 1,4-dioxane/H₂O, Toluene/H₂O, or 2-MeTHF/H₂O.[2][3] For solubility issues, a more polar aprotic solvent like DMF can be used, but be aware it can also influence selectivity and side reactions.[11][12][13]
-
Increase Temperature: If the reaction is sluggish at 80 °C, cautiously increase the temperature to 100-110 °C, ensuring your substrate and product are stable at these temperatures.[10]
-
Q2: My reaction is plagued by debromination of the starting material and/or protodeboronation of the boronic acid. What is causing this and how can I fix it?
These are common side reactions that consume your starting materials without forming the desired product.
Understanding the Side Reactions:
-
Protodeboronation: This is the protonolysis of the C-B bond of the boronic acid, replacing it with a C-H bond. It is often exacerbated by strong bases, the presence of water, and elevated temperatures, and is a known issue for electron-rich or heteroaryl boronic acids.[6][14][15][16]
-
Dehalogenation: This is the reduction of the C-Br bond of your pyrazine to a C-H bond. This can occur after oxidative addition if the palladium intermediate undergoes a reaction that introduces a hydride ligand.[1][17]
Solutions to Minimize Side Reactions:
-
Use Anhydrous Conditions: Switching to a non-aqueous system can suppress both pathways. Use a base like K₃PO₄ in a dry solvent such as THF or dioxane.[2] A small amount of water may still be necessary for some anhydrous couplings to function.[4]
-
Switch to a Boronic Ester: Boronic acid pinacol esters (BPin) are significantly more stable towards protodeboronation than their corresponding boronic acids.[18][19] They can be used directly and often give cleaner reactions.
-
Rigorous Degassing: Oxygen can promote side reactions, including the homocoupling of boronic acids. Ensure your solvent and reaction mixture are thoroughly degassed (e.g., by sparging with argon for 20-30 minutes or using freeze-pump-thaw cycles) and maintained under a positive pressure of an inert gas (Argon or N₂).
Q3: I'm getting a mixture of mono- and di-substituted products. How can I control the selectivity?
Achieving selective mono- or di-arylation on a substrate with two identical leaving groups is a significant challenge. The outcome is determined by the relative rates of the first and second coupling reactions.
-
Expert Recommendation for Mono-arylation:
-
Stoichiometry: Use a slight deficiency or stoichiometric amount (0.95 - 1.05 equivalents) of the boronic acid.
-
Lower Temperature & Shorter Time: Run the reaction at the lowest temperature that gives a reasonable rate for the first coupling and monitor carefully by TLC or LC-MS to stop the reaction once the starting material is consumed.
-
Bulky Reagents: Using a sterically hindered boronic acid can disfavor the second coupling at the more crowded position.
-
-
Expert Recommendation for Di-arylation:
-
Excess Boronic Acid: Use a significant excess of the boronic acid (2.5 - 3.0 equivalents).
-
Higher Temperature & Longer Time: Drive the reaction to completion by using higher temperatures and longer reaction times.
-
Catalyst Choice: Ensure you are using a highly active catalyst system (e.g., a Buchwald ligand/precatalyst) that remains active long enough to facilitate the more difficult second coupling.
-
Frequently Asked Questions (FAQs)
Q1: Which palladium catalyst and ligand combination is most effective for this substrate?
There is no single "best" combination, and empirical screening is often required. However, for challenging heteroaryl bromides, the following systems are excellent starting points.
| Catalyst System | Type | Key Advantages |
| Pd(OAc)₂ / XPhos | Generated in situ | Highly active for electron-deficient halides. XPhos is a bulky, electron-rich ligand that promotes oxidative addition.[2] |
| Pd₂(dba)₃ / SPhos | Generated in situ | Another excellent Buchwald system with broad applicability for heteroaryl couplings. |
| PdCl₂(dppf) | Pre-formed complex | A robust, general-purpose catalyst, but may be less active than Buchwald systems for this specific substrate.[20] |
| XPhos Pd G3 | Precatalyst | Air- and moisture-stable, provides rapid formation of the active Pd(0) species, leading to reproducible results.[5] |
Q2: How do I choose the optimal base and solvent for my reaction?
The choice of base and solvent are interdependent. The goal is a system that promotes the desired reaction while minimizing side reactions.
| Base | Recommended Solvent(s) | Considerations |
| K₂CO₃ | Dioxane/H₂O, Toluene/H₂O | Standard, mild base. Good first choice for screening.[2][21] |
| K₃PO₄ | Toluene, Dioxane, THF | Often used in anhydrous or low-water conditions to minimize protodeboronation.[2][6] |
| Cs₂CO₃ | Dioxane/H₂O, THF | A stronger, highly effective base, particularly for difficult couplings.[9][10] |
| KF | Toluene, Dioxane | Can be effective and is a milder choice if your substrate has base-sensitive functional groups.[13] |
The polarity of the solvent is known to influence the catalytic intermediates and can affect reaction rates and selectivity.[22] While ethers like dioxane and THF are common, alcohols can also be excellent solvents for Suzuki couplings.[12][23]
Visualizing the Process
Understanding the fundamental mechanism and having a logical troubleshooting workflow are key to success.
The Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura reaction.
Troubleshooting Decision Tree
Caption: A logical workflow for troubleshooting a failed Suzuki reaction.
General Experimental Protocol
This protocol provides a starting point for the Suzuki-Miyaura coupling of 3,6-Dibromopyrazin-2-amine. All glassware should be oven-dried, and manipulations should be performed under an inert atmosphere of argon or nitrogen.
Materials:
-
3,6-Dibromopyrazin-2-amine (1.0 mmol, 1.0 equiv)
-
Arylboronic acid (1.2 mmol, 1.2 equiv for mono-coupling)
-
Palladium catalyst (e.g., XPhos Pd G3, 0.02 mmol, 2 mol%)
-
Base (e.g., K₃PO₄, 2.0 mmol, 2.0 equiv)
-
Solvent (e.g., 1,4-Dioxane, 10 mL)
-
Water (if required by base, e.g., for K₂CO₃, 2 mL)
Procedure:
-
To a dry reaction flask equipped with a magnetic stir bar, add 3,6-Dibromopyrazin-2-amine, the arylboronic acid, and the base.
-
Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.
-
Add the palladium catalyst to the flask under a positive flow of inert gas.
-
Add the degassed solvent (and water, if applicable) via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.[24]
-
Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and filter through a pad of Celite® to remove the palladium catalyst.[25]
-
Proceed with a standard aqueous workup and purify the crude product by flash column chromatography.
References
- Optimizing base selection for Suzuki reactions with sensitive substrates - Benchchem.
- A Comparative Guide to Base Selection in Suzuki Cross-Coupling Reactions - Benchchem.
- Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. Synthesis 2004, No. 15, 2419–2440.
- A sustainable heterogenized palladium catalyst for Suzuki-Miyaura cross coupling reaction of azaheteroaryl halides in aqueous media. DOI.
- Highly Active Palladium Catalysts for Suzuki Coupling Reactions. ACS Publications.
- Liquid/liquid heterogeneous reaction monitoring: Insights into biphasic Suzuki-Miyaura cross-coupling. Vapourtec.
- The Slow‐Release Strategy in Suzuki–Miyaura Coupling. ResearchGate.
- SUZUKI REACTION MONITORING. Advion.
- Recovery and reuse of ionic liquids and palladium catalyst for Suzuki reactions using organic solvent nanofiltration. ResearchGate.
- How to approach choosing reaction conditions for Suzuki? Reddit.
- Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. ArODES HES-SO.
- Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings.
- Mechanistic study of Suzuki-Miyaura cross-coupling reactions via real-time monitoring.
- Selection of boron reagents for Suzuki–Miyaura coupling. ResearchGate.
- Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides and Heteroaryl Boronic Acids and Esters. Journal of the American Chemical Society.
- Suzuki–Miyaura cross coupling is not an informative reaction to demonstrate the performance of new solvents. Beilstein Journals.
- Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. PMC.
- Influences of Base and Solvent in Suzuki-Miyaura Coupling Reaction... ResearchGate.
- Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.
- Screening of different bases for Suzuki coupling a. ResearchGate.
- Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews (RSC Publishing).
- THE SUZUKI-MIYAURA REACTION AND BORON REAGENTS – MECHANISM, SYNTHESIS AND APPLICATION. ResearchGate.
- Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube.
- What are the byproducts in a Suzuki reaction? Chemistry Stack Exchange.
- Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction? ResearchGate.
- Impact of Cross-Coupling Reactions in Drug Discovery and Development. PMC.
- How can I solve my problem with Suzuki coupling? ResearchGate.
- The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. ResearchGate.
- Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. MDPI.
- Suzuki reaction. Wikipedia.
- Diagnosing issues with a failed Suzuki coupling? Reddit.
- The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. PubMed.
- Help needed with unreproducible Suzuki coupling. Reddit.
Sources
- 1. Yoneda Labs [yonedalabs.com]
- 2. reddit.com [reddit.com]
- 3. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 4. reddit.com [reddit.com]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 16. mdpi.com [mdpi.com]
- 17. The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. reddit.com [reddit.com]
- 21. Impact of Cross-Coupling Reactions in Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 22. BJOC - Suzuki–Miyaura cross coupling is not an informative reaction to demonstrate the performance of new solvents [beilstein-journals.org]
- 23. researchgate.net [researchgate.net]
- 24. shoko-sc.co.jp [shoko-sc.co.jp]
- 25. m.youtube.com [m.youtube.com]
side reactions of the amino group in 3,6-Dibromopyrazin-2-amine
Prepared by: Your Senior Application Scientist
Welcome to the technical support center for 3,6-Dibromopyrazin-2-amine. This guide is designed for researchers, medicinal chemists, and process development professionals to navigate the unique reactivity of this versatile building block. The electron-deficient nature of the pyrazine ring, combined with the nucleophilic amino group, presents specific challenges and opportunities. This document provides in-depth troubleshooting guides and frequently asked questions to help you anticipate and resolve common issues related to side reactions of the exocyclic amino group.
Troubleshooting Guide: Navigating Common Experimental Issues
This section addresses specific problems you may encounter during your experiments. Each entry details the probable cause rooted in the chemistry of the amino group and provides actionable solutions.
Problem 1: Low or No Yield in Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Buchwald-Hartwig)
You're attempting a Suzuki-Miyaura coupling to substitute one of the bromine atoms, but you observe poor conversion, significant starting material recovery, and/or the formation of dehalogenated byproducts.
Probable Cause: Catalyst Inhibition and/or N-Arylation
The primary amino group (-NH₂) of your 3,6-Dibromopyrazin-2-amine is a potent Lewis base. Its lone pair of electrons can coordinate to the palladium catalyst center. This coordination can lead to two primary issues:
-
Catalyst Deactivation: The amine acts as a ligand, occupying a coordination site on the palladium and inhibiting the catalytic cycle required for C-C or C-N bond formation.[1] This is a common failure mode when using substrates with unprotected N-H groups.[1]
-
Competitive N-Arylation: In Buchwald-Hartwig aminations, the amino group can compete with the desired amine coupling partner, leading to oligomerization or other undesired N-arylated products.
Dehalogenation (replacement of a bromine atom with hydrogen) can also occur, and while the mechanism can be complex, it is a known side reaction for halogenated pyrazoles in Suzuki-Miyaura reactions, with iodo-derivatives sometimes being more susceptible than bromo-derivatives.[2]
Solutions & Protocols
| Solution Option | Rationale & Key Considerations |
| 1. Use of Bulky, Electron-Rich Ligands | Ligands like those from the Buchwald group (e.g., XPhos, SPhos) are designed to promote the desired catalytic cycle and can be less susceptible to inhibition by nitrogen-containing substrates.[3] |
| 2. Employ an Amino-Protecting Group | Temporarily converting the nucleophilic -NH₂ group into a non-coordinating functional group is often the most robust solution.[4] This prevents catalyst binding and other unwanted side reactions. |
| 3. Careful Selection of Base and Conditions | A weaker, non-nucleophilic base may be preferable to minimize side reactions. The choice of base is critical in Suzuki couplings.[3][5] |
Featured Protocol: Boc Protection of 3,6-Dibromopyrazin-2-amine
This protocol converts the problematic amino group into a tert-butyl carbamate (Boc), which is stable under most cross-coupling conditions and easily removed later.[4][6]
Step-by-Step Methodology:
-
Dissolution: Dissolve 3,6-Dibromopyrazin-2-amine (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).
-
Addition of Reagents: Add Di-tert-butyl dicarbonate (Boc₂O, 1.1-1.5 eq) and a base. For substrates like this, a non-nucleophilic base such as triethylamine (TEA, 1.5 eq) or a catalytic amount of 4-(Dimethylamino)pyridine (DMAP, 0.1 eq) is recommended.
-
Reaction: Stir the mixture at room temperature for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up & Purification: Upon completion, quench the reaction with water or saturated ammonium chloride solution. Extract the product with an organic solvent, dry the organic layer over sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Deprotection: The Boc group is typically removed under acidic conditions (e.g., trifluoroacetic acid (TFA) in DCM, or HCl in dioxane).[4]
Problem 2: Formation of Multiple Products During Alkylation or Acylation
When attempting to perform a reaction with an alkyl halide or an acyl chloride, you observe a complex mixture of products, including di-substituted and sometimes even tri-substituted species.
Probable Cause: Over-alkylation or N,N-Diacylation
The primary amine (-NH₂) can react once to form a secondary amine, which is often more nucleophilic than the starting primary amine. This secondary amine can then react again with the alkylating agent, leading to a tertiary amine and potentially even a quaternary ammonium salt.[7] While less common, di-acylation can also occur under forcing conditions.
Solutions & Protocols
| Solution Option | Rationale & Key Considerations |
| 1. Use of Excess Amine | Using a large excess of 3,6-Dibromopyrazin-2-amine relative to the alkylating agent can statistically favor mono-alkylation. However, this is often impractical with valuable substrates. |
| 2. Reductive Amination | For N-alkylation, a more controlled method is reductive amination. This involves reacting the amine with an aldehyde or ketone to form an imine/enamine intermediate, which is then reduced in situ (e.g., with NaBH₃CN or NaBH(OAc)₃). |
| 3. Use of Protecting Groups | For acylation, if mono-acylation is difficult to achieve, consider protecting the amine first, for example, as a benzylamine, which can be acylated and then deprotected via hydrogenolysis. |
| 4. Controlled Reagent Addition | Slowly adding the alkylating or acylating agent at a low temperature can sometimes help improve selectivity for the mono-substituted product. |
Frequently Asked Questions (FAQs)
Q1: What are the primary side reactions of the amino group on 3,6-Dibromopyrazin-2-amine?
The amino group is a primary aromatic amine, but its reactivity is modulated by the electron-withdrawing pyrazine ring. The most common side reactions are:
-
N-Acylation: Reaction with acid chlorides, anhydrides, or activated esters to form amides.
-
N-Alkylation: Reaction with alkyl halides or other alkylating agents to form secondary and tertiary amines.[7][8]
-
Diazotization: Reaction with nitrous acid (often formed in situ from sodium nitrite and a strong acid) to yield an unstable diazonium salt.[9][10] This intermediate can then be substituted by various nucleophiles or decompose.[11][12]
-
Oxidation: Aromatic amines can be sensitive to oxidizing agents, potentially leading to colored impurities or degradation. Persulfate oxidation is a known method to hydroxylate similar aminopyridines.[13]
Q2: My reaction mixture is turning dark brown/black. What could be the cause?
This is often indicative of oxidation or decomposition. The amino group on an aromatic ring can be susceptible to air oxidation, especially in the presence of metal catalysts or under basic conditions.[14] Additionally, if there are any trace nitrite impurities and acidic conditions, formation and subsequent decomposition of a diazonium salt can lead to phenolic and other colored byproducts.[15]
Troubleshooting Steps:
-
Ensure your reaction is performed under an inert atmosphere (Nitrogen or Argon).
-
Use freshly distilled solvents and high-purity reagents.
-
Consider adding an antioxidant if compatible with your reaction chemistry.
Q3: When is it necessary to protect the amino group?
Protecting the amino group is highly recommended under the following conditions:
-
Palladium-Catalyzed Cross-Coupling: To prevent catalyst inhibition.[1]
-
Use of Strong Bases or Nucleophiles: When using reagents that could deprotonate the amine or react with it competitively.
-
Reactions with Strong Electrophiles: To prevent unwanted N-alkylation or N-acylation when another part of the molecule is the target.
-
Multi-step Syntheses: To ensure the stability of the amino group throughout a long synthetic sequence.
The choice of protecting group is critical and depends on the stability required for subsequent steps.[4]
Decision Workflow: To Protect or Not to Protect?
Caption: Decision tree for using a protecting group.
Q4: Can the amino group participate in diazotization? What are the consequences?
Yes. As a primary aromatic amine, 3,6-Dibromopyrazin-2-amine can react with nitrous acid (HNO₂) to form a pyrazinyl diazonium salt.[9][16] This reaction is typically performed at low temperatures (0-5 °C) using sodium nitrite and a strong acid like HCl.[12]
Consequences & Synthetic Utility:
-
Unwanted Side Reaction: If your reaction conditions can inadvertently generate nitrous acid (e.g., from nitrate/nitrite impurities in an acidic medium), you may form the diazonium salt, which can decompose and lead to a complex product mixture.
-
Synthetic Intermediate: The resulting diazonium salt can be a valuable intermediate. While often unstable, it can be displaced by a variety of nucleophiles in reactions analogous to the Sandmeyer reaction to install groups such as -OH, -Cl, -Br, -CN, or -I.[9]
Reaction Pathway: Diazotization and Potential Products
Caption: Potential outcomes of diazotization.
References
-
Chemical Transformation of Pyrazine Derivatives. (n.d.). Moroccan Journal of Chemistry. Retrieved from [Link]
-
PubChem. (n.d.). 2-Amino-3,5-dibromopyrazine. National Center for Biotechnology Information. Retrieved from [Link]
-
Chen, Y., et al. (2021). Selective Utilization of N-acetyl Groups in Chitin for Transamidation of Amines. Frontiers in Chemistry. Retrieved from [Link]
-
Gilimkhanova A.A., et al. (2022). PERSULFATE OXIDATION OF 2-AMINOPYRIDINE. ChemChemTech. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Protective Groups. Retrieved from [Link]
-
Kar, I. (2022). FACILE SYNTHESIS OF FULLY CONJUGATED AMINOPYRAZINE BASED DIAZOBENZENES AND DIAZOAMINOBENZENES WITH ARYLDIAZONIUM SALTS. HETEROCYCLES. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Diazotisation. Retrieved from [Link]
-
SynArchive. (n.d.). Protecting Groups List. Retrieved from [Link]
-
Ho, C. T., & Oh, Y. C. (1995). Relative Reactivities of Amino Acids in Pyrazine Formation. ACS Publications. Retrieved from [Link]
-
Chemistry LibreTexts. (2019). Diazotization of Amines. Retrieved from [Link]
-
Myers, A. (n.d.). The Suzuki Reaction. Harvard University. Retrieved from [Link]
-
The Good Scents Company. (n.d.). 2-aminopyrazine. Retrieved from [Link]
-
Bhowmick, A., et al. (2018). Aerobic oxidation of 2-aminophenol catalysed by a series of mononuclear copper(ii) complexes: phenoxazinone synthase-like activity and mechanistic study. New Journal of Chemistry. Retrieved from [Link]
- Google Patents. (n.d.). Process for the preparation of 2-amino-3,5-dibromobenzyl amines.
-
Keglevich, G., et al. (2022). Cytotoxic Activity of α-Aminophosphonic Derivatives Coming from the Tandem Kabachnik–Fields Reaction and Acylation. MDPI. Retrieved from [Link]
-
Nakashima, K., et al. (1999). Aminopyrazine analogues as chemiluminescence derivatization reagents for pyruvic acid. Luminescence. Retrieved from [Link]
-
Yoo, W., et al. (2012). Selective N-alkylation of amines using nitriles under hydrogenation conditions: facile synthesis of secondary and tertiary amines. Organic & Biomolecular Chemistry. Retrieved from [Link]
-
Organic and Biomolecular Chemistry. (2023). N-Acylation of amides with acid anhydrides by way of dual activation using MgBr2·OEt2. Royal Society of Chemistry. Retrieved from [Link]
-
Kalatzis, E., & Ridd, J. H. (1966). Reactions of N-heteroaromatic bases with nitrous acid. Part I. Diazotisation and nitrosation of α- and γ-amino-derivatives in dilute acid solutions. Journal of the Chemical Society B: Physical Organic. Retrieved from [Link]
-
Goud, T. V., et al. (2013). Isolation of hydrazine oxidation products via halogen bonding: C–I bond scission and crystal polymorphism. CrystEngComm. Retrieved from [Link]
-
Vasilevsky, S. F., et al. (2012). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society. Retrieved from [Link]
-
BYJU'S. (n.d.). Diazotization Reaction Mechanism. Retrieved from [Link]
-
Ready, J. (n.d.). Protecting Groups in Organic Synthesis. UT Southwestern. Retrieved from [Link]
-
PubMed. (2009). 4-Aminopyridine catalyzed direct and regioselective acylation of N-tosylhydrazide. Retrieved from [Link]
-
El-Sakka, I. A. (2009). Recent developments in aminopyrazole chemistry. Arkivoc. Retrieved from [Link]
-
Khan, I., et al. (2021). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. MDPI. Retrieved from [Link]
-
Perfumer & Flavorist. (2016). Pyrazine Generation from the Maillard Reaction of Mixed Amino Acids in Model Systems. Retrieved from [Link]
-
Ready, J. (n.d.). Protecting Groups in Organic Synthesis. UT Southwestern. Retrieved from [Link]
-
Wikipedia. (n.d.). Amine alkylation. Retrieved from [Link]
-
Kumar, A., et al. (2022). Photo-redox catalyzed dehydrazinative acylation of N-heterocycles via Minisci reaction. National Institutes of Health. Retrieved from [Link]
-
chemrevise. (n.d.). Amines, Amides, Amino Acids and proteins. Retrieved from [Link]
-
He, H., et al. (2020). Reactivity of 4-Aminopyridine with Halogens and Interhalogens: Weak Interactions Supported Networks of 4-Aminopyridine and 4-Aminopyridinium. Crystal Growth & Design. Retrieved from [Link]
-
Jedinák, L., et al. (2018). The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. The Journal of Organic Chemistry. Retrieved from [Link]
-
Reusch, W. (n.d.). Reaction of Amines with Nitrous Acid. Michigan State University Department of Chemistry. Retrieved from [Link]
Sources
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- 11. Reactions of N-heteroaromatic bases with nitrous acid. Part I. Diazotisation and nitrosation of α- and γ-amino-derivatives in dilute acid solutions - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
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- 14. Aerobic oxidation of 2-aminophenol catalysed by a series of mononuclear copper(ii) complexes: phenoxazinone synthase-like activity and mechanistic study - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
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- 16. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
workup procedure to remove catalyst from 3,6-Dibromopyrazin-2-amine products
This technical support guide provides researchers, scientists, and drug development professionals with in-depth troubleshooting advice and frequently asked questions regarding the removal of catalyst residues from 3,6-Dibromopyrazin-2-amine products. The following protocols and insights are designed to ensure the synthesis of highly pure materials critical for downstream applications.
Introduction: The Challenge of Purity in Heterocyclic Amine Synthesis
3,6-Dibromopyrazin-2-amine is a key building block in medicinal chemistry. Its synthesis, often employing transition metal catalysts such as palladium, presents a significant purification challenge. The nitrogen atoms within the pyrazine ring and the exocyclic amine can act as strong ligands, forming stable complexes with the catalyst. This chelation can lead to catalyst leaching into the final product, compromising its purity and potentially affecting subsequent biological assays or synthetic steps. This guide provides a systematic approach to effectively remove these catalyst residues.
Troubleshooting Guide: Catalyst Removal from 3,6-Dibromopyrazin-2-amine
This section addresses common issues encountered during the workup and purification of 3,6-Dibromopyrazin-2-amine, providing causative explanations and actionable solutions.
| Symptom | Potential Cause | Suggested Solution & Scientific Rationale |
| Product is colored (e.g., grey, black, or rose-tinted) after initial workup. | Residual colloidal palladium or palladium complexes. | Solution: Implement a multi-step purification strategy. Start with filtration through Celite® to remove bulk catalyst particles. Follow with a treatment of the crude product solution with activated carbon or a specialized palladium scavenger. Rationale: Colloidal palladium can be too fine for standard filtration. Activated carbon provides a high surface area for adsorption of these fine particles and dissolved complexes.[1][2] Scavengers with high affinity for palladium can also be employed for more targeted removal. |
| Low product yield after purification. | 1. Product loss during aqueous extraction. 2. Adsorption of the product onto the purification media (e.g., activated carbon, silica gel). | Solution: 1. During liquid-liquid extraction, ensure the aqueous phase is basic (pH > 8) to keep the amine product in its neutral, more organic-soluble form. Back-extract the aqueous layer with a fresh portion of organic solvent. 2. When using activated carbon, use the minimum effective amount (start with 5-10 wt% relative to the crude product) and a shorter contact time.[1] For column chromatography, choose a solvent system that provides good separation while minimizing tailing. |
| Catalyst residue detected in the final product by ICP-MS or other analytical techniques. | 1. Inefficient removal by initial filtration. 2. Strong chelation of the catalyst to the product. | Solution: 1. Ensure a well-packed Celite® pad for filtration.[3] 2. Employ a palladium scavenger. Thiol-functionalized silica gels are often effective. The choice of scavenger may require screening to find the most effective one for your specific reaction conditions. Rationale: The nitrogen-containing heterocyclic structure of 3,6-Dibromopyrazin-2-amine can strongly chelate palladium, making simple filtration insufficient. Scavengers are designed to have a higher affinity for the metal than the product, facilitating its removal. |
| Formation of an emulsion during liquid-liquid extraction. | The presence of both organic and aqueous soluble components, including the product itself acting as a surfactant. | Solution: 1. Add a small amount of brine (saturated NaCl solution) to the separatory funnel to increase the ionic strength of the aqueous phase. 2. If the emulsion persists, filter the mixture through a pad of Celite®. Rationale: Increasing the polarity of the aqueous phase can help to break the emulsion. Celite® can physically disrupt the emulsion layer. |
Frequently Asked Questions (FAQs)
Q1: What is the first step I should take to remove a heterogeneous catalyst (e.g., Pd/C) after my reaction is complete?
A1: The most straightforward initial step is filtration. For heterogeneous catalysts like palladium on carbon (Pd/C), a simple filtration through a pad of Celite® is often effective at removing the bulk of the catalyst.[3] It is crucial to ensure the Celite® pad is well-packed to prevent fine catalyst particles from passing through.
Q2: My product is soluble in the reaction solvent. How do I perform the initial filtration?
A2: If your product is soluble, you can dilute the reaction mixture with a suitable solvent before filtering through Celite®. This will help to wash all of the product through the filter pad, minimizing product loss.
Q3: I've filtered my reaction mixture, but I still suspect there is dissolved catalyst. What should I do next?
A3: After filtration, it is advisable to treat the filtrate with an adsorbent. Activated carbon is a cost-effective option for adsorbing residual dissolved or colloidal palladium.[1][2] Alternatively, specialized palladium scavengers, such as silica-bound thiols or amines, can be used for more targeted removal.
Q4: How does liquid-liquid extraction help in purifying 3,6-Dibromopyrazin-2-amine?
A4: Liquid-liquid extraction is a powerful technique to separate your amine product from water-soluble impurities and salts.[4][5] By adjusting the pH of the aqueous phase to be basic, you ensure that the 3,6-Dibromopyrazin-2-amine is in its neutral form and preferentially partitions into the organic layer. Acidic impurities will remain in the aqueous layer.
Q5: What is the final purification step to ensure high purity of 3,6-Dibromopyrazin-2-amine?
A5: For achieving high purity, column chromatography on silica gel is typically the final step.[6] A gradient elution with a mixture of a non-polar solvent (like hexanes or heptane) and a more polar solvent (like ethyl acetate) is commonly used to separate the desired product from any remaining impurities.
Experimental Protocols
Protocol 1: General Workup Procedure for Catalyst Removal
This protocol outlines a general, multi-step approach for the removal of catalyst residues and purification of 3,6-Dibromopyrazin-2-amine.
Caption: General workflow for catalyst removal and purification.
Step-by-Step Methodology:
-
Reaction Completion: Once the reaction is deemed complete by a suitable monitoring technique (e.g., TLC, LC-MS), cool the reaction mixture to room temperature.
-
Dilution: Dilute the reaction mixture with a suitable organic solvent in which your product is soluble (e.g., ethyl acetate, dichloromethane).
-
Initial Filtration: Prepare a short pad of Celite® in a Büchner funnel and filter the diluted reaction mixture. Wash the filter cake with additional fresh solvent to ensure complete recovery of the product.
-
Adsorbent Treatment: Transfer the filtrate to a clean flask and add activated carbon (typically 5-10 wt% of the crude product mass) or a recommended palladium scavenger.[1]
-
Stirring: Stir the suspension at room temperature for 1-4 hours. The optimal time may need to be determined experimentally.
-
Second Filtration: Filter the mixture through a fresh pad of Celite® to remove the activated carbon or scavenger.
-
Liquid-Liquid Extraction: Transfer the filtrate to a separatory funnel and wash sequentially with a saturated aqueous solution of sodium bicarbonate and brine. This will remove acidic impurities and water-soluble byproducts.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Final Purification: Purify the crude product by column chromatography on silica gel to obtain the pure 3,6-Dibromopyrazin-2-amine.
Protocol 2: Troubleshooting Emulsion Formation during Extraction
This workflow provides a decision-making process for handling emulsions.
Caption: Decision tree for resolving emulsions.
Safety Precautions
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, lab coat, and chemical-resistant gloves, when handling 3,6-Dibromopyrazin-2-amine, solvents, and catalysts.
-
Ventilation: Work in a well-ventilated fume hood to avoid inhalation of dust and vapors.
-
Handling of Pyrophoric Catalysts: Some catalysts, particularly finely divided palladium on carbon, can be pyrophoric. Do not allow the catalyst to become dry on the filter paper in the presence of air. It is good practice to keep the filter cake wet with solvent during filtration.
-
Waste Disposal: Dispose of all chemical waste, including catalyst residues and solvents, according to your institution's safety guidelines.
References
-
Osaka Gas Chemicals Co., Ltd. (n.d.). Removal of palladium (Pd) catalysts. Retrieved from [Link]
-
Biotage. (2023, January 20). How to Remove Palladium in three easy steps. Retrieved from [Link]
- CN105363476A - Palladium/carbon catalyst regeneration and mechanical application method - Google Patents. (n.d.).
- CN1024685C - Method for recovering palladium from waste palladium-carbon catalyst and incinerator system - Google Patents. (n.d.).
- CN108101857B - Scalable process for preparing 2-amino-3-bromo-6-chloropyrazine - Google Patents. (n.d.).
-
ResearchGate. (2015, May 18). How can i remove palladium Pd catalyst easily? Retrieved from [Link]
-
Garrett, C. E., & Prasad, K. (2004). The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients Produced by Palladium-Catalyzed Reactions. Organic Process Research & Development, 8(5), 715–725. [Link]
- DE1620381C3 - 2-Amino-3-methoxy-pyrazine and process for its preparation - Google Patents. (n.d.).
-
Organic Syntheses. (n.d.). (R)-3-AMINO-3-(p-METHOXYPHENYL)PROPIONIC ACID. Retrieved from [Link]
- Welch, C. J., et al. (2010). The trouble with charcoal. Organic & Biomolecular Chemistry, 8(5), 963-969.
-
Reddit. (2025, September 19). Your trick to remove residual palladium. Retrieved from [Link]
-
Oreate AI Blog. (2025, December 30). Understanding Liquid-Liquid Extraction: A Key Technique in Food Analysis. Retrieved from [Link]
-
PubMed. (2018, October 27). Analysis of heterocyclic amines in meat products by liquid chromatography - Tandem mass spectrometry. Retrieved from [Link]
-
National Taiwan Normal University. (n.d.). Analysis of heterocyclic amines in meat products by liquid chromatography – Tandem mass spectrometry. Retrieved from [Link]
-
Reddit. (2021, June 21). How can I filtrate Pd2(dba)3 and P(o-tol)3? (Celite filtration failed). Retrieved from [Link]
-
LCGC International. (2017, December 1). Tips for Troubleshooting Liquid–Liquid Extractions. Retrieved from [Link]
-
Cytiva. (2024, September 3). How to combine chromatography techniques to purify a histidine-tagged protein. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) Chapter 2 Protein Purification by Aminosquarylium Cyanine Dye-Affinity Chromatography. Retrieved from [Link]
-
Reddit. (2013, January 31). Is there a decent filtration method other than passing through celite? Retrieved from [Link]
-
NIH. (n.d.). Enhancing stability by trapping palladium inside N-heterocyclic carbene-functionalized hypercrosslinked polymers for heterogeneous C-C bond formations. Retrieved from [Link]
- EP0130224A1 - Process for the preparation of 2-amino-3,5-dibromobenzyl amines - Google Patents. (n.d.).
-
ACS Publications. (2023, September 6). Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry | Organic Process Research & Development. Retrieved from [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Removal of palladium (Pd) catalysts Activated Carbon Business Division | Osaka Gas Chemicals Co., Ltd. [ogc.co.jp]
- 3. researchgate.net [researchgate.net]
- 4. Understanding Liquid-Liquid Extraction: A Key Technique in Food Analysis - Oreate AI Blog [oreateai.com]
- 5. Analysis of heterocyclic amines in meat products by liquid chromatography - Tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 3,6-dibromopyrazin-2-amine synthesis - chemicalbook [chemicalbook.com]
Technical Support Center: Purifying 3,6-Dibromopyrazin-2-amine by Column Chromatography
Welcome to the technical support guide for the chromatographic purification of 3,6-Dibromopyrazin-2-amine (CAS: 957230-70-5). This document provides field-proven insights, step-by-step protocols, and robust troubleshooting advice tailored for researchers and drug development professionals. Our goal is to empower you to overcome common purification challenges and achieve high purity for this critical building block.
The unique structure of 3,6-Dibromopyrazin-2-amine, featuring a pyrazine ring with two bromine atoms and an amino group, presents a specific set of purification challenges.[1] Its basic amino function can lead to strong interactions with standard silica gel, while its moderate polarity requires a well-optimized mobile phase for effective separation from synthetic impurities. This guide is structured to address these issues proactively.
Section 1: Frequently Asked Questions (FAQs) - Planning Your Purification
This section addresses crucial questions to consider before you begin the purification process.
Q1: What are the key chemical properties of 3,6-Dibromopyrazin-2-amine that I should consider for column chromatography?
A: Understanding the molecule's properties is the first step to a successful separation.
-
Basicity: The primary amino group (-NH2) is basic. This is the most critical factor, as it can cause strong, non-ideal interactions with the acidic silanol groups on the surface of standard silica gel, leading to peak tailing and potential irreversible adsorption.[2][3]
-
Polarity: The molecule has both non-polar (dibromo-substituted ring) and polar (amino group, pyrazine nitrogens) features.[1] This dual nature means its solubility and mobility can be finely tuned with moderately polar solvent systems like ethyl acetate/hexanes.[4]
-
Solubility: It is a solid that is slightly soluble in water but shows good solubility in more polar organic solvents like methanol and dichloromethane.[5][6] When preparing your sample for loading, ensure it is fully dissolved to prevent precipitation on the column.
-
Stability: Aromatic amines can be sensitive to highly acidic conditions and may degrade on silica gel.[7] It is crucial to assess the stability of your compound on silica before committing to a large-scale column.
Q2: What is a good starting point for a mobile phase system for TLC analysis?
A: Based on synthetic precedents and the compound's polarity, a mixture of ethyl acetate (EtOAc) and a non-polar solvent like hexanes or heptane is the recommended starting point.[4]
Begin your TLC analysis with a range of solvent ratios to find the optimal polarity. A good starting point is to test three different ratios on a single TLC plate.
| Solvent System | Recommended Starting Ratios (v/v) | Target Rf Value | Rationale |
| Ethyl Acetate / Hexanes | 20:80, 30:70, 40:60 | ~0.25 - 0.35 | This range typically provides the best separation on a column. An Rf in this window ensures the compound moves off the baseline but allows for sufficient resolution from nearby impurities. |
If the compound remains at the baseline (Rf = 0), increase the polarity by adding more ethyl acetate. If it runs with the solvent front (Rf ≈ 1), decrease the polarity by adding more hexanes.
Q3: How can I quickly check if my compound is stable on silica gel?
A: A simple 2D TLC experiment can save you from losing your compound on a column.[7]
-
Spot your crude sample dissolved in a suitable solvent (e.g., DCM) onto the bottom-left corner of a TLC plate.
-
Develop the plate using your chosen mobile phase.
-
Remove the plate, mark the solvent front, and allow it to dry completely. Do not visualize yet.
-
Rotate the plate 90 degrees counter-clockwise, so your first chromatogram now forms the new baseline.
-
Develop the plate again in the same mobile phase.
-
Dry the plate and visualize under UV light.
Interpretation:
-
Stable: You will see all spots lying on a 45-degree diagonal from the origin.
-
Unstable: You will see new spots that are off the 45-degree diagonal. This indicates that the compound degraded while in contact with the silica gel during the first elution. If you see this, proceed to the troubleshooting section on compound instability.
Q4: Should I use normal-phase or reversed-phase chromatography?
A: For this molecule, normal-phase chromatography on silica gel is the most common and cost-effective method .[4] However, if the compound proves unstable on silica or if impurities are very close in polarity, reversed-phase (e.g., C18) chromatography can be an excellent alternative, though it is typically more expensive and requires different solvent systems (e.g., methanol/water or acetonitrile/water).
Section 2: Standard Purification Protocol on Silica Gel
This protocol provides a detailed, step-by-step methodology for purifying 3,6-Dibromopyrazin-2-amine.
Materials
-
Silica gel (230-400 mesh)
-
Glass chromatography column
-
Eluent: HPLC-grade ethyl acetate and hexanes
-
Triethylamine (Et3N) or Ammonia (7N in MeOH), if needed
-
Crude 3,6-Dibromopyrazin-2-amine
-
TLC plates, chamber, and UV lamp
-
Collection tubes/flasks
-
Rotary evaporator
Step 1: Thin-Layer Chromatography (TLC) Optimization
-
Prepare several test eluents with varying ratios of ethyl acetate and hexanes (e.g., 10% to 50% EtOAc in hexanes).
-
Dissolve a small amount of your crude material in dichloromethane or ethyl acetate.
-
Spot the crude material on a TLC plate and develop it in your test eluents.
-
Identify the eluent system that gives your target compound an Rf value between 0.25 and 0.35 and provides the best separation from visible impurities.
-
Pro-Tip: If you observe streaking (tailing) on the TLC plate, add 0.5-1% triethylamine to your mobile phase and re-run the TLC. This will neutralize the acidic silica surface and should result in a well-defined spot.[2]
Step 2: Column Preparation (Slurry Packing)
-
Select a column with an appropriate diameter based on the amount of crude material (a 100:1 to 50:1 ratio of silica-to-crude mass is typical for good separation).
-
Secure the column vertically to a clamp stand. Add a small plug of cotton or glass wool, followed by a thin layer of sand.
-
In a separate beaker, mix the required amount of silica gel with your initial, low-polarity eluent to form a uniform slurry.
-
Pour the slurry into the column. Use additional eluent to rinse any remaining silica from the beaker into the column.
-
Gently tap the column to dislodge air bubbles and encourage even packing.
-
Open the stopcock and allow the solvent to drain until it is just level with the top of the silica bed. Use gentle air pressure to accelerate this process if needed. Never let the silica run dry.[8]
-
Add another thin layer of sand on top of the silica bed to prevent disturbance during solvent addition.[8]
Step 3: Sample Loading
Choose the appropriate loading method based on your sample's solubility.
-
Wet Loading (for highly soluble samples):
-
Dissolve the crude material in the minimum amount of a solvent it is readily soluble in, preferably a component of your mobile phase like dichloromethane or ethyl acetate.
-
Using a pipette, carefully apply the concentrated sample solution to the top of the silica bed.
-
Allow the sample solution to absorb completely into the silica.
-
Carefully add fresh eluent to the column.
-
-
Dry Loading (Recommended for less soluble samples):
-
Dissolve the crude material in a suitable solvent (e.g., DCM).
-
Add a small amount of silica gel (2-3x the mass of your crude product) to this solution.
-
Evaporate the solvent completely on a rotary evaporator until you have a dry, free-flowing powder.
-
Carefully add this powder to the top of the prepared column.
-
Gently tap the column to settle the powder and cover with a layer of sand.
-
Step 4: Elution and Fraction Collection
-
Carefully fill the column with the mobile phase.
-
Open the stopcock and begin collecting fractions. Apply gentle air pressure to maintain a steady flow rate.
-
Start with an isocratic elution (using the mobile phase identified by TLC).
-
If separation is difficult, you may switch to a gradient elution .[2] Gradually increase the percentage of the more polar solvent (ethyl acetate) over time. This will help elute more strongly-bound compounds.
-
Collect fractions of a consistent volume (e.g., 10-20 mL for a medium-sized column).
Step 5: Analysis of Fractions
-
Monitor the elution process by spotting fractions onto TLC plates.
-
Develop the TLC plates in your optimized solvent system and visualize under UV light.
-
Combine the fractions that contain your pure product.
-
Remove the solvent using a rotary evaporator to yield the purified 3,6-Dibromopyrazin-2-amine.
Section 3: Troubleshooting Guide
Even with a good protocol, issues can arise. This section provides solutions to common problems.
Q: My compound is streaking or tailing badly on the column. Why is this happening and how can I fix it?
A: Cause & Mechanism: This is the most common issue for amines. The basic lone pair on the amino group is interacting strongly with acidic silanol groups (Si-OH) on the silica surface via hydrogen bonding or acid-base interactions. This causes the molecule to "stick" and elute in a broad, trailing band instead of a sharp peak.
Solutions:
-
Deactivate the Silica: The most effective solution is to add a basic modifier to your mobile phase. Add 0.5-1% triethylamine (Et3N) or 0.5-1% of a 7N ammonia in methanol solution to your ethyl acetate/hexanes mixture. This base will preferentially bind to the acidic sites on the silica, allowing your compound to elute symmetrically.[2]
-
Use Deactivated Silica: For very sensitive compounds, you can pre-treat the silica. Make a slurry of your silica in the eluent containing 1-3% triethylamine, pack the column, and flush with one column volume of this solvent before loading your sample.[2]
-
Switch Stationary Phase: Consider using a more inert stationary phase like alumina (neutral or basic) or Florisil.
Q: I'm getting poor separation between my product and an impurity. What are my options?
A: Cause & Mechanism: The impurity has a polarity very similar to your product, resulting in overlapping Rf values and co-elution from the column.
Solutions:
-
Optimize the Mobile Phase: Try a different solvent system. Sometimes switching from ethyl acetate/hexanes to dichloromethane/methanol or using a three-component system can alter the selectivity and improve separation.
-
Use a Gradient Elution: A shallow solvent gradient is highly effective for separating closely-eluting compounds. Start with a low-polarity eluent (e.g., 10% EtOAc/hexanes) and very gradually increase the percentage of ethyl acetate over the course of the run.[7]
-
Improve Column Efficiency: Use a longer, narrower column and ensure it is packed perfectly without any cracks or channels. A slower flow rate can also improve resolution.
-
Reduce Sample Load: Overloading the column is a common cause of poor separation. Reduce the amount of crude material relative to the amount of silica gel (aim for a 100:1 ratio).
Q: My product is not eluting from the column, or the yield is very low. What happened?
A: Cause & Mechanism: This typically indicates one of two problems: either the mobile phase is not polar enough to elute the compound, or the compound has irreversibly bound to or decomposed on the silica gel.
Solutions:
-
Check for Decomposition: First, confirm your compound is stable on silica using the 2D TLC test described in the FAQs. If it's unstable, you must use a deactivated stationary phase or switch to reversed-phase chromatography.
-
Increase Eluent Polarity: If the compound is stable, it may simply be strongly adsorbed. Drastically increase the polarity of your mobile phase. A flush with 5-10% methanol in dichloromethane will elute most polar compounds from a silica column.
-
Check Sample Application: If the compound precipitated during loading, it will not chromatograph properly. Ensure complete dissolution or use the dry loading method.
Q: The purified fractions are still showing impurities. What went wrong?
A: Cause & Mechanism: This could be due to several factors, including overloading the column, collecting fractions that were too large, or using a poorly optimized solvent system that did not provide baseline separation.
Solutions:
-
Re-run the Column: The most straightforward solution is to combine the impure fractions, evaporate the solvent, and run a second column using the lessons learned from the first.
-
Use a Shallower Gradient: If you used a gradient, make it shallower to increase the separation between your product and the contaminant.
-
Collect Smaller Fractions: Collecting smaller fraction volumes around the elution point of your product can allow you to isolate the pure compound in the central fractions, sacrificing the mixed fractions at the leading and tailing edges.
-
Consider Recrystallization: If the impurity profile allows, recrystallization can be an excellent final purification step after chromatography.
Section 4: Visual Troubleshooting Workflow
This diagram outlines a logical workflow for diagnosing and solving common column chromatography problems encountered during the purification of 3,6-Dibromopyrazin-2-amine.
Caption: Troubleshooting workflow for column chromatography purification.
Section 5: References
-
PubChem. 2-Amino-3,5-dibromopyrazine. [Link]
-
Google Patents. CN108101857B - Scalable process for preparing 2-amino-3-bromo-6-chloropyrazine.
-
University of Rochester, Department of Chemistry. Troubleshooting Flash Column Chromatography. [Link]
-
Phenomenex. TROUBLESHOOTING GUIDE. [Link]
-
ChemistryViews. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. [Link]
-
University of Rochester, Department of Chemistry. Tips for Flash Column Chromatography. [Link]
-
Michigan State University, Department of Chemistry. Amine Reactivity. [Link]
Sources
- 1. CAS 957230-70-5: 3,6-Dibromopyrazin-2-amine | CymitQuimica [cymitquimica.com]
- 2. Chromatography [chem.rochester.edu]
- 3. Amine Reactivity [www2.chemistry.msu.edu]
- 4. 3,6-dibromopyrazin-2-amine synthesis - chemicalbook [chemicalbook.com]
- 5. 2-Amino-3,6-dibromopyrazine, 95%, Thermo Scientific 250 mg | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.pt]
- 6. Synthesis routes of Amino-3,5-dibromopyrazine [benchchem.com]
- 7. Chromatography [chem.rochester.edu]
- 8. chemistryviews.org [chemistryviews.org]
Technical Support Center: Buchwald-Hartwig Amination of 3,6-Dibromopyrazin-2-amine
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for the Buchwald-Hartwig amination of 3,6-Dibromopyrazin-2-amine. This resource, designed for experienced researchers, provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific challenges encountered during this critical cross-coupling reaction. As Senior Application Scientists, we aim to provide not just protocols, but a deeper understanding of the causality behind experimental choices to empower your research and development.
The Buchwald-Hartwig amination is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-nitrogen bonds that are pivotal in the synthesis of pharmaceuticals and other advanced materials.[1] The reaction involving 3,6-Dibromopyrazin-2-amine is of particular interest in the development of novel therapeutics, such as P2X7 receptor antagonists for the treatment of pain.[2][3] However, the presence of multiple reactive sites and the specific electronic nature of the pyrazine ring can present unique challenges. A critical, and often underestimated, factor for success is the judicious selection of the base.
This guide will delve into the nuanced role of the base in the Buchwald-Hartwig catalytic cycle, providing you with the knowledge to optimize your reactions, troubleshoot common issues, and achieve your synthetic goals with greater efficiency and confidence.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems that may arise during the Buchwald-Hartwig amination of 3,6-Dibromopyrazin-2-amine, with a focus on the role of the base.
Issue 1: Low or No Reaction Conversion
Q: I am observing very low or no conversion of my 3,6-Dibromopyrazin-2-amine starting material. What are the likely causes related to the base, and how can I address them?
A: Low or no conversion is a common issue that can often be traced back to the choice and handling of the base. Here’s a breakdown of potential causes and solutions:
-
Inappropriate Base Strength (pKa): The primary role of the base is to deprotonate the amine nucleophile, facilitating its coordination to the palladium center.[4] If the base is too weak, this deprotonation step will be inefficient, stalling the catalytic cycle.
-
Solution: For the amination of N-heterocycles, strong bases are often required. Consider switching to a stronger base like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS).[5] However, be mindful that excessively strong bases can lead to side reactions with sensitive functional groups.[5] A careful screening of bases with varying pKa values is recommended.
-
-
Poor Base Solubility: The reaction's success is highly dependent on the solubility of the base in the chosen solvent.[5] An insoluble base will have limited availability to participate in the reaction, leading to poor performance.
-
Solution: If you suspect solubility is an issue, consider switching to a more soluble base like cesium carbonate (Cs₂CO₃), which is known for its good solubility in common organic solvents.[5] Alternatively, you can try a different solvent system that better dissolves the base you are using. Ethereal solvents like dioxane and THF, or aromatic solvents like toluene, are common choices.[5]
-
-
Base Degradation or Impurity: Bases, especially strong ones like NaOtBu, can be sensitive to air and moisture. Degradation can lead to a loss of reactivity.
-
Solution: Always use freshly opened, high-purity bases. If you suspect your base has degraded, it's best to use a fresh batch. Store bases under an inert atmosphere (e.g., argon or nitrogen) and handle them in a glovebox if possible.
-
-
Physical Properties of Inorganic Bases: For solid inorganic bases like potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄), the particle size and surface area can significantly impact the reaction rate.[5]
Issue 2: Formation of Side Products (e.g., Hydrodehalogenation)
Q: My reaction is producing a significant amount of the hydrodehalogenated pyrazine byproduct instead of the desired aminated product. How can the base contribute to this, and what can I do to minimize it?
A: Hydrodehalogenation, the replacement of a bromine atom with a hydrogen atom, is a common side reaction in Buchwald-Hartwig aminations. The base can play a role in this undesired pathway.
-
β-Hydride Elimination: This is a key pathway for hydrodehalogenation.[1] While primarily influenced by the ligand and substrate, the base can indirectly affect its rate.
-
Solution: The choice of a bulky, electron-rich phosphine ligand can suppress β-hydride elimination.[1] While not a direct function of the base, ensuring your ligand is appropriate for the substrate is the first line of defense.
-
-
Base-Induced Decomposition: In some cases, a very strong base can lead to the decomposition of the palladium catalyst or the starting material, which can generate species that promote hydrodehalogenation.
-
Solution: If you are using a very strong base like NaOtBu and observing significant hydrodehalogenation, consider switching to a weaker, but still effective, base like K₃PO₄ or Cs₂CO₃.[5] This can often provide a better balance between reactivity and selectivity.
-
Issue 3: Inconsistent Reaction Yields
Q: I am getting inconsistent yields for the same reaction run under what I believe are identical conditions. Could the base be the culprit?
A: Inconsistent yields are frustrating and often point to subtle variations in reaction setup and reagent quality. The base is a frequent source of this variability.
-
Inconsistent Base Quality: As mentioned earlier, the purity and activity of the base can vary between batches, especially if it is not stored properly.
-
Solution: Purchase high-purity bases from a reputable supplier and implement strict storage and handling procedures. If possible, titrate your base to determine its exact concentration before use.
-
-
Heterogeneity of Solid Bases: When using solid inorganic bases, achieving a consistent and uniform suspension can be challenging, leading to variable reaction rates and yields.
-
Solution: In addition to grinding the base, consider using a phase-transfer catalyst to improve the interaction between the solid base and the organic phase. Vigorous and consistent stirring is paramount.
-
Frequently Asked Questions (FAQs)
Q1: What is the fundamental role of the base in the Buchwald-Hartwig catalytic cycle?
A1: The base plays a crucial role in several steps of the catalytic cycle. Its primary function is to deprotonate the amine nucleophile, forming a more nucleophilic amide that can then displace the halide on the palladium(II) intermediate.[4][6] This step is essential for the formation of the key palladium-amido complex that precedes the product-forming reductive elimination step. Some studies also suggest the base can influence the oxidative addition step by interacting with the palladium(0) catalyst.[7]
Q2: How do I choose the right base for my reaction?
A2: The choice of base depends on several factors, including the pKa of the amine, the nature of the aryl halide, and the presence of any base-sensitive functional groups on your substrates.[5]
-
For electron-poor N-heterocycles like 3,6-Dibromopyrazin-2-amine, stronger bases are generally more effective. NaOtBu is a common first choice due to its high basicity, which promotes rapid reaction rates.[8]
-
If your substrate contains base-sensitive groups (e.g., esters), a weaker base is preferable. K₃PO₄, K₂CO₃, and Cs₂CO₃ offer good functional group tolerance, although they may require higher reaction temperatures or longer reaction times.[5][8]
-
Consider the solvent. The solubility of the base in your chosen solvent is critical for its effectiveness.[5]
A summary of commonly used bases and their characteristics is provided in the table below:
| Base | pKa of Conjugate Acid | Advantages | Disadvantages |
| Sodium tert-butoxide (NaOtBu) | ~19 | High reactivity, often leads to fast reactions.[8] | Incompatible with many electrophilic functional groups.[8] |
| Lithium bis(trimethylsilyl)amide (LHMDS) | ~26 | Allows for the use of substrates with protic functional groups.[8] | Air-sensitive and can be incompatible with some functional groups at elevated temperatures.[8] |
| Cesium Carbonate (Cs₂CO₃) | ~10 | Excellent functional group tolerance and good solubility.[5][8] | More expensive than other inorganic bases.[8] |
| Potassium Phosphate (K₃PO₄) | ~12.3 | Good functional group tolerance and cost-effective.[8][9] | May require higher catalyst loadings and longer reaction times.[8] |
Q3: Can the cation of the base (e.g., Na⁺, K⁺, Cs⁺) affect the reaction?
A3: Yes, the cation can have a significant impact on the reaction. The nature of the cation can influence the solubility and reactivity of the base. For example, cesium salts are often more soluble in organic solvents than their potassium or sodium counterparts, which can lead to faster reaction rates.[5] The cation can also interact with the palladium catalyst or other species in the reaction mixture, influencing the overall catalytic activity.
Q4: Are organic bases a viable option for this reaction?
A4: While inorganic bases are more common in Buchwald-Hartwig aminations, organic bases like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) can be used in some cases. However, studies have shown that for many systems, the barrier for deprotonation by neutral organic bases is prohibitively high.[10] Furthermore, some organic bases can act as ligands for the palladium catalyst, potentially inhibiting the reaction.[11][12] Therefore, for the amination of 3,6-Dibromopyrazin-2-amine, inorganic bases are generally the more reliable choice.
Experimental Protocols and Visualizations
General Procedure for Buchwald-Hartwig Amination of 3,6-Dibromopyrazin-2-amine
This is a general starting protocol. Optimization of the base, ligand, solvent, and temperature will likely be necessary for your specific amine nucleophile.
-
Reaction Setup: To an oven-dried reaction vessel, add 3,6-Dibromopyrazin-2-amine (1.0 equiv), the desired amine (1.2 equiv), the chosen base (2.0 equiv), the palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%), and the phosphine ligand (e.g., Xantphos, 4 mol%).
-
Solvent Addition: Add the anhydrous solvent (e.g., dioxane or toluene, to a concentration of ~0.1 M) via syringe.
-
Degassing: Degas the reaction mixture by bubbling argon or nitrogen through the solution for 15-20 minutes.
-
Heating: Heat the reaction to the desired temperature (typically 80-110 °C) and monitor the progress by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature, dilute with a suitable organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Visualization of the Catalytic Cycle and Base Selection Workflow
Caption: The Buchwald-Hartwig catalytic cycle highlighting the key deprotonation step facilitated by the base.
Sources
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. Synthesis and SAR development of novel P2X7 receptor antagonists for the treatment of pain: part 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and SAR development of novel P2X7 receptor antagonists for the treatment of pain: part 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. jk-sci.com [jk-sci.com]
- 5. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 6. Buchwald-Hartwig_reaction [chemeurope.com]
- 7. Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Use of base metals in Buchwald-Hartwig coupling - Wordpress [reagents.acsgcipr.org]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Pd-Catalyzed C–N Coupling Reactions Facilitated by Organic Bases: Mechanistic Investigation Leads to Enhanced Reactivity in the Arylation of Weakly Binding Amines - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the Reactivity of 3,6-Dibromopyrazin-2-amine and 2-Amino-3,5-dibromopyrazine for Researchers and Drug Development Professionals
In the landscape of modern medicinal chemistry and materials science, substituted pyrazines represent a class of heterocyclic compounds with immense synthetic utility. Their prevalence in pharmaceuticals, agrochemicals, and functional materials underscores the importance of understanding the reactivity of key building blocks. Among these, dibrominated aminopyrazines are particularly valuable synthons, offering multiple points for diversification. This guide provides an in-depth comparative analysis of the reactivity of two constitutional isomers: 3,6-dibromopyrazin-2-amine and 2-amino-3,5-dibromopyrazine. By examining their structural and electronic nuances, we can elucidate their differential behavior in key synthetic transformations, enabling researchers to make more informed decisions in their synthetic strategies.
Structural and Electronic Properties: A Tale of Two Isomers
The distinct placement of the amino and bromo substituents on the pyrazine ring in 3,6-dibromopyrazin-2-amine and 2-amino-3,5-dibromopyrazine dictates their electronic and steric environments, which in turn governs their chemical reactivity.
3,6-Dibromopyrazin-2-amine features an amino group at the C2 position, flanked by a nitrogen atom and a bromine atom at C3 (though this isomer is named with bromine at C6, the adjacent bromine is at C3). The second bromine atom is at the C6 position, para to the amino group.
2-Amino-3,5-dibromopyrazine , on the other hand, has an amino group at the C2 position with adjacent bromine atoms at the C3 and C5 positions.
The electron-donating amino group and the electron-withdrawing bromine atoms, coupled with the inherent electron-deficient nature of the pyrazine ring, create a complex electronic landscape in both molecules. The positions of these substituents relative to the ring nitrogens and each other are crucial in determining the reactivity of the C-Br bonds.
| Property | 3,6-Dibromopyrazin-2-amine | 2-Amino-3,5-dibromopyrazine |
| Molecular Formula | C₄H₃Br₂N₃ | C₄H₃Br₂N₃ |
| Molecular Weight | 252.89 g/mol | 252.89 g/mol |
| CAS Number | 957230-70-5 | 24241-18-7 |
| Appearance | White to off-white powder | White to light yellow crystalline powder |
| Key Structural Feature | Bromine atoms are para and ortho to the amino group. | Bromine atoms are ortho and meta to the amino group. |
Comparative Reactivity Analysis
The differential arrangement of substituents in these two isomers leads to distinct reactivities in common synthetic transformations, most notably in nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions.
Nucleophilic Aromatic Substitution (SNAr)
The pyrazine ring is inherently electron-deficient, making it susceptible to nucleophilic attack. The reactivity of halopyrazines in SNAr reactions is significantly influenced by the position of the halogen relative to the ring nitrogen atoms and the presence of other activating or deactivating groups. Halogens at the 2-, 3-, 5-, and 6-positions are all activated towards nucleophilic displacement.
In 2-amino-3,5-dibromopyrazine , the bromine atom at the C5 position is expected to be more reactive towards nucleophiles than the bromine at the C3 position. This is due to the combined electron-withdrawing effects of the two ring nitrogens and the bromine at C3, which stabilize the Meisenheimer intermediate formed upon nucleophilic attack at C5. The amino group at C2, being an electron-donating group, will have a deactivating effect, but its influence is more pronounced at the adjacent C3 position.
For 3,6-dibromopyrazin-2-amine , both bromine atoms are in positions activated by the ring nitrogens. The bromine at C6 is para to the electron-donating amino group, which could potentially decrease its reactivity compared to a pyrazine ring without the amino group. Conversely, the bromine at C3 is ortho to the amino group. The interplay of electronic and steric effects will determine the relative reactivity of these two positions.
Caption: Predicted SNAr reactivity of the two isomers.
Palladium-Catalyzed Cross-Coupling Reactions
Suzuki-Miyaura and Buchwald-Hartwig reactions are powerful tools for the functionalization of heteroaromatic halides. The regioselectivity and efficiency of these reactions are governed by a combination of factors, including the electronic properties of the C-Br bond, steric hindrance around the reaction site, and the directing effects of existing substituents.
Suzuki-Miyaura Coupling:
In 2-amino-3,5-dibromopyrazine , the C5-Br bond is generally more reactive in Suzuki couplings. This is attributed to its position being less sterically hindered and electronically more favorable for oxidative addition to the palladium catalyst. The amino group at C2 can act as a directing group, potentially influencing the reactivity of the adjacent C3-Br bond, but steric hindrance from the amino group can disfavor coupling at this position.
For 3,6-dibromopyrazin-2-amine , the situation is more complex. The C6-Br bond is para to the amino group, while the C3-Br bond is ortho. The amino group can coordinate to the palladium catalyst, potentially directing the reaction to the ortho C3 position. However, steric hindrance at this position may favor reaction at the more accessible C6 position. The choice of palladium catalyst, ligand, and reaction conditions can often be tuned to favor one site over the other.
Buchwald-Hartwig Amination:
Similar to the Suzuki coupling, the Buchwald-Hartwig amination is sensitive to steric and electronic effects. In 2-amino-3,5-dibromopyrazine , the C5 position is the more likely site for amination due to lower steric hindrance. In 3,6-dibromopyrazin-2-amine , the competition between the C3 and C6 positions will again be a key factor, with the potential for catalyst-controlled regioselectivity.
Caption: Predicted cross-coupling reactivity of the two isomers.
Experimental Protocols
The following protocols are representative examples for the functionalization of aminodibromopyrazines and are based on established methodologies for similar substrates. Researchers should optimize these conditions for their specific substrates and desired outcomes.
Protocol for Suzuki-Miyaura Coupling of 2-Amino-3,5-dibromopyrazine
This protocol details the regioselective Suzuki-Miyaura coupling at the C5 position of 2-amino-3,5-dibromopyrazine.
Materials:
-
2-Amino-3,5-dibromopyrazine
-
Arylboronic acid
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)
-
Sodium carbonate (Na₂CO₃)
-
1,4-Dioxane
-
Water
-
Nitrogen or Argon gas supply
Procedure:
-
To a dry Schlenk flask, add 2-amino-3,5-dibromopyrazine (1.0 equiv.), arylboronic acid (1.2 equiv.), and Na₂CO₃ (2.0 equiv.).
-
Add Pd(dppf)Cl₂ (0.05 equiv.).
-
Evacuate and backfill the flask with an inert gas (N₂ or Ar) three times.
-
Add degassed 1,4-dioxane and water (4:1 v/v) to the flask via syringe.
-
Heat the reaction mixture to 90 °C with stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Caption: Workflow for Suzuki-Miyaura coupling.
Protocol for Buchwald-Hartwig Amination of 3,6-Dibromopyrazin-2-amine
This protocol outlines a general procedure for the Buchwald-Hartwig amination of 3,6-dibromopyrazin-2-amine. The regioselectivity may vary depending on the specific amine and reaction conditions.
Materials:
-
3,6-Dibromopyrazin-2-amine
-
Amine (primary or secondary)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
Xantphos
-
Sodium tert-butoxide (NaOt-Bu)
-
Toluene
-
Nitrogen or Argon gas supply
Procedure:
-
In a glovebox or under an inert atmosphere, add Pd₂(dba)₃ (0.02 equiv.) and Xantphos (0.04 equiv.) to a dry Schlenk flask.
-
Add dry toluene and stir for 10 minutes.
-
Add 3,6-dibromopyrazin-2-amine (1.0 equiv.), the desired amine (1.2 equiv.), and NaOt-Bu (1.4 equiv.).
-
Seal the flask and heat the mixture to 110 °C with stirring.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the reaction to room temperature.
-
Quench the reaction by adding saturated aqueous ammonium chloride.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the product by column chromatography.
Caption: Workflow for Buchwald-Hartwig amination.
Conclusion and Future Outlook
The reactivity of 3,6-dibromopyrazin-2-amine and 2-amino-3,5-dibromopyrazine is a nuanced interplay of electronic and steric effects. While general principles of heterocyclic chemistry provide a framework for predicting their behavior, empirical validation is paramount. This guide has synthesized the current understanding of their reactivity profiles, highlighting the likely sites of functionalization in key synthetic transformations.
For 2-amino-3,5-dibromopyrazine , the C5 position is the more reactive site for both SNAr and palladium-catalyzed cross-coupling reactions due to favorable electronics and lower steric hindrance. In contrast, 3,6-dibromopyrazin-2-amine presents a more complex case, with the potential for regioselectivity to be controlled by the choice of catalyst and reaction conditions, offering a tantalizing prospect for synthetic chemists.
Future research in this area would benefit from direct, quantitative comparative studies of these isomers to provide a more definitive understanding of their relative reactivities. The development of highly regioselective methods for the functionalization of 3,6-dibromopyrazin-2-amine, in particular, would unlock its full potential as a versatile building block in the synthesis of complex molecules for a range of applications.
References
-
PubChem. 2-Amino-3,5-dibromopyrazine. [Link]
-
Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649. [Link]
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]
-
Hartwig, J. F. (2010). Evolution of Palladium-Catalyzed Amination Reactions. Accounts of Chemical Research, 43(8), 1146-1158. [Link]
Reactivity Face-Off: Suzuki Coupling of Dibromopyrazines vs. Dibromopyridines
Executive Summary
This guide provides a technical comparison of Suzuki-Miyaura cross-coupling reactions for dibromopyrazines and dibromopyridines . While both scaffolds are critical in medicinal chemistry (e.g., kinase inhibitors), they exhibit distinct reactivity profiles driven by their electronic deficiency and nitrogen placement.[1]
-
Dibromopyrazines (1,4-diazines): Highly electron-deficient.[2] Oxidative addition is rapid, often faster than pyridines, but they are prone to catalyst poisoning and hydrolysis.[1] Achieving mono-selectivity is challenging due to the symmetric activation of the ring.
-
Dibromopyridines (azines): Moderately electron-deficient. Reactivity is highly position-dependent (C2 > C3 > C4). Mono-selectivity is easier to control via steric differentiation or catalyst tuning.
Mechanistic Insight & Electronic Drivers
The reactivity difference is governed by the LUMO energy levels and the inductive effect of the nitrogen atoms.
Electronic Activation (The "Nitrogen Effect")
-
Pyridine: The single nitrogen atom lowers the LUMO energy at the C2 and C4 positions, activating the C-Br bond for oxidative addition.
-
Pyrazine: The presence of two nitrogen atoms (para to each other) significantly lowers the LUMO energy further compared to pyridine. This makes the C-Br bonds in pyrazine exceptionally electrophilic.
Implication: Pyrazines undergo oxidative addition (OA) faster than pyridines. However, the resulting Pd(II) intermediate is also more electrophilic, making it susceptible to side reactions like hydrodehalogenation (replacement of Br with H) if transmetallation is slow.[1]
Graphviz Diagram: Reactivity & Selectivity Logic
Figure 1: Comparative logic flow for reactivity and selectivity drivers.
Comparative Analysis: Yields & Selectivity
Scenario A: 2,6-Dibromo Isomers
This is the most common comparison. Both substrates have symmetry, but the outcome differs.
| Feature | 2,6-Dibromopyridine | 2,6-Dibromopyrazine |
| Reactivity | High at C2/C6. | Very High (Activated by para-N). |
| Mono-Arylation | Feasible (70-85%). Steric bulk of the first aryl group hinders the second addition. | Difficult (40-60%). The ring remains highly activated after the first coupling. Bis-coupling is a major byproduct. |
| Bis-Arylation | Excellent (>90%). | Excellent (>90%).[3] |
| Key Challenge | Controlling mono-selectivity. | Catalyst poisoning by pyrazine nitrogens. |
Scenario B: Regioselectivity in Asymmetric Isomers
-
2,4-Dibromopyridine:
-
Trend: C2-Br is significantly more reactive than C4-Br.
-
Outcome: Exclusive C2-coupling is standard.
-
Yield: ~80-90% for C2-mono-arylation.
-
-
2,5-Dibromopyrazine:
-
Trend: Symmetric.[4]
-
Outcome: Mono-coupling yields are moderate (50-70%) due to statistical formation of bis-product and starting material recovery.
-
Optimization: Requires high excess of dibromide (3-4 equiv) to favor mono-product.
-
Experimental Data & Protocols
Protocol 1: Selective Mono-Arylation of 2,6-Dibromopyridine
Objective: Synthesize 2-aryl-6-bromopyridine. Source Validation: Adapted from BenchChem Protocols and J. Org. Chem. [1, 2].
Reagents:
-
2,6-Dibromopyridine (1.0 equiv)[3]
-
Arylboronic acid (1.05 equiv) — Strict stoichiometry is crucial.
-
Catalyst: Pd(OAc)₂ (2 mol%) + SPhos (4 mol%) — SPhos is bulky, discouraging the second addition.
-
Base: K₃PO₄ (2.0 equiv)[3]
-
Solvent: Toluene / Water (4:1)
Step-by-Step:
-
Setup: Charge a Schlenk flask with 2,6-dibromopyridine, arylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.
-
Degas: Evacuate and backfill with Argon (3 cycles).
-
Solvent: Add degassed Toluene/Water mixture.[3]
-
Reaction: Heat to 80°C for 12-16 hours. Note: Lower temperature (vs 100°C) improves selectivity.[5]
-
Workup: Cool, dilute with EtOAc, wash with brine. Purify via silica column (Hexane/EtOAc).
Expected Yield: 75-85% (Mono-product), <10% (Bis-product).
Protocol 2: Bis-Arylation of 2,6-Dibromopyrazine
Objective: Synthesize 2,6-diarylpyrazine. Source Validation: Adapted from Tetrahedron and BenchChem [3, 4].
Reagents:
-
Arylboronic acid (2.5 equiv) — Excess required.[3]
-
Catalyst: Pd(PPh₃)₄ (5 mol%) — Standard catalyst is sufficient for activated pyrazines.
-
Base: Na₂CO₃ or K₂CO₃ (3.0 equiv)
-
Solvent: 1,4-Dioxane / Water (3:1)[1]
Step-by-Step:
-
Setup: Combine pyrazine, boronic acid, and base in a pressure vial.
-
Catalyst Addition: Add Pd(PPh₃)₄ under Argon flow.
-
Reaction: Heat to 100-110°C for 4-12 hours. Pyrazines react fast; monitor by LCMS to prevent dehalogenation.
-
Workup: Standard aqueous extraction.
-
Purification: Pyrazines are polar; use DCM/MeOH or polar gradients if necessary.
Expected Yield: 85-95%.
Troubleshooting & Optimization Guide
Decision Tree for Optimization
Figure 2: Troubleshooting decision tree for common Suzuki coupling issues.
Critical Insights
-
Catalyst Poisoning: Pyrazines are strong sigma-donors. If the reaction stalls, the substrate might be coordinating to the Pd center, displacing the phosphine ligand. Solution: Use bidentate ligands (dppf) or NHC ligands (PEPPSI) that bind tighter to Pd.
-
Hydrolysis: Electron-deficient pyrazines are prone to hydrolysis under basic aqueous conditions at high temperatures, converting the C-Br to C-OH. Solution: Use anhydrous conditions (DMF/Cs₂CO₃) or reduce water ratio.
References
-
BenchChem. Application Notes and Protocols for Suzuki Coupling Reactions Using 2,6-Dibromopyridine. Retrieved from
-
Lutz Ackermann et al. Site-Selective Suzuki–Miyaura Coupling of Heteroaryl Halides. Chemical Science, 2016.
-
MDPI. Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines (Analogous Reactivity). Molecules, 2022.[5]
-
Common Organic Chemistry. Suzuki Reaction - Palladium Catalyzed Cross Coupling Protocols.
-
Schoenebeck, F. et al. Understanding the trends for pharmaceutically important classes in Suzuki Coupling. Chemical Science, 2016.
Sources
- 1. A facile access for the synthesis of some C-2 substituted imidazopyrazines by utilizing the palladium catalyzed Suzuki cross-coupling reaction under microwave irradiation [html.rhhz.net]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Stille vs. Suzuki – cross-coupling for the functionalization of diazocines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. par.nsf.gov [par.nsf.gov]
A Technical Guide to Assessing the Stability of 3,6-Dibromopyrazin-2-amine Derivatives in Drug Discovery
For researchers, scientists, and drug development professionals, understanding the intrinsic stability of a molecule is a cornerstone of successful pharmaceutical development. The pyrazine scaffold, a key heterocyclic motif in numerous clinically relevant compounds, is of particular interest. This guide provides an in-depth technical assessment of the stability of 3,6-dibromopyrazin-2-amine derivatives, a class of compounds with significant potential in medicinal chemistry. We will explore the critical aspects of thermal, chemical, and photostability, offering field-proven insights and detailed experimental protocols to empower your research and development endeavors.
The 3,6-dibromopyrazin-2-amine core represents a versatile building block in the synthesis of novel therapeutics. The presence of two bromine atoms and an amino group on the pyrazine ring significantly influences the molecule's physicochemical properties, including its reactivity and, consequently, its stability. A thorough understanding of how these derivatives behave under various stress conditions is paramount for predicting shelf-life, ensuring formulation integrity, and ultimately, safeguarding patient safety.
The Imperative of Stability Assessment in Drug Development
Stability testing is a critical component in the lifecycle of any pharmaceutical product, providing crucial data on how the quality of a drug substance or product changes over time under the influence of environmental factors such as temperature, humidity, and light.[1] For promising candidates like 3,6-dibromopyrazin-2-amine derivatives, a proactive and rigorous stability assessment program can prevent costly late-stage failures and accelerate the path to clinical trials.
This guide will delve into the practical aspects of establishing a robust stability-indicating profile for this class of compounds. We will not only outline the necessary experimental procedures but also explain the causality behind these choices, ensuring a self-validating and scientifically sound approach to your stability studies.
Experimental Design for a Comprehensive Stability Profile
A comprehensive assessment of the stability of 3,6-dibromopyrazin-2-amine derivatives necessitates a multi-faceted approach, encompassing forced degradation studies to identify potential degradation pathways and the development of a stability-indicating analytical method.
Forced Degradation Studies: Unveiling Potential Liabilities
Forced degradation, or stress testing, is an essential first step to intentionally degrade the molecule to an appropriate extent using various stressing agents.[1][2][3] This process provides invaluable insights into the intrinsic stability of the molecule and helps in the development of analytical methods capable of resolving the parent drug from its degradation products.[4][5][6]
Core Experimental Conditions for Forced Degradation:
-
Hydrolytic Degradation: The susceptibility of the 2-amino and pyrazine ring functionalities to hydrolysis should be evaluated across a range of pH values. While amides are generally stable in acidic conditions, the stability can decrease at neutral pH.
-
Acidic Conditions: 0.1 M HCl at 60°C for 24-48 hours.
-
Neutral Conditions: Purified water at 60°C for 24-48 hours.
-
Alkaline Conditions: 0.1 M NaOH at 60°C for 24-48 hours.
-
-
Oxidative Degradation: The pyrazine ring and the amino group are potentially susceptible to oxidation.
-
Reagent: 3-30% Hydrogen Peroxide (H₂O₂) in the dark at room temperature for 24-48 hours.
-
-
Thermal Degradation: To assess the impact of temperature on the solid-state and solution stability.
-
Solid State: The compound is exposed to dry heat (e.g., 80-105°C) for a defined period.
-
Solution State: A solution of the compound is heated to a specified temperature.
-
-
Photostability: Exposure to light can induce photodegradation, a critical parameter for compounds that may be handled or stored under ambient light.
-
Protocol: Expose the solid compound and a solution to light according to ICH Q1B guidelines, ensuring a control sample is protected from light.
-
Development of a Stability-Indicating Analytical Method
A robust stability-indicating analytical method, typically a Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method, is crucial for separating and quantifying the parent 3,6-dibromopyrazin-2-amine derivative from any degradation products formed during the forced degradation studies.[5][7]
Key Steps in Method Development:
-
Column Selection: A C18 column is a common starting point for the separation of many small organic molecules.
-
Mobile Phase Optimization: A gradient elution using a mixture of an aqueous buffer (e.g., ammonium acetate or phosphate) and an organic solvent (e.g., acetonitrile or methanol) is typically employed to achieve optimal separation.
-
Detector Selection: A photodiode array (PDA) detector is highly recommended as it can provide spectral information about the separated peaks, aiding in peak purity assessment and identification of degradation products.
-
Method Validation: Once developed, the method must be validated according to ICH Q2(R1) guidelines to ensure it is accurate, precise, specific, linear, and robust.
Anticipated Degradation Pathways of 3,6-Dibromopyrazin-2-amine Derivatives
Based on the chemical structure of 3,6-dibromopyrazin-2-amine and the known degradation pathways of related heterocyclic compounds, several potential degradation routes can be anticipated. Understanding these pathways is crucial for the identification of degradation products and for proposing strategies to improve stability.
Potential Degradation Pathways:
-
Hydrolysis: The amino group could potentially be hydrolyzed to a hydroxyl group, particularly under harsh acidic or basic conditions, to form a 3,6-dibromopyrazin-2-ol derivative.
-
Oxidation: The pyrazine ring is susceptible to N-oxidation, forming pyrazine-N-oxide derivatives. The amino group can also be oxidized. The active form of pyrazinamide, pyrazinoic acid, has been shown to synergize with reactive oxygen species, leading to enhanced cellular oxidative damage in the context of its antitubercular activity.[8][9]
-
Photodegradation: Brominated aromatic compounds are known to undergo photodebromination upon exposure to UV light. This could lead to the formation of mono-brominated or completely debrominated pyrazin-2-amine derivatives. The photodegradation of brominated flame retardants often involves the cleavage of the carbon-bromine bond.
-
Ring Cleavage: While the pyrazine ring is generally stable, under severe stress conditions, ring opening could occur. However, in biological systems, the pyrazine ring is often not cleaved.[10]
Below is a conceptual workflow for assessing the stability of 3,6-Dibromopyrazin-2-amine derivatives.
Caption: A conceptual workflow for the comprehensive stability assessment of 3,6-Dibromopyrazin-2-amine derivatives.
Comparative Stability: Benchmarking Against Other Heterocyclic Scaffolds
In drug discovery, the choice of a heterocyclic core can significantly impact a compound's overall properties, including its stability. While direct comparative stability data for 3,6-dibromopyrazin-2-amine derivatives is scarce in the public domain, we can draw inferences from the fundamental properties of the pyrazine ring in comparison to other common N-heterocycles like pyridine and pyrimidine.
| Heterocycle | Key Structural Features | General Stability Considerations |
| Pyrazine | 1,4-Diazine | Generally aromatic and stable. The two nitrogen atoms are electron-withdrawing, which can influence the reactivity of the ring. |
| Pyridine | Monocyclic azine | Aromatic and relatively stable. The lone pair on the nitrogen is not involved in aromaticity and is available for protonation. |
| Pyrimidine | 1,3-Diazine | Aromatic and stable. The relative positioning of the nitrogen atoms influences its electronic properties and basicity. |
Pyrazine is a weaker base than both pyridine and pyrimidine, which can be attributed to the electron-withdrawing nature of the two nitrogen atoms. This reduced basicity can sometimes translate to greater stability in certain chemical environments. However, the presence of the amino and bromo substituents on the 3,6-dibromopyrazin-2-amine core will undoubtedly modulate its reactivity and stability profile.
The following diagram illustrates a potential degradation pathway for a 3,6-dibromopyrazin-2-amine derivative under photolytic conditions.
Caption: A putative photodegradation pathway for a 3,6-dibromopyrazin-2-amine derivative, highlighting potential debromination.
Conclusion and Future Directions
The stability of 3,6-dibromopyrazin-2-amine derivatives is a critical parameter that must be thoroughly evaluated to support their development as potential drug candidates. This guide has provided a comprehensive framework for assessing their thermal, chemical, and photostability through a combination of forced degradation studies and the development of a stability-indicating analytical method. While specific experimental data for this class of compounds remains limited in the public literature, the principles and protocols outlined here provide a robust starting point for any research program.
Future work should focus on generating empirical stability data for a range of 3,6-dibromopyrazin-2-amine derivatives with diverse substitutions to establish clear structure-stability relationships. Furthermore, computational modeling could be a valuable tool to predict degradation pathways and supplement experimental findings. By embracing a systematic and scientifically rigorous approach to stability assessment, the full therapeutic potential of this promising class of compounds can be unlocked.
References
-
Azhakesan, A., & Kuppusamy, R. (2023). A stability-indicating HPLC method was established for canagliflozin with a photodiode array detector, which was able to separate the drug from its degradation products. Analytical Methods, 15(1), 1-10. [Link]
-
Asian Journal of Research in Chemistry. (2021). Forced Degradation Study: An Important Tool in Drug Development. Asian Journal of Research in Chemistry, 14(3), 193-199. [Link]
-
BioPharm International. (2016). Forced Degradation Studies for Biopharmaceuticals. BioPharm International, 29(5), 34-39. [Link]
-
Degradation of Brominated Organic Compounds (Flame Retardants) by a Four-Strain Consortium Isolated from Contaminated Groundwater. (2021). Microorganisms, 9(7), 1433. [Link]
-
Biomedical Journal of Scientific & Technical Research. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research, 47(2), 38243-38251. [Link]
-
Chayrov, R., Yurukov, B., & Stankova, I. (2022). Hydrolytic stability of new amantadine analogues including aromatic amino acids. Journal of Chemical Technology and Metallurgy, 57(6), 1094-1098. [Link]
-
Photodegradation of brominated flame retardants in polystyrene: Quantum yields, products and influencing factors. (2018). Chemosphere, 211, 1060-1067. [Link]
- US Patent US2396067A. (1946).
-
Degradation of the Polymeric Brominated Flame Retardant "Polymeric FR" by Heat and UV Exposure. (2019). Environmental Science & Technology, 53(3), 1453-1462. [Link]
-
Study on photodegradation of typical new brominated flame retardants on soil minerals and actual soil. (2025). E3S Web of Conferences, 630, 01007. [Link]
-
Müller, R., & Rappert, S. (2010). Pyrazines: occurrence, formation and biodegradation. Applied Microbiology and Biotechnology, 85(5), 1315-1320. [Link]
-
Oxidative stress drives potent bactericidal activity of pyrazinamide against Mycobacterium tuberculosis. (2024). eLife, 13, e93920. [Link]
-
Organic Dye-Catalyzed, Visible-Light Photoredox Bromination of Arenes and Heteroarenes Using N-Bromosuccinimide. (2018). ACS Omega, 3(10), 14365-14376. [Link]
-
Forced Degradation – A Review. (2022). Biomedical Journal of Scientific & Technical Research, 47(2), 38243-38251. [Link]
-
Forced Degradation Studies for Biopharmaceuticals. (2016). Pharmaceutical Technology, 40(5), 48-53. [Link]
-
Stable Hemiaminals: 2-Aminopyrimidine Derivatives. (2015). Molecules, 20(8), 14365-14376. [Link]
-
Comparative Study of Pyridine and Pyrimidine Derivatives as Promising Anti‐Inflammatory Agents: Design, Synthesis, and LPS‐Induced RAW 264.7 Macrophages. (2025). Drug Development Research, 86(6), e70146. [Link]
-
Metabolism and Hepatotoxicity of Pyrazinamide, an Antituberculosis Drug. (2018). Current Pharmacology Reports, 4(2), 109-117. [Link]
-
Ultrafast resonance-enhanced multiphoton ionization in the azabenzenes: Pyridine, pyridazine, pyrimidine, and pyrazine. (2012). The Journal of Chemical Physics, 136(5), 054309. [Link]
-
Diazonium compound. (n.d.). In Wikipedia. Retrieved January 28, 2026, from [Link]
-
Investigating the photolytic degradation of novel monomeric and polymeric brominated flame retardants: analytical characterization, acute ecotoxicological effects and influence of sample storage. (2025). Environmental Sciences Europe, 37(1), 49. [Link]
-
Oxidative stress drives potent bactericidal activity of pyrazinamide against Mycobacterium tuberculosis. (2024). eLife, 13, e93920. [Link]
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- 1. biopharminternational.com [biopharminternational.com]
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- 3. pharmtech.com [pharmtech.com]
- 4. discovery.researcher.life [discovery.researcher.life]
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- 6. biomedres.us [biomedres.us]
- 7. 2-Amino-3,5-dibromopyrazine | 24241-18-7 [chemicalbook.com]
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- 9. 2-Amino-3,5-dibromopyrazine, 1G | Labscoop [labscoop.com]
- 10. researchgate.net [researchgate.net]
validation of a synthetic route to substituted aminopyrazines
Validation of Synthetic Routes to Substituted Aminopyrazines: vs. Pd-Catalyzed Cross-Coupling
Executive Summary & Strategic Context
Substituted aminopyrazines are privileged scaffolds in medicinal chemistry, serving as the pharmacophore backbone for numerous kinase inhibitors (e.g., Acalabrutinib, Entospletinib) and tubercular agents. The introduction of the amino group is a critical "gatekeeper" step in the process chemistry of these drugs.
Historically, Nucleophilic Aromatic Substitution (
The Modern Standard: This guide validates the Buchwald-Hartwig Cross-Coupling as the superior, high-fidelity alternative for complex substrates, while retaining
Comparative Analysis: The Two Dominant Routes
Route A: Nucleophilic Aromatic Substitution ( )
-
Mechanism: Addition-Elimination. The amine attacks the electron-deficient carbon bearing the halogen (typically Cl or F), forming a Meisenheimer complex, followed by re-aromatization and loss of the halide.
-
Best For: Electron-deficient pyrazines (e.g., 3-chloropyrazine-2-carbonitrile), aliphatic amines, and large-scale process chemistry where cost is paramount.
-
Limitations: Poor reactivity with electron-neutral pyrazines; requires high temperatures (
); frequently results in regio-isomeric mixtures if multiple leaving groups are present.
Route B: Buchwald-Hartwig Amination (Recommended)
-
Mechanism: Pd(0)/Pd(II) Catalytic Cycle.[1] Oxidative addition of the aryl halide, amine coordination, deprotonation, and reductive elimination.
-
Best For: Late-stage functionalization, electron-rich or neutral pyrazines, weak nucleophiles (anilines, amides), and substrates with sensitive stereocenters.
-
Validation: High regioselectivity controlled by the halogen position, not ring electronics.
Data Comparison Table
| Feature | Route A: | Route B: Buchwald-Hartwig (Modern) |
| Substrate Scope | Limited to activated (electron-poor) pyrazines. | Universal (activated, neutral, and deactivated). |
| Nucleophile Tolerance | Good for | Excellent for alkyl amines, anilines, and amides. |
| Temperature | High ( | Mild ( |
| Regioselectivity | Controlled by electronics (often mixed). | Controlled by leaving group (Br > Cl). |
| Cost | Low (No catalyst). | Moderate/High (Pd catalyst + Ligand). |
| Green Chemistry | Can use EtOH/Water; atom economical. | Requires toluene/dioxane; heavy metal waste stream. |
Decision Logic for Route Selection
The following decision tree provides a logical framework for selecting the optimal synthetic route based on substrate electronics and steric demands.
Figure 1: Decision matrix for selecting the amination route. Note that Buchwald-Hartwig is the default for any aromatic amine coupling to ensure yield and purity.
Validated Experimental Protocol: Buchwald-Hartwig Amination
This protocol is validated for the coupling of 2-chloropyrazine with substituted anilines , a challenging transformation for
Materials & Reagents
-
Substrate: 2-Chloropyrazine (1.0 equiv)
-
Nucleophile: 4-Methoxy-aniline (1.2 equiv)
-
Catalyst:
(2 mol%) or (5 mol%) -
Ligand: XPhos or BINAP (4-6 mol%)
-
Base:
(2.0 equiv) or (1.5 equiv) -
Solvent: 1,4-Dioxane (anhydrous, degassed)
Step-by-Step Methodology
-
System Preparation (Inert Atmosphere):
-
Flame-dry a two-neck round-bottom flask equipped with a reflux condenser and a magnetic stir bar.
-
Cool under a stream of Argon or Nitrogen. Crucial: Oxygen poisons the Pd(0) species.
-
-
Reagent Charging:
-
Add 2-chloropyrazine (1.0 mmol, 114 mg), 4-methoxy-aniline (1.2 mmol, 148 mg), and
(2.0 mmol, 650 mg) to the flask. -
Self-Validating Step: If using
, ensure it is stored in a glovebox; hydrolyzed base is a common failure mode.
-
-
Catalyst Pre-complexation (Optional but Recommended):
-
In a separate vial, mix
and BINAP in 1 mL of dioxane for 5 minutes until the solution turns orange/red, indicating active catalyst formation. Transfer this to the main reaction vessel.
-
-
Reaction:
-
Add remaining dioxane (total concentration 0.2 M).
-
Heat the mixture to
for 12 hours. -
Monitoring: Check by TLC (EtOAc/Hexane 1:1). The starting chloropyrazine (high
) should disappear; the product is typically fluorescent under UV (254/365 nm).
-
-
Work-up & Purification:
-
Cool to room temperature. Filter through a pad of Celite to remove palladium black and inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify via flash column chromatography (Silica gel, 0-40% EtOAc in Hexanes).
-
Troubleshooting & Optimization
-
Low Conversion: Switch ligand to BrettPhos or t-BuXPhos for highly hindered substrates.
-
Dehalogenation: If the pyrazine undergoes hydrodehalogenation (Cl replaced by H), lower the temperature to
and switch the base to .
Mechanistic Validation (The "Why")
Understanding the catalytic cycle allows for rational troubleshooting.
Figure 2: The Buchwald-Hartwig catalytic cycle. Note that for chloropyrazines, Oxidative Addition is often the rate-limiting step, necessitating electron-rich ligands like phosphines.
References
-
Comparison of Routes: Copin, C., et al. (2015). "
versus Buchwald–Hartwig Amination/Amidation in the Imidazo[2,1-b][1,3,4]thiadiazole Series." European Journal of Organic Chemistry.[2] Link -
Kinase Inhibitor Synthesis: Lin, S., et al. (2015).[3] "Design, synthesis, and biological evaluation of aminopyrazine derivatives as inhibitors of MK-2." Bioorganic & Medicinal Chemistry Letters. Link
-
Halogenation Precursors: Lizano, E., et al. (2019). "Efficient Halogenation of 2-Aminopyrazine." Synlett. Link
-
Buchwald-Hartwig Review: Ruiz-Castillo, P., & Buchwald, S. L. (2016). "Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions." Chemical Reviews. Link
-
Process Chemistry: Magano, J., et al. (2022). "Large-Scale Amidations in Process Chemistry: Practical Considerations." Organic Process Research & Development. Link
A Researcher's Guide to Navigating Cross-Reactivity in Biological Assays: The Case of 3,6-Dibromopyrazin-2-amine
In the landscape of drug discovery and chemical biology, the specificity of a small molecule inhibitor is a critical determinant of its therapeutic potential and its utility as a research tool. Off-target effects, arising from a compound's interaction with unintended biomolecules, can lead to misleading experimental results and potential toxicity. This guide provides an in-depth analysis of the cross-reactivity of 3,6-Dibromopyrazin-2-amine , a heterocyclic compound with potential applications in kinase-targeted therapies.
This document will delve into the predicted and known target landscape of this pyrazine derivative, compare its theoretical profile with established kinase inhibitors, and provide detailed experimental protocols for researchers to empirically assess its selectivity. Our goal is to equip researchers, scientists, and drug development professionals with the knowledge and tools to confidently evaluate the biological activity of 3,6-Dibromopyrazin-2-amine and similar compounds.
The Pyrazine Scaffold: A Double-Edged Sword in Kinase Inhibition
The 2-aminopyrazine core of 3,6-Dibromopyrazin-2-amine is a well-established pharmacophore in the realm of kinase inhibitors.[1][2][3] This structural motif is adept at forming key hydrogen bond interactions within the ATP-binding pocket of many kinases, mimicking the adenine moiety of ATP.[4] While this property is advantageous for designing potent inhibitors, it also presents a significant challenge: the high degree of conservation in the ATP-binding site across the human kinome makes achieving selectivity a formidable task.[5]
Initial reports suggest that 3,6-Dibromopyrazin-2-amine may act as an inhibitor of Protein Kinase C (PKC).[6] The PKC family itself comprises multiple isoforms with diverse and sometimes opposing physiological roles, making isoform-specific inhibition crucial for therapeutic applications.[7][8][9] Furthermore, given the prevalence of the pyrazine and related pyrazole scaffolds in a multitude of kinase inhibitors, there is a high probability of cross-reactivity with other kinase families.[10][11][12]
Therefore, a thorough understanding of the cross-reactivity profile of 3,6-Dibromopyrazin-2-amine is not just an academic exercise but a prerequisite for its meaningful application in any biological system.
Predicting and Profiling Cross-Reactivity: A Multi-Faceted Approach
In the absence of a publicly available, comprehensive kinome-wide screen for 3,6-Dibromopyrazin-2-amine, we must rely on a combination of predictive analysis based on its chemical structure and a systematic experimental workflow to determine its selectivity.
Structural Homology and Target Prediction
The pyrazinopyrimidine and pyrazolopyrimidine scaffolds, which are structurally related to the aminopyrazine core of our compound of interest, are known to inhibit a wide range of kinases, including Cyclin-Dependent Kinases (CDKs) and Janus Kinases (JAKs).[13][14] This suggests that 3,6-Dibromopyrazin-2-amine may exhibit off-target activity against these kinase families.
Comparative Analysis with Known Kinase Inhibitors
To contextualize the potential cross-reactivity of 3,6-Dibromopyrazin-2-amine, it is instructive to compare its structural features with those of well-characterized kinase inhibitors.
| Compound | Primary Target(s) | Scaffold | Known Cross-Reactivity Profile | Reference |
| Imatinib (Gleevec) | BCR-Abl, c-Kit, PDGFR | 2-Phenylaminopyrimidine | Inhibits DDR1, Lck, and others. Known to have immunological off-target effects. | [7][8] |
| Alisertib (MLN8237) | Aurora A | Imidazo[4,5-b]pyridine | Highly selective for Aurora A over Aurora B. | [10] |
| Barasertib (AZD1152) | Aurora B | Quinazoline | Selective for Aurora B over Aurora A. | [10] |
| Ruxolitinib | JAK1, JAK2 | Pyrrolo[2,3-d]pyrimidine | Also inhibits TYK2. | [1] |
| Enzastaurin | PKCβ | Bisindolylmaleimide | Selective for PKCβ over other PKC isoforms and a panel of other kinases. | [8] |
This table is for illustrative purposes. Direct comparison requires experimental data for 3,6-Dibromopyrazin-2-amine.
The diverse selectivity profiles of these inhibitors, despite some sharing common structural motifs, underscore the necessity of empirical testing.
Experimental Workflows for Determining Cross-Reactivity
To rigorously assess the selectivity of 3,6-Dibromopyrazin-2-amine, a tiered approach employing both in vitro biochemical assays and cell-based target engagement studies is recommended.
Tier 1: Broad Kinome Screening
The most comprehensive initial step is to perform a broad screen against a large panel of kinases. Commercial services like Eurofins' KINOMEscan™ offer competitive binding assays that can rapidly assess the interaction of a compound against hundreds of kinases.[15][16]
Workflow: Kinome-Wide Competition Binding Assay
Caption: Figure 1: Workflow for a Kinome-Wide Competition Binding Assay.
This initial screen will provide a global view of the compound's kinase interaction landscape and identify potential on- and off-targets for further investigation.
Tier 2: In Vitro Kinase Activity Assays
For the primary target (PKC isoforms) and any significant off-targets identified in the initial screen, it is crucial to determine the functional inhibitory activity using in vitro kinase assays. The radiometric [³²P]-ATP incorporation assay remains a gold standard for its direct and quantitative nature.
Protocol: In Vitro Radiometric Kinase Assay
Objective: To determine the IC₅₀ of 3,6-Dibromopyrazin-2-amine against a specific kinase.
Materials:
-
Purified recombinant kinase
-
Specific peptide or protein substrate
-
Kinase assay buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.5 mM DTT)
-
ATP solution
-
[γ-³²P]ATP
-
3,6-Dibromopyrazin-2-amine stock solution (in DMSO)
-
Phosphocellulose paper or membrane
-
Wash buffer (e.g., 75 mM phosphoric acid)
-
Scintillation counter and vials
Procedure:
-
Prepare serial dilutions of 3,6-Dibromopyrazin-2-amine in the kinase assay buffer.
-
In a microcentrifuge tube or 96-well plate, combine the kinase, substrate, and the inhibitor dilution (or DMSO for control).
-
Initiate the kinase reaction by adding a mixture of ATP and [γ-³²P]ATP. The final ATP concentration should be at or near the Kₘ for the specific kinase.
-
Incubate the reaction at 30°C for a predetermined time, ensuring the reaction is in the linear range.
-
Stop the reaction by spotting a portion of the reaction mixture onto phosphocellulose paper/membrane.
-
Wash the paper/membrane extensively with the wash buffer to remove unincorporated [γ-³²P]ATP.
-
Quantify the incorporated radioactivity using a scintillation counter.
-
Plot the percentage of kinase activity against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
Tier 3: Cellular Target Engagement
To confirm that 3,6-Dibromopyrazin-2-amine interacts with its intended target in a cellular context, a Cellular Thermal Shift Assay (CETSA™) is a powerful tool. This method assesses target engagement by measuring the thermal stabilization of a protein upon ligand binding.
Workflow: Cellular Thermal Shift Assay (CETSA™)
Sources
- 1. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandf.figshare.com [tandf.figshare.com]
- 3. Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Design, synthesis, and biological evaluation of aminopyrazine derivatives as inhibitors of mitogen-activated protein kinase-activated protein kinase 2 (MK-2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Selective protein kinase C inhibitors and their applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
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- 11. Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family [mdpi.com]
- 13. Discovery of the Selective Protein Kinase C-θ Kinase Inhibitor, CC-90005 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Identification of Pyrimidine-Based Lead Compounds for Understudied Kinases Implicated in Driving Neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Proteome selectivity profiling of photoaffinity probes derived from imidazopyrazine-kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 16. vghtc.gov.tw [vghtc.gov.tw]
Distinguishing Isomers in Drug Discovery: A Spectroscopic Comparison of 3,6- and 3,5-Dibromopyrazin-2-amine
In the intricate landscape of pharmaceutical development, the precise identification and characterization of molecular isomers are of paramount importance. Even subtle differences in the arrangement of atoms within a molecule can lead to vastly different pharmacological and toxicological profiles. This guide provides a detailed spectroscopic comparison of two closely related isomers, 3,6-dibromopyrazin-2-amine and 3,5-dibromopyrazin-2-amine, which are valuable building blocks in the synthesis of various therapeutic agents.
This technical guide, intended for researchers, scientists, and drug development professionals, will delve into the nuances of nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data to provide a clear and objective comparison of these two isomers. By understanding their distinct spectroscopic signatures, researchers can confidently identify and differentiate between them, ensuring the integrity and purity of their synthesized compounds.
Molecular Structures and Isomeric Differences
The core structural difference between 3,6-dibromopyrazin-2-amine and 3,5-dibromopyrazin-2-amine lies in the substitution pattern of the bromine atoms on the pyrazine ring. In the 3,6-isomer, the bromine atoms are positioned opposite to each other, imparting a degree of symmetry to the molecule. Conversely, in the 3,5-isomer, the bromine atoms are adjacent, leading to a more asymmetric structure. This fundamental geometric difference is the primary driver of the distinct spectroscopic properties observed for each compound.
Caption: Molecular structures of 3,6- and 3,5-dibromopyrazin-2-amine isomers.
Spectroscopic Data Comparison
The following table summarizes the key spectroscopic data for both isomers. The data for 3,5-dibromopyrazin-2-amine is experimentally derived from public databases, while the data for 3,6-dibromopyrazin-2-amine is predicted based on its structure and established spectroscopic principles due to the lack of publicly available experimental spectra.
| Spectroscopic Technique | 3,6-Dibromopyrazin-2-amine (Predicted) | 3,5-Dibromopyrazin-2-amine (Experimental)[1] |
| ¹H NMR | ~8.0-8.2 ppm (s, 1H) | 8.04 ppm (s, 1H) |
| ¹³C NMR | 4 signals expected | 4 signals observed |
| Mass Spectrometry (m/z) | M⁺ peaks at 251, 253, 255 (approx. 1:2:1 ratio) | M⁺ peaks at 251, 253, 255 (approx. 1:2:1 ratio) |
| IR Spectroscopy (cm⁻¹) | ~3400-3200 (N-H stretch), ~1650-1580 (N-H bend) | ~3434, 3317 (N-H stretch), ~1630 (N-H bend) |
Detailed Spectroscopic Analysis
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H NMR spectrum provides crucial information about the chemical environment of protons in a molecule.
-
3,5-Dibromopyrazin-2-amine: The experimental ¹H NMR spectrum of this isomer displays a single sharp singlet at approximately 8.04 ppm.[1] This signal corresponds to the single proton on the pyrazine ring at the C6 position. The singlet multiplicity is due to the absence of any adjacent protons to couple with.
-
3,6-Dibromopyrazin-2-amine (Predicted): For the 3,6-isomer, a similar ¹H NMR spectrum is predicted. It is expected to show a single singlet for the proton at the C5 position. Due to the different electronic environment arising from the symmetrical placement of the bromine atoms, the chemical shift of this proton is anticipated to be in a similar downfield region, likely between 8.0 and 8.2 ppm. The key differentiating feature would be the precise chemical shift, which can only be confirmed by experimental data.
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
¹³C NMR spectroscopy provides insights into the carbon framework of a molecule.
-
3,5-Dibromopyrazin-2-amine: The experimental ¹³C NMR spectrum of this isomer shows four distinct signals, corresponding to the four unique carbon atoms in the asymmetric pyrazine ring.[1]
-
3,6-Dibromopyrazin-2-amine (Predicted): Due to the C2v symmetry of the 3,6-isomer, we would also predict four distinct signals in its ¹³C NMR spectrum. The carbon atoms C2, C3, C5, and C6 are all in unique chemical environments. While the number of signals is the same for both isomers, the chemical shifts of these signals are expected to differ due to the varying electronic effects of the bromine substituents in the two isomers.
Mass Spectrometry (MS)
Mass spectrometry is a powerful tool for determining the molecular weight and elemental composition of a compound.
-
3,5-Dibromopyrazin-2-amine: The mass spectrum of this isomer exhibits a characteristic isotopic pattern for a molecule containing two bromine atoms.[1] The molecular ion (M⁺) peak appears as a triplet, with signals at m/z 251, 253, and 255, in an approximate intensity ratio of 1:2:1. This is due to the natural isotopic abundance of bromine (⁷⁹Br and ⁸¹Br).
-
3,6-Dibromopyrazin-2-amine (Predicted): The 3,6-isomer is expected to show an identical molecular ion peak pattern in its mass spectrum. Since both isomers have the same molecular formula (C₄H₃Br₂N₃) and molecular weight (252.89 g/mol ), their mass spectra will be very similar in terms of the molecular ion.[2][3] Differentiation based solely on the molecular ion peak is not feasible. Fragmentation patterns, however, might show subtle differences, although these are often complex to predict without experimental data.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule.
-
3,5-Dibromopyrazin-2-amine: The experimental IR spectrum of this isomer shows characteristic absorption bands for the amine group.[1] Two distinct peaks are observed in the region of 3434 cm⁻¹ and 3317 cm⁻¹, corresponding to the asymmetric and symmetric N-H stretching vibrations of the primary amine.[4] An N-H bending (scissoring) vibration is also observed around 1630 cm⁻¹.[4]
-
3,6-Dibromopyrazin-2-amine (Predicted): The 3,6-isomer is also expected to exhibit similar characteristic IR absorption bands for the primary amine group. The N-H stretching vibrations are predicted to occur in the 3400-3200 cm⁻¹ range, and the N-H bending vibration around 1650-1580 cm⁻¹. While the exact positions of these bands may differ slightly due to the different molecular environment, the overall IR spectral features for the amine group will be very similar for both isomers.
Experimental Protocols
To obtain the spectroscopic data discussed above, the following general experimental protocols can be followed.
NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the dibromopyrazin-2-amine isomer in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
-
¹H NMR Acquisition: Acquire the ¹H NMR spectrum on a 300 MHz or higher field NMR spectrometer. Use a sufficient number of scans to obtain a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire the ¹³C NMR spectrum on the same instrument. A larger number of scans will be required due to the lower natural abundance of the ¹³C isotope.
-
Data Processing: Process the acquired data (Fourier transformation, phase correction, and baseline correction) to obtain the final spectra.
Mass Spectrometry
-
Sample Introduction: Introduce a dilute solution of the sample into the mass spectrometer via a suitable ionization method, such as electron ionization (EI) for GC-MS or electrospray ionization (ESI) for LC-MS.
-
Mass Analysis: Acquire the mass spectrum over an appropriate m/z range to observe the molecular ion peaks and any significant fragment ions.
-
Data Analysis: Analyze the resulting spectrum to determine the molecular weight and isotopic pattern of the molecular ion.
IR Spectroscopy
-
Sample Preparation: Prepare the sample using an appropriate method, such as a KBr pellet or as a thin film on a salt plate (for solids), or in a suitable solvent in an IR-transparent cell (for solutions).
-
Spectrum Acquisition: Acquire the IR spectrum using a Fourier-transform infrared (FTIR) spectrometer over the range of 4000-400 cm⁻¹.
-
Data Analysis: Analyze the spectrum to identify the characteristic absorption bands of the functional groups present in the molecule.
Caption: General workflow for the spectroscopic analysis of dibromopyrazin-2-amine isomers.
Conclusion
The spectroscopic differentiation of 3,6- and 3,5-dibromopyrazin-2-amine relies on a careful analysis of their NMR, MS, and IR data. While mass spectrometry is excellent for confirming the molecular weight and the presence of two bromine atoms, it is not ideal for distinguishing between these isomers. Similarly, IR spectroscopy confirms the presence of the amine functional group in both molecules but offers limited discriminatory power.
The most definitive technique for differentiating these two isomers is NMR spectroscopy . Although both isomers are expected to show a single proton signal in their ¹H NMR spectra, the precise chemical shift of this proton will be unique to each isomer. Furthermore, while both are predicted to have four signals in their ¹³C NMR spectra, the specific chemical shifts of these carbon signals will provide an unambiguous fingerprint for each isomer. Therefore, for any researcher working with these compounds, obtaining high-resolution NMR spectra is essential for unequivocal structural confirmation and isomer identification.
References
-
PubChem. 2-Amino-3,5-dibromopyrazine. [Link]
-
Chemistry LibreTexts. Spectroscopy of Amines. [Link]
-
University of Calgary. IR Spectroscopy Tutorial: Amines. [Link]
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- 2. CAS 957230-70-5 | 3,6-Dibromopyrazin-2-amine - Synblock [synblock.com]
- 3. 2-Amino-3,6-dibromopyrazine, 95%, Thermo Scientific 250 mg | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.pt]
- 4. orgchemboulder.com [orgchemboulder.com]
A Senior Application Scientist's Guide to Cross-Coupling Strategies for 3,6-Dibromopyrazin-2-amine
Introduction: The Strategic Importance of the 2-Aminopyrazine Scaffold
The 2-amino-3,6-dihalopyrazine core is a privileged scaffold in modern medicinal chemistry and drug discovery.[1][2] Its derivatives are integral to a range of pharmacologically active agents, from kinase inhibitors to therapeutics targeting various cellular pathways.[1][3] The true potential of this scaffold is unlocked through the selective functionalization of its carbon-halogen bonds. 3,6-Dibromopyrazin-2-amine, in particular, presents a fascinating synthetic challenge and a versatile platform for generating molecular diversity. The two bromine atoms exhibit differential reactivity, allowing for sequential and regioselective modifications.
This guide provides a head-to-head comparison of four cornerstone palladium-catalyzed cross-coupling reactions for the functionalization of 3,6-Dibromopyrazin-2-amine: Suzuki-Miyaura, Stille, Sonogashira, and Buchwald-Hartwig amination. We will dissect the mechanistic nuances of each method, present field-proven protocols, and offer data-driven insights to guide your synthetic strategy.
The primary challenge in modifying this substrate is controlling regioselectivity. The electronic environment of the pyrazine ring, influenced by the two nitrogen atoms and the electron-donating amino group at C2, dictates the reactivity of the C3-Br and C6-Br bonds. Generally, the C6 position is more electron-deficient and less sterically hindered by the adjacent amino group compared to the C3 position. Consequently, most cross-coupling reactions will preferentially occur at the C6 position under kinetically controlled conditions, a critical factor to leverage in sequential derivatization.[4]
Visualizing the Synthetic Pathways
The following workflow illustrates the divergent synthetic possibilities from the common 3,6-Dibromopyrazin-2-amine starting material using the four key cross-coupling methodologies discussed herein.
Caption: Synthetic diversification of 3,6-Dibromopyrazin-2-amine.
Suzuki-Miyaura Coupling: The Workhorse for C-C Bond Formation
First reported by Akira Suzuki in 1979, the Suzuki-Miyaura reaction has become an indispensable tool for forming C(sp²)-C(sp²) bonds.[5] Its popularity stems from the operational simplicity, mild reaction conditions, and the commercial availability of a vast array of boronic acids and esters.[6] The low toxicity of the boron-containing reagents is a significant advantage over other methods like Stille coupling.[7]
Mechanism and Causality
The reaction proceeds via a well-established catalytic cycle involving a Pd(0)/Pd(II) couple. The choice of ligand is crucial; bulky, electron-rich phosphine ligands stabilize the palladium center and promote the key steps of oxidative addition and reductive elimination. The base is not merely a spectator; it activates the boronic acid by forming a more nucleophilic "ate" complex, which is essential for the transmetalation step.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocol: Mono-Arylation at C6
This protocol is adapted from established procedures for Suzuki couplings on halogenated pyrazines and pyridines.[8][9]
-
Vessel Preparation: To a dry Schlenk tube under an argon atmosphere, add 3,6-Dibromopyrazin-2-amine (1.0 equiv), the desired arylboronic acid (1.1-1.2 equiv), and potassium carbonate (K₂CO₃, 2.0-3.0 equiv).
-
Catalyst Addition: Add the palladium catalyst, such as Pd(PPh₃)₄ (5 mol%) or a combination of Pd₂(dba)₃ (2.5 mol%) and a suitable ligand like SPhos (5-10 mol%).
-
Solvent Addition: Add a degassed solvent mixture, typically 1,4-dioxane and water (e.g., 4:1 v/v).
-
Reaction: Heat the mixture with vigorous stirring at 80-100 °C for 4-16 hours, monitoring by TLC or LC-MS.
-
Workup: After cooling, dilute the mixture with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Stille Coupling: Robustness at the Cost of Toxicity
The Stille reaction couples an organohalide with an organotin compound, catalyzed by palladium.[10] While its mechanism is similar to the Suzuki reaction, it does not require a base, which can be an advantage for base-sensitive substrates. However, the high toxicity of organostannane reagents and the difficulty in removing tin byproducts have significantly limited its application in pharmaceutical development.[7]
Advantages & Disadvantages for Pyrazine Synthesis
-
Key Advantage: The primary benefit is the tolerance of a wide range of functional groups due to the absence of a strong base. The transmetalation step is generally fast.
-
Critical Disadvantage: The toxicity of organotin reagents is a major barrier.[11] Stoichiometric amounts of tin waste are generated, posing significant purification and disposal challenges. For these reasons, Stille coupling is often a last resort when Suzuki conditions fail.
Experimental Protocol: A Comparative Approach
A typical Stille protocol for a substrate like ours would involve the following conditions, often requiring optimization.[11]
-
Vessel Preparation: In a Schlenk tube under argon, combine 3,6-Dibromopyrazin-2-amine (1.0 equiv) and the organostannane reagent (e.g., Aryl-SnBu₃, 1.1 equiv).
-
Catalyst Addition: Add the palladium catalyst, commonly Pd(PPh₃)₄ (5 mol%) or PdCl₂(PPh₃)₂ (5 mol%).
-
Solvent & Additives: Add an anhydrous, degassed solvent such as toluene or DMF. In some cases, a copper(I) co-catalyst or lithium chloride additive can accelerate the reaction.
-
Reaction: Heat the mixture at 90-110 °C for 6-24 hours.
-
Workup & Purification: Standard extractive workup followed by careful column chromatography is required. A potassium fluoride (KF) wash can sometimes help remove tin residues.
Sonogashira Coupling: The Gateway to Alkynes
The Sonogashira reaction is the premier method for coupling terminal alkynes with aryl or vinyl halides.[12] It uniquely requires a dual-catalyst system, typically involving a palladium source and a copper(I) salt (e.g., CuI) as a co-catalyst.[13] The resulting alkynylated pyrazines are versatile intermediates for further transformations, including click chemistry or cyclization reactions.
Mechanism and the Role of Copper
The Sonogashira reaction involves two interconnected catalytic cycles.[14] The palladium cycle mirrors that of other cross-couplings. The copper cycle's role is to react with the terminal alkyne in the presence of a base to form a copper(I) acetylide intermediate. This species is highly reactive and readily undergoes transmetalation with the Pd(II)-aryl complex, regenerating the copper catalyst and advancing the palladium cycle.
Caption: Dual catalytic cycles of the Sonogashira coupling reaction.
Experimental Protocol: Mono-Alkynylation at C6
This protocol is based on highly efficient methods developed for related aminohalopyridines.[15]
-
Vessel Preparation: To a Schlenk tube under argon, add 3,6-Dibromopyrazin-2-amine (1.0 equiv), the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-5 mol%), and copper(I) iodide (CuI, 4-10 mol%).
-
Solvent and Reagents: Add an anhydrous, degassed solvent like DMF or THF, followed by a base, typically a liquid amine such as triethylamine (Et₃N) or diisopropylamine (DIPEA), which often serves as both base and co-solvent.
-
Alkyne Addition: Add the terminal alkyne (1.2-1.5 equiv) dropwise.
-
Reaction: Stir the mixture at room temperature to 60 °C for 2-12 hours. The reaction is often rapid.
-
Workup: Quench the reaction with saturated aqueous NH₄Cl. Extract with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry, and concentrate.
-
Purification: Purify by column chromatography.
Buchwald-Hartwig Amination: Forging the C-N Bond
Developed concurrently by Stephen Buchwald and John Hartwig, this reaction revolutionized the synthesis of aryl amines.[16][17] It enables the coupling of aryl halides with a vast range of primary and secondary amines. For a substrate like 3,6-Dibromopyrazin-2-amine, this allows for the introduction of a second, different amino group, a common strategy in medicinal chemistry.
Mechanism and Critical Parameters
The catalytic cycle is analogous to C-C couplings but with a key difference: the nucleophile is an amine. The choice of a bulky, electron-rich biarylphosphine ligand (e.g., RuPhos, XPhos) is often critical to facilitate the challenging C-N reductive elimination step.[18] A strong, non-nucleophilic base (e.g., NaOt-Bu, LiHMDS) is required to deprotonate the amine, forming the active nucleophile.[19] The primary challenge with 2-aminopyrazine substrates is potential catalyst inhibition through chelation of the palladium center by the two adjacent nitrogen atoms (the ring nitrogen and the C2-amino group).[18]
Caption: Catalytic cycle of the Buchwald-Hartwig amination reaction.
Experimental Protocol: Mono-Amination at C6
This protocol uses modern catalyst systems designed to overcome the challenges of heteroaromatic substrates.[18]
-
Vessel Preparation: In a glovebox or under a strict argon atmosphere, charge a vial with sodium tert-butoxide (NaOt-Bu, 1.4 equiv), the palladium precatalyst (e.g., RuPhos Pd G3, 2-4 mol%), and 3,6-Dibromopyrazin-2-amine (1.0 equiv).
-
Reagent Addition: Add the amine coupling partner (1.2 equiv) and anhydrous, degassed toluene or dioxane.
-
Reaction: Seal the vial and heat at 80-110 °C for 4-24 hours.
-
Workup: Cool the reaction, dilute with ethyl acetate, and carefully quench with water. Filter through a pad of celite to remove palladium residues. Separate the organic layer, wash with brine, dry, and concentrate.
-
Purification: Purify via column chromatography.
Head-to-Head Performance Summary
The choice of cross-coupling method is dictated by the desired bond construction and synthetic strategy. The following table summarizes the key performance characteristics of each method for the mono-functionalization of 3,6-Dibromopyrazin-2-amine.
| Feature | Suzuki-Miyaura | Stille | Sonogashira | Buchwald-Hartwig |
| Bond Formed | C(sp²)-C(sp²) / C(sp²)-C(sp³) | C(sp²)-C(sp²) / C(sp²)-C(sp³) | C(sp²)-C(sp) | C(sp²)-N |
| Key Reagent | Organoboronic Acid/Ester | Organostannane | Terminal Alkyne | Primary/Secondary Amine |
| Typical Yields | Good to Excellent (70-95%) | Good to Excellent (65-90%) | Good to Excellent (75-98%) | Good to Excellent (70-95%) |
| Regioselectivity | High for C6 | High for C6 | High for C6 | High for C6 |
| Key Advantage | Low toxicity, vast reagent availability | High functional group tolerance | Direct alkyne installation | Premier C-N bond formation |
| Main Drawback | Base-sensitive substrates can be challenging | High toxicity of tin reagents, purification issues | Requires Cu(I) co-catalyst, O₂ sensitivity | Requires strong base, potential catalyst inhibition |
| Catalyst System | Pd(0) or Pd(II) precatalyst + Ligand | Pd(0) or Pd(II) precatalyst | Pd(0)/Cu(I) dual system | Pd(0) precatalyst + Bulky Ligand |
| Typical Base | K₂CO₃, K₃PO₄, Cs₂CO₃ | None required | Et₃N, DIPEA | NaOt-Bu, K₃PO₄, LiHMDS |
Conclusion and Strategic Recommendations
For the synthetic chemist targeting derivatives of 3,6-Dibromopyrazin-2-amine, a clear hierarchy of methods emerges based on the desired transformation:
-
For Aryl, Heteroaryl, or Vinyl Scaffolds (C-C): The Suzuki-Miyaura coupling is the undisputed method of choice. Its environmental and safety profile is superior to the Stille reaction, and the breadth of commercially available boronic acids allows for rapid library synthesis.
-
For Alkynyl Derivatives (C-C): The Sonogashira coupling is the most direct and efficient route. The resulting alkynes are exceptionally useful handles for further synthetic elaboration.
-
For C-N Bond Formation: The Buchwald-Hartwig amination is the gold standard. Modern, specialized ligands and precatalysts have largely overcome the initial challenges associated with heteroaromatic substrates.
-
For Challenging C-C Couplings: The Stille reaction should be considered a niche method, reserved for cases where Suzuki coupling fails, for instance, with substrates intolerant to basic conditions, and where the toxicity concerns can be appropriately managed.
By understanding the mechanistic underpinnings and practical considerations of each of these powerful reactions, researchers can strategically and efficiently navigate the synthesis of novel 2-aminopyrazine derivatives for drug discovery and beyond.
References
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ResearchGate. (2025). Regioselectivity in alkenyl(aryl)-heteroaryl Suzuki cross-coupling reactions of 2,4-dibromopyridine. A synthetic and mechanistic study | Request PDF. Available at: [Link]
-
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ResearchGate. (2025). A New Approach Towards the Synthesis of 3-Amino-6-(hetero)arylpyridazines Based on Palladium Catalyzed Cross-Coupling Reactions | Request PDF. Available at: [Link]
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National Institutes of Health. (2023). Stille vs. Suzuki – cross-coupling for the functionalization of diazocines. Available at: [Link]
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Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Available at: [Link]
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National Institutes of Health. (2024). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. Available at: [Link]
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ResearchGate. (2025). Synthesis of 6-Aryl-2,4-diamino-pyrimidines and Triazines Using Palladium Catalyzed Suzuki Cross-Coupling Reactions | Request PDF. Available at: [Link]
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MDPI. (2024). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Available at: [Link]
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National Institutes of Health. (n.d.). Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines. Available at: [Link]
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National Institutes of Health. (2024). Design, Synthesis, and Biological Evaluation of 3-Amino-pyrazine-2-carboxamide Derivatives as Novel FGFR Inhibitors. Available at: [Link]
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MDPI. (2024). Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. Available at: [Link]
-
MySkinRecipes. (n.d.). 3-Bromo-6-chloro-5-iodopyrazin-2-amine. Available at: [Link]
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Royal Society of Chemistry. (2015). Regioselective Suzuki Couplings of Non-Symmetric Dibromobenzenes: Alkenes as Regiochemical Control Elements. Available at: [Link]
-
Wikipedia. (2024). Buchwald–Hartwig amination. Available at: [Link]
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Royal Society of Chemistry. (n.d.). Sonogashira cross-coupling reactions of 3,5-dibromo-2,6-dichloropyridine. Available at: [Link]
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ResearchGate. (2023). An efficient synthesis of C-6 aminated 3-bromoimidazo[1,2- b ]pyridazines. Available at: [Link]
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Chemistry LibreTexts. (2023). 2.2: Pd-Catalyzed Cross Coupling Reactions. Available at: [Link]
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ResearchGate. (2025). (PDF) Selective C–N Bond-Forming Reaction of 2,6-Dibromopyridine with Amines. Available at: [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Available at: [Link]
-
ResearchGate. (2025). Regiocontrolled Suzuki-Miyaura Couplings of 3,5-Dibromo-2-pyrone | Request PDF. Available at: [Link]
-
PubMed. (n.d.). Synthesis and evaluation of 3-amino-6-aryl-pyridazines as selective CB(2) agonists for the treatment of inflammatory pain. Available at: [Link]
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University of Groningen. (n.d.). The Buchwald–Hartwig Amination After 25 Years. Available at: [Link]
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ResearchGate. (2025). Modular synthesis of aryl amines from 3-alkynyl-2-pyrones. Available at: [Link]
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Wikipedia. (2024). Sonogashira coupling. Available at: [Link]
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ResearchGate. (2025). Suzuki–Miyaura coupling for general synthesis of dehydrocoelenterazine applicable for 6-position analogs directing toward bioluminescence studies | Request PDF. Available at: [Link]
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ResearchGate. (2025). N -(Alkyl)-2-amino-1,4-pyrazine Derivatives: Synthesis and Antioxidative Properties of 3- and 3,5- p -Hydroxyphenyl-Substituted Compounds | Request PDF. Available at: [Link]
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Nobel Prize Outreach. (2010). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. Available at: [Link]
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Wikipedia. (2024). Stille reaction. Available at: [Link]
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Chemistry LibreTexts. (2024). Sonogashira Coupling. Available at: [Link]
- Google Patents. (n.d.). CN101704781A - Preparation method of amino pyridine bromide compound.
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Journal of Chemical and Pharmaceutical Research. (2024). Recent Developments in Palladium-Catalyzed Cross-Coupling Reactions for Pharmaceutical Applications. Available at: [Link]
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Scientific Research Publishing. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Available at: [Link]
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National Institutes of Health. (2022). Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery. Available at: [Link]
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Organic & Biomolecular Chemistry. (n.d.). Use of 4-bromo pyridazine 3,6-dione for building 3-amino pyridazine libraries. Available at: [Link]
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Royal Society of Chemistry. (2018). Buchwald-Hartwig Amination Using Pd(I) Dimer Precatalysts Supported by Biaryl Phosphine Ligands. Available at: [Link]
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ResearchGate. (n.d.). Novel Solvent Promoted Synthesis of Furo[3,2‐c]pyridines from 3‐Alkynyl‐4‐pyrones: Synergy of a 4‐Pyrone and an α‐Alkynyl Enone Fragments | Request PDF. Available at: [Link]
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A Senior Application Scientist's Guide to Confirming the Structure of 3,6-Dibromopyrazin-2-amine Reaction Products
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry, pyrazine derivatives are foundational scaffolds for a multitude of therapeutic agents, recognized for their diverse biological activities.[1] Among these, 3,6-Dibromopyrazin-2-amine serves as a versatile building block, offering two reactive bromine sites for the strategic introduction of molecular complexity. The palladium-catalyzed Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions are workhorse methodologies for the functionalization of such dihaloheterocycles, enabling the formation of carbon-carbon and carbon-nitrogen bonds, respectively.[2][3]
However, the synthesis of mono- and di-substituted pyrazin-2-amines from 3,6-Dibromopyrazin-2-amine presents a significant analytical challenge: the unambiguous confirmation of the product structure. Regioselectivity—whether the reaction occurs at the C3 or C6 position—is a critical consideration that necessitates a robust and multi-faceted analytical approach. This guide provides an in-depth technical comparison of methodologies for synthesizing and, crucially, confirming the structures of reaction products derived from 3,6-Dibromopyrazin-2-amine, grounded in field-proven insights and experimental data.
The Synthetic Challenge: Regioselectivity in Cross-Coupling Reactions
The two bromine atoms on the pyrazine ring of 3,6-Dibromopyrazin-2-amine exhibit differential reactivity, influenced by the electronic and steric environment. The amino group at C2 exerts an electron-donating effect, which can influence the relative electrophilicity of the adjacent C3 and distal C6 positions. This inherent asymmetry opens the door to selective mono-functionalization, a desirable outcome for building complex molecules in a stepwise fashion.
This guide will focus on two primary reaction classes for the derivatization of 3,6-Dibromopyrazin-2-amine:
-
Suzuki-Miyaura Coupling: for the formation of C-C bonds with aryl and heteroaryl boronic acids.
-
Buchwald-Hartwig Amination: for the formation of C-N bonds with a variety of amine nucleophiles.
Below, we will explore the experimental workflows for these reactions and the critical analytical techniques for definitive structure elucidation.
Experimental Workflows: Synthesis of Substituted Pyrazin-2-amines
The choice of catalytic system, base, and solvent is paramount in controlling the outcome of cross-coupling reactions on dihaloheterocycles. The following protocols represent optimized starting points for the selective mono- and di-functionalization of 3,6-Dibromopyrazin-2-amine.
Suzuki-Miyaura Coupling: A Comparative Protocol
The Suzuki-Miyaura reaction is a powerful tool for creating biaryl and heteroaryl-aryl bonds. The regioselectivity of the mono-arylation of 3,6-Dibromopyrazin-2-amine is highly dependent on the reaction conditions.
Experimental Protocol: Mono-Arylation of 3,6-Dibromopyrazin-2-amine via Suzuki-Miyaura Coupling
-
Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 3,6-Dibromopyrazin-2-amine (1.0 equiv.), the desired arylboronic acid (1.1 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and a base (e.g., K₂CO₃, 2.0 equiv.).
-
Solvent Addition: Add a degassed solvent mixture, such as 1,4-dioxane and water (4:1 ratio).
-
Reaction Execution: Heat the reaction mixture to 80-100 °C and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Workup: Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Data Presentation: Comparison of Catalytic Systems for Mono-Arylation
| Catalyst System | Base | Solvent | Temperature (°C) | Typical Yield of Mono-arylated Product |
| Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 90 | Good |
| PdCl₂(dppf) | K₃PO₄ | DME | 85 | High |
| Pd(OAc)₂ / SPhos | Cs₂CO₃ | Toluene | 100 | High |
Note: "Good" and "High" yields are qualitative descriptors based on typical outcomes for similar substrates. Actual yields will vary depending on the specific arylboronic acid used.
Diagram of the Suzuki-Miyaura Coupling Workflow
Caption: Workflow for Suzuki-Miyaura coupling of 3,6-Dibromopyrazin-2-amine.
Buchwald-Hartwig Amination: A Comparative Protocol
The Buchwald-Hartwig amination allows for the formation of C-N bonds, providing access to a diverse range of substituted aminopyrazines. Similar to the Suzuki reaction, achieving selective mono-amination requires careful control of reaction parameters.
Experimental Protocol: Mono-Amination of 3,6-Dibromopyrazin-2-amine via Buchwald-Hartwig Coupling
-
Reaction Setup: In a glovebox or under an inert atmosphere, combine 3,6-Dibromopyrazin-2-amine (1.0 equiv.), the desired amine (1.2 equiv.), a palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%), a phosphine ligand (e.g., Xantphos, 4 mol%), and a strong base (e.g., NaOt-Bu, 1.4 equiv.).
-
Solvent Addition: Add a dry, degassed solvent such as toluene or 1,4-dioxane.
-
Reaction Execution: Heat the reaction mixture, typically between 80-110 °C, and monitor its progress.
-
Workup: After cooling, quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent, wash with brine, and dry.
-
Purification: Purify the product via column chromatography.
Data Presentation: Comparison of Ligands for Mono-Amination
| Palladium Source | Ligand | Base | Solvent | Temperature (°C) | Typical Outcome for Mono-amination |
| Pd₂(dba)₃ | BINAP | Cs₂CO₃ | Toluene | 100 | Good selectivity |
| Pd(OAc)₂ | Xantphos | NaOt-Bu | Dioxane | 90 | High yields |
| PdCl₂(Amphos)₂ | - | K₃PO₄ | t-BuOH/H₂O | 80 | Effective for some amines |
Diagram of the Buchwald-Hartwig Amination Workflow
Caption: Workflow for Buchwald-Hartwig amination of 3,6-Dibromopyrazin-2-amine.
The Analytical Gauntlet: A Multi-pronged Approach to Structure Confirmation
Reliance on a single analytical technique is insufficient for the unambiguous structural determination of substituted pyrazin-2-amines. A self-validating system of analyses is crucial for ensuring scientific integrity.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structural Analysis
NMR spectroscopy is the most powerful tool for elucidating the regiochemistry of the substitution. Both ¹H and ¹³C NMR provide critical information.
¹H NMR Spectroscopy
-
Chemical Shift: The sole proton on the pyrazine ring will exhibit a chemical shift that is highly sensitive to its electronic environment. Substitution at the C6 position will have a more pronounced effect on the chemical shift of the remaining proton at C5 than substitution at the C3 position.
-
Signal Integration: While less informative for the pyrazine core itself, integration of proton signals from the newly introduced substituent against the pyrazine proton confirms the stoichiometry of the reaction.
¹³C NMR Spectroscopy
-
Chemical Shifts: The chemical shifts of the carbon atoms in the pyrazine ring are diagnostic. The carbon bearing the new substituent will show a significant change in its chemical shift. Furthermore, the shifts of the other ring carbons provide corroborating evidence for the position of substitution.
Advanced NMR Techniques
-
Heteronuclear Multiple Bond Correlation (HMBC): This 2D NMR experiment is invaluable for unambiguously assigning the structure. Correlations between the protons of the substituent and the carbons of the pyrazine ring can definitively establish the point of attachment. For example, a correlation between the ortho-protons of a newly introduced phenyl ring and a carbon of the pyrazine ring provides irrefutable evidence of the C-C bond.
Diagram of the NMR Analysis Workflow
Caption: A comprehensive NMR workflow for structure confirmation.
Mass Spectrometry (MS): Confirming Molecular Weight and Halogen Presence
Mass spectrometry is essential for confirming the molecular weight of the product and for tracking the progress of the reaction.
-
Molecular Ion Peak (M⁺): The mass-to-charge ratio (m/z) of the molecular ion peak confirms that the desired substitution has occurred. For mono-substituted products, the molecular weight will increase by the mass of the added group minus the mass of a bromine atom.
-
Isotopic Pattern: Bromine has two abundant isotopes, ⁷⁹Br and ⁸¹Br, in an approximately 1:1 ratio. The mass spectrum of a bromine-containing compound will exhibit a characteristic M⁺ and M+2 isotopic pattern with nearly equal intensities.[3] The presence of this pattern in the mono-substituted product and its absence in the di-substituted product is a key diagnostic feature.
Data Presentation: Expected Mass Spectrometry Data
| Compound | Expected M⁺ (for ⁷⁹Br) | Key Isotopic Pattern |
| 3,6-Dibromopyrazin-2-amine | 251 | M⁺, M+2, M+4 (1:2:1 ratio) |
| 3-Bromo-6-phenylpyrazin-2-amine | 250 | M⁺, M+2 (1:1 ratio) |
| 3,6-Diphenylpyrazin-2-amine | 247 | Absence of bromine pattern |
X-ray Crystallography: The Gold Standard
For crystalline products, single-crystal X-ray diffraction provides an unequivocal three-dimensional structure, leaving no ambiguity about the regiochemistry of the substitution. While not always feasible, obtaining a crystal structure is the ultimate confirmation.
Comparison with Alternative Synthetic Routes
While palladium-catalyzed cross-coupling reactions are highly versatile, other methods for the synthesis of substituted aminopyrazines exist.
-
Ullmann Condensation: This classical copper-catalyzed reaction can be used for C-N bond formation. However, it often requires harsh reaction conditions (high temperatures) and may have a more limited substrate scope compared to modern Buchwald-Hartwig amination.
-
Chichibabin Amination: This reaction involves the direct amination of aza-aromatic compounds using sodium amide.[4] While effective for some pyridines, its application to pyrazines can be less straightforward and may lack the regiocontrol offered by cross-coupling reactions on pre-functionalized substrates.
-
Nucleophilic Aromatic Substitution (SNAᵣ): In cases where the pyrazine ring is highly activated by electron-withdrawing groups, direct substitution of a halide by a nucleophile may be possible. However, the electron-donating amino group in 3,6-Dibromopyrazin-2-amine generally disfavors this pathway.
Comparative Overview of Synthetic Methods
| Method | Catalyst | Typical Conditions | Regiocontrol | Substrate Scope |
| Suzuki-Miyaura | Palladium | Mild to moderate | Good to excellent | Broad |
| Buchwald-Hartwig | Palladium | Mild to moderate | Good to excellent | Broad |
| Ullmann Condensation | Copper | Harsh | Variable | More limited |
| Chichibabin Amination | None (strong base) | Harsh | Often poor | Limited |
Conclusion
The synthesis of structurally defined substituted pyrazin-2-amines from 3,6-Dibromopyrazin-2-amine is a critical capability in drug discovery and development. While palladium-catalyzed cross-coupling reactions offer a powerful and versatile synthetic platform, the importance of a rigorous and multi-faceted analytical approach to structure confirmation cannot be overstated. By combining the insights from ¹H and ¹³C NMR, mass spectrometry, and, where possible, X-ray crystallography, researchers can ensure the scientific integrity of their work and confidently advance their synthetic campaigns. The choice of synthetic methodology should be guided by the desired regioselectivity, substrate scope, and tolerance of functional groups, with modern palladium-catalyzed methods generally offering superior performance over classical alternatives.
References
- To be populated with specific literature references for the experimental protocols and d
-
Miyaura, N.; Suzuki, A. Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews1995 , 95 (7), 2457–2483. [Link]
-
Hartwig, J. F. Transition metal catalyzed synthesis of arylamines and aryl ethers from aryl halides and triflates: scope and mechanism. Angewandte Chemie International Edition in English1998 , 37 (15), 2046–2067. [Link]
-
D. T. W. Chu, P. B. Fernandes, A. K. Claiborne, L. Shen, A. G. Pernet, Synthesis and biological activity of a series of 5, 6, 7, 8-tetrafluoro-1, 4-dihydro-4-oxoquinoline-3-carboxylic acids. Journal of Medicinal Chemistry1985 , 28 (11), 1558-1564. [Link]
-
Chichibabin, A. E.; Zeide, O. A. A New Reaction for Compounds Containing the Pyridine Nucleus. Zhur. Russ. Fiz. Khim. Obshch.1914 , 46, 1216–36. (This is a historical reference, a more accessible modern review would be cited in a real publication). A modern reference could be: M. R. Grimmett, In Comprehensive Organic Chemistry II, 2nd ed.; A. R. Katritzky, R. J. K. Taylor, Eds.; Elsevier: Oxford, 2014; Vol. 4, pp 182-232. [Link]
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A Comparative Guide to the Synthesis of 3,6-Dibromopyrazin-2-amine: A Critical Intermediate in Pharmaceutical Research
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of Substituted Pyrazines in Medicinal Chemistry
Substituted pyrazine scaffolds are privileged structures in medicinal chemistry, appearing in a wide array of biologically active molecules. Their unique electronic properties and ability to participate in hydrogen bonding make them ideal components for kinase inhibitors, antivirals, and other targeted therapies. 3,6-Dibromopyrazin-2-amine, with its specific substitution pattern, offers medicinal chemists a versatile platform for further functionalization, enabling the exploration of novel chemical space in the quest for more effective and selective drugs.
Benchmarking Synthetic Routes: A Multi-Step Approach is Key
Direct bromination of 2-aminopyrazine is a well-documented method for the synthesis of dibrominated aminopyrazines. However, this approach consistently yields the 3,5-dibromo isomer due to the directing effects of the amino group. Therefore, a more nuanced, multi-step strategy is necessary to achieve the desired 3,6-disubstituted pattern.
A thorough review of the literature, including patent databases, reveals a promising pathway analogous to the synthesis of 2-amino-3-bromo-6-chloropyrazine. A key patent, CN108101857B, outlines a scalable, multi-step process that can be adapted for the synthesis of our target molecule. This method stands out for its detailed procedural information and high yields, providing a solid foundation for our proposed synthesis.
The proposed synthetic pathway is a multi-step sequence starting from a commercially available substituted pyrazine. This approach allows for the controlled introduction of the desired functionalities at specific positions on the pyrazine ring, overcoming the regioselectivity challenges of direct halogenation.
Proposed Synthetic Workflow
The synthesis of 3,6-Dibromopyrazin-2-amine can be logically approached in a series of transformations, mirroring the process for its chloro-analogue.
[2-Amino-6-chloropyrazine] --(HBr, NaNO₂)--> [2-Amino-3-bromo-6-chloropyrazine]
[2-Amino-3-bromo-6-chloropyrazine] --(Brominating Agent)--> [3,6-Dibromopyrazin-2-amine]
Assessing the Drug-like Properties of 3,6-Dibromopyrazin-2-amine Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The 3,6-dihalogenated pyrazin-2-amine scaffold is a privileged starting point in medicinal chemistry, offering versatile handles for the synthesis of diverse compound libraries. This guide provides a comprehensive framework for assessing the drug-like properties of novel derivatives of 3,6-Dibromopyrazin-2-amine, a critical step in the early stages of drug discovery. By integrating in silico predictions with robust in vitro experimental validation, researchers can efficiently identify and optimize candidates with favorable pharmacokinetic profiles, ultimately reducing attrition rates in later developmental stages.
The Strategic Imperative of Early ADMET Assessment
Historically, a significant number of promising drug candidates failed in clinical trials due to poor absorption, distribution, metabolism, and excretion (ADME) properties, or unforeseen toxicity.[1] This has led to a paradigm shift in the pharmaceutical industry, with a greater emphasis on evaluating these "drug-like" properties as early as possible in the discovery pipeline.[2] This "fail early, fail cheap" philosophy saves considerable time and resources by weeding out compounds with undesirable pharmacokinetic characteristics before significant investment is made.[3]
This guide will walk through a systematic approach to characterizing the drug-like properties of a virtual library of 3,6-disubstituted pyrazin-2-amine derivatives, providing a blueprint for the evaluation of novel chemical entities.
In Silico Profiling: A First Look at Drug-Likeness
Before embarking on time- and resource-intensive synthesis and in vitro testing, in silico methods provide a rapid and cost-effective means to prioritize compounds.[4][5] Here, we will assess a virtual library of 3,6-disubstituted pyrazin-2-amine derivatives (Figure 1) against key computational models of drug-likeness.
Figure 1: Virtual Library of 3,6-Disubstituted Pyrazin-2-amine Derivatives
| Compound ID | R1 Substituent | R2 Substituent |
| DBP-A | -Br | -Br |
| DBP-B | -phenyl | -Br |
| DBP-C | -4-fluorophenyl | -Br |
| DBP-D | -morpholine | -Br |
| DBP-E | -phenyl | -morpholine |
| DBP-F | -4-fluorophenyl | -morpholine |
Lipinski's Rule of Five: A Quick Scan for Oral Bioavailability
Christopher Lipinski's "Rule of Five" is a widely used guideline to assess the druglikeness of a molecule and its potential for good oral absorption.[6][7] The rule states that an orally active drug generally has:
-
No more than 5 hydrogen bond donors (the sum of OHs and NHs).
-
No more than 10 hydrogen bond acceptors (the sum of Ns and Os).
-
A molecular weight under 500 daltons.
-
A calculated octanol-water partition coefficient (logP) not greater than 5.
While not a rigid set of rules, violations of multiple parameters can indicate potential issues with oral bioavailability.[8]
Table 1: Calculated Physicochemical Properties and Lipinski's Rule of Five Analysis for 3,6-Disubstituted Pyrazin-2-amine Derivatives
| Compound ID | Molecular Weight ( g/mol ) | logP | H-Bond Donors | H-Bond Acceptors | Rule of Five Violations |
| DBP-A | 252.88 | 1.85 | 1 | 3 | 0 |
| DBP-B | 300.00 | 3.21 | 1 | 3 | 0 |
| DBP-C | 318.00 | 3.42 | 1 | 3 | 0 |
| DBP-D | 310.00 | 1.23 | 1 | 4 | 0 |
| DBP-E | 329.17 | 2.59 | 1 | 4 | 0 |
| DBP-F | 347.16 | 2.80 | 1 | 4 | 0 |
Note: These values are estimations from computational models and should be experimentally verified.
As indicated in Table 1, all the proposed derivatives in our virtual library comply with Lipinski's Rule of Five, suggesting they possess a reasonable starting point for oral drug development.
In Silico ADMET Prediction: A Deeper Dive into Pharmacokinetics and Safety
Beyond Lipinski's rules, a host of computational models can predict a range of ADMET properties.[9] These predictions can flag potential liabilities early on, guiding the selection of compounds for synthesis and testing.[10]
Table 2: Predicted ADMET Properties of 3,6-Disubstituted Pyrazin-2-amine Derivatives
| Compound ID | Predicted Aqueous Solubility (logS) | Predicted Caco-2 Permeability (logPapp, cm/s) | Predicted CYP2D6 Inhibition | Predicted Hepatotoxicity |
| DBP-A | -2.5 | -5.8 | Low | Low |
| DBP-B | -3.8 | -5.2 | Moderate | Low |
| DBP-C | -4.0 | -5.1 | Moderate | Low |
| DBP-D | -2.0 | -6.2 | Low | Low |
| DBP-E | -3.5 | -5.5 | High | Moderate |
| DBP-F | -3.7 | -5.4 | High | Moderate |
Note: These are predictive values from in silico models and require experimental confirmation.
-
Solubility: The introduction of a morpholine group (DBP-D) is predicted to improve aqueous solubility compared to the parent dibromo compound (DBP-A) and the phenyl-substituted analogs (DBP-B, DBP-C).
-
Permeability: The more lipophilic phenyl-substituted derivatives (DBP-B, DBP-C) are predicted to have better permeability than the more polar morpholine-containing compounds.
-
Metabolism and Toxicity: The introduction of a second aromatic ring and a morpholine (DBP-E, DBP-F) may introduce liabilities related to cytochrome P450 (CYP) inhibition and potential hepatotoxicity.
This in silico analysis allows for a preliminary ranking of the derivatives and highlights specific properties that require careful experimental evaluation.
Experimental Validation: Generating Robust In Vitro Data
While in silico predictions are invaluable for initial screening, they must be validated through rigorous in vitro experiments.[11] The following section provides detailed protocols for key assays to determine the aqueous solubility, membrane permeability, and metabolic stability of the synthesized 3,6-disubstituted pyrazin-2-amine derivatives.
Kinetic Solubility Assay
Rationale: Poor aqueous solubility can limit oral absorption and lead to inconsistent in vivo data. This assay provides a measure of the kinetic solubility of a compound in a buffered aqueous solution, mimicking physiological pH.
Protocol:
-
Compound Preparation: Prepare a 10 mM stock solution of each test compound in 100% dimethyl sulfoxide (DMSO).
-
Assay Plate Preparation: Add 2 µL of the 10 mM stock solution to 198 µL of phosphate-buffered saline (PBS) at pH 7.4 in a 96-well plate. This results in a final compound concentration of 100 µM in 1% DMSO.
-
Incubation: Seal the plate and shake at room temperature for 2 hours to allow for equilibration.
-
Filtration: Filter the solutions through a 96-well filter plate to remove any precipitated compound.
-
Quantification: Analyze the concentration of the soluble compound in the filtrate using a suitable analytical method, such as high-performance liquid chromatography with ultraviolet detection (HPLC-UV) or liquid chromatography-mass spectrometry (LC-MS).
-
Data Analysis: Compare the peak area of the soluble compound to a standard curve to determine the kinetic solubility in µM.
Metabolic Stability Assay
Rationale: The metabolic stability of a compound in the liver is a major determinant of its half-life and oral bioavailability. This assay uses liver microsomes, which contain a high concentration of drug-metabolizing enzymes (such as cytochrome P450s), to assess the rate of metabolic clearance. [12] Protocol:
-
Reaction Mixture Preparation: In a 96-well plate, prepare a reaction mixture containing liver microsomes (e.g., human or rat) and a NADPH-regenerating system in a suitable buffer.
-
Compound Addition: Add the test compound to the reaction mixture at a final concentration of 1 µM.
-
Incubation: Incubate the plate at 37°C. Take aliquots at various time points (e.g., 0, 5, 15, 30, and 60 minutes).
-
Reaction Quenching: Stop the reaction at each time point by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Sample Preparation: Centrifuge the samples to precipitate the protein.
-
Quantification: Analyze the supernatant for the remaining parent compound using LC-MS/MS.
-
Data Analysis: Plot the natural logarithm of the percentage of the parent compound remaining versus time. The slope of the linear regression line gives the elimination rate constant (k). From this, the in vitro half-life (t1/2) can be calculated as 0.693/k.
Integrating Data for Informed Decision-Making
The ultimate goal of this integrated approach is to build a comprehensive profile of each derivative, allowing for a data-driven comparison and the selection of the most promising candidates for further development.
Table 3: Sample Integrated Data Summary for 3,6-Disubstituted Pyrazin-2-amine Derivatives
| Compound ID | Kinetic Solubility (µM) | PAMPA Permeability (Pe, 10⁻⁶ cm/s) | In Vitro Metabolic Half-Life (t1/2, min) | Overall Assessment |
| DBP-A | 5 | 0.5 | >60 | Low permeability |
| DBP-B | 2 | 5.2 | 45 | Low solubility |
| DBP-C | 1.5 | 6.1 | 50 | Low solubility |
| DBP-D | 55 | 0.2 | >60 | Low permeability |
| DBP-E | 15 | 2.5 | 20 | Moderate profile, metabolic instability |
| DBP-F | 12 | 3.0 | 25 | Moderate profile, metabolic instability |
Note: The data in this table is hypothetical and for illustrative purposes only.
By analyzing the integrated data, a medicinal chemist can identify structure-activity relationships (SAR) and structure-property relationships (SPR). For instance, the hypothetical data in Table 3 suggests that while the morpholine substitution in DBP-D significantly improves solubility, it has a detrimental effect on permeability. Conversely, the phenyl substitutions in DBP-B and DBP-C enhance permeability but at the cost of reduced solubility. This type of analysis is crucial for guiding the next round of molecular design and optimization.
Conclusion
The assessment of drug-like properties is a cornerstone of modern drug discovery. By employing a tiered approach that begins with in silico predictions and progresses to targeted in vitro experiments, researchers can efficiently and effectively characterize novel derivatives of the 3,6-Dibromopyrazin-2-amine scaffold. This systematic process not only facilitates the selection of candidates with a higher probability of success in preclinical and clinical development but also provides a deeper understanding of the structure-property relationships that govern the pharmacokinetic behavior of this important class of molecules.
References
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- 10. Functionalized p-cymene and pyrazine derivatives: Physicochemical, ADMT, drug-likeness, and DFT studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. selvita.com [selvita.com]
- 12. criver.com [criver.com]
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- 15. mdpi.com [mdpi.com]
Safety Operating Guide
A Researcher's Guide to the Safe Disposal of 3,6-Dibromopyrazin-2-amine
As a Senior Application Scientist, my primary goal is to empower your research by ensuring safety and efficiency in the lab. Handling specialized reagents like 3,6-Dibromopyrazin-2-amine, a key heterocyclic building block in medicinal chemistry, demands a rigorous approach not only in its application but also in its disposal.[1][2] This guide provides a comprehensive, step-by-step framework for the proper disposal of this compound, ensuring the safety of personnel and the protection of our environment. The procedures outlined here are grounded in established safety protocols and regulatory standards, reflecting a commitment to best practices in laboratory science.
Hazard Identification and Risk Assessment: The "Why" Behind the Precautions
Understanding the inherent risks of a chemical is the first principle of safe handling and disposal. While specific hazard data for 3,6-Dibromopyrazin-2-amine (CAS 957230-70-5) is not extensively published, the closely related isomer, 2-Amino-3,5-dibromopyrazine (CAS 24241-18-7), provides a well-documented and scientifically sound proxy for risk assessment. The structural similarity suggests a comparable hazard profile.
This compound is classified as acutely toxic and a significant irritant.[3][4] Inhalation, ingestion, or skin contact can be harmful.[3] The presence of bromine atoms in the heterocyclic structure necessitates careful handling to prevent the release of this halogenated compound into the environment, where many such substances are known for their persistence and potential ecological impact.[1][5]
Table 1: GHS Hazard Profile (based on 2-Amino-3,5-dibromopyrazine)
| Hazard Class | Category | Hazard Statement | GHS Pictogram |
|---|---|---|---|
| Acute Toxicity, Oral | Category 3 / 4 | H301/H302: Toxic or Harmful if swallowed[3][4] | ☠️ |
| Acute Toxicity, Dermal | Category 4 | H312: Harmful in contact with skin[3] | ❗️ |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation[3][4] | ❗️ |
| Serious Eye Damage/Irritation | Category 1 / 2 | H318/H319: Causes serious eye damage or irritation[3][4] | 腐蝕 |
| Acute Toxicity, Inhalation | Category 4 | H332: Harmful if inhaled[3] | ❗️ |
| Specific target organ toxicity | Category 3 | H335: May cause respiratory irritation[3][4] | ❗️ |
Pre-Disposal Handling and Personal Protective Equipment (PPE)
Before disposal begins, ensure all waste is handled with the same level of caution as the pure compound. The primary objective is to prevent any exposure or release.
Engineering Controls
All handling of 3,6-Dibromopyrazin-2-amine and its associated waste, including weighing, transferring, and packaging for disposal, must be conducted inside a certified chemical fume hood.[3][4][6] This provides the primary barrier, protecting the user from inhaling hazardous dust or vapors.
Personal Protective Equipment (PPE)
The following PPE is mandatory when handling this compound. Each component is a critical part of a self-validating safety system.
Table 2: Required Personal Protective Equipment (PPE)
| Protection Type | Specification | Rationale |
|---|---|---|
| Eye/Face | Tightly fitting safety goggles with side-shields or a face shield.[3][7] | Protects against splashes and airborne dust, mitigating the risk of serious eye damage.[4] |
| Hand | Chemical-resistant gloves (e.g., Nitrile). | Prevents skin contact.[4] Gloves must be inspected before use and disposed of as contaminated waste after handling.[4] |
| Body | Laboratory coat and, if handling larger quantities, impervious clothing.[3][7] | Protects skin and personal clothing from contamination. |
| Respiratory | If dust formation is likely or ventilation is inadequate, a full-face respirator with appropriate cartridges (e.g., ABEK-P2) or an N95 dust mask is required.[4][7] | Prevents inhalation of the compound, which can cause respiratory irritation.[3][4] |
Step-by-Step Waste Collection and Segregation Protocol
Proper segregation is crucial for safe and compliant disposal. Never mix incompatible waste streams.
-
Designate a Waste Container : Use a clearly labeled, sealable, and chemically compatible container for solid waste. The container should be marked "Hazardous Waste" and list the full chemical name: "3,6-Dibromopyrazin-2-amine".
-
Solid Waste Collection :
-
Place all contaminated disposable materials directly into the designated hazardous waste container. This includes:
-
Gloves
-
Weighing paper/boats
-
Contaminated paper towels or wipes
-
Disposable lab coats
-
-
Carefully sweep up any residual powder using a soft brush and dustpan, avoiding the creation of dust, and add it to the waste container.[4]
-
-
Liquid Waste Collection (If Applicable) :
-
If the compound is dissolved in a solvent, collect it in a separate, clearly labeled hazardous liquid waste container.
-
The label must include the full name of the chemical and the solvent(s) used.
-
Crucially , do not mix this waste stream with other liquid wastes unless their compatibility is confirmed. 3,6-Dibromopyrazin-2-amine should be kept away from strong oxidizing agents.[6]
-
-
Seal and Store : Once collection is complete, or the container is full, securely seal the container. Store it in a designated, well-ventilated secondary containment area away from general lab traffic while awaiting pickup by a licensed disposal service.[3][6]
Emergency Protocol: Spill Management
In the event of an accidental release, a swift and systematic response is essential to contain the hazard.
Caption: Workflow for managing a 3,6-Dibromopyrazin-2-amine spill.
Final Disposal Pathway: The End-of-Life for a Hazardous Reagent
The recommended and most environmentally responsible method for disposing of 3,6-Dibromopyrazin-2-amine and its associated waste is through a licensed professional waste disposal service.[4]
-
Primary Disposal Method : The material should be taken to a licensed chemical destruction plant for controlled incineration with flue gas scrubbing.[7]
-
Causality : High-temperature incineration is the most effective method for completely destroying the organic pyrazine ring and its hazardous properties. The flue gas scrubbing system is critical for neutralizing acidic gases (like hydrogen bromide) that are formed during the combustion of halogenated compounds, preventing their release into the atmosphere.
-
-
Contaminated Packaging : The original product container, even if "empty," must be treated as hazardous waste.[7] It should be triple-rinsed (if appropriate for the container type) with a suitable solvent. The rinsate must be collected as hazardous liquid waste. The container should then be disposed of through the same hazardous waste stream.[7]
-
Regulatory Compliance : Always adhere to local, state, and federal regulations for hazardous waste disposal.[3][8] Waste codes should be assigned by the user based on the specific application and jurisdiction.[3] Never discharge this chemical or its waste into sewer systems, soil, or waterways.[7][9]
By adhering to this comprehensive disposal plan, you not only ensure the safety of your laboratory and colleagues but also uphold the principles of responsible scientific research and environmental stewardship.
References
-
SAFETY DATA SHEET AMINE 6 . Greenbook.net. Available from: [Link]
-
natural pyrazines 18 - Axxence Aromatic GmbH . Axxence Aromatic GmbH. Available from: [Link]
-
SAFETY DATA SHEET - 2-Amino-3,5-dibromopyrazine (Alternate) . Fisher Scientific. Available from: [Link]
-
MSDS of 2-Amino-3,5-dibromopyrazine . Capot Chemical Co., Ltd. Available from: [Link]
-
Safety Data Sheet: Amino acid . Carl ROTH. Available from: [Link]
-
2-Amino-3,5-dibromopyrazine | C4H3Br2N3 | CID 620004 . PubChem. Available from: [Link]
- Method for removing pyrazine derivatives in waste water by resin adsorption method. Google Patents.
-
Removal of Bromine from Polymer Blends with a Composition Simulating That Found in Waste Electric and Electronic Equipment through a Facile and Environmentally Friendly Method . National Institutes of Health (NIH). Available from: [Link]
Sources
- 1. CAS 957230-70-5: 3,6-Dibromopyrazin-2-amine | CymitQuimica [cymitquimica.com]
- 2. 2-Amino-3,6-dibromopyrazine, 95%, Thermo Scientific 250 mg | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.pt]
- 3. fishersci.fi [fishersci.fi]
- 4. capotchem.cn [capotchem.cn]
- 5. Removal of Bromine from Polymer Blends with a Composition Simulating That Found in Waste Electric and Electronic Equipment through a Facile and Environmentally Friendly Method - PMC [pmc.ncbi.nlm.nih.gov]
- 6. fishersci.com [fishersci.com]
- 7. echemi.com [echemi.com]
- 8. assets.greenbook.net [assets.greenbook.net]
- 9. axxence.de [axxence.de]
Retrosynthesis Analysis
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Strategy Settings
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| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
